Tetrafluoroethane
Beschreibung
Norflurane is under investigation in clinical trial NCT01673061 (Vapocoolant Spray for Numbing Small Boils Before Incision and Drainage).
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,1,1,2-tetrafluoroethane | |
|---|---|---|
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InChI |
InChI=1S/C2H2F4/c3-1-2(4,5)6/h1H2 | |
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InChI Key |
LVGUZGTVOIAKKC-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(F)(F)F)F | |
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Molecular Formula |
C2H2F4 | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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DSSTOX Substance ID |
DTXSID1021324 | |
| Record name | 1,1,1,2-Tetrafluoroethane | |
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Molecular Weight |
102.03 g/mol | |
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Physical Description |
1,1,1,2-tetrafluoroethane appears as a colorless gas with a slight ethereal odor. Vapors are heavier than air. Shipped liquefied under own vapor pressure. Flash point 351 °F. Inhalation at high concentrations is harmful and may cause heart irregularities, unconsciousness or death without warning. Liquid contact may cause frostbite. Vapors can replace the available oxygen., Gas or Vapor; Liquid, Compressed liquefied gas; [ICSC] Slight ethereal odor; [CAMEO], COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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| Record name | Ethane, 1,1,1,2-tetrafluoro- | |
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| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Boiling Point |
-26.5 °C at 1 atmosphere, -26 °C | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Solubility |
Insoluble in water, Soluble in ethyl ether, Solubility in water: none | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Density |
1.2072 g/cu cm at 25 °C, Critical density: 0.508 g/cu cm | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Vapor Density |
Relative vapor density (air = 1): 3.5 | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Vapor Pressure |
4990 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 630 | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Color/Form |
Colorless gas, Colorless gas at ambient conditions | |
CAS No. |
811-97-2, 29759-38-4 | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
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Melting Point |
-103.296 °C, -101 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,1,1,2-Tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrafluoroethane (B8821072), a hydrofluorocarbon (HFC) commonly known as HFC-134a or R-134a, is a colorless gas with a faint ethereal odor.[1] It emerged as a significant replacement for dichlorodifluoromethane (B179400) (R-12) in the early 1990s due to its lack of chlorine atoms, which gives it an insignificant ozone depletion potential.[2][3] It is widely used as a high-temperature refrigerant in domestic and automotive air conditioning systems, a propellant in medical and cosmetic aerosols, and a blowing agent for foams.[2][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,1,1,2-tetrafluoroethane, detailed experimental protocols for their determination, and visualizations of its synthesis and environmental degradation pathways.
Core Chemical and Physical Properties
The fundamental properties of 1,1,1,2-tetrafluoroethane are summarized in the following tables for ease of reference and comparison.
Table 1: General and Physical Properties of 1,1,1,2-Tetrafluoroethane
| Property | Value |
| Chemical Formula | C₂H₂F₄ |
| Molecular Weight | 102.03 g/mol |
| Appearance | Colorless gas |
| Odor | Slight, ethereal |
| Boiling Point (at 1 atm) | -26.3 °C |
| Melting Point | -103.3 °C |
| Liquid Density (at 25°C) | 1206 kg/m ³[4] |
| Saturated Vapor Density (at boiling point) | 5.25 kg/m ³ |
| Solubility in Water (at 25°C, 1 atm) | 1.5 g/L |
| Solubility in Ether | Soluble[3] |
Table 2: Thermodynamic Properties of 1,1,1,2-Tetrafluoroethane
| Property | Value |
| Critical Temperature | 101.1 °C |
| Critical Pressure | 4060 kPa |
| Critical Density | 515.3 kg/m ³ |
| Vapor Pressure (at 25°C) | 666.1 kPa |
| Heat of Vaporization (at boiling point) | 217.2 kJ/kg |
| Liquid Heat Capacity (at 25°C) | 1.425 kJ/kg·K |
| Vapor Heat Capacity (at 25°C, 1 atm) | 0.858 kJ/kg·K |
| Liquid Thermal Conductivity (at 25°C) | 0.0824 W/m·K |
| Vapor Thermal Conductivity (at 25°C, 1 atm) | 0.0145 W/m·K |
| Liquid Viscosity (at 25°C) | 0.202 mPa·s |
| Vapor Viscosity (at 25°C, 1 atm) | 0.012 mPa·s |
Table 3: Environmental and Safety Properties of 1,1,1,2-Tetrafluoroethane
| Property | Value |
| Ozone Depletion Potential (ODP) | ~0[3] |
| Global Warming Potential (GWP, 100-year) | 1430 |
| Atmospheric Lifetime | 14 years[5] |
| Flash Point | Non-flammable |
| Autoignition Temperature | >743 °C[4] |
| Flammability Limits in Air | None |
Experimental Protocols
Detailed methodologies for determining key physical properties of 1,1,1,2-tetrafluoroethane are outlined below. These protocols are representative of standard laboratory procedures for volatile liquids and liquefied gases.
Vapor Pressure Determination (Static Method)
This protocol describes the determination of vapor pressure of 1,1,1,2-tetrafluoroethane at various temperatures using a static apparatus.
1. Apparatus:
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A thermostatically controlled sample cell (equilibrium cell) capable of withstanding high pressures.
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A high-precision pressure transducer connected to the cell.
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A platinum resistance thermometer (PRT) for accurate temperature measurement within the cell.
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A vacuum pump to evacuate the system.
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A system for introducing the sample into the cell.
2. Procedure:
-
System Preparation: The sample cell is thoroughly cleaned and dried. The entire system is then evacuated using the vacuum pump to remove any residual air and volatile impurities. A leak test is performed to ensure the integrity of the system.
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Sample Introduction: A small, precisely measured amount of liquid 1,1,1,2-tetrafluoroethane is introduced into the evacuated sample cell. The amount should be sufficient to ensure a liquid-vapor equilibrium is established at the desired temperatures.
-
Thermal Equilibration: The sample cell is brought to the desired temperature using the thermostatic control. The system is allowed to equilibrate for a sufficient period (e.g., 30-60 minutes) until both the temperature and pressure readings are stable, indicating that thermal and phase equilibrium have been reached.
-
Data Acquisition: Once equilibrium is established, the temperature and pressure are recorded.
-
Temperature Variation: The temperature of the cell is then incrementally changed to the next desired setpoint, and steps 3 and 4 are repeated to obtain a series of vapor pressure measurements at different temperatures.
3. Data Analysis:
-
The raw data consists of a series of pressure and temperature pairs.
-
The Clausius-Clapeyron equation can be used to analyze the relationship between vapor pressure and temperature and to determine the enthalpy of vaporization.
Density Measurement of Liquefied Gas (Vibrating Tube Densitometer)
This protocol outlines the measurement of the density of liquid 1,1,1,2-tetrafluoroethane under pressure using a vibrating tube densitometer.
1. Apparatus:
-
A high-pressure vibrating tube densitometer (e.g., Anton Paar DMA HP).[6]
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A syringe pump or another suitable device for injecting the liquefied gas sample into the densitometer under pressure.
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A temperature-controlled bath to maintain the densitometer at the desired measurement temperature.
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A pressure transducer to monitor the pressure within the measuring cell.
2. Procedure:
-
Calibration: The densitometer is calibrated using two reference fluids with well-known densities that bracket the expected density of the sample (e.g., degassed water and a certified density standard). The calibration is performed at the measurement temperature and pressure.
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Sample Loading: The sample of liquid 1,1,1,2-tetrafluoroethane is drawn into the syringe pump. The pump is then used to inject the sample into the measuring cell of the densitometer, ensuring that the pressure is maintained above the vapor pressure of the sample at the measurement temperature to keep it in the liquid phase.
-
Measurement: The sample is allowed to thermally equilibrate within the densitometer's measuring cell. The instrument measures the oscillation period of the vibrating U-tube containing the sample. This period is directly related to the density of the fluid. The temperature and pressure are recorded simultaneously.
-
Data Acquisition: The density is calculated by the instrument's software based on the measured oscillation period and the calibration data. Multiple readings are taken to ensure stability and repeatability.
-
Cleaning: After the measurement, the sample is carefully flushed from the cell with a suitable solvent, and the cell is dried with a stream of inert gas.
Specific Heat Capacity Measurement (Differential Scanning Calorimetry)
This protocol describes the determination of the specific heat capacity of liquid 1,1,1,2-tetrafluoroethane using a Differential Scanning Calorimeter (DSC).
1. Apparatus:
-
A Differential Scanning Calorimeter (DSC) equipped with a cooling system.
-
High-pressure crucibles capable of containing a volatile liquid under pressure.
-
A microbalance for accurate weighing of the crucibles and sample.
-
A certified reference material with a known specific heat capacity (e.g., sapphire).
2. Procedure:
-
Baseline Measurement: An empty crucible is placed in the sample position and another empty crucible in the reference position. The DSC is run through the desired temperature program (e.g., a heating ramp of 10-20 °C/min) to obtain a baseline heat flow curve.
-
Reference Material Measurement: A precisely weighed sample of the reference material (sapphire) is placed in the sample crucible. The DSC program is run again under the same conditions to measure the heat flow required to heat the reference material.
-
Sample Measurement: The reference material is removed, and the sample crucible is cleaned and dried. A known mass of liquid 1,1,1,2-tetrafluoroethane is hermetically sealed in the high-pressure crucible. The DSC program is run for a third time under identical conditions.
-
Data Analysis:
-
The specific heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation: Cp,sample = (Q_sample - Q_baseline) / (m_sample) * (m_ref / (Q_ref - Q_baseline)) * Cp,ref where:
-
Q is the heat flow measured by the DSC.
-
m is the mass.
-
Cp,ref is the known specific heat capacity of the reference material.
-
-
Chemical Synthesis and Degradation
Industrial Synthesis of 1,1,1,2-Tetrafluoroethane
The most common industrial synthesis of 1,1,1,2-tetrafluoroethane involves the reaction of trichloroethylene (B50587) with hydrogen fluoride (B91410) in a two-step process.[2][3]
Caption: Industrial synthesis of 1,1,1,2-tetrafluoroethane from trichloroethylene.
Atmospheric Degradation Pathway
When released into the atmosphere, 1,1,1,2-tetrafluoroethane is primarily degraded in the troposphere by reaction with hydroxyl radicals (•OH).[5] This process has an atmospheric lifetime of approximately 14 years.[5]
Caption: Atmospheric degradation pathway of 1,1,1,2-tetrafluoroethane.
Safety and Handling
1,1,1,2-Tetrafluoroethane is a non-flammable and non-toxic gas under normal conditions.[7] However, it is a liquefied gas under pressure, and contact with the liquid can cause frostbite.[4] At very high concentrations, it can act as an asphyxiant by displacing oxygen.[4] Inhalation of high concentrations may also cause cardiac arrhythmia.[4]
Key Handling Procedures:
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling the liquefied gas.
-
Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.
-
Ensure cylinders are properly secured to prevent them from falling.
-
Avoid contact with flames or hot surfaces, as decomposition can produce toxic gases like hydrogen fluoride.[2]
Conclusion
1,1,1,2-Tetrafluoroethane possesses a unique set of chemical and physical properties that have made it a valuable compound in various industrial and pharmaceutical applications. Its non-flammability, low toxicity, and zero ozone depletion potential are significant advantages. However, its high global warming potential is a considerable environmental concern, leading to regulations and a search for more environmentally friendly alternatives. The data and protocols presented in this guide offer a comprehensive technical resource for professionals working with this compound, facilitating its safe and effective use in research and development.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. 1,1,1,2-TETRAFLUOROETHANE - Ataman Kimya [atamanchemicals.com]
- 3. 1,1,1,2-Tetrafluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. RU2007381C1 - Method of 1,1,1,2-tetrafluoroethane synthesis - Google Patents [patents.google.com]
- 5. ecetoc.org [ecetoc.org]
- 6. Mechanism of atmospheric oxidation of 1,1,1,2-tetrafluoroethane (HFC 134a) - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the Thermodynamic Properties of R-134a
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1,1,2-Tetrafluoroethane (R-134a). The information is intended for researchers, scientists, and professionals in drug development who require precise and detailed data on this compound for their work. This document summarizes key quantitative data in structured tables, details the experimental protocols for measuring these properties, and provides a visualization of the relationships between core thermodynamic properties.
Core Thermodynamic Properties of R-134a
R-134a is a hydrofluorocarbon (HFC) that has been widely used as a refrigerant and propellant.[1] Its thermodynamic properties have been extensively studied and are well-characterized, making it a suitable reference compound for various scientific applications. The data presented herein are based on the latest research and established equations of state, such as the Modified Benedict-Webb-Rubin (MBWR) equation.[2]
Data Presentation
The following tables summarize the key thermodynamic properties of R-134a, including saturation and superheated vapor data.
Table 1: Saturated R-134a Properties - Temperature Table
| Temperature (°C) | Pressure (kPa) | Specific Volume Liquid (m³/kg) | Specific Volume Vapor (m³/kg) | Enthalpy Liquid (kJ/kg) | Enthalpy of Vaporization (kJ/kg) | Enthalpy Vapor (kJ/kg) | Entropy Liquid (kJ/kg·K) | Entropy Vapor (kJ/kg·K) |
| -20 | 132.99 | 0.0007361 | 0.1464 | 24.17 | 191.14 | 215.31 | 0.0996 | 0.9332 |
| -10 | 200.74 | 0.0007533 | 0.0996 | 38.38 | 186.17 | 224.55 | 0.1550 | 0.9378 |
| 0 | 292.82 | 0.0007721 | 0.0689 | 51.61 | 180.62 | 227.23 | 0.1970 | 0.9190 |
| 10 | 414.89 | 0.0007932 | 0.0494 | 65.09 | 174.13 | 239.22 | 0.2528 | 0.9266 |
| 20 | 571.60 | 0.0008157 | 0.0358 | 78.85 | 166.50 | 245.35 | 0.3006 | 0.9225 |
| 30 | 770.24 | 0.0008418 | 0.0264 | 93.42 | 157.38 | 250.80 | 0.3512 | 0.9173 |
| 40 | 1017.1 | 0.0008720 | 0.0199 | 108.53 | 146.35 | 254.88 | 0.4045 | 0.9117 |
| 50 | 1318.0 | 0.0009080 | 0.0151 | 124.26 | 132.86 | 257.12 | 0.4610 | 0.9052 |
Source: Data derived from multiple sources referencing the National Institute of Standards and Technology (NIST) database.[2][3][4]
Table 2: Saturated R-134a Properties - Pressure Table
| Pressure (kPa) | Temperature (°C) | Specific Volume Liquid (m³/kg) | Specific Volume Vapor (m³/kg) | Enthalpy Liquid (kJ/kg) | Enthalpy of Vaporization (kJ/kg) | Enthalpy Vapor (kJ/kg) | Entropy Liquid (kJ/kg·K) | Entropy Vapor (kJ/kg·K) |
| 100 | -26.43 | 0.0007260 | 0.1917 | 12.64 | 199.54 | 212.18 | 0.0530 | 0.9395 |
| 200 | -10.09 | 0.0007533 | 0.0999 | 38.53 | 186.02 | 224.55 | 0.1550 | 0.9378 |
| 300 | 0.65 | 0.0007730 | 0.0677 | 51.83 | 179.67 | 227.50 | 0.2043 | 0.9316 |
| 400 | 8.91 | 0.0007910 | 0.0512 | 65.42 | 173.80 | 239.22 | 0.2528 | 0.9266 |
| 500 | 15.71 | 0.0008060 | 0.0411 | 78.32 | 168.32 | 246.64 | 0.3006 | 0.9225 |
| 600 | 21.55 | 0.0008200 | 0.0343 | 88.85 | 163.07 | 251.92 | 0.3384 | 0.9191 |
| 700 | 26.69 | 0.0008330 | 0.0293 | 98.27 | 157.97 | 256.24 | 0.3714 | 0.9173 |
| 800 | 31.31 | 0.0008460 | 0.0256 | 106.88 | 152.93 | 259.81 | 0.4006 | 0.9158 |
Source: Data compiled from various sources utilizing the MBWR equation of state.[2][3][4]
Table 3: Superheated R-134a Properties
| Temperature (°C) | Specific Volume (m³/kg) | Internal Energy (kJ/kg) | Enthalpy (kJ/kg) | Entropy (kJ/kg·K) |
| P = 100 kPa (Tsat = -26.43 °C) | ||||
| -20 | 0.19770 | 216.77 | 236.54 | 0.9602 |
| 0 | 0.21587 | 231.41 | 252.99 | 1.0227 |
| 20 | 0.23349 | 246.67 | 270.02 | 1.0829 |
| P = 200 kPa (Tsat = -10.09 °C) | ||||
| 0 | 0.10501 | 224.01 | 244.70 | 0.9918 |
| 20 | 0.11438 | 239.69 | 261.43 | 1.0531 |
| 40 | 0.12323 | 255.85 | 278.49 | 1.1122 |
| P = 400 kPa (Tsat = 8.93 °C) | ||||
| 20 | 0.05120 | 246.01 | 269.13 | 1.0532 |
| 40 | 0.05636 | 262.06 | 286.96 | 1.1120 |
| 60 | 0.06121 | 278.74 | 305.37 | 1.1690 |
Source: Superheated vapor tables for R-134a.[5][6]
Experimental Protocols
The accurate determination of the thermodynamic properties of R-134a relies on precise experimental methodologies. The following sections detail the principles behind the key experimental techniques used.
Thermal Conductivity Measurement: Transient Hot-Wire Method
The transient hot-wire method is a highly accurate technique for measuring the thermal conductivity of fluids.[1]
Principle: This method involves a thin, electrically heated wire immersed in the fluid sample.[7] A step voltage is applied to the wire, causing its temperature to rise. The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid. The wire serves as both the heating element and the temperature sensor.[1]
Methodology:
-
A thin platinum or tantalum wire is submerged in the R-134a sample within a high-pressure cell.
-
The system is brought to the desired temperature and pressure and allowed to reach thermal equilibrium.
-
A constant voltage is applied to the wire, initiating a transient heating process.
-
The change in the wire's resistance over a short period (typically 1 second) is measured with high precision using a Wheatstone bridge or a digital voltmeter.[8] This change in resistance is then correlated to the change in temperature.
-
The thermal conductivity is calculated from the slope of the temperature rise versus the natural logarithm of time.[7] The short measurement duration minimizes the effects of natural convection.[1]
Viscosity Measurement: Oscillating Disk and Vibrating-Wire Viscometers
Viscosity, a measure of a fluid's resistance to flow, is determined using methods that measure the damping of an oscillating element within the fluid.
1. Oscillating Disk Viscometer
Principle: This method measures the damping effect of a fluid on a disk oscillating torsionally. The viscous forces of the fluid cause the amplitude of the oscillations to decay over time.[9]
Methodology:
-
A disk is suspended by a torsion wire within the R-134a sample.
-
The disk is set into torsional oscillation.
-
The period and the logarithmic decrement (the rate of decay of the oscillation amplitude) are measured.[10]
-
These measurements, along with the moment of inertia of the disk, are used to calculate the viscosity of the fluid.[9] Corrections for factors like wire damping and edge effects are applied for high accuracy.[11]
2. Vibrating-Wire Viscometer
Principle: This technique measures the damping of the transverse vibrations of a taut wire immersed in the fluid.[12] The viscosity of the fluid is determined from the decay of these vibrations.
Methodology:
-
A wire, typically made of tungsten, is held under tension within the fluid sample.[13]
-
The wire is caused to vibrate at its resonant frequency by an electromagnetic drive.
-
The damping of the vibrations is measured, often by observing the decay of the signal after the drive is turned off.[12]
-
The viscosity is calculated from the measured damping and the known properties of the wire and the fluid density.[14] This method is particularly suitable for fluids with low viscosity.[12]
Visualization of Thermodynamic Property Relationships
The following diagram illustrates the fundamental relationships between key thermodynamic properties of a substance like R-134a.
References
- 1. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. joho.p.free.fr [joho.p.free.fr]
- 4. freon.com [freon.com]
- 5. users.abo.fi [users.abo.fi]
- 6. scribd.com [scribd.com]
- 7. mjbas.com [mjbas.com]
- 8. thermtest.com [thermtest.com]
- 9. scribd.com [scribd.com]
- 10. physics.iitd.ac.in [physics.iitd.ac.in]
- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
In-Depth Technical Guide to the Safety Data of 1,1,1,2-Tetrafluoroethane (HFC-134a)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a widely used hydrofluorocarbon. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle this substance. This document delves into its chemical and physical properties, toxicological profile, occupational exposure limits, environmental impact, and safety protocols, with a focus on quantitative data and experimental methodologies.
Chemical and Physical Properties
1,1,1,2-Tetrafluoroethane is a non-flammable, colorless gas with a faint ethereal odor.[1] It is primarily used as a high-temperature refrigerant in domestic and automotive air conditioning systems, a propellant in medical aerosols, and a blowing agent for foams.[2][3]
Table 1: Physical and Chemical Properties of 1,1,1,2-Tetrafluoroethane
| Property | Value |
| Chemical Formula | CF₃CH₂F |
| Molecular Weight | 102.03 g/mol [4][5][6] |
| CAS Number | 811-97-2[2] |
| Boiling Point | -26.3 °C (-15.34 °F) at 1 atm[2][5] |
| Melting Point | -108 °C (-162.4 °F)[1] |
| Critical Temperature | 101.1 °C (214 °F)[5] |
| Critical Pressure | 4060 kPa (588.9 psia)[4] |
| Liquid Density | 1206 kg/m ³ at 25 °C[7] |
| Vapor Pressure | 5.7 bar at 20 °C[1] |
| Water Solubility | 1.5 g/L at 25 °C and 1 atm[7] |
| Octanol-Water Partition Coefficient (log Kow) | 1.06[3][8] |
| Autoignition Temperature | >743 °C[3][9] |
| Ozone Depletion Potential (ODP) | 0[5] |
| Global Warming Potential (GWP, 100-year) | 1,430[2][5] |
Toxicological Profile
1,1,1,2-Tetrafluoroethane exhibits a low order of acute toxicity.[1] The primary hazards at very high concentrations are asphyxiation due to the displacement of air and potential cardiac sensitization.[2][3]
Acute Toxicity
Table 2: Acute Inhalation Toxicity of 1,1,1,2-Tetrafluoroethane in Rats
| Exposure Duration | Endpoint | Concentration (ppm) | Concentration (mg/m³) | Observations |
| 4 hours | LC50 | > 567,000 | > 2,360,000 | Lethal effects observed at concentrations over 700,000 ppm.[1][10] |
| 4 hours | NOAEC | 81,000 | 337,770 | No adverse effects observed.[10][11] |
| 30 minutes | LC50 | 750,000 | - | -[11] |
LC50: Lethal Concentration, 50%; NOAEC: No-Observed-Adverse-Effect Concentration.
Symptoms of acute intoxication at extremely high exposure levels are characterized by central nervous system depression due to narcotic properties.[1]
Sub-chronic Toxicity
Studies involving repeated exposure have shown no significant toxicological effects at concentrations up to 50,000 ppm in rats over a 13-week period.[10]
Cardiac Sensitization
1,1,1,2-Tetrafluoroethane can induce cardiac sensitization to epinephrine (B1671497) at high concentrations. In dogs, the threshold for this effect is around 80,000 ppm.[1] A no-effect concentration of 40,000 ppm for cardiac sensitization in dogs has been reported.[11]
Genotoxicity and Carcinogenicity
1,1,1,2-Tetrafluoroethane has not been found to be genotoxic in a variety of in vitro and in vivo studies.[1][3][10] Carcinogenicity studies in rats did not show a tumorigenic effect, with the exception of a slight increase in benign testicular Leydig cell adenomas at a high concentration of 50,000 ppm, which is considered a non-genotoxic effect and not significant for human hazard at low exposure levels.[1]
Reproductive and Developmental Toxicity
No adverse effects on fertility have been observed in limited studies.[1] It is not considered teratogenic in rats and rabbits.[1] Delayed fetal development was noted at concentrations of 50,000 ppm and above, which is considered a non-specific effect.[1][10]
Occupational Exposure Limits
To ensure worker safety, several organizations have established occupational exposure limits for 1,1,1,2-tetrafluoroethane.
Table 3: Occupational Exposure Limits for 1,1,1,2-Tetrafluoroethane
| Organization | Limit Type | Value (ppm) | Value (mg/m³) |
| AIHA (WEEL) | TWA (8-hour) | 1,000 | 4,250[1] |
| OARS (WEEL) | TWA (8-hour) | 1,000 | -[12] |
| WorkSafe New Zealand | TWA (8-hour) | 1,000 | 4,200[13] |
| Austria (MAK) | TWA | 1,000 | 4,200[14] |
| Austria (MAK) | STEL | 4,000 | 16,800[14] |
AIHA: American Industrial Hygiene Association; WEEL: Workplace Environmental Exposure Level; OARS: Occupational Alliance for Risk Science; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; MAK: Maximale Arbeitsplatz-Konzentration.
Environmental Fate and Ecotoxicity
Environmental Fate
When released, 1,1,1,2-tetrafluoroethane is expected to partition almost exclusively to the atmosphere due to its high volatility.[1][8] It has an atmospheric lifetime of approximately 14 years.[2] While it does not deplete the ozone layer, it is a potent greenhouse gas with a Global Warming Potential (GWP) of 1,430 over 100 years.[2][5] Atmospheric degradation leads to the formation of trifluoroacetic acid (TFA), which is removed from the atmosphere via wet deposition.[8]
Table 4: Environmental Data for 1,1,1,2-Tetrafluoroethane
| Parameter | Value |
| Atmospheric Lifetime | 14 years[2] |
| Ozone Depletion Potential (ODP) | 0[5] |
| Global Warming Potential (GWP, 100-year) | 1,430[2][5] |
| Henry's Law Constant | 5070 Pa·m³/mol at 22°C[8] |
| Log Koc | 1.5[3] |
Ecotoxicity
1,1,1,2-Tetrafluoroethane has a very low acute toxicity to aquatic organisms.[1][3] Due to its high volatility and low potential for bioaccumulation, it is unlikely to have a significant impact on the aquatic environment.[1][8]
Experimental Protocols
Acute Inhalation Toxicity (OECD 403)
The acute inhalation toxicity of 1,1,1,2-tetrafluoroethane is determined following the OECD Test Guideline 403.[9][12][15] This protocol involves the exposure of laboratory animals, typically rats, to the substance for a fixed duration, usually 4 hours.[10][11] The primary endpoint is the median lethal concentration (LC50), which is the concentration that causes mortality in 50% of the test animals.[16] The study can be conducted using the traditional LC50 protocol or a Concentration x Time (C x t) protocol.[9][12] Multiple groups of animals are exposed to at least three different concentrations to establish a dose-response relationship.[12] Observations for mortality and clinical signs of toxicity are conducted for at least 14 days post-exposure.[17]
Bacterial Reverse Mutation Assay (Ames Test, OECD 471)
The mutagenic potential of 1,1,1,2-tetrafluoroethane is assessed using the Ames test, following OECD Test Guideline 471.[2][18][19] This in vitro assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[2][8] The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[5][18] If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[8][18] A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.[7]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
To assess for chromosomal damage in vivo, the micronucleus test is performed according to OECD Test Guideline 474.[1] This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts in rodents, typically mice or rats.[1][3] Animals are exposed to the test substance, and bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in polychromatic erythrocytes.[1][3] An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.[1]
Cardiac Sensitization Test
There is no standardized OECD guideline for cardiac sensitization. However, the generally accepted method involves exposing conscious dogs (often beagles) to the test substance via inhalation.[1][13][20] During exposure, an intravenous challenge of epinephrine is administered.[1][20] The electrocardiogram (ECG) is monitored for life-threatening arrhythmias, which would indicate a positive cardiac sensitization response.[20]
Safety and Handling
First Aid Measures
Proper first aid procedures are crucial in the event of exposure to 1,1,1,2-tetrafluoroethane.
Caption: First aid procedures for different exposure routes.
Firefighting Measures
Although non-flammable, containers of 1,1,1,2-tetrafluoroethane may rupture when exposed to heat.
Caption: Firefighting measures for HFC-134a incidents.
Exposure Controls and Personal Protection
A hierarchy of controls should be implemented to minimize exposure.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. nib.si [nib.si]
- 3. inotiv.com [inotiv.com]
- 4. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. search.library.northwestern.edu [search.library.northwestern.edu]
- 10. youtube.com [youtube.com]
- 11. biosafe.fi [biosafe.fi]
- 12. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 13. ecetoc.org [ecetoc.org]
- 14. oecd.org [oecd.org]
- 15. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 19. enamine.net [enamine.net]
- 20. nist.gov [nist.gov]
An In-depth Technical Guide to the Environmental Impact of 1,1,1,2-Tetrafluoroethane (HFC-134a)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1,2-Tetrafluoroethane (HFC-134a) is a hydrofluorocarbon (HFC) that was widely adopted as a replacement for chlorofluorocarbons (CFCs), such as R-12, due to its lack of an ozone depletion potential (ODP).[1][2] It has been extensively used in applications like automotive air conditioning, commercial refrigeration, and as a propellant.[2][3] However, the significant global warming potential (GWP) of HFC-134a has raised substantial environmental concerns, leading to regulatory actions and a push towards alternatives with lower climate impact.[1][2] This technical guide provides a comprehensive analysis of the environmental properties of HFC-134a, details the methodologies used to determine its impact, and illustrates its atmospheric fate.
Quantitative Environmental Impact Data
The primary environmental concerns associated with HFC-134a are its contributions to global warming. Its key properties are summarized below.
Table 1: Core Environmental and Physical Properties of HFC-134a
| Property | Value | Source(s) |
| Chemical Formula | C₂H₂F₄ / CF₃CH₂F | [1][2][4] |
| Molecular Weight | 102.03 g/mol | [1][2] |
| Boiling Point | -26.3 °C (-15.3 °F) | [1][2][4] |
| Atmospheric Lifetime | 13.8 - 14 years | [4][5] |
| Ozone Depletion Potential (ODP) | 0 | [1] |
| Global Warming Potential (GWP), 100-year | 1,430 | [1][2][3][4][6] |
| Radiative Forcing/Efficiency | ~0.16 W m⁻² ppb⁻¹ | [7] |
GWP value indicates that HFC-134a traps 1,430 times more heat in the atmosphere than carbon dioxide (CO₂) over a 100-year period.[1][2]
Table 2: Global Emissions and Atmospheric Concentrations
| Metric | Value / Trend | Year(s) | Source(s) |
| Global Annual Emissions | Increased substantially over the past two decades. | 2009-2012 | [8] |
| Emission Discrepancy | Estimated emissions are consistently higher (by up to 60%) than UNFCCC inventory reports since 2000, likely due to unreported emissions from developing nations. | 2009-2012 | [9] |
| Seasonal Emission Variation | Summertime emissions are 2 to 3 times higher than winter emissions. | 2009-2011 | [8][10] |
| Atmospheric Concentration | Rapidly growing since its introduction in the 1990s. | Post-1995 | [4][5] |
Experimental Protocols and Methodologies
The quantitative data presented above are derived from a combination of direct atmospheric measurements, laboratory experiments, and atmospheric modeling. This section details the core methodologies.
Determination of Atmospheric Lifetime
The atmospheric lifetime of HFC-134a is primarily determined by its reaction rate with the hydroxyl (OH) radical in the troposphere.[11] Two principal methods are used to evaluate this lifetime:
-
Relative Rate Method (Laboratory Studies): This laboratory-based technique involves measuring the rate constant of the reaction between HFC-134a and OH radicals relative to a reference compound whose reaction rate with OH is well-known. The rate constants are measured over a range of temperatures and pressures relevant to the troposphere. The lifetime (τ) is then calculated by integrating the loss rate over the entire atmosphere, considering the global distribution and concentration of OH radicals.
-
Atmospheric Modeling and Observation ("Top-Down" Method): This approach combines long-term atmospheric measurements from global monitoring networks (e.g., AGAGE, NOAA) with sophisticated 2-D or 3-D atmospheric chemistry-transport models.[8]
-
Prather and Spivakovsky (P-S) Method: A widely used scaling technique where the tropospheric lifetime of a compound is calculated relative to the empirically determined lifetime of methyl chloroform (B151607) (CH₃CCl₃), a reference gas whose emissions and atmospheric history are well-documented. This method assumes the primary sink for both compounds is reaction with OH radicals in the troposphere.
-
Inverse Modeling: Global emission rates are estimated by running models "backwards" to determine the emissions that best match the observed atmospheric concentrations at various monitoring stations.[12] The atmospheric lifetime is a critical parameter in these models that is refined to ensure consistency between emissions and observations.
-
Determination of Radiative Forcing and Global Warming Potential (GWP)
The GWP of a gas is a relative measure of its climate impact compared to CO₂. Its calculation requires two key parameters: the atmospheric lifetime (discussed above) and the radiative forcing.
-
Infrared Absorption Cross-Section Measurement: The first step is to measure the infrared absorption spectrum of HFC-134a in the laboratory.[7] This is done using techniques like Fourier Transform Infrared (FTIR) spectroscopy. The absorption cross-section, which quantifies the probability of a photon being absorbed, is measured across the thermal infrared spectrum (the "atmospheric window") where the Earth radiates energy.[7][11] These measurements are performed under various pressures and temperatures to simulate different atmospheric conditions.[7]
-
Radiative Transfer Modeling: The measured absorption cross-section data are used as inputs for detailed radiative transfer models.[7] These models calculate the change in the net radiation balance at the tropopause caused by the presence of HFC-134a in the atmosphere. This value, known as the instantaneous radiative forcing, is typically expressed in Watts per square meter per unit concentration (e.g., W m⁻² ppb⁻¹).[7] The models account for factors like atmospheric profiles of temperature and pressure, cloud cover, and the spectral overlap with other greenhouse gases like water vapor and CO₂.[7]
-
GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of 1 kg of HFC-134a over a specific time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a 1 kg pulse emission of CO₂ over the same period. The calculation heavily relies on the atmospheric lifetime of the gas, which determines how long it remains in the atmosphere to exert a warming effect.
Atmospheric Degradation Pathway
Once released, HFC-134a is chemically inert in the lower atmosphere but slowly degrades in the troposphere, primarily through reaction with the hydroxyl (OH) radical.[11][13] This initiates a series of reactions that ultimately break down the molecule into stable, terminal products. The primary degradation pathway leads to the formation of trifluoroacetic acid (TFA), a persistent substance that can be deposited in aquatic environments.[6][13][14]
Caption: Atmospheric degradation pathway of HFC-134a initiated by reaction with hydroxyl radicals.
Summary and Future Outlook
HFC-134a served as a critical, non-ozone-depleting alternative to CFCs, but its high global warming potential has established it as a significant greenhouse gas.[1][4] Global emissions have risen steadily, and "top-down" measurements suggest that official inventories may underestimate the true emission rates.[8][9]
International agreements, such as the Kigali Amendment to the Montreal Protocol, are phasing down the production and consumption of HFCs, including HFC-134a.[15] This has spurred research and development into fourth-generation refrigerants, such as hydrofluoroolefins (HFOs) like HFO-1234yf, which have significantly lower GWPs.[1][16] However, it is noteworthy that the atmospheric degradation of some HFOs also produces trifluoroacetic acid (TFA), a persistent terminal product also formed from HFC-134a.[13]
For the scientific community, the focus remains on accurately quantifying emission sources, refining atmospheric models, and evaluating the life-cycle environmental impacts of next-generation alternatives to ensure they represent a sustainable path forward for refrigeration and air conditioning technologies.
References
- 1. R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives [winsen-sensor.com]
- 2. refrigerantscenter.com [refrigerantscenter.com]
- 3. epa.gov [epa.gov]
- 4. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 5. archive.ipcc.ch [archive.ipcc.ch]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ccacoalition.org [ccacoalition.org]
- 9. pnas.org [pnas.org]
- 10. cpo.noaa.gov [cpo.noaa.gov]
- 11. fluorocarbons.org [fluorocarbons.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. unfccc.int [unfccc.int]
- 15. White Paper - Improving HVAC Efficiency and Environmental Impact [r32reasons.com]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
Synthesis of 1,1,1,2-Tetrafluoroethane: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1,2-Tetrafluoroethane (B8821072) (HFC-134a) is a hydrofluorocarbon with significant applications as a refrigerant, propellant in metered-dose inhalers, and a solvent. Its synthesis is a critical process in the chemical industry, predominantly achieved through the hydrofluorination of trichloroethylene (B50587) (TCE). This technical guide provides a comprehensive overview of the primary synthesis routes, including liquid-phase, gas-phase, and combined gas-liquid phase methodologies. Detailed experimental protocols, quantitative data on reaction parameters, and catalyst performance are presented. Furthermore, this guide outlines the essential purification techniques required to achieve high-purity HFC-134a suitable for its diverse applications.
Introduction
1,1,1,2-Tetrafluoroethane, also known as HFC-134a, is a key fluorinated organic compound.[1][2] It emerged as a primary replacement for chlorofluorocarbons (CFCs) due to its zero ozone depletion potential.[2][3] The most economically viable and widely adopted industrial synthesis of HFC-134a involves the reaction of trichloroethylene (TCE) with anhydrous hydrogen fluoride (B91410) (HF).[2][4] This process can be executed through various methodologies, each with distinct advantages and challenges.
The synthesis from TCE is typically a two-step process:
-
Addition and Substitution: Trichloroethylene reacts with hydrogen fluoride to form the intermediate 1,1,1-trifluoro-2-chloroethane (HCFC-133a).[2][5][6]
-
Fluorination: The intermediate HCFC-133a is further fluorinated with hydrogen fluoride to yield the final product, 1,1,1,2-tetrafluoroethane (HFC-134a).[2][5][6]
This guide will delve into the technical specifics of the liquid-phase, gas-phase, and a hybrid gas-liquid phase approach to this synthesis.
Synthesis Methodologies
Liquid-Phase Synthesis
The liquid-phase process is a traditional method for the production of fluorinated hydrocarbons, valued for its mature technology and relatively simple operation.[4][6]
Experimental Protocol:
-
Catalyst: The primary catalyst for the liquid-phase synthesis is antimony pentachloride (SbCl₅).[6]
-
Reaction Setup: The reaction is typically carried out in a liquid-phase fluorination reactor.
-
Reactants: Trichloroethylene (TCE) and anhydrous hydrogen fluoride (HF) are used as the primary reactants. The mass ratio of hydrogen fluoride to antimony pentachloride can range from 0.5 to 15.[6]
-
Reaction Conditions: The reaction is conducted at a temperature of 30-100°C and a pressure of 0.3-1.3 MPa.[6]
-
Process:
-
TCE and HF are fed into the reactor containing the antimony pentachloride catalyst.
-
The reactants undergo addition and substitution reactions to form HCFC-133a.
-
The crude product stream, containing HCFC-133a, unreacted HF, and byproducts like hydrogen chloride (HCl), is continuously removed.
-
-
Separation: The gaseous mixture from the reactor is passed through a separation tower to remove HCl. The azeotrope of HCFC-133a and HF is then separated for further processing.[6]
Quantitative Data for Liquid-Phase Synthesis of HCFC-133a:
| Parameter | Value | Reference |
| Catalyst | Antimony Pentachloride (SbCl₅) | [6] |
| Temperature | 30 - 100 °C | [6] |
| Pressure | 0.3 - 1.3 MPa | [6] |
| TCE Conversion Efficiency | Nearly 100% | [6] |
Gas-Phase Synthesis
The gas-phase method is another prevalent industrial process for HFC-134a production.[2] It offers advantages such as high TCE conversion rates and reduced waste.[6]
Experimental Protocol:
-
Catalyst: Chromium-based catalysts are commonly employed for the gas-phase reaction.[2][7] These can be prepared by precipitating soluble chromium and yttrium salts, followed by drying, calcining, and activation with anhydrous HF.[7]
-
Reaction Setup: The synthesis is performed in a gas-phase fluorination reactor, often a fluidized bed reactor.[5]
-
Reactants: Gaseous trichloroethylene (TCE) and anhydrous hydrogen fluoride (HF) are the reactants.
-
Reaction Conditions:
-
Step 1 (HCFC-133a formation): The reaction of TCE with HF to form HCFC-133a is exothermic.
-
Step 2 (HFC-134a formation): The subsequent fluorination of HCFC-133a to HFC-134a is an endothermic equilibrium reaction and is typically carried out at a higher temperature of 350-380°C.[2][5] The pressure is maintained between 0.5 MPa and 2.5 MPa.[6]
-
-
Process:
-
Pre-heated gaseous TCE and HF are fed into the reactor containing the chromium-based catalyst.
-
The two-step reaction occurs, producing a mixture of HFC-134a, HCFC-133a, unreacted starting materials, and HCl.
-
Due to the equilibrium nature of the second step, the conversion rate per pass is often around 20%.[2] Therefore, industrial processes typically employ a continuous cycle to recycle unreacted materials, thereby increasing the overall yield.[2]
-
-
Separation: The product stream is cooled and subjected to separation processes to isolate HFC-134a and recycle unreacted HCFC-133a and HF.
Quantitative Data for Gas-Phase Synthesis:
| Parameter | Value | Reference |
| Catalyst | Chromium-based | [2] |
| Temperature (Step 2) | 350 - 380 °C | [2] |
| Pressure | 0.5 - 2.5 MPa | [6] |
| Conversion Rate (Step 2, per pass) | ~20% | [2] |
| Molar Ratio (HF:HCFC-133a) | 1:1 to 3:1 (mass ratio) | [6] |
Gas-Liquid Phase Synthesis
This hybrid approach combines the advantages of both the liquid-phase and gas-phase methods to enhance efficiency and yield.[6]
Experimental Protocol:
-
Step 1 (Liquid Phase): Trichloroethylene and hydrogen fluoride react in a liquid-phase reactor with an antimony pentachloride catalyst to produce 1,1,1-trifluoro-2-chloroethane (HCFC-133a).[6] The reaction conditions are similar to the standalone liquid-phase process.
-
Separation and Purification of Intermediate: The crude HCFC-133a is separated from the reaction mixture. This often involves a separation tower to remove HCl and then a process to handle the HCFC-133a/HF azeotrope.[6]
-
Step 2 (Gas Phase): The purified HCFC-133a is then vaporized and fed into a gas-phase reactor with hydrogen fluoride to produce 1,1,1,2-tetrafluoroethane.[6] This step utilizes a chromium-based catalyst and reaction conditions similar to the standalone gas-phase process.[6]
Quantitative Data for Gas-Liquid Phase Synthesis:
| Parameter | Value | Reference |
| Step 1 (Liquid Phase) | ||
| Catalyst | Antimony Pentachloride (SbCl₅) | [6] |
| Temperature | 30 - 100 °C | [6] |
| Pressure | 0.3 - 1.3 MPa | [6] |
| Step 2 (Gas Phase) | ||
| Catalyst | Chromium-based | [6] |
| Temperature | 200 - 400 °C | [6] |
| Pressure | 0.5 - 2.5 MPa | [6] |
| TCE to HFC-134a Selectivity | 96.6% | [6] |
| Final HFC-134a Purity | 98.59% | [6] |
Purification of 1,1,1,2-Tetrafluoroethane
Achieving high purity HFC-134a is crucial for its applications. The crude product from the synthesis process contains unreacted starting materials, intermediates, HCl, and other byproducts.
Purification Protocol:
-
HCl Removal: The product stream is first treated to remove hydrogen chloride. This can be achieved through distillation or scrubbing.[8]
-
Organic Impurity Removal:
-
Extractive Distillation: This technique is effective for separating HFC-134a from chlorine-containing halogenated hydrocarbons.[9] An extraction agent, such as trichloroethylene or perchloroethylene, is added to the mixture to alter the relative volatilities of the components, facilitating their separation by distillation.[9]
-
Azeotropic Distillation: Certain impurities, like 1,1-difluorochloroethylene (R-1122), form azeotropes with HFC-134a, making them difficult to separate by conventional distillation.[10] Specialized distillation techniques are required to break these azeotropes.
-
-
Zeolite Adsorption: Molecular sieves, particularly zeolites with specific pore sizes (e.g., 3.8 to 4.8 Angstroms), can be used to remove trace impurities.[9]
Visualized Workflows and Pathways
Caption: Two-step synthesis pathway of HFC-134a from trichloroethylene.
Caption: General experimental workflow for the synthesis and purification of HFC-134a.
Conclusion
The synthesis of 1,1,1,2-tetrafluoroethane from trichloroethylene is a well-established industrial process that can be adapted through liquid-phase, gas-phase, or hybrid methodologies to suit specific production requirements. The choice of catalyst and the optimization of reaction conditions are paramount in achieving high conversion and selectivity. Furthermore, a multi-step purification process is essential to obtain HFC-134a of a purity suitable for its critical applications. This guide provides a foundational understanding of the key technical aspects involved in the synthesis and purification of this important hydrofluorocarbon.
References
- 1. 1,1,1,2-Tetrafluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. 1,1,1,2-TETRAFLUOROETHANE - Ataman Kimya [atamanchemicals.com]
- 3. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 4. 1,1,1,2-tetrafluoroethane [chembk.com]
- 5. usedplants.com [usedplants.com]
- 6. CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method - Google Patents [patents.google.com]
- 7. Vapor-phase fluorination catalysts for producing HFC-134a and the preparing method - Eureka | Patsnap [eureka.patsnap.com]
- 8. RU2007381C1 - Method of 1,1,1,2-tetrafluoroethane synthesis - Google Patents [patents.google.com]
- 9. EP0472391A1 - Process for the purification of 1,1,1,2-tetrafluorethane - Google Patents [patents.google.com]
- 10. EP0610963A2 - Process for preparing 1,1,1,2-tetrafluoroethane - Google Patents [patents.google.com]
An In-depth Technical Guide on the Molecular Structure and Bonding of Tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of tetrafluoroethane, with a focus on its two primary isomers: 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) and 1,1,2,2-tetrafluoroethane (B1583514) (HFC-134). This document delves into the nuanced structural parameters, including bond lengths, bond angles, and conformational isomers, as determined by advanced experimental techniques. Furthermore, it outlines the detailed methodologies for the key experiments cited, offering a complete picture for researchers in the field.
Introduction to this compound Isomers
This compound (C₂H₂F₄) is a hydrofluorocarbon (HFC) that exists as two primary isomers, distinguished by the arrangement of the fluorine atoms on the ethane (B1197151) backbone.[1] These are:
-
1,1,1,2-Tetrafluoroethane (HFC-134a): An asymmetrical molecule widely used as a refrigerant and aerosol propellant.[2] Its thermodynamic properties made it a suitable replacement for chlorofluorocarbons (CFCs), which have significant ozone-depleting potential.[2]
-
1,1,2,2-Tetrafluoroethane (HFC-134): A symmetrical molecule also used in specialized applications, including as a foam expansion agent and heat transfer fluid.[1]
The seemingly subtle difference in the placement of fluorine atoms leads to significant variations in their molecular symmetry, polarity, and, consequently, their physical and chemical properties. Understanding these structural nuances is critical for their application and for predicting their interactions in various chemical and biological systems.
Molecular Structure and Bonding of 1,1,2,2-Tetrafluoroethane (HFC-134)
The molecular structure of 1,1,2,2-tetrafluoroethane is characterized by the presence of two conformational isomers, or rotamers, arising from the rotation around the central carbon-carbon single bond: the anti and gauche conformers.[3]
The anti conformer possesses a center of symmetry (C₂h point group) and is nonpolar, while the gauche conformer lacks this symmetry (C₁ point group) and exhibits a significant dipole moment.[3][4] The relative stability of these conformers is a subject of interest, with the anti form being the more abundant species in the gas phase.
Experimentally Determined Structural Parameters
The precise geometric parameters of the anti and gauche conformers of 1,1,2,2-tetrafluoroethane have been determined with high precision using high-resolution infrared spectroscopy and pulsed-molecular-beam Fourier transform microwave spectroscopy, respectively.[3][5] The key structural data are summarized in the table below.
| Parameter | anti Conformer | gauche Conformer |
| Bond Lengths (Å) | ||
| C-C | 1.511(4)[5] | 1.512(4)[4] |
| C-H | 1.087(5)[5] | - |
| C-F | 1.359(7)[5] | - |
| Bond Angles (º) | ||
| ∠CCH | 112.9(3)[5] | - |
| ∠CCF | 108.5(6)[5] | 109.7(3)[4] |
| ∠FCF | 107.4(6)[5] | - |
| Dihedral Angle (º) | ||
| τ(HCCF) | - | - |
| Dipole Moment (D) | 0[3] | 2.454(2)[3] |
Note: The values in parentheses represent the uncertainty in the last digit.
Visualization of Conformational Isomers
The three-dimensional arrangements of the anti and gauche conformers of 1,1,2,2-tetrafluoroethane are depicted below.
Molecular Structure and Bonding of 1,1,1,2-Tetrafluoroethane (HFC-134a)
1,1,1,2-Tetrafluoroethane (HFC-134a) is an asymmetric molecule with a distinct dipole moment. While extensively studied for its thermophysical properties, detailed, experimentally determined structural parameters are less commonly reported in readily accessible literature compared to its isomer, HFC-134. However, computational studies, often validated by spectroscopic data, provide a reliable model of its molecular geometry.
Structural Parameters
Based on computational chemistry, the molecular structure of 1,1,1,2-tetrafluoroethane is well-defined. The molecule possesses a staggered conformation to minimize steric hindrance. The molecule has a notable dipole moment of approximately 1.80 D.[6]
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C | Data not available |
| C-H (on C2) | Data not available |
| C-F (on C1) | Data not available |
| C-F (on C2) | Data not available |
| Bond Angles (º) | |
| ∠HCH | Data not available |
| ∠FCC (on C1) | Data not available |
| ∠FCF (on C1) | Data not available |
| ∠HCC | Data not available |
| ∠FCC (on C2) | Data not available |
| Dipole Moment (D) | ~1.80[6] |
Visualization of Molecular Structure
The three-dimensional structure of 1,1,1,2-tetrafluoroethane is illustrated below.
Experimental Protocols
The determination of the precise molecular structures of this compound isomers relies on sophisticated spectroscopic techniques. Below are detailed overviews of the primary methods employed.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the molecular structure of gaseous compounds.[7]
Methodology:
-
Sample Introduction: A gaseous sample is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.[7]
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.[7]
-
Detection of Scattered Electrons: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector, such as a photographic plate or an electron imaging plate.[7]
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate a radial distribution function, which provides information about the distances between all pairs of atoms in the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.[7]
Pulsed-Molecular-Beam Fourier Transform Microwave (FTMW) Spectroscopy
This technique is highly sensitive for determining the rotational spectra of molecules, from which very precise structural information can be derived.
Methodology:
-
Molecular Beam Generation: The gaseous sample is seeded in a carrier gas (e.g., argon or neon) and expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures.[8]
-
Microwave Excitation: The molecular beam is passed through a Fabry-Pérot cavity, where it is irradiated with a short, high-power pulse of microwave radiation. If the frequency of the microwaves is resonant with a rotational transition of the molecule, the molecules will absorb energy and become polarized.[8]
-
Detection of Free Induction Decay: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.[8]
-
Fourier Transformation and Analysis: The FID is a time-domain signal that is converted into a frequency-domain spectrum by a Fourier transform. The resulting high-resolution spectrum consists of sharp lines corresponding to the rotational transitions. By analyzing the frequencies of these transitions for the parent molecule and its isotopologues, the moments of inertia can be determined with high accuracy, which in turn allows for the precise calculation of the molecular geometry.[8]
High-Resolution Infrared (IR) Spectroscopy
High-resolution IR spectroscopy provides detailed information about the vibrational and rotational energy levels of molecules.
Methodology:
-
Sample Preparation: The gaseous sample is placed in a long-path absorption cell to maximize the interaction with the infrared radiation. For enhanced resolution and simplification of spectra, the sample can be cooled to low temperatures.
-
Infrared Radiation Source: A broadband infrared source is used to generate radiation that is passed through the sample cell.
-
Interferometer and Detector: A Fourier Transform Infrared (FTIR) spectrometer is commonly used. It employs an interferometer to modulate the infrared beam, and the transmitted light is detected by a sensitive detector.
-
Data Processing and Analysis: The detected signal (interferogram) is converted into an infrared spectrum via a Fourier transform. The high-resolution spectrum reveals fine structure due to rotational transitions accompanying the vibrational transitions. By analyzing the positions and intensities of these rovibrational lines, it is possible to determine rotational constants and, from these, structural parameters of the molecule in both its ground and vibrationally excited states.
References
- 1. 1,1,2,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [kb.osu.edu]
- 5. researchgate.net [researchgate.net]
- 6. 1,1,1,2-tetrafluoroethane [stenutz.eu]
- 7. Gas electron diffraction [dl1.en-us.nina.az]
- 8. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Solubility of Gases in 1,1,1,2-Tetrafluoroethane (R-134a)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of various gases in the hydrofluorocarbon solvent, 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). A thorough review of available scientific literature was conducted to compile the quantitative data and detailed experimental methodologies presented herein. This document is intended to be a valuable resource for professionals in research, science, and drug development who are working with or exploring the applications of R-134a as a solvent or propellant.
Introduction
1,1,1,2-Tetrafluoroethane, a non-ozone depleting hydrofluorocarbon, has gained prominence as a refrigerant, an aerosol propellant, and a solvent in various industrial and pharmaceutical applications.[1][2] Its unique physicochemical properties, including its low boiling point and distinct solvency characteristics, make it a subject of interest for a range of scientific applications. Understanding the solubility of different gases in R-134a is crucial for process design, formulation development, and ensuring the stability and efficacy of products. This guide focuses on the solubility of common gases such as nitrogen, oxygen, argon, carbon dioxide, and methane (B114726) in this fluorinated solvent.
Experimental Protocols for Measuring Gas Solubility
The determination of gas solubility in liquids is a fundamental thermophysical property measurement. Several experimental techniques have been developed for this purpose, each with its own advantages and limitations. The most common methods employed are the volumetric (gas absorption), isochoric (pressure decay), and gravimetric methods.
Volumetric Method (Gas Absorption)
The volumetric method is a classical and widely used technique for measuring gas solubility.[3] It involves bringing a known volume of a degassed liquid into contact with a known volume of the gas at a constant temperature and pressure. The amount of gas that dissolves is determined by measuring the change in the gas volume after equilibrium is reached.
Detailed Methodology:
-
Apparatus Setup: A typical apparatus consists of a thermostated equilibrium cell, a gas burette for precise gas volume measurement, a pressure transducer, and a vacuum pump. The entire system is housed in a constant temperature bath to ensure isothermal conditions.
-
Solvent Degassing: The solvent (1,1,1,2-tetrafluoroethane) is thoroughly degassed to remove any dissolved air or other gases. This is typically achieved by repeated freeze-pump-thaw cycles or by vacuum application while stirring the liquid.
-
Gas Introduction: A known initial volume of the gas is introduced into the gas burette at a measured pressure and temperature.
-
Equilibration: The gas is then brought into contact with the degassed solvent in the equilibrium cell. The mixture is agitated using a magnetic stirrer to facilitate the dissolution of the gas and to ensure that equilibrium is reached. The pressure in the system is continuously monitored.
-
Volume Measurement: Once the pressure stabilizes, indicating that equilibrium has been achieved, the final volume of the gas in the burette is recorded.
-
Calculation: The volume of the dissolved gas is calculated from the difference between the initial and final gas volumes, after correcting for the vapor pressure of the solvent and any non-ideality of the gas. The solubility is then typically expressed in terms of mole fraction or Henry's Law constant.
Isochoric Method (Pressure Decay)
The isochoric method involves the measurement of the pressure change in a constant volume system as the gas dissolves in the liquid.
Detailed Methodology:
-
Apparatus: The core of the apparatus is a thermostated and sealed equilibrium cell of a precisely known volume. The cell is equipped with a high-precision pressure transducer and a temperature sensor.
-
Sample Loading: A known mass of the degassed solvent is charged into the equilibrium cell. The cell is then evacuated.
-
Gas Injection: A known amount of the gas is injected into the cell. The initial pressure and temperature are recorded.
-
Equilibration: The contents of the cell are agitated to promote dissolution. The pressure inside the cell will decrease as the gas dissolves into the liquid phase and will eventually stabilize when equilibrium is reached.
-
Data Acquisition: The equilibrium pressure and temperature are recorded.
-
Solubility Calculation: The amount of dissolved gas is calculated from the initial and final pressures, the known volumes of the gas and liquid phases, and the equation of state for the gas.
Gravimetric Method
The gravimetric method directly measures the mass of the absorbed gas by a known mass of the solvent using a sensitive microbalance.
Detailed Methodology:
-
Apparatus: A high-precision magnetic suspension balance or a quartz spring balance is housed in a thermostated, high-pressure chamber.
-
Sample Preparation: A sample container holding a known mass of the degassed solvent is suspended from the balance.
-
Gas Introduction: The chamber is pressurized with the gas of interest to the desired pressure.
-
Mass Measurement: The increase in the mass of the sample is continuously monitored as the gas dissolves.
-
Equilibrium Determination: The measurement is complete when the mass of the sample no longer increases, indicating that saturation has been reached.
-
Calculation: The solubility is directly calculated from the mass of the absorbed gas and the mass of the solvent.
Quantitative Solubility Data
A comprehensive literature search was conducted to obtain experimental data on the solubility of nitrogen, oxygen, argon, carbon dioxide, and methane in 1,1,1,2-tetrafluoroethane.
Solubility of Nitrogen in 1,1,1,2-Tetrafluoroethane
Quantitative data for the solubility of nitrogen in R-134a has been reported in the literature. The following table summarizes the Henry's Law constants for nitrogen in HFC-134a at various temperatures.
| Temperature (K) | Henry's Law Constant (H) (MPa) |
| 233.15 | 10.8 |
| 253.15 | 14.5 |
| 273.15 | 18.2 |
| 293.15 | 21.8 |
Data sourced from a National Institute of Standards and Technology (NIST) technical note.
Solubility of Oxygen, Argon, Carbon Dioxide, and Methane
Despite a thorough search of the available scientific literature, no specific experimental data or Henry's Law constants for the solubility of oxygen, argon, carbon dioxide, and methane in 1,1,1,2-tetrafluoroethane could be located. While numerous studies report on the solubility of these gases in other solvents, and on the solubility of R-134a in various liquids, the specific data for these gases in R-134a as the solvent appears to be limited in the public domain. Researchers requiring this data may need to perform their own experimental measurements using the protocols outlined in this guide.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of gas solubility in a liquid using a volumetric method.
Caption: Generalized workflow for gas solubility measurement.
Conclusion
This technical guide has provided a detailed overview of the experimental methodologies for determining the solubility of gases in 1,1,1,2-tetrafluoroethane. While quantitative data for the solubility of nitrogen is available and has been presented, there is a notable lack of publicly accessible experimental data for the solubility of oxygen, argon, carbon dioxide, and methane in this solvent. The detailed protocols and workflow diagram included in this guide are intended to facilitate future experimental work to fill these knowledge gaps. Accurate solubility data is essential for the continued development and application of R-134a in various scientific and industrial fields, and it is hoped that this guide will serve as a valuable resource for researchers in this area.
References
A Technical Guide to the Vapor Pressure of Saturated 1,1,1,2-Tetrafluoroethane (R-134a)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the vapor pressure of saturated 1,1,1,2-Tetrafluoroethane, a hydrofluorocarbon (HFC) refrigerant commonly known as R-134a. Due to its thermodynamic properties, which are similar to dichlorodifluoromethane (B179400) (R-12), it became a widely used replacement in applications like automotive air conditioning and domestic refrigeration.[1] However, it is noted for its high global warming potential (GWP) of 1,430.[2] Understanding its vapor pressure is crucial for system design, safety analysis, and process modeling in various scientific and industrial applications. The data and protocols presented herein are compiled from authoritative sources, including the National Institute of Standards and Technology (NIST).[3][4][5]
Vapor Pressure Data
The vapor pressure of a substance is the pressure exerted by its vapor when in thermodynamic equilibrium with its condensed phase (liquid or solid) at a given temperature in a closed system.[6][7] This property is a fundamental characteristic that dictates the behavior of R-134a in refrigeration cycles and as a propellant. The following table summarizes the vapor pressure of saturated R-134a at various temperatures.
Table 1: Vapor Pressure of Saturated R-134a
| Temperature (°C) | Temperature (K) | Saturation Pressure (kPa) |
| -40 | 233.15 | 51.25 |
| -30 | 243.15 | 84.42 |
| -20 | 253.15 | 132.82 |
| -10 | 263.15 | 200.59 |
| 0 | 273.15 | 292.83 |
| 10 | 283.15 | 414.61 |
| 20 | 293.15 | 572.05 |
| 30 | 303.15 | 770.64 |
| 40 | 313.15 | 1017.3 |
| 50 | 323.15 | 1318.9 |
| 60 | 333.15 | 1682.7 |
| 70 | 343.15 | 2116.3 |
| 80 | 353.15 | 2627.9 |
| 90 | 363.15 | 3226.5 |
| 100 | 373.15 | 3921.8 |
Data sourced from NIST Chemistry WebBook and compiled from various thermodynamic tables.[8][9][10]
Experimental Protocol for Vapor Pressure Measurement
Several methods are employed to measure vapor pressure, with the choice depending on the substance and the pressure range of interest.[11] For the range relevant to R-134a, the Static Equilibrium Method is a precise and commonly cited technique.
Objective: To determine the vapor pressure of a pure liquid substance at different temperatures by allowing it to reach thermodynamic equilibrium in a closed system.
Apparatus:
-
Equilibrium Cell: A thermostatically controlled vessel designed to contain the sample.
-
Thermostat/Bath: A fluid bath capable of maintaining a stable temperature, often with a stability of ±0.2 K or better.[6]
-
Pressure Transducer: A calibrated high-accuracy pressure sensor (e.g., quartz crystal or diaphragm semi-conductor strain transducer).[12]
-
Vacuum Pump: For evacuating the system of non-condensable gases.
-
Temperature Measurement: A calibrated platinum resistance thermometer.[12]
-
Data Acquisition System: To log temperature and pressure readings.
Methodology:
-
Sample Preparation & Degassing: a. The pure R-134a sample is introduced into the equilibrium cell. b. A critical step in the static method is the complete degassing of the sample to remove any dissolved air or other volatile impurities, which would contribute to the total pressure and cause erroneous readings.[13] c. Degassing is typically achieved by a "freeze-pump-thaw" cycle. The sample is frozen (e.g., with liquid nitrogen), and the headspace is evacuated using the vacuum pump. The valve to the pump is then closed, and the sample is allowed to thaw, releasing dissolved gases into the headspace. This cycle is repeated until the pressure in the frozen, evacuated state is negligible.[13]
-
Equilibrium Measurement: a. The thermostat bath is set to the first target temperature. The entire equilibrium cell is submerged to ensure a uniform temperature. b. The system is allowed to sit undisturbed until thermal and vapor-liquid equilibrium is achieved. This is confirmed when both the temperature and pressure readings remain constant over a specified period.[6] c. Once equilibrium is established, the temperature and the corresponding vapor pressure are recorded.
-
Data Collection Across Temperatures: a. The temperature of the thermostat is incrementally increased to the next setpoint. b. The system is again allowed to reach equilibrium, and the new data point (temperature and pressure) is recorded. c. This process is repeated across the entire desired temperature range to generate the vapor pressure curve.[6]
-
Data Analysis: a. The collected pressure measurements are corrected for any sensor calibrations. b. The data pairs (Temperature, Pressure) are tabulated. c. The results are often fitted to a vapor pressure equation, such as the Antoine equation or the Clausius-Clapeyron equation, which relates the logarithm of the vapor pressure to the inverse of the absolute temperature.[7]
Logical Workflow
The following diagram illustrates the logical workflow for the experimental determination of vapor pressure using the static method.
Caption: Workflow for vapor pressure determination via the static equilibrium method.
References
- 1. theengineeringmindset.com [theengineeringmindset.com]
- 2. R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives [winsen-sensor.com]
- 3. meiersupply.com [meiersupply.com]
- 4. freon.com [freon.com]
- 5. irc.wisc.edu [irc.wisc.edu]
- 6. consilab.de [consilab.de]
- 7. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. Saturation Properties for R134a (Pressure Table) (updated 2/19/2012) [people.ohio.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. revroum.lew.ro [revroum.lew.ro]
An In-depth Technical Guide to the Global Warming Potential of Tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the global warming potential (GWP) of tetrafluoroethane, focusing on its two primary isomers: 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) and 1,1,2,2-tetrafluoroethane (B1583514) (HFC-134). This document delves into the quantitative GWP data, the experimental methodologies used for its determination, and the underlying scientific principles.
Quantitative Data on the Global Warming Potential of this compound
The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2).[1] It is a crucial metric for assessing the environmental impact of various substances. The GWP of a substance is influenced by its atmospheric lifetime and its ability to absorb infrared radiation.
The following table summarizes the key atmospheric data and GWP values for the isomers of this compound, compiled from various Intergovernmental Panel on Climate Change (IPCC) assessment reports and other scientific sources.
| Property | 1,1,1,2-Tetrafluoroethane (HFC-134a) | 1,1,2,2-Tetrafluoroethane (HFC-134) |
| Chemical Formula | CF3CH2F | CHF2CHF2 |
| Atmospheric Lifetime (years) | 14.0[2] | 10.6[3] |
| GWP (20-year time horizon) | 3790[3] | 2900[3] |
| GWP (100-year time horizon) | 1430[2][4] | 1100[5] |
| GWP (500-year time horizon) | 435[3] | 310[3] |
Experimental Protocols for Determining Global Warming Potential
The determination of a compound's GWP is a multi-step process that relies on precise laboratory measurements and atmospheric modeling. The two primary experimental parameters that feed into the GWP calculation are the atmospheric lifetime and the radiative efficiency (or radiative forcing).
Determination of Atmospheric Lifetime
The atmospheric lifetime of a hydrofluorocarbon (HFC) like this compound is primarily determined by its rate of reaction with the hydroxyl (OH) radical in the troposphere. The following experimental techniques are commonly employed to measure these reaction rates:
a) Relative Rate Method in Photochemical Reactors and Smog Chambers:
-
Principle: This method involves comparing the rate of disappearance of the target HFC with that of a reference compound whose reaction rate with OH radicals is well-known.
-
Experimental Setup:
-
A mixture of the target HFC, a reference compound (e.g., methane (B114726) or ethane), an OH radical precursor (e.g., hydrogen peroxide or methyl nitrite), and air or a buffer gas is introduced into a photochemical reactor or a smog chamber.[4] Smog chambers are large, temperature-controlled enclosures with walls made of inert materials like FEP Teflon film to minimize wall losses.[6][7][8]
-
OH radicals are generated by photolysis of the precursor using UV lamps.
-
The concentrations of the target HFC and the reference compound are monitored over time using techniques like Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography with Flame Ionization Detection (GC-FID).
-
-
Data Analysis: The relative rate constant is determined from the logarithmic plot of the concentrations of the target and reference compounds. The absolute rate constant for the target HFC can then be calculated using the known rate constant of the reference compound.
b) Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF):
-
Principle: This is an absolute method that directly measures the decay of OH radical concentration in the presence of the target HFC.
-
Experimental Setup:
-
A precursor gas (e.g., H2O2 or HNO3) is photolyzed by a pulsed laser (the photolysis laser) to produce OH radicals.
-
A second pulsed laser (the probe laser) is tuned to an absorption line of the OH radical, exciting it to a higher electronic state.
-
The subsequent fluorescence emitted by the OH radicals as they return to the ground state is detected by a sensitive photomultiplier tube.
-
-
Data Analysis: By varying the time delay between the photolysis and probe lasers, a temporal profile of the OH radical concentration can be obtained. In the presence of the target HFC, the decay of the OH radical concentration follows pseudo-first-order kinetics, from which the bimolecular rate constant for the reaction can be derived.[9][10][11][12][13]
Determination of Radiative Efficiency
Radiative efficiency quantifies a molecule's ability to absorb infrared radiation in the atmospheric window (the spectral region where the atmosphere is relatively transparent).
a) Fourier Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR spectroscopy is used to measure the infrared absorption spectrum of the this compound isomer. The integrated absorption cross-section across the relevant atmospheric window is then used to calculate the radiative efficiency.
-
Experimental Setup:
-
A sample of the this compound isomer in the gas phase is introduced into a gas cell with windows that are transparent to infrared radiation (e.g., KBr or ZnSe).
-
A broadband infrared source is passed through the gas cell.
-
The transmitted radiation is analyzed by an FTIR spectrometer, which uses a Michelson interferometer to produce an interferogram that is then mathematically converted into an absorption spectrum.[1]
-
The experiments are often conducted at various pressures and temperatures to simulate different atmospheric conditions.[14][15]
-
-
Data Analysis: The absorption spectrum reveals the wavelengths at which the molecule absorbs infrared radiation. The strength of this absorption is quantified to determine the radiative efficiency, which is a key input for calculating the GWP.
b) Laboratory-Scale Radiative Forcing Measurement:
-
Principle: This method aims to directly measure the "greenhouse effect" of a gas in a controlled laboratory setting.
-
Experimental Setup:
-
A system is designed to mimic the Earth-atmosphere-space system.[2] This can involve a heated surface representing the Earth, a gas cell containing the greenhouse gas, and detectors to measure the upward and downward longwave radiation.
-
The gas cell is filled with a known concentration of the this compound isomer.
-
The increase in the downward longwave radiation at the "surface" due to the presence of the gas is measured.
-
-
Data Analysis: The measured increase in downward radiation provides a direct experimental value for the radiative forcing of the gas under the specific laboratory conditions.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the global warming potential of this compound.
Caption: Relationship between this compound isomers, their properties, and GWP.
Caption: Experimental workflow for determining the Global Warming Potential.
References
- 1. IR Absorption Spectroscopy [newport.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. A simple experiment on global warming | Royal Society Open Science | The Royal Society [royalsocietypublishing.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Accurate Kinetic Studies of OH + HO2 Radical–Radical Reaction through Direct Measurement of Precursor and Radical Concentrations with High-Resolution Time-Resolved Dual-Comb Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gas and aerosol wall losses in Teflon film smog chambers (Journal Article) | OSTI.GOV [osti.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. A pulsed laser photolysis – pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO2 and O2 - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 11. Research Portal [scholarship.miami.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Vibrational Spectra of this compound Glasses Deposited by Physical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ozone Depletion Potential of R-134a
Introduction
1,1,1,2-Tetrafluoroethane, commercially known as R-134a, is a hydrofluorocarbon (HFC) refrigerant that emerged in the 1990s as a primary replacement for the chlorofluorocarbon (CFC) R-12 (dichlorodifluoromethane).[1][2] Its introduction was a direct response to the global effort to mitigate damage to the stratospheric ozone layer, as mandated by the Montreal Protocol.[2][3] R-134a was widely adopted across various applications, most notably in automotive air conditioning and residential and commercial refrigeration systems, due to its favorable thermodynamic properties and its non-ozone-depleting nature.[1][2][4] This guide provides a detailed technical examination of the Ozone Depletion Potential (ODP) of R-134a, the scientific basis for its ODP value, the methodologies used for such determinations, and its broader environmental context.
Core Topic: The Ozone Depletion Potential of R-134a
The Ozone Depletion Potential (ODP) of a chemical compound is a relative measure of its effectiveness in degrading the ozone layer.[5] The scale is standardized against trichlorofluoromethane (B166822) (CFC-11 or R-11), which is assigned a baseline ODP of 1.0.[5][6]
R-134a has an Ozone Depletion Potential (ODP) of zero.[1][2][7] This characteristic is the primary reason it was deemed an acceptable alternative to CFCs and hydrochlorofluorocarbons (HCFCs).[8] The fundamental basis for its non-ozone-depleting property lies in its molecular structure.
Chemical Basis for Zero ODP
Ozone depletion is primarily caused by catalytic cycles involving chlorine and bromine radicals in the stratosphere.[9] Ozone-depleting substances (ODS) like CFCs and HCFCs contain chlorine atoms.[8][10] When these molecules reach the stratosphere, they are broken down by intense ultraviolet (UV) radiation, releasing their chlorine atoms. A single chlorine atom can catalytically destroy thousands of ozone molecules.
R-134a is a hydrofluorocarbon (HFC) with the chemical formula C₂H₂F₄.[1][2][10] Its structure consists of carbon, hydrogen, and fluorine atoms.[3] Crucially, it contains no chlorine or bromine atoms.[8][10][11] Without these halogen elements, the catalytic cycles that destroy stratospheric ozone cannot be initiated. Therefore, its potential to deplete the ozone layer is considered negligible or essentially zero.[5]
Quantitative Data and Comparative Analysis
While R-134a resolved the issue of ozone depletion, its impact as a greenhouse gas became a subsequent environmental concern.[12][13] A comprehensive assessment requires examining its key environmental metrics alongside those of the substances it replaced and those that are replacing it.
Table 1: Key Environmental Properties of R-134a
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₂H₂F₄ (1,1,1,2-Tetrafluoroethane) | [1],[2] |
| Molecular Weight | 102.03 g/mol | [1],[2] |
| Ozone Depletion Potential (ODP) | 0 | [1],[7],[2] |
| Global Warming Potential (GWP, 100-year) | 1,430 | [1],[2],[13] |
| Atmospheric Lifetime | ~14 years |[2],[14],[15] |
Table 2: Comparative Data of Selected Refrigerants
| Refrigerant | Type | ODP | GWP (100-year) | Key Characteristic |
|---|---|---|---|---|
| R-12 | CFC | ~1.0 | 10,900 | High ODP, High GWP |
| R-22 | HCFC | ~0.05 | 1,810 | Low ODP, High GWP[4] |
| R-134a | HFC | 0 | 1,430 | Zero ODP, High GWP[1][2] |
| R-1234yf | HFO | 0 | < 1 | Zero ODP, Very Low GWP[7][11][12] |
Experimental Protocols and Methodology for ODP Determination
The determination of a substance's ODP is not based on a single experiment but is a complex evaluation combining laboratory measurements and sophisticated atmospheric modeling.[6][16] The process, guided by bodies like the Scientific Assessment Panel to the Montreal Protocol, involves several key stages.[16][17][18]
1. Laboratory Measurements: The first step involves characterizing the fundamental physical and chemical properties of the substance.[16] Scientists measure:
-
UV Absorption Cross-Section: This determines the rate at which the molecule will break down (photolyze) when exposed to stratospheric UV radiation.
-
Reaction Rate Constants: The rates at which the substance reacts with other atmospheric chemicals, particularly the hydroxyl (OH) radical in the troposphere, are measured.[5] These reactions determine the substance's atmospheric lifetime. For HFCs like R-134a, reaction with OH radicals is the primary removal mechanism.[5]
2. Atmospheric Lifetime Calculation: Based on the laboratory data, the global atmospheric lifetime of the compound is calculated. This value represents the average time a molecule of the substance remains in the atmosphere before being removed by chemical reactions or photolysis. The atmospheric lifetime of R-134a is approximately 14 years.[2][14]
3. Atmospheric Modeling: The substance's properties are used as inputs for 2-D and 3-D global atmospheric models.[17] These computational models simulate the transport of the substance into the stratosphere, its chemical breakdown, and its subsequent interaction with ozone. The models account for complex atmospheric dynamics and chemistry.
4. ODP Calculation: ODP is defined as the ratio of the calculated global ozone loss due to a continuous mass emission of a specific substance to the calculated global ozone loss due to the same mass emission of CFC-11.[5]
The formula is conceptually: ODP = (Global Ozone Depletion from Substance X) / (Global Ozone Depletion from CFC-11)
For R-134a, because it lacks chlorine and bromine, the numerator of this equation—the calculated ozone depletion—is zero, leading to an ODP of zero.
Environmental Context and Future Alternatives
Although R-134a was successful in protecting the ozone layer, its high Global Warming Potential (GWP) of 1,430 means it is a potent greenhouse gas.[1][13] Its widespread use and subsequent emission into the atmosphere have contributed to global warming.[12] This has led to international agreements, such as the Kigali Amendment to the Montreal Protocol, to phase down the production and use of HFCs.[18]
The industry is now transitioning to fourth-generation refrigerants, primarily hydrofluoroolefins (HFOs).[11] The leading replacement for R-134a in automotive air conditioning is R-1234yf.[7][12] HFOs have zero ODP and very low GWP values, addressing both ozone depletion and climate change concerns.
The refrigerant R-134a has an Ozone Depletion Potential of zero, a fact grounded in its molecular structure, which is free of chlorine and bromine atoms.[1][10] As a hydrofluorocarbon, it does not participate in the catalytic cycles that destroy stratospheric ozone, making it a successful replacement for CFCs and HCFCs in the context of ozone layer protection.[3] However, the significant Global Warming Potential of R-134a has necessitated a further transition towards next-generation refrigerants like HFOs, which possess both zero ODP and low GWP.[12][19] The story of R-134a underscores the dynamic nature of environmental science and regulation, where solutions to one problem can inadvertently contribute to another, requiring continuous innovation and international cooperation.
References
- 1. R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives [winsen-sensor.com]
- 2. refrigerantsensor.com [refrigerantsensor.com]
- 3. Is R134a Harmful to Humans? [fyrefrigerant.com]
- 4. Refrigerants [carel.nz]
- 5. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 6. carbontrail.net [carbontrail.net]
- 7. R134a Refrigerant | cold.world [cold.world]
- 8. brainly.com [brainly.com]
- 9. Ozone depletion - Wikipedia [en.wikipedia.org]
- 10. prepp.in [prepp.in]
- 11. What Is The Difference Between R134a and R1234yf Freon? [louscarcare.com]
- 12. innovair.com [innovair.com]
- 13. refrigerantscenter.com [refrigerantscenter.com]
- 14. archive.ipcc.ch [archive.ipcc.ch]
- 15. fexa.io [fexa.io]
- 16. ozone.unep.org [ozone.unep.org]
- 17. csl.noaa.gov [csl.noaa.gov]
- 18. Executive Summary of the WMO/UNEP 2022 Scientific Assessment of Ozone Depletion released [fz-juelich.de]
- 19. Eco-Friendly R134a Refrigerant: The Key to Efficient Cooling Systems | Nairobi Kenya [rancorefrigeration.com]
An In-depth Technical Guide to the Properties of 1,1,1,2-Tetrafluoroethane (CAS Number: 811-97-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrafluoroethane (B8821072), identified by CAS number 811-97-2, is a hydrofluorocarbon (HFC) with significant applications across various scientific and industrial sectors. Also known by designations such as HFC-134a, R-134a, and its pharmaceutical name, Norflurane, this compound was initially developed as a replacement for chlorofluorocarbons (CFCs) due to its negligible ozone depletion potential.[1][2][3] Its unique thermodynamic and physicochemical properties have led to its widespread use as a refrigerant, a blowing agent for foams, and critically in the pharmaceutical industry, as a propellant in metered-dose inhalers (MDIs) and as a topical vapocoolant.[1][3][4][5]
This technical guide provides a comprehensive overview of the core properties of 1,1,1,2-tetrafluoroethane, with a focus on data relevant to researchers, scientists, and professionals in drug development. The information is presented in a structured format, including detailed tables of quantitative data, descriptions of experimental protocols for property determination, and visualizations of key experimental workflows.
Physicochemical and Thermodynamic Properties
The utility of 1,1,1,2-tetrafluoroethane in its various applications is dictated by its distinct physical and chemical characteristics. These properties have been extensively studied and are summarized below.
General and Physicochemical Properties
A compilation of the fundamental physicochemical properties of 1,1,1,2-tetrafluoroethane is presented in Table 1.
Table 1: General and Physicochemical Properties of 1,1,1,2-Tetrafluoroethane
| Property | Value | Reference(s) |
| Molecular Formula | C2H2F4 | [6] |
| Molecular Weight | 102.03 g/mol | [6][7][8][9] |
| Appearance | Colorless gas with a slight ethereal odor | [2][3][10] |
| Boiling Point | -26.3 °C (-15.34 °F) at 1 atm | [1][2][7] |
| Melting Point | -101 °C (-150 °F) to -103.3 °C (-153.9 °F) | [6][7][11] |
| Density (Liquid, 25 °C) | 1206 kg/m ³ (1.206 g/cm³) | [12] |
| Density (Saturated Vapor, boiling point) | 5.25 kg/m ³ | [12] |
| Solubility in Water (25 °C, 1 atm) | 0.15% by weight (1.5 g/L) | [12][13] |
| Solubility in other solvents | Soluble in ethanol (B145695) (95%) and ether | [6][14][15] |
| Vapor Pressure (25 °C) | 666.1 kPa | [12] |
| Octanol/Water Partition Coefficient (log Kow) | 1.06 | [13] |
Thermodynamic Properties
The thermodynamic properties of 1,1,1,2-tetrafluoroethane are crucial for its application as a refrigerant and propellant. Key thermodynamic data are summarized in Table 2.
Table 2: Thermodynamic Properties of 1,1,1,2-Tetrafluoroethane
| Property | Value | Reference(s) |
| Critical Temperature | 101.1 °C (213.9 °F) | [11] |
| Critical Pressure | 4060 kPa (588.9 psia) | [11] |
| Critical Density | 515.3 kg/m ³ | [12] |
| Heat of Vaporization (at boiling point) | 217.2 kJ/kg | [12] |
| Heat Capacity (Liquid, 25 °C) | 1.42 kJ/kg·K (0.339 kcal/kg·K) | [12] |
| Heat Capacity (Vapor, 25 °C, 1 atm) | 0.854 kJ/kg·K (0.204 kcal/kg·K) | [12] |
| Thermal Conductivity (Liquid, 25 °C) | 0.0824 W/m·K | [12] |
| Thermal Conductivity (Vapor, 25 °C, 1 atm) | 0.0145 W/m·K | [12] |
Safety and Environmental Profile
A thorough understanding of the safety and environmental impact of 1,1,1,2-tetrafluoroethane is essential for its responsible handling and application.
Toxicological Data
1,1,1,2-Tetrafluoroethane is characterized by its low acute toxicity.[2][16][17] Key toxicological endpoints are presented in Table 3.
Table 3: Toxicological Profile of 1,1,1,2-Tetrafluoroethane
| Endpoint | Value/Observation | Reference(s) |
| Acute Inhalation Toxicity (Rat, LC50, 4h) | > 500,000 ppm (approximately 2,085,000 mg/m³) | [18] |
| Cardiac Sensitization (Dog, LOAEL) | 75,000 ppm (with exogenous adrenaline) | |
| Genotoxicity | Not found to be genotoxic in a variety of in vitro and in vivo assays. | [19][20] |
| Carcinogenicity | No evidence of carcinogenicity in rats and mice. | |
| Developmental Toxicity | Not teratogenic in rats and rabbits. | [20] |
| Human Exposure | Considered safe for use as a propellant in metered-dose inhalers. | [1] |
Environmental Data
While having an insignificant ozone depletion potential, 1,1,1,2-tetrafluoroethane is a potent greenhouse gas. Its environmental data are summarized in Table 4.
Table 4: Environmental Profile of 1,1,1,2-Tetrafluoroethane
| Property | Value | Reference(s) |
| Ozone Depletion Potential (ODP) | 0 | [2][10][14] |
| Global Warming Potential (GWP, 100-year) | 1430 | [1][2][10] |
| Atmospheric Lifetime | 14 years | [1][2] |
Experimental Protocols
This section details the methodologies for determining some of the key properties of 1,1,1,2-tetrafluoroethane.
Determination of Liquid Density
The density of liquefied gases like 1,1,1,2-tetrafluoroethane can be accurately measured using a digital density meter.
-
Principle: The method is based on measuring the oscillation period of a U-shaped tube filled with the sample. The density is proportional to the square of the oscillation period.
-
Apparatus: A high-pressure digital density meter (e.g., Anton Paar DMA HP) equipped with a suitable sample introduction system for liquefied gases.
-
Procedure:
-
The density meter's measuring cell is thermostatically controlled to the desired temperature.
-
The instrument is calibrated using reference fluids with known densities (e.g., propane (B168953) and butane).
-
The liquefied 1,1,1,2-tetrafluoroethane sample is carefully introduced into the measuring cell from a pressurized cylinder, ensuring no gas bubbles are present.
-
The system is allowed to equilibrate, and the oscillation period is measured.
-
The instrument's software calculates and displays the density of the sample.
-
Determination of Vapor Pressure
The vapor pressure of 1,1,1,2-tetrafluoroethane can be determined using a static or dynamic method. A static method is described here.
-
Principle: The pressure of the vapor in equilibrium with its liquid is measured at a constant temperature.
-
Apparatus: A thermostatically controlled pressure vessel equipped with a high-precision pressure transducer and a temperature sensor. The vessel should have a port for introducing the sample.
-
Procedure:
-
A small amount of liquid 1,1,1,2-tetrafluoroethane is introduced into the evacuated pressure vessel.
-
The vessel is placed in a thermostatic bath and allowed to reach thermal equilibrium at the desired temperature.
-
The pressure inside the vessel is continuously monitored until a stable reading is obtained, indicating that vapor-liquid equilibrium has been reached.
-
The stable pressure reading is recorded as the vapor pressure at that temperature.
-
The procedure is repeated at different temperatures to obtain a vapor pressure curve.
-
Inhalation Toxicity Testing
Acute inhalation toxicity is a critical parameter for assessing the safety of substances used in inhalable drug products.
-
Principle: Animals (typically rodents) are exposed to various concentrations of the test substance in the air for a defined period, and the lethal concentration (LC50) is determined.
-
Apparatus: An inhalation exposure chamber (nose-only or whole-body), a system for generating and controlling the concentration of the test gas, and monitoring equipment for oxygen levels, temperature, and humidity.
-
Procedure:
-
Groups of animals are placed in the inhalation chamber.
-
A controlled concentration of 1,1,1,2-tetrafluoroethane is introduced into the chamber's air supply for a specified duration (e.g., 4 hours).
-
During exposure, the animals are observed for signs of toxicity.
-
After the exposure period, the animals are removed and observed for a further period (e.g., 14 days) for any delayed effects and mortality.
-
The LC50 value is calculated using statistical methods based on the mortality data from different concentration groups.
-
Cardiac Sensitization Study
This study is particularly relevant for propellants and refrigerants to assess their potential to induce cardiac arrhythmias in the presence of adrenaline.
-
Principle: The study evaluates the potential of a substance to make the heart more sensitive to the arrhythmogenic effects of epinephrine (B1671497).
-
Apparatus: An inhalation exposure system for the test animal (typically a dog), an electrocardiogram (ECG) monitor, and a means for intravenous administration of epinephrine.
-
Procedure:
-
The test animal is instrumented for ECG monitoring.
-
The animal is exposed to a specific concentration of 1,1,1,2-tetrafluoroethane via inhalation for a set period (e.g., 5-10 minutes).
-
During the exposure, a challenge dose of epinephrine is administered intravenously.
-
The ECG is continuously monitored for the occurrence of cardiac arrhythmias.
-
The concentration of the test substance that produces a defined arrhythmic response is determined.
-
Applications in Drug Development
1,1,1,2-Tetrafluoroethane (Norflurane) plays a crucial role in the formulation of specific drug delivery systems.
Propellant in Metered-Dose Inhalers (MDIs)
Norflurane is a widely used propellant in MDIs for delivering drugs to the respiratory tract for the treatment of asthma and other respiratory diseases.[1][4] Its key advantages include its non-flammability, low toxicity, and appropriate vapor pressure to generate a respirable aerosol.
Vapocoolant for Topical Analgesia
1,1,1,2-Tetrafluoroethane is used in combination with other components as a topical vapocoolant spray to provide temporary local anesthesia for minor surgical procedures and injections.[1] Its rapid evaporation from the skin surface leads to a cooling effect that numbs the nerve endings.
References
- 1. scribd.com [scribd.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Measuring the density of liquefied petroleum gas (LPG) | Anton Paar Wiki [wiki.anton-paar.com]
- 7. imorules.com [imorules.com]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. rc.usf.edu [rc.usf.edu]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 1,1,1,2-Tetrafluoroethane (data page) - Wikipedia [en.wikipedia.org]
- 13. A possible mechanism of halocarbon-induced cardiac sensitization arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. muser-my.com [muser-my.com]
- 15. researchgate.net [researchgate.net]
- 16. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 17. DSpace [iris.who.int]
- 18. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. ecetoc.org [ecetoc.org]
An In-depth Technical Guide on the Atmospheric Lifetime of HFC-134a
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the atmospheric lifetime of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a widely used refrigerant. The document details its environmental impact through key quantitative data, outlines the experimental methodologies used to determine its atmospheric persistence, and illustrates its degradation pathway.
Quantitative Data Summary
The atmospheric lifetime and environmental impact of HFC-134a are summarized in the table below. These parameters are crucial for understanding its contribution to climate change.
| Parameter | Value | Notes |
| Atmospheric Lifetime | 13.8 - 14 years | The primary sink for HFC-134a in the atmosphere is its reaction with the hydroxyl radical (OH).[1] |
| Global Warming Potential (GWP), 100-year | 1,300 - 1,530 | This value indicates that HFC-134a is over a thousand times more potent as a greenhouse gas than carbon dioxide over a century. |
| Ozone Depletion Potential (ODP) | ~ 0 | HFC-134a does not contain chlorine or bromine and therefore does not directly contribute to stratospheric ozone depletion. |
Atmospheric Degradation Pathway
The primary degradation pathway for HFC-134a in the troposphere is initiated by its reaction with the hydroxyl (OH) radical. This process ultimately leads to the formation of trifluoroacetic acid (TFA), which is then removed from the atmosphere through wet and dry deposition.[2][3]
References
Spectroscopic Analysis of 1,1,1,2-Tetrafluoroethane (HFC-134a): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic data for 1,1,1,2-tetrafluoroethane (B8821072) (CF₃CH₂F), also known as HFC-134a or Norflurane in medical applications. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound, for example, as a propellant in metered-dose inhalers. This document summarizes key quantitative data from vibrational and mass spectrometry, outlines detailed experimental protocols, and presents logical workflows and structural diagrams to aid in the interpretation of spectroscopic results.
Vibrational Spectroscopy: Infrared and Raman
Vibrational spectroscopy is essential for identifying the structural features of 1,1,1,2-tetrafluoroethane. In the gaseous and liquid states, the compound exists as a mixture of two rotational isomers (conformers): trans (Cₛ symmetry) and gauche (C₁ symmetry). In the crystalline solid state, only the trans configuration is present.[1]
Data Presentation: IR and Raman Bands
The following table summarizes the fundamental vibrational frequencies observed for 1,1,1,2-tetrafluoroethane in the gas phase.
| Frequency (cm⁻¹) | Intensity | Assignment (Vibrational Mode) | Spectroscopy Type |
| 2996 | Strong | C-H Valence Vibrations | Infrared[2] |
| 1055 - 1074 | Strong | ν₆ Mode | Infrared[2][3] |
| 958 - 965 | Medium | - | Infrared[2][3] |
| 842 | Medium | ν₇ Mode | Infrared[2][3][4] |
| 409 | Weak | Far-IR Band | Infrared[5] |
| 350 | Weak | Far-IR Band | Infrared[5] |
| 225 | Weak | Far-IR Band | Infrared[5] |
| 120 | Strong | Torsional Oscillation | Infrared[5] |
Note: The assignments can be complex due to the presence of rotational isomers and potential for vibrational coupling. The data represents key observed bands.
Experimental Protocol: Gas-Phase FTIR Spectroscopy
This protocol describes a typical procedure for obtaining a gas-phase infrared spectrum of tetrafluoroethane.
-
Sample Preparation: Gaseous 1,1,1,2-tetrafluoroethane is introduced into a gas cell with infrared-transparent windows (e.g., KBr or CsI). The cell path length (typically 5 to 10 cm) is chosen to achieve optimal absorbance. For low-concentration studies, a multi-pass cell may be used to increase the effective path length.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry nitrogen or operated under a vacuum to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition:
-
A background spectrum of the empty (or nitrogen-filled) gas cell is recorded.
-
The sample gas is introduced into the cell at a controlled pressure (e.g., 1.0 Torr).[2]
-
The sample spectrum is recorded over a spectral range, typically 4000 to 400 cm⁻¹.[2]
-
A sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio. The final spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
-
Data Analysis: The resulting absorbance or transmittance spectrum is analyzed to identify the positions, intensities, and shapes of the vibrational bands. These are then compared to reference spectra or theoretical calculations for assignment. For high-resolution studies, rotational-vibrational fine structures are analyzed to determine molecular constants.[6]
Visualization: Rotational Isomers
The diagram below illustrates the two stable rotational conformers of 1,1,1,2-tetrafluoroethane that can be distinguished using vibrational spectroscopy.
Caption: Rotational isomers of 1,1,1,2-tetrafluoroethane.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight of 1,1,1,2-tetrafluoroethane and its fragmentation pattern, which serves as a molecular fingerprint.
Data Presentation: Key Mass Fragments
The molecular ion (M⁺) for C₂H₂F₄ is expected at m/z 102. The most abundant fragment ion observed upon 70 eV electron ionization is CF₃⁺.[7]
| m/z (Mass-to-Charge Ratio) | Ion Formula | Proposed Structure | Relative Intensity (%) |
| 102 | [C₂H₂F₄]⁺ | [CF₃CH₂F]⁺ | Low |
| 83 | [C₂H₂F₃]⁺ | [CF₂CHF]⁺ | ~15 |
| 69 | [CF₃]⁺ | [CF₃]⁺ | 100 |
| 51 | [CHF₂]⁺ | [CHF₂]⁺ | ~45 |
| 33 | [CH₂F]⁺ | [CH₂F]⁺ | ~20 |
| 31 | [CF]⁺ | [CF]⁺ | ~10 |
Relative intensities are approximate and can vary with instrument conditions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for analyzing volatile compounds like this compound.
-
Sample Introduction: A gaseous or liquefied gas sample is injected into the gas chromatograph's injection port. For quantitative analysis of impurities, a specific volume is injected using a gas-tight syringe or a gas sampling valve.
-
Gas Chromatography:
-
The sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar or mid-polar phase column).
-
The column is placed in an oven with a programmable temperature ramp. For highly volatile compounds, the initial temperature may be set to sub-ambient levels (e.g., -20°C).
-
The temperature program separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.
-
-
Ionization: As components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.
-
Detection and Data Analysis: A detector records the abundance of each ion at a specific m/z. The resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is used for structural confirmation, and the chromatographic retention time is used for identification.
Visualization: EI-MS Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways for 1,1,1,2-tetrafluoroethane upon electron ionization.
Caption: Primary fragmentation of HFC-134a in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei within the molecule. While spectra for 1,1,1,2-tetrafluoroethane are available in spectral databases, a detailed analysis with published, quantitative chemical shifts and coupling constants could not be located in the reviewed literature. The expected spectrum would be complex due to extensive spin-spin coupling between all three types of nuclei (H-F, C-F, H-C-F).
-
¹H NMR: The two protons on C-2 would appear as a complex multiplet due to coupling with the single fluorine on C-2 and the three fluorine atoms on C-1.
-
¹⁹F NMR: Two distinct signals would be expected: one for the -CF₃ group and one for the -CH₂F group. Both would be complex multiplets due to H-F and F-F coupling.
-
¹³C NMR: Two signals are expected, one for C-1 and one for C-2. Both would be split into complex multiplets due to one-bond and two-bond C-F couplings.
Experimental Protocol: General NMR for Liquefied Gas
-
Sample Preparation: A specialized NMR tube capable of handling pressure is required. The 1,1,1,2-tetrafluoroethane gas is condensed directly into the NMR tube containing a deuterated solvent (e.g., CDCl₃ or acetone-d₆) at low temperature (e.g., using a liquid nitrogen or dry ice/acetone bath). A capillary containing a reference standard (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) may be included.
-
Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is used. The probe must be tuned to the frequencies of the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Data Acquisition:
-
The magnetic field is locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize field homogeneity.
-
For each nucleus, standard one-dimensional pulse sequences are used to acquire the spectrum.
-
For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum by removing C-H coupling, although C-F coupling will remain.
-
Key parameters (pulse width, acquisition time, relaxation delay) are optimized for each nucleus.
-
-
Data Analysis: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts (δ) are referenced to the standard. The splitting patterns (multiplicity) and coupling constants (J) are analyzed to deduce the molecular structure.
Integrated Spectroscopic Workflow
The effective characterization of 1,1,1,2-tetrafluoroethane relies on an integrated approach, using multiple spectroscopic techniques to build a complete profile of the molecule's identity, purity, and structure.
Visualization: General Analysis Workflow
Caption: Integrated workflow for spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. colorado.edu [colorado.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. compoundchem.com [compoundchem.com]
An In-depth Technical Guide to the Phase Diagram of 1,1,1,2-Tetrafluoroethane (R-134a)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase diagram of 1,1,1,2-tetrafluoroethane (B8821072), a compound of significant interest in various scientific and industrial applications, including its use as a refrigerant (R-134a) and a propellant in metered-dose inhalers. This document details its thermophysical properties, the experimental methods used to determine its phase behavior, and visual representations of its phase transitions and the associated experimental workflows.
Thermophysical Properties of 1,1,1,2-Tetrafluoroethane
1,1,1,2-Tetrafluoroethane (HFC-134a) is a hydrofluorocarbon with the chemical formula CF₃CH₂F.[1] Its thermodynamic properties are well-characterized, making it a suitable replacement for dichlorodifluoromethane (B179400) (R-12) due to its lack of ozone-depleting potential.[1][2] The key points on its phase diagram, the triple point and the critical point, define the boundaries of its solid, liquid, and gaseous states.
The triple point is the specific temperature and pressure at which the solid, liquid, and vapor phases of a substance can coexist in thermodynamic equilibrium. For 1,1,1,2-tetrafluoroethane, this occurs at a temperature of approximately 169.85 K.[3]
The critical point represents the temperature and pressure above which the liquid and gas phases of a substance become indistinguishable, forming a supercritical fluid.[4] At this point, there is no longer a distinct phase boundary. For 1,1,1,2-tetrafluoroethane, the critical temperature is 374.21 K (101.06 °C), and the critical pressure is 4059.3 kPa.[5][6] The density at this point is known as the critical density, which is 515.3 kg/m ³.[5][6]
Data Presentation
The following tables summarize the key quantitative data related to the phase diagram of 1,1,1,2-tetrafluoroethane.
Table 1: Critical and Triple Point Data for 1,1,1,2-Tetrafluoroethane
| Property | Value |
| Critical Temperature (Tc) | 374.21 K (101.06 °C)[5][6] |
| Critical Pressure (Pc) | 4059.3 kPa[5][6] |
| Critical Density (ρc) | 515.3 kg/m ³[5][6] |
| Triple Point Temperature | 169.85 K[3] |
Table 2: Saturated 1,1,1,2-Tetrafluoroethane Vapor Pressure as a Function of Temperature
| Temperature (°C) | Pressure (bar) |
| -40.0 | 0.512 |
| -30.0 | 0.844 |
| -20.0 | 1.327 |
| -10.0 | 2.006 |
| 0.0 | 2.928 |
| 10.0 | 4.146 |
| 20.0 | 5.717 |
| 30.0 | 7.701 |
| 40.0 | 10.16 |
| 50.0 | 13.18 |
| 60.0 | 16.82 |
| 70.0 | 21.19 |
| 80.0 | 26.38 |
| 90.0 | 32.51 |
| 100.0 | 39.74 |
| Data sourced from a saturated pressure table for R-134a.[7] |
Table 3: Saturated Liquid and Vapor Density of 1,1,1,2-Tetrafluoroethane
| Temperature (°C) | Liquid Density ( kg/m ³) | Vapor Density ( kg/m ³) |
| -40.0 | 1417.7 | 2.770 |
| -30.0 | 1388.4 | 4.426 |
| -20.0 | 1358.3 | 6.785 |
| -10.0 | 1327.1 | 10.04 |
| 0.0 | 1294.7 | 14.47 |
| 10.0 | 1260.9 | 20.35 |
| 20.0 | 1225.5 | 28.02 |
| 30.0 | 1188.1 | 37.91 |
| 40.0 | 1148.1 | 50.59 |
| 50.0 | 1104.9 | 66.83 |
| 60.0 | 1057.4 | 87.72 |
| 70.0 | 1004.1 | 114.9 |
| 80.0 | 942.3 | 151.3 |
| 90.0 | 866.4 | 203.4 |
| 100.0 | 752.4 | 291.1 |
| Data sourced from a saturated pressure table for R-134a.[7] |
Experimental Protocols
The determination of the phase diagram of a pure substance like 1,1,1,2-tetrafluoroethane involves a series of precise experimental measurements. The following sections detail the methodologies for key experiments.
Determination of Vapor Pressure
The vapor pressure of 1,1,1,2-tetrafluoroethane is measured using a static or dynamic equilibrium method. A common apparatus involves a temperature-controlled pressure vessel containing a pure sample of the substance.
Methodology:
-
A sample of high-purity 1,1,1,2-tetrafluoroethane is introduced into an evacuated, thermostatically controlled pressure vessel.
-
The vessel is heated or cooled to a desired temperature, and the system is allowed to reach thermal and phase equilibrium.
-
The pressure within the vessel, which corresponds to the vapor pressure of the substance at that temperature, is measured using a calibrated high-precision pressure transducer.
-
This process is repeated at various temperatures to obtain a vapor pressure curve.
Measurement of Saturated Liquid and Vapor Density
The densities of the saturated liquid and vapor phases are crucial for defining the liquid-vapor dome of the phase diagram.
Saturated Liquid Density: The density of the saturated liquid can be determined using a pycnometer .[8][9]
Methodology:
-
A pycnometer of a known volume is weighed when empty and dry.[9]
-
The pycnometer is then filled with the liquid 1,1,1,2-tetrafluoroethane at a controlled temperature and pressure, ensuring no vapor bubbles are present.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. This procedure is repeated at various temperatures along the saturation line.
Saturated Vapor Density: The density of the saturated vapor can be determined using gas pycnometry or the gas displacement method .[2][10]
Methodology:
-
A sample chamber of a known volume is filled with the vapor of 1,1,1,2-tetrafluoroethane at a specific temperature and pressure corresponding to a point on the saturation curve.
-
An inert gas, typically helium, is introduced into a reference chamber of a known volume at a known pressure.
-
A valve connecting the two chambers is opened, allowing the inert gas to expand into the sample chamber.
-
The final equilibrium pressure is measured.
-
Using Boyle's law, the volume of the vapor in the sample chamber can be determined, and from its known mass, the density can be calculated.[10]
Determination of the Critical Point
The critical temperature and pressure are determined by observing the behavior of the substance in a sealed, transparent cell as it is heated.
Methodology:
-
A small, high-pressure, transparent cell is partially filled with liquid 1,1,1,2-tetrafluoroethane, ensuring both liquid and vapor phases are present.
-
The cell is slowly and uniformly heated.
-
As the temperature and pressure increase, the meniscus separating the liquid and vapor phases becomes less distinct.
-
The critical temperature is the temperature at which the meniscus disappears, indicating that the liquid and vapor phases have become a single supercritical fluid phase.[11][12] The pressure at this point is the critical pressure. The disappearance of the meniscus is often accompanied by a phenomenon known as critical opalescence.[12]
Measurement of Heat Capacity
The heat capacity of 1,1,1,2-tetrafluoroethane in its different phases can be measured using Differential Scanning Calorimetry (DSC) .[1][13]
Methodology:
-
A small, known mass of the sample is placed in a sample pan, and an empty reference pan is also prepared.
-
The sample and reference pans are heated at a constant rate in the calorimeter.
-
The DSC instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
This difference in heat flow is directly proportional to the specific heat capacity of the sample at a given temperature.[14]
Visualizations
The following diagrams, created using the DOT language, illustrate the phase diagram of 1,1,1,2-tetrafluoroethane and the experimental workflow for its determination.
References
- 1. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]
- 2. bettersizeinstruments.com [bettersizeinstruments.com]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 1,1,1,2-Tetrafluoroethane (data page) - Wikipedia [en.wikipedia.org]
- 6. freon.com [freon.com]
- 7. scribd.com [scribd.com]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. che.utah.edu [che.utah.edu]
- 10. measurlabs.com [measurlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. thermodynamics - Reaching critical point in a fluid - Physics Stack Exchange [physics.stackexchange.com]
- 13. mse.ucr.edu [mse.ucr.edu]
- 14. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
In-Depth Technical Guide: Toxicity Studies of Inhaled Tetrafluoroethane (HFC-134a)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of inhaled 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a widely used refrigerant and pharmaceutical propellant. The information is compiled from a range of preclinical safety studies, offering critical data and methodologies for professionals in research and drug development.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from inhalation toxicity studies of tetrafluoroethane, categorized by the duration and nature of the exposure.
Table 1: Acute Inhalation Toxicity
| Species | Exposure Duration | LC50 / ALC (ppm) | Observed Effects | Reference |
| Rat | 4 hours | 567,000 (ALC) | Lethargy, labored respiration, foaming at the nose, tearing, salivation.[1][2] | |
| Rat | 30 minutes | 750,000 (2 of 4 died) | Pulmonary congestion and edema.[1] | |
| Rat | 4 hours | >81,000 (No effects) | No adverse effects observed.[3][4] | |
| Mouse | Not specified | >270,000 | Anesthetic effects, recovery without adverse effects.[3] | |
| Dog | Up to 5 hours | >800,000 | Anesthetic effects, recovery without adverse effects.[3] |
LC50: Lethal Concentration 50%; ALC: Approximate Lethal Concentration
Table 2: Repeated Dose Inhalation Toxicity
| Species | Exposure Duration | Concentration (ppm) | NOAEL (ppm) | LOAEL (ppm) | Observed Effects at LOAEL | Reference |
| Rat | 2 weeks | 100,000 | - | 100,000 | Increased breathing rate.[2] | |
| Rat | 28 days (6h/d, 5d/wk) | 1,000, 10,000, 50,000 | 10,000 | 50,000 | Decreased testicular weights, increased liver weight.[3] | |
| Rat | 13 weeks | Up to 50,000 | 50,000 | - | No significant toxicological effects.[3][4] | |
| Rat | 52 weeks | Up to 50,000 | 50,000 | - | No significant toxicological effects.[5][6] | |
| Rat | 104 weeks (6h/d, 5d/wk) | 2,500, 10,000, 50,000 | 10,000 | 50,000 | Increased incidence of benign Leydig cell hyperplasia and adenomas.[1][3][4][6] |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level
Table 3: Cardiac Sensitization to Epinephrine (B1671497)
| Species | Exposure Duration | Concentration (ppm) | NOAEL (ppm) | LOAEL (ppm) | Observed Effects at LOAEL | Reference |
| Dog | 5 minutes | 50,000, 75,000, 100,000 | 50,000 | 75,000 | Epinephrine-induced cardiac arrhythmias.[3] | |
| Dog | 10 minutes | 40,000, 80,000, 160,000, 320,000 | 40,000 | 80,000 | Epinephrine-induced cardiac arrhythmias.[1][3] |
Table 4: Reproductive and Developmental Toxicity
| Species | Exposure Period | Concentration (ppm) | NOAEL (ppm) | LOAEL (ppm) | Maternal and Developmental Effects at LOAEL | Reference |
| Rat (Fertility) | Two-generation | Up to 64,400 | >64,400 | - | No adverse effects on fertility. Slight delay in physical development of F1 offspring.[3] | |
| Rat (Developmental) | Gestation Days 6-15 | 1,000, 10,000, 50,000 | 10,000 | 50,000 | Reduced fetal body weight, delayed skeletal ossification. No maternal toxicity.[1][3][7] | |
| Rat (Developmental) | Gestation Days 6-15 | 30,000, 100,000, 300,000 | 100,000 | 300,000 | Maternal toxicity (reduced food consumption, tremors), reduced fetal weight, skeletal variations.[1][3] | |
| Rabbit (Developmental) | Gestation Days 6-18 | 2,500, 10,000, 40,000 | 10,000 (Maternal) >40,000 (Developmental) | 40,000 (Maternal) | Reduced maternal body weight gain. No developmental effects.[8] |
Table 5: Genotoxicity Assays
| Assay Type | System | Concentration/Dose | Result | Reference |
| Ames Test | Salmonella typhimurium | Not specified | Negative | [2] |
| Chromosomal Aberration | Human Lymphocytes | Not specified | Negative | [2] |
| Chromosomal Aberration | Chinese Hamster Lung Cells | Not specified | Negative | [2] |
| Unscheduled DNA Synthesis | Rat Hepatocytes | Not specified | Negative | [6] |
| Micronucleus Test | Mouse Bone Marrow | Not specified | Negative | [6] |
| Dominant Lethal Study | Mouse | Not specified | Negative | [7] |
Table 6: Carcinogenicity
| Species | Exposure Duration | Concentration (ppm) | NOAEL (ppm) | LOAEL (ppm) | Carcinogenic Effects at LOAEL | Reference |
| Rat | 104 weeks (6h/d, 5d/wk) | 2,500, 10,000, 50,000 | 10,000 | 50,000 | Increased incidence of benign testicular Leydig cell tumors.[1][3][6] | |
| Rat | 52 weeks (gavage) | 300 mg/kg/day | 300 mg/kg/day | - | No tumorigenic effect.[1][5] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below.
Cardiac Sensitization Study (Epinephrine Challenge)
This protocol is designed to assess the potential of a substance to sensitize the myocardium to epinephrine, leading to cardiac arrhythmias.
-
Animal Model: Male Beagle dogs are typically used as they provide a reliable cardiovascular model for humans.[3]
-
Acclimation: Animals are acclimated to the laboratory environment and trained to lie quietly in a restraining sling.
-
Instrumentation: Electrocardiogram (ECG) leads are attached to monitor cardiac rate and rhythm continuously. An intravenous catheter is placed for epinephrine administration.
-
Epinephrine Dose Ranging: Prior to exposure, each dog's individual sensitivity to epinephrine is determined. A dose of epinephrine (e.g., 2, 4, or 8 µg/kg) is administered intravenously to elicit a few ectopic heartbeats. This same dose is then used for the challenge during exposure.[1]
-
Exposure Protocol:
-
A 10-minute pre-exposure period is established to record baseline cardiac activity.
-
The pre-test epinephrine challenge is administered to confirm the response.
-
Dogs are exposed to a specific concentration of this compound via a nose cone or head-only chamber for a set duration (e.g., 10 minutes).
-
Five minutes into the exposure period, the epinephrine challenge is repeated.
-
Exposure continues for another five minutes post-challenge.
-
-
Endpoint: A positive response is defined as the induction of multiple, multifocal ventricular ectopic beats, ventricular tachycardia, or fibrillation following the epinephrine challenge during this compound exposure. The No-Observed-Adverse-Effect Level (NOAEL) is the highest concentration at which no cardiac sensitization is observed.[1][3]
Two-Year Chronic Inhalation Toxicity and Carcinogenicity Study
This study design evaluates the long-term health effects, including potential carcinogenicity, of repeated inhalation exposure.
-
Animal Model: Wistar-derived or Sprague-Dawley rats (e.g., 85 males and 85 females per group) are commonly used.[1][4]
-
Exposure Groups: Typically, four groups are used: a control group (air only) and three test groups exposed to different concentrations of this compound (e.g., 2,500, 10,000, and 50,000 ppm).[1]
-
Exposure System: Animals undergo whole-body exposure in inhalation chambers for 6 hours per day, 5 days per week, for 104 weeks.[1] Chamber concentrations are continuously monitored.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Interim Sacrifices: Subgroups of animals may be sacrificed at interim time points (e.g., 52 weeks) for pathological evaluation.
-
Terminal Procedures: At the end of the 104-week exposure period, all surviving animals are euthanized.
-
Pathology: A comprehensive gross necropsy is performed on all animals. A full set of tissues and organs is collected and preserved. Histopathological examination is conducted on all tissues from the control and high-dose groups. Any lesions observed in the lower dose groups are also examined.[3]
-
Endpoints: The primary endpoints include survival, clinical signs, body weight changes, organ weights, and the incidence and severity of neoplastic and non-neoplastic lesions.[6]
Developmental Toxicity Study (Rat)
This protocol assesses the potential for a substance to cause adverse effects on the developing fetus when dams are exposed during gestation.
-
Animal Model: Pregnant rats (e.g., Wistar or Sprague-Dawley, 25-30 per group).[1][3]
-
Exposure Period: Dams are exposed via inhalation for 6 hours per day during the period of major organogenesis (gestation days 6 to 15).[1][3]
-
Observations (Maternal): Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored throughout gestation.
-
Terminal Procedures: On gestation day 20 (one day prior to parturition), dams are euthanized, and the uterus is examined.
-
Endpoints (Fetal):
Visualizations: Pathways and Workflows
The following diagrams illustrate key mechanisms and experimental processes related to this compound toxicity.
Caption: Proposed mechanism of cardiac sensitization by this compound.
Caption: Experimental workflow for a cardiac sensitization study.
Caption: Workflow for a 2-year inhalation carcinogenicity study.
References
- 1. Exposure Guidance Levels for Hydrofluorocarbon-134a - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemours.com [chemours.com]
- 3. 1,1,1,2-Tetrafluoroethane (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DSpace [iris.who.int]
- 5. ecetoc.org [ecetoc.org]
- 6. 1,1,1,2-Tetrafluoroethane: repeat exposure inhalation toxicity in the rat, developmental toxicity in the rabbit, and genotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, 1,1,1,2- (CICADS) [inchem.org]
Methodological & Application
Application Notes and Protocols for Tetrafluoroethane in Cryogenics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and proposed protocols for the use of 1,1,1,2-tetrafluoroethane (B8821072) (R-134a) in cryogenic applications within a research and drug development context. While 1,1,1,2-tetrafluoroethane is widely used as a refrigerant and has applications in cryosurgery, its use in laboratory cryopreservation of cells and tissues is an area of ongoing investigation.[1] The following protocols are based on the known physical properties of tetrafluoroethane and established principles of cryopreservation. Researchers should consider these as starting points for developing and validating their own specific procedures.
Physical Properties and Potential Advantages
1,1,1,2-Tetrafluoroethane is a hydrofluorocarbon with thermodynamic properties that make it a potential alternative to traditional cryogens like liquid nitrogen in certain applications.[2] It is a non-flammable gas at standard temperature and pressure but exists as a liquid under its own vapor pressure.[3][4] This allows for its use as a spray or in a controlled-flow system.
Table 1: Comparison of Physical Properties of 1,1,1,2-Tetrafluoroethane and Liquid Nitrogen
| Property | 1,1,1,2-Tetrafluoroethane (R-134a) | Liquid Nitrogen (LN₂) |
| Boiling Point | -26.3 °C | -196 °C |
| Freezing Point | -103.3 °C | -210 °C |
| Liquid Density (at boiling point) | 1206 kg/m ³ (at 25°C) | 808 kg/m ³ |
| Heat of Vaporization | 217.2 kJ/kg | 199 kJ/kg |
| Ozone Depletion Potential | 0 | 0 |
| Global Warming Potential (100-year) | 1,430 | 0 |
Potential advantages of using 1,1,1,2-tetrafluoroethane in a research setting could include more controlled cooling rates in certain setups and potentially less hazardous handling compared to cryogenic liquids like liquid nitrogen. However, its higher boiling point means it cannot achieve the ultra-low temperatures of liquid nitrogen, which is a critical consideration for long-term storage of biological samples.[6]
Application Note 1: Controlled-Rate Freezing of Cell Lines
This protocol outlines a proposed method for the cryopreservation of mammalian cell lines using 1,1,1,2-tetrafluoroethane as a coolant in a controlled-rate freezer. The goal is to achieve a cooling rate of approximately -1°C per minute to minimize intracellular ice crystal formation.[3]
Experimental Protocol
1. Cell Preparation:
-
Harvest cells in the logarithmic growth phase with viability exceeding 90%.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in a pre-chilled cryopreservation medium (e.g., 90% fetal bovine serum, 10% DMSO) at a concentration of 2-4 x 10⁶ cells/mL.
2. Aliquoting:
-
Dispense 1 mL of the cell suspension into sterile, pre-labeled cryogenic vials.
3. Controlled-Rate Freezing:
-
Place the cryogenic vials in a programmable controlled-rate freezer.
-
Introduce liquid 1,1,1,2-tetrafluoroethane into the freezer's cooling system.
-
Program the freezer to lower the temperature at a rate of -1°C per minute until it reaches -80°C.
-
The flow of this compound would need to be precisely regulated to maintain this cooling rate.
4. Storage:
-
Once the vials reach -80°C, transfer them to a liquid nitrogen vapor phase storage tank for long-term preservation (below -135°C).[7]
Table 2: Hypothetical Cooling Profile for Cell Line Cryopreservation
| Time (minutes) | Target Temperature (°C) |
| 0 | 4 |
| 10 | -6 |
| 20 | -16 |
| 30 | -26 |
| 40 | -36 |
| 50 | -46 |
| 60 | -56 |
| 70 | -66 |
| 80 | -76 |
| 84 | -80 |
Workflow Diagram
Application Note 2: Flash-Freezing of Tissues for Histology
This protocol suggests a method for flash-freezing small tissue samples for subsequent cryosectioning and histological analysis using a spray of 1,1,1,2-tetrafluoroethane. The rapid cooling aims to minimize ice crystal artifacts.[4]
Experimental Protocol
1. Tissue Preparation:
-
Excise the tissue of interest and trim it to the desired size (e.g., 5x5x3 mm).
-
Blot the tissue to remove excess moisture.
-
Embed the tissue in an optimal cutting temperature (OCT) compound in a cryomold.
2. Flash-Freezing:
-
In a fume hood, place the cryomold on a pre-chilled metal block.
-
Use a canister of 1,1,1,2-tetrafluoroethane equipped with a fine nozzle to deliver a controlled spray of the liquid onto the cryomold.
-
Apply the spray in short, repeated bursts to ensure even and rapid freezing of the OCT block. The OCT block should turn opaque, indicating it is frozen.
3. Storage:
-
Once frozen, wrap the block in pre-chilled aluminum foil.
-
Store the frozen block at -80°C until sectioning.
Table 3: Estimated Cooling Performance of this compound Spray
| Parameter | Estimated Value |
| Maximum Surface Heat Flux | ~360 kW/m² |
| Time to Freeze 5mm OCT Block | 30-60 seconds (estimated) |
| Resulting Tissue Temperature | -20°C to -40°C (estimated) |
Note: Heat flux data is extrapolated from studies on skin cooling and may vary significantly for tissue blocks.[8]
Workflow Diagram
Application Note 3: Plunge-Freezing for Electron Microscopy (Investigational)
The use of 1,1,1,2-tetrafluoroethane for plunge-freezing of samples for cryo-electron microscopy is highly speculative. The standard cryogen for this application is liquid ethane (B1197151), which provides the extremely high cooling rates necessary for vitrification.[9]
Challenges and Considerations:
-
Cooling Rate: It is uncertain if this compound can achieve the cooling rates required for vitrification (in the order of 10⁵ °C/s).[10]
-
Temperature: The boiling point of this compound (-26.3°C) is significantly higher than that of liquid ethane (approx. -183°C). This would likely be insufficient to vitrify an aqueous sample.
Proposed Investigational Setup: A potential, yet unproven, approach could involve a high-pressure freezing system where liquid this compound is used as the pressurizing and cooling medium. High pressure can reduce the cooling rate required for vitrification.[10] This would require specialized equipment and extensive validation.
Logical Relationship Diagram
Safety and Handling
When working with 1,1,1,2-tetrafluoroethane in a laboratory setting, it is crucial to adhere to safety protocols:
-
Work in a well-ventilated area or a fume hood to avoid the displacement of oxygen and inhalation.[3]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, cryogenic gloves, and a lab coat.
-
Contact with the liquid can cause frostbite.[4]
-
Ensure that all equipment is compatible with pressurized liquids and low temperatures.
-
Store canisters in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3]
References
- 1. Cryopreservation & Cell Viability: Unlocking Preservation | Strex [strexcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.nyu.edu [med.nyu.edu]
- 5. Cooling rate and ice-crystal measurement in biological specimens plunged into liquid ethane, propane, and Freon 22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid Nitrogen vs Dry Ice: Cold Storage Performance Analysis [eureka.patsnap.com]
- 7. Cell Freezing Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Plunge freezing for electron cryomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. empir.npl.co.uk [empir.npl.co.uk]
Application Notes and Protocols for 1,1,1,2-Tetrafluoroethane (HFC-134a) as a Spectroscopic Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) as a solvent for UV-Vis, NMR, and IR spectroscopy. While HFC-134a is primarily known as a refrigerant, its unique properties, such as its low boiling point (-26.3 °C), chemical inertness, and potential for low UV absorbance, make it a subject of interest for specialized spectroscopic applications.[1] This document outlines the physical and chemical properties of HFC-134a, provides detailed experimental protocols for its use as a spectroscopic solvent, summarizes available solubility data, and discusses important safety considerations.
1. Physicochemical Properties of 1,1,1,2-Tetrafluoroethane
A summary of the key physical and chemical properties of 1,1,1,2-tetrafluoroethane is presented in the table below. Its low boiling point necessitates the use of high-pressure cells for spectroscopic measurements at ambient temperatures.
| Property | Value |
| Chemical Formula | C₂H₂F₄ |
| Molar Mass | 102.03 g/mol |
| Boiling Point | -26.3 °C |
| Vapor Pressure | ~572 kPa at 20 °C |
| Liquid Density | ~1.22 g/cm³ at 20 °C |
| Solubility in Water | 0.15 % by weight at 25 °C and 1 atm |
| Dielectric Constant | 9.5 at 25 °C (liquid) |
2. UV-Vis Spectroscopy in Liquid 1,1,1,2-Tetrafluoroethane
2.1. Application Note
1,1,1,2-Tetrafluoroethane is a potentially valuable solvent for UV-Vis spectroscopy, particularly for compounds that are highly soluble in it or when a non-polar, aprotic, and volatile solvent is required. A critical parameter for any UV-Vis solvent is its UV cutoff wavelength, below which the solvent itself absorbs strongly, rendering it opaque.
Important Note on UV Cutoff: The UV cutoff wavelength for liquid 1,1,1,2-tetrafluoroethane is not widely reported in the scientific literature. However, based on the properties of similar fluorinated compounds, which generally exhibit low absorption in the UV region, the UV cutoff is estimated to be below 210 nm. It is strongly recommended that users experimentally determine the UV cutoff of their specific grade of HFC-134a before use.
2.2. Experimental Protocol
This protocol outlines the procedure for obtaining a UV-Vis spectrum of a solute in liquid HFC-134a using a high-pressure spectrophotometer cell.
Materials:
-
High-pressure optical cell with quartz or sapphire windows, rated for at least 10 bar.
-
UV-Vis spectrophotometer.
-
Lecture bottle of high-purity 1,1,1,2-tetrafluoroethane with a regulator.
-
Transfer lines (e.g., stainless steel or PEEK tubing).
-
Analyte of interest.
-
Analytical balance.
Workflow for UV-Vis Spectroscopy in Liquid HFC-134a:
References
Application Notes and Protocols: Tetrafluoroethane for Medical Device Sterilization
Note to the Reader: These application notes have been compiled based on available scientific and technical information. Currently, there is no direct evidence in peer-reviewed literature or established industry standards to support the use of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) as a standalone sterilant for medical devices. One patent explicitly states that experiments using supercritical fluid tetrafluoroethane showed "no measurable reduction in viable cells," indicating a lack of sterilizing efficacy under those conditions.[1] Therefore, the following information is provided for research and informational purposes only and does not constitute a validated sterilization protocol. Professionals in the field are advised to rely on established and validated sterilization methods.
Introduction to 1,1,1,2-Tetrafluoroethane (HFC-134a)
1,1,1,2-Tetrafluoroethane, also known as HFC-134a or by its medical propellant name Norflurane, is a hydrofluorocarbon with a long history of use in various applications.[2] It is primarily known as a refrigerant and a propellant in metered-dose inhalers and other medical aerosols.[2][3][4] Its favorable properties include low toxicity, non-flammability, and compatibility with a range of materials.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of 1,1,1,2-tetrafluoroethane is presented in Table 1.
| Property | Value |
| Chemical Formula | CF₃CH₂F |
| Molecular Weight | 102.03 g/mol |
| Boiling Point | -26.3 °C |
| Vapor Pressure | 0.574 MPa at 20°C |
| Flammability | Non-flammable gas |
| Water Solubility | 1 g/L at 25°C |
| Ozone Depletion Potential | 0 |
Source: Arkema, 2013[6]
Potential Application in Sterilization: A Theoretical Overview
While direct evidence is lacking, the theoretical interest in exploring gases like this compound for sterilization could stem from the need for low-temperature methods for sensitive medical devices. Established low-temperature sterilization methods, such as ethylene (B1197577) oxide (EO), vaporized hydrogen peroxide (VHP), and radiation, are effective but have limitations regarding material compatibility, cycle times, and potential for toxic residues.
A key challenge for any new gaseous sterilization agent would be to demonstrate broad-spectrum antimicrobial efficacy, including against highly resistant bacterial spores.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols that would be necessary to evaluate the potential of this compound as a medical device sterilant. These are not validated methods.
Efficacy Studies against Microbial Challenge
Objective: To determine the sporicidal, bactericidal, fungicidal, and virucidal activity of this compound gas under various process conditions.
Methodology:
-
Microorganism Preparation: Prepare standardized suspensions of relevant challenge organisms, including but not limited to:
-
Bacterial Spores: Geobacillus stearothermophilus, Bacillus atrophaeus
-
Vegetative Bacteria: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli
-
Fungi: Candida albicans, Aspergillus brasiliensis
-
Viruses: (Appropriate surrogates for enveloped and non-enveloped viruses)
-
-
Inoculation: Inoculate carrier materials (e.g., stainless steel coupons, polymer samples) with a known population of the challenge organism.
-
Exposure: Place the inoculated carriers in a sealed sterilization chamber. Introduce gaseous this compound at a defined concentration, temperature, and relative humidity. Vary exposure times systematically.
-
Recovery and Enumeration: After exposure, aseptically transfer the carriers to a neutralizing broth to inactivate any residual gas. Enumerate the surviving microorganisms using standard plating techniques.
-
Data Analysis: Calculate the log reduction in microbial population for each set of process parameters.
Material Compatibility Studies
Objective: To assess the effects of this compound sterilization cycles on the physical and chemical properties of common medical device materials.
Methodology:
-
Material Selection: Select a range of materials commonly used in medical devices, including various polymers (e.g., PVC, polyethylene, polycarbonate, silicone), metals, and elastomers.
-
Exposure: Subject material samples to multiple cycles of the hypothetical this compound sterilization process.
-
Property Testing: Evaluate the following properties pre- and post-exposure:
-
Mechanical Properties: Tensile strength, elongation, hardness.
-
Physical Properties: Color change, dimensional stability, surface crazing.
-
Chemical Properties: Molecular weight changes (for polymers), material degradation.
-
-
Data Analysis: Compare the pre- and post-exposure data to determine the extent of any material degradation.
Data Presentation (Hypothetical)
Should such research be undertaken, the quantitative data would be summarized in tables for clear comparison.
Table 2: Hypothetical Efficacy Data - Log Reduction of G. stearothermophilus Spores
| This compound Conc. (%) | Temperature (°C) | Relative Humidity (%) | Exposure Time (hours) | Log Reduction |
| 90 | 40 | 60 | 1 | Data |
| 90 | 40 | 60 | 2 | Data |
| 90 | 50 | 60 | 1 | Data |
| 90 | 50 | 60 | 2 | Data |
Table 3: Hypothetical Material Compatibility Data - Change in Tensile Strength of Polycarbonate
| Number of Cycles | Change in Tensile Strength (%) |
| 1 | Data |
| 5 | Data |
| 10 | Data |
Visualizations
Experimental Workflow for Efficacy Testing
Caption: Workflow for evaluating the antimicrobial efficacy of this compound.
Logical Relationship for Sterilization Validation
Caption: Key components of a hypothetical sterilization process validation.
References
- 1. US6149864A - Supercritical fluid sterilization method - Google Patents [patents.google.com]
- 2. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 3. 1,1,1,2-Tetrafluoroethane (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nfil.in [nfil.in]
- 5. ecetoc.org [ecetoc.org]
- 6. arkema.com [arkema.com]
Application Notes and Protocols for Subcritical Fluid Extraction with Tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subcritical fluid extraction (SFE) utilizing 1,1,1,2-tetrafluoroethane (B8821072) (R-134a) presents a compelling green technology for the selective extraction of bioactive compounds from a diverse range of natural matrices.[1] Operating at lower pressures and near ambient temperatures compared to supercritical fluid extraction (SFE), this method is particularly advantageous for the isolation of thermally labile and delicate molecules.[1] R-134a is non-flammable, non-toxic, and generally recognized as safe (GRAS), making it a superior alternative to traditional organic solvents.[1] Its unique solvency properties, which can be tuned by adjusting temperature and pressure, allow for the targeted extraction of lipids, essential oils, and other valuable phytochemicals with high purity and yield.[1][2] These application notes provide detailed protocols and data for researchers interested in leveraging this innovative extraction technology.
Advantages of Subcritical Tetrafluoroethane Extraction
-
Mild Operating Conditions: Extraction is performed at low temperatures and pressures, preserving the integrity of heat-sensitive compounds.[3]
-
High Selectivity: By tuning the solvent properties, specific classes of compounds can be targeted for extraction.[3]
-
Environmentally Friendly: R-134a is an environmentally benign solvent with zero ozone depletion potential.[1]
-
Energy Efficient: The low boiling point of R-134a allows for easy and energy-efficient solvent recovery.[3]
-
High-Quality Extracts: The process often yields extracts free from waxes and lipids, reducing the need for downstream winterization steps.[4]
Applications
Subcritical fluid extraction with this compound has been successfully applied to a variety of matrices for the extraction of high-value compounds.
Extraction of Astaxanthin (B1665798) from Haematococcus pluvialis
Astaxanthin, a potent antioxidant carotenoid, can be efficiently extracted from the microalga Haematococcus pluvialis. Studies have shown that subcritical R-134a can achieve high extraction yields under optimized conditions.[1]
Cholesterol Removal from Food Products
This technique has been effectively used to remove cholesterol from food matrices, such as egg powder, offering a method to produce lower-cholesterol food products.[5]
Extraction of Essential Oils from Botanicals
The gentle nature of subcritical R-134a extraction makes it ideal for isolating delicate aromatic compounds from plants like Rosa damascena without thermal degradation.[2]
Lipid Extraction from Tissues
The method is also applicable for the extraction of lipids from various biological tissues for lipidomics and other analytical studies.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on subcritical fluid extraction with this compound, showcasing its efficiency for different applications.
| Target Compound | Matrix | Pressure (bar) | Temperature (°C) | Co-solvent | Extraction Yield/Recovery | Reference |
| Astaxanthin | Euphausia pacifica | 100 | 60 | None | 87.74% | [1] |
| 17α-methyltestosterone | Aquatic Products | 50 | 31 | 3.35 mL (unspecified) | >90% recovery | |
| Cholesterol | Spray-dried squid egg powder | 86 | 55.4 | None | Optimized for maximum removal | [5] |
| Turmeric Oil | Turmeric seeds | 11 | Ambient | None | 98.69% | [6] |
| Plant Material | Target Components | Extraction Conditions | Key Findings | Reference |
| Rosa damascena | 2-phenylethyl alcohol, citronellol, geraniol | Not specified | High yield of aromatic compounds | [2] |
| Jasminum sambac | Fragrant volatiles | 6.5 - 10.5 bar, 30 - 50 °C | Efficient extraction of aroma compounds | [7] |
| Turmeric | Turmeric oil | 11 bar, ambient temperature, 5 hours | 98.69% oil yield | [6] |
Experimental Protocols
Protocol 1: Extraction of Astaxanthin from Haematococcus pluvialis
This protocol is a general guideline for the extraction of astaxanthin from dried H. pluvialis biomass.
1. Sample Preparation:
- Harvest H. pluvialis cells in the red (astaxanthin-rich) cyst stage.
- Lyophilize (freeze-dry) the biomass to a moisture content of less than 5%.
- Grind the dried biomass into a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.
2. Instrumentation Setup:
- Assemble the subcritical fluid extraction system as shown in the diagram below.
- Ensure all connections are secure to withstand the operating pressures.
- The extraction vessel should be loaded with the prepared H. pluvialis powder.
3. Extraction Procedure:
- Pressurize the system with liquid 1,1,1,2-tetrafluoroethane (R-134a).
- Set the extraction parameters:
- Pressure: 100 bar
- Temperature: 60°C
- Flow rate: 6 g/min
- Initiate the extraction process and collect the extract in the collection vessel. The R-134a is evaporated and recycled.
- Continue the extraction for a predetermined time (e.g., 30-60 minutes) or until the extract runs clear.
4. Post-Extraction Processing:
- Depressurize the system safely.
- The collected extract, rich in astaxanthin, can be further purified if necessary using techniques like chromatography.
- Quantify the astaxanthin content using UV-Vis spectrophotometry or HPLC.
Protocol 2: General Protocol for Lipid Extraction from Animal Tissue
This protocol provides a general framework for extracting lipids from animal tissues for metabolomics or lipidomics studies.
1. Sample Preparation:
- Harvest fresh animal tissue and immediately snap-freeze in liquid nitrogen to quench metabolic activity.[8]
- Store tissues at -80°C until extraction.
- Weigh the frozen tissue (typically 50-100 mg).
- Homogenize the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryo-grinder.
2. Instrumentation Setup:
- Prepare the subcritical fluid extraction system.
- Load the powdered tissue sample into the extraction vessel.
3. Extraction Procedure:
- Pressurize the system with liquid R-134a.
- Set the extraction parameters. These may need to be optimized depending on the tissue type and target lipids. A starting point could be:
- Pressure: 80 bar
- Temperature: 40°C
- Flow rate: 5 g/min
- Begin the extraction and collect the lipid extract.
- The duration of the extraction will depend on the sample size and lipid content.
4. Post-Extraction Processing:
- After depressurization, the collected lipid extract can be dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) for further analysis.
- The lipid profile can be analyzed using techniques such as LC-MS or GC-MS.
Visualizations
Experimental Workflow for Subcritical Fluid Extraction
Caption: General workflow for subcritical fluid extraction with this compound.
Schematic of a Laboratory-Scale Subcritical Fluid Extraction System
Caption: Diagram of a typical subcritical fluid extraction apparatus.
Hypothetical Application in Signaling Pathway Analysis: Lipid Mediator Extraction
While direct applications in signaling pathway studies are not widely reported, subcritical R-134a extraction can be hypothetically applied to extract lipid mediators (e.g., eicosanoids, endocannabinoids) which are crucial components of signaling cascades. The mild extraction conditions would be ideal for preserving these often-labile molecules.
Caption: Hypothetical workflow for lipid mediator analysis in signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plant Extraction with HFC-134a - PURE5™ Extraction [pure5extraction.com]
- 5. Application of supercritical fluids in cholesterol extraction from foodstuffs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ISSN: 2249-0353 Original Article Subcritical Extraction of Turmeric oil in a pilot plant Unit using R134a | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. southalabama.edu [southalabama.edu]
Application Notes and Protocols for Tetrafluoroethane (R-134a) in Organic Rankine Cycles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,1,1,2-Tetrafluoroethane, a hydrofluorocarbon (HFC) commonly known as R-134a, is a widely utilized working fluid in Organic Rankine Cycle (ORC) systems for low-temperature heat recovery applications. Its favorable thermodynamic properties, non-flammability, and low toxicity make it a suitable candidate for converting waste heat into useful power.[1][2] R-134a has a zero Ozone Depletion Potential (ODP), although it possesses a significant Global Warming Potential (GWP) of 1,430.[2] This document provides detailed application notes, experimental protocols, and safety considerations for the use of R-134a in laboratory and industrial ORC systems.
Thermodynamic Properties of Tetrafluoroethane (R-134a)
Accurate knowledge of the thermodynamic properties of the working fluid is crucial for the design and analysis of an ORC system. R-134a's properties have been extensively studied and can be represented by equations of state, such as the Modified Benedict-Webb-Rubin (MBWR) equation.[3][4]
Table 1: Saturated R-134a Properties (Temperature Table)
| Temperature (°C) | Pressure (kPa) | Specific Volume (m³/kg) - Liquid | Specific Volume (m³/kg) - Vapor | Enthalpy (kJ/kg) - Liquid | Enthalpy (kJ/kg) - Vapor | Entropy (kJ/kg·K) - Liquid | Entropy (kJ/kg·K) - Vapor |
| -26.4 | 100 | 0.0007259 | 0.1926 | 17.3 | 234.5 | 0.0720 | 0.9519 |
| -10.1 | 200 | 0.0007534 | 0.0999 | 38.5 | 244.5 | 0.1547 | 0.9378 |
| 0.7 | 300 | 0.0007737 | 0.0677 | 52.8 | 250.9 | 0.2077 | 0.9311 |
| 2.5 | 320 | 0.0007773 | 0.0636 | 55.2 | 251.9 | 0.2165 | 0.9301 |
Source: Adapted from thermodynamic property tables for R-134a.[2]
Table 2: Physical and Environmental Properties of R-134a
| Property | Value |
| Chemical Formula | CH₂FCF₃ |
| Molecular Weight | 102.03 g/mol |
| Boiling Point (at 1 atm) | -26.3 °C |
| Critical Temperature | 101.1 °C |
| Critical Pressure | 40.6 bar |
| Ozone Depletion Potential (ODP) | 0 |
| Global Warming Potential (GWP, 100-year) | 1,430 |
Organic Rankine Cycle (ORC) Configuration and Workflow
A basic ORC system consists of four main components: a pump, an evaporator, an expander (turbine or scroll expander), and a condenser.[5]
Caption: Basic Organic Rankine Cycle Workflow.
Experimental Protocols for Performance Evaluation of R-134a in an ORC System
The following protocols are generalized from experimental studies and can be adapted for specific laboratory setups.
3.1. Objective:
To determine the performance of R-134a as a working fluid in an ORC system by measuring key parameters such as power output and thermal efficiency under various operating conditions.
3.2. Materials and Equipment:
-
ORC test rig including:
-
Working fluid pump
-
Evaporator (e.g., plate heat exchanger)
-
Expander (e.g., scroll expander, turbine)
-
Condenser (e.g., plate heat exchanger)
-
Reservoir for the working fluid
-
-
Heat source (e.g., hot water bath, flue gas simulator)
-
Cooling source (e.g., coolant water)
-
Data acquisition system
-
Sensors for temperature, pressure, and flow rate at the inlet and outlet of each component
-
Power meter for measuring the expander's output and pump's consumption
-
This compound (R-134a)
3.3. Experimental Procedure:
-
System Preparation:
-
Ensure the ORC system is leak-tight.
-
Evacuate the system to remove non-condensable gases.
-
Charge the system with the specified amount of R-134a.
-
-
Startup:
-
Start the cooling water flow to the condenser.
-
Initiate the heat source to the evaporator, setting it to the desired inlet temperature (e.g., 95°C).[6]
-
Start the working fluid pump and gradually increase its speed to achieve the desired flow rate.
-
-
Data Collection:
-
Allow the system to reach a steady state, which may take approximately 15 minutes.[6]
-
Record the following parameters at regular intervals:
-
Temperature and pressure at the inlet and outlet of the pump, evaporator, expander, and condenser.
-
Flow rate of the working fluid.
-
Power output from the expander.
-
Power consumed by the pump.
-
-
-
Varying Operating Conditions:
-
Shutdown:
-
Turn off the heat source.
-
Allow the system to cool down.
-
Stop the working fluid pump.
-
Stop the cooling water flow.
-
3.4. Data Analysis:
The following equations can be used to calculate the performance of the ORC system:
-
Net Power Output (W_net): W_net = W_expander - W_pump
-
Heat Input (Q_in): Q_in = ṁ * (h_evap_out - h_evap_in)
-
Where ṁ is the mass flow rate of the working fluid, and h represents the specific enthalpy at the respective points.
-
-
Thermal Efficiency (η_th): η_th = W_net / Q_in
Table 3: Example Experimental Data from an R-134a ORC System
| Evaporation Pressure (bar) | Heat Input (kW) | Net Power Output (W) | Thermal Efficiency (%) |
| 10 | 3.5 | - | 3.0 |
| 18 | - | 220 | 9.4 |
| 22 | 2.1 | - | 10.0 |
Source: Data adapted from an experimental study on a lab-scale ORC system.[7]
Logical Relationships in ORC Performance
The performance of an ORC system is influenced by several interconnected parameters. The following diagram illustrates these relationships.
Caption: Key Parameter Relationships in an ORC System.
Safety Protocols for Handling this compound (R-134a)
R-134a is a non-flammable and non-toxic gas, but proper safety precautions must be followed.[1][2]
5.1. Personal Protective Equipment (PPE):
-
Safety glasses or goggles.
-
Insulated gloves when handling liquid R-134a to prevent frostbite.[8]
5.2. Handling and Storage:
-
Store R-134a cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[8][10]
-
Cylinders should be stored upright and secured to prevent falling.[8]
-
Keep container temperatures below 52°C (125°F).[8]
-
Use a backflow prevention device in the piping.[10]
5.3. First Aid Measures:
-
Inhalation: In case of high concentrations leading to dizziness or asphyxiation, move the person to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]
-
Skin Contact: For frostbite from liquid R-134a, thaw the affected area with lukewarm water. Do not use hot water.[8] Seek medical attention.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[10]
5.4. Leak and Spill Procedures:
-
Evacuate the area in case of a significant leak.
-
Ensure adequate ventilation to disperse the gas, which is heavier than air and can accumulate in low-lying areas.[11]
-
Stop the flow of gas if it can be done without risk.[8]
This compound (R-134a) is a well-characterized and effective working fluid for Organic Rankine Cycles, particularly for low-temperature heat recovery. By following the detailed protocols for experimental evaluation and adhering to the necessary safety precautions, researchers can effectively utilize R-134a to develop and optimize ORC systems for various applications. While its GWP is a consideration for long-term environmental impact, its performance and safety profile make it a valuable fluid for current research and development in waste heat to power generation.
References
- 1. redalyc.org [redalyc.org]
- 2. theengineeringmindset.com [theengineeringmindset.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. freon.com [freon.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. psecommunity.org [psecommunity.org]
- 8. msds.uapinc.com [msds.uapinc.com]
- 9. messer.es [messer.es]
- 10. airgas.com [airgas.com]
- 11. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling of Tetrafluoroethane Gas
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and safety information for the handling and use of tetrafluoroethane (1,1,1,2-tetrafluoroethane, R-134a, HFC-134a) in a laboratory setting. Adherence to these protocols is critical to ensure the safety of all personnel and the integrity of experimental results.
Substance Identification and Properties
This compound is a non-flammable, colorless gas with a faint ethereal odor.[1] It is commonly used as a refrigerant and a propellant in metered-dose inhalers.[2][3] While it has low toxicity, it can pose significant hazards if not handled correctly, primarily as an asphyxiant in high concentrations and due to the risk of frostbite from contact with the liquefied gas.[4][5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for understanding its behavior under various experimental conditions.
| Property | Value |
| Molecular Formula | C2H2F4 |
| Molecular Weight | 102.03 g/mol |
| Boiling Point | -26.3 °C (-15.3 °F)[6] |
| Melting Point | -108 °C (-162.4 °F) |
| Vapor Pressure | 0.574 MPa at 20°C[2] |
| Density (liquid, 25°C) | 1206 kg/m ³[2] |
| Density (gas) | 0.00425 g/cm³[6] |
| Water Solubility (25°C) | 1 g/L[2] |
| Auto-ignition Temperature | >743°C[2] |
| Flammability | Non-flammable gas[2][6] |
Occupational Exposure Limits
Ensuring that workplace concentrations of this compound remain below established occupational exposure limits (OELs) is crucial for personnel safety. Table 2 summarizes the OELs from various regulatory bodies.
| Regulatory Body | Exposure Limit (8-hour TWA) |
| AIHA WEEL | 1000 ppm[7] |
| UK WEL | 1000 ppm (4240 mg/m³)[4] |
| German AGW | 1000 ppm (4200 mg/m³)[4] |
| Austrian MAK | 1000 ppm (4200 mg/m³)[4] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are asphyxiation at high concentrations and frostbite from contact with the liquefied gas.[4][5] It is classified as a gas under pressure and may explode if heated.[4][5]
Health Hazards
-
Inhalation: In high concentrations, this compound can act as an asphyxiant by displacing oxygen.[4] Symptoms may include loss of mobility and consciousness, and the victim may not be aware of the asphyxiation.[4] At extremely high vapor concentrations, it can have anesthetic-like effects and may cause cardiac arrhythmia.[2]
-
Skin Contact: Contact with the liquefied gas can cause frostbite due to rapid evaporative cooling.[2][5]
-
Eye Contact: Direct contact with the liquefied gas can cause frostbite.[4]
-
Ingestion: Ingestion is not considered a likely route of exposure for a gas.[4][5]
Environmental Hazards
This compound is a fluorinated greenhouse gas with a global warming potential (GWP) of 1430 over a 100-year period.[8][6] It is not considered to be ozone-depleting.[2] Releases into the atmosphere should be minimized.[9]
Experimental Protocols
The following protocols outline the standard procedures for the safe handling and use of this compound gas in a laboratory environment.
Protocol for Setting Up a Gas Delivery System
-
Cylinder Inspection: Before use, visually inspect the gas cylinder for any signs of damage, corrosion, or leaks. Ensure the valve protection cap is in place.[5][10]
-
Cylinder Securing: Secure the cylinder in an upright position using a cylinder strap or stand in a well-ventilated area.[5][10]
-
Regulator and Equipment Selection: Use only regulators and equipment specifically designed and rated for this compound and its supply pressure.[4] Ensure all fittings are clean and in good condition.
-
Regulator Connection: With the cylinder valve closed, connect the regulator to the cylinder outlet. Tighten the connection according to the manufacturer's instructions. Do not overtighten.
-
System Assembly: Connect the regulator to the experimental apparatus using appropriate tubing and fittings. Ensure all connections are secure.
-
Leak Testing: Before introducing the gas into the system, perform a leak test. Pressurize the system with an inert gas (e.g., nitrogen) and apply a leak detection solution to all connections. Alternatively, use an electronic leak detector.
-
Gas Introduction: Once the system is confirmed to be leak-free, close the main system valve. Slowly open the cylinder valve to pressurize the regulator.[4] Adjust the regulator to the desired delivery pressure. Slowly open the main system valve to introduce this compound into the experiment.
Protocol for Gas Storage
-
Storage Location: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and combustible materials.[9][11] The storage temperature should not exceed 50°C (122°F).[4]
-
Cylinder Position: Store cylinders in an upright position and securely fastened to prevent them from falling over.[5][10]
-
Valve Protection: Always keep the valve protection cap on the cylinder when it is not in use.[5][10]
-
Segregation: Store full and empty cylinders separately.[10][12]
-
Inventory Management: Use a "first-in, first-out" inventory system to prevent long-term storage of cylinders.[3]
Protocol for Waste Gas Disposal
-
Environmental Regulations: Do not release this compound directly into the atmosphere.[9] It is a fluorinated greenhouse gas, and its release is regulated.
-
Disposal Method: Dispose of surplus and non-recyclable gas through a licensed waste disposal contractor.[7][11]
-
Empty Cylinders: Return empty pressure vessels to the supplier.[11]
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[2][10] |
| Hand Protection | Insulated or leather gloves when handling cylinders or in situations where contact with the liquid is possible.[2][10] |
| Body Protection | A lab coat or protective clothing made of cotton.[2] |
| Respiratory Protection | Generally not required in well-ventilated areas. In case of insufficient ventilation or for emergency response, a self-contained breathing apparatus (SCBA) should be used.[2][4] |
Emergency Procedures
Gas Leak Response
-
Evacuate: Immediately evacuate the affected area.[13]
-
Ventilate: If it can be done without risk, increase ventilation to the area.[13]
-
Stop the Leak: If trained and it is safe to do so, attempt to stop the release of gas.[5]
-
Emergency Services: Notify emergency services and the institutional safety office.
-
Re-entry: Do not re-enter the area until it has been confirmed to be safe by trained personnel, using an oxygen monitor.[13]
First Aid Measures
-
Inhalation: Remove the victim to an area with fresh air.[4][9] Keep the person warm and at rest.[4][5] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[4][5]
-
Skin Contact (Frostbite): In case of frostbite from contact with liquefied gas, immediately flush the affected area with lukewarm water for at least 15 minutes.[4] Do not use hot water.[14] Apply a sterile dressing and seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[5]
Fire Fighting Measures
-
Extinguishing Media: this compound is not flammable.[2] Use an extinguishing agent appropriate for the surrounding fire.[4]
-
Hazards from Fire: Cylinders may rupture or explode when heated.[4][5] Fire may produce hazardous decomposition products such as hydrogen fluoride (B91410) and carbonyl fluoride.[4][5]
-
Firefighter Protection: Firefighters should use a self-contained breathing apparatus (SCBA) and full protective clothing.[4][5] Cool cylinders exposed to fire with a water spray from a protected position.[4][5]
References
- 1. ecetoc.org [ecetoc.org]
- 2. arkema.com [arkema.com]
- 3. scribd.com [scribd.com]
- 4. alsafetydatasheets.com [alsafetydatasheets.com]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. nfil.in [nfil.in]
- 11. airgas.com [airgas.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. linde-gas.nl [linde-gas.nl]
- 14. msds.uapinc.com [msds.uapinc.com]
Application Notes and Protocols for the Use of R-134a in Particle Detectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrafluoroethane (R-134a) is a hydrofluorocarbon (HFC) that has found significant application in particle physics, primarily as a component in the gas mixtures used for Resistive Plate Chambers (RPCs).[1][2] Its properties, such as high gas density, good dielectric strength, and non-flammability, make it suitable for generating the necessary signal amplification in these detectors.[3][4] RPCs are widely used in large-scale high-energy physics experiments, such as those at the Large Hadron Collider (LHC), for muon triggering and timing purposes due to their excellent time resolution and relatively low cost.[5][6][7]
This document provides detailed application notes and protocols for the use of R-134a in particle detectors, with a primary focus on RPCs. It includes information on gas mixture compositions, operating parameters, detector performance, and experimental procedures.
Properties of R-134a
R-134a is a colorless, odorless gas with the chemical formula CF3CH2F.[4] Key physical and chemical properties relevant to its use in particle detectors are summarized in the table below.
| Property | Value |
| Chemical Formula | CF3CH2F |
| Molecular Weight | 102.03 g/mol |
| Boiling Point | -26.3 °C (-15.34 °F) at 1 atm |
| Ozone Depletion Potential (ODP) | 0 |
| Global Warming Potential (GWP, 100-year) | 1430 |
It is important to note the high Global Warming Potential of R-134a, which has led to regulations on its use and spurred research into more environmentally friendly alternatives.[5][8][9]
Application in Resistive Plate Chambers (RPCs)
RPCs are gaseous parallel-plate detectors that are operated in either avalanche or streamer mode.[1][6] In many contemporary high-energy physics experiments, the avalanche mode is preferred to ensure stable operation at high particle rates.[5] R-134a is a crucial component of the gas mixture used in these detectors.
Standard Gas Mixture Composition
A widely used gas mixture for RPCs operating in avalanche mode consists of R-134a, isobutane (B21531) (i-C4H10), and sulfur hexafluoride (SF6).[1][10][11] The typical composition is detailed in the table below.
| Gas Component | Chemical Formula | Percentage by Volume | Role in the Mixture |
| 1,1,1,2-Tetrafluoroethane | C2H2F4 (R-134a) | 94.7% - 95.3% | Primary gas for electron multiplication.[12] |
| Isobutane | i-C4H10 | 4.5% - 5% | Quencher gas to absorb UV photons produced in the avalanche, preventing secondary discharges.[12] |
| Sulfur Hexafluoride | SF6 | 0.3% | Electronegative gas that captures free electrons, suppressing streamers and ensuring operation in avalanche mode.[5][12] |
Operating Parameters and Performance
The performance of an RPC is highly dependent on its operating parameters. The following table summarizes typical values for RPCs using the standard R-134a based gas mixture.
| Parameter | Typical Value/Range |
| Operating Voltage | ~9.0 - 10.0 kV (for 2 mm gas gap) |
| Electric Field | ~45 - 50 kV/cm |
| Gas Flow Rate | ~1 volume change per day |
| Detection Efficiency | > 95% |
| Time Resolution | ~1 ns |
| Spatial Resolution | ~1 cm (limited by readout strip pitch) |
| Dark Current | < 100 nA/cm² |
| Rate Capability | ~1-2 kHz/cm² |
Experimental Protocols
Protocol 1: Gas Mixture Preparation
This protocol describes the preparation of a standard R-134a based gas mixture for RPCs using a gas mixing system with mass flow controllers (MFCs).
Materials:
-
Gas cylinders: R-134a, Isobutane (i-C4H10), Sulfur Hexafluoride (SF6)
-
Gas mixing system with at least three MFCs
-
Gas lines and connectors
-
Gas analyzer (e.g., gas chromatograph) for mixture verification
Procedure:
-
System Preparation: Ensure the gas mixing system and all gas lines are clean and leak-tight. Purge the system with an inert gas (e.g., Nitrogen or Argon) to remove any residual gases and moisture.
-
Connect Gas Cylinders: Securely connect the R-134a, isobutane, and SF6 gas cylinders to the respective inlets of the gas mixing system.
-
Set Flow Rates: Based on the desired mixture composition (e.g., 95.2% R-134a, 4.5% i-C4H10, 0.3% SF6), calculate and set the corresponding flow rates on the MFCs. For example, for a total flow rate of 100 sccm, set the MFC for R-134a to 95.2 sccm, isobutane to 4.5 sccm, and SF6 to 0.3 sccm.
-
Stabilization: Allow the gas mixture to flow and stabilize for a period of time, typically 30-60 minutes, to ensure a homogeneous mixture.
-
Verification (Optional but Recommended): Use a gas analyzer to verify the composition of the mixed gas to ensure it is within the desired tolerances.
-
Supply to Detector: Once the mixture is stable and verified, it can be supplied to the RPCs.
Protocol 2: RPC Operation
This protocol outlines the basic steps for operating an RPC with an R-134a based gas mixture.
Materials:
-
Resistive Plate Chamber
-
Prepared gas mixture from Protocol 1
-
High Voltage (HV) power supply
-
Front-end electronics for signal readout
-
Data Acquisition (DAQ) system[13]
-
Particle source (e.g., cosmic rays, particle beam)
Procedure:
-
Gas Flushing: Before applying high voltage, flush the RPC with the prepared gas mixture for several volume changes to ensure the internal gas volume is replaced with the correct mixture. The flow rate is typically set to achieve about one volume change per day for continuous operation.[1]
-
High Voltage Application:
-
Ensure the HV power supply is correctly connected to the RPC electrodes.
-
Start with the HV set to 0 V.
-
Slowly ramp up the high voltage in small increments (e.g., 100 V steps) to the desired operating voltage. Monitor the detector current during this process. A sudden, sharp increase in current may indicate a problem.
-
-
Detector Checkout:
-
Once the operating voltage is reached, monitor the dark current (current without a particle source) and the singles rate (background counts). These should be stable and within the expected range for the detector.
-
-
Data Acquisition:
-
Expose the RPC to a particle source.
-
Configure the front-end electronics and the DAQ system to record the signals from the detector's readout strips.
-
Collect data for a sufficient amount of time to perform performance analysis.
-
-
Performance Analysis:
-
Analyze the collected data to determine the detector's efficiency, time resolution, spatial resolution, and other relevant performance metrics.
-
-
High Voltage Ramp Down: After data taking is complete, slowly ramp down the high voltage to 0 V before stopping the gas flow.
Visualizations
Eco-Friendly Alternatives
Due to the high GWP of R-134a, significant research is underway to find suitable eco-friendly alternatives.[2][9] One of the most promising candidates is HFO-1234ze (trans-1,3,3,3-Tetrafluoropropene).[2][9]
| Gas | Chemical Formula | GWP (100-year) | Notes |
| R-134a | C2H2F4 | 1430 | Standard component, high GWP. |
| HFO-1234ze | C3H2F4 | < 1 | Low GWP, requires higher operating voltage. Often used in combination with CO2 to lower the working point.[2][5] |
| HFO-1234yf | C3H2F4 | 4 | Low GWP, another potential alternative.[3] |
Performance studies with HFO-based mixtures have shown promising results, with efforts focused on optimizing the gas composition to match the performance of the standard R-134a mixture.[2][5]
Other Applications
While the primary application of R-134a in particle physics is in RPCs, it has also been mentioned for use in other types of detectors, such as:
-
Time Projection Chambers (TPCs): There is limited specific documentation on the use of R-134a in TPCs. TPCs typically use noble gases like Argon mixed with a quencher gas. The potential use of R-134a in TPCs would likely be in specialized applications where its specific properties are advantageous, though this is not a common practice.
-
Cryogenic Detectors: R-134a is also used in some cryogenic particle detectors.
Safety Precautions
R-134a is a non-flammable and low-toxicity gas.[4] However, standard laboratory safety procedures for handling compressed gases should always be followed.
-
Ventilation: Work in a well-ventilated area.
-
Storage: Store gas cylinders in a secure, upright position in a cool, dry place away from heat and direct sunlight.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling gas cylinders and equipment.
-
Leak Detection: Regularly check for leaks in the gas system using appropriate leak detection methods.[14][15]
Conclusion
R-134a has been a cornerstone gas for the operation of Resistive Plate Chambers in high-energy physics for many years, enabling precise timing and triggering capabilities. While its high Global Warming Potential is a significant concern leading to the exploration of alternatives, understanding its properties and the protocols for its use remains crucial for researchers working with existing detector systems. The information and protocols provided in this document offer a comprehensive guide for the safe and effective use of R-134a in particle detection applications.
References
- 1. ripublication.com [ripublication.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. freon.com [freon.com]
- 5. scispace.com [scispace.com]
- 6. project-cms-rpc-endcap.web.cern.ch [project-cms-rpc-endcap.web.cern.ch]
- 7. project-cms-rpc-endcap.web.cern.ch [project-cms-rpc-endcap.web.cern.ch]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. R134a recovery system for the resistive plate chambers (RPCs) at the Compact Muon Solenoid (CMS) experiment. - Webthesis [webthesis.biblio.polito.it]
- 11. indico.cern.ch [indico.cern.ch]
- 12. conceptsnrec.com [conceptsnrec.com]
- 13. dataloggerinc.com [dataloggerinc.com]
- 14. Professional Leak Detectors: Quickly Finding Leaks with Forming Gas - MAHLE MPULSE Mobility Magazine [workshop-heroes.mahle.com]
- 15. elitechus.com [elitechus.com]
Application Notes and Protocols for Tetrafluoroethane (HFC-134a) as a Foam Blowing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,1,1,2-Tetrafluoroethane (HFC-134a) as a foam blowing agent for polyurethane and extruded polystyrene foams. This document includes its physical and chemical properties, a comparative analysis of its performance, detailed experimental protocols for foam characterization, and safety guidelines.
Introduction
1,1,1,2-Tetrafluoroethane, a hydrofluorocarbon (HFC), emerged as a prominent replacement for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in foam blowing applications due to its zero Ozone Depletion Potential (ODP). It is a colorless, odorless gas at ambient temperature and pressure. While it offers good performance as a blowing agent, its high Global Warming Potential (GWP) is a significant environmental consideration.
Physical and Chemical Properties
A summary of the key physical and chemical properties of HFC-134a is presented in Table 1.
| Property | Value |
| Chemical Formula | C₂H₂F₄ |
| Molecular Weight | 102.03 g/mol |
| Boiling Point | -26.1 °C (-15.0 °F) |
| Ozone Depletion Potential (ODP) | 0 |
| Global Warming Potential (GWP, 100-year) | 1,430 |
| ASHRAE Safety Group Classification | A1 (Non-flammable, low toxicity) |
| Solubility | Soluble in synthetic lubricants like polyalkylene glycol (PAG) and esters. |
Performance as a Foam Blowing Agent
HFC-134a is utilized in the production of both rigid polyurethane foams and extruded polystyrene (XPS) foams. Its performance is often compared with other blowing agents.
Polyurethane Foams
In polyurethane systems, HFC-134a's gaseous nature at room temperature necessitates the use of pressurized equipment for handling and mixing with polyol blends.
Table 2: Comparative Performance of HFC-134a in Rigid Polyurethane Foam
| Parameter | HFC-134a | HCFC-141b | HFC-245fa |
| Thermal Conductivity | ~18-21% higher than HCFC-141b | Lower | ~3% lower than HCFC-141b |
| R-value per inch | Up to 6.7 | Generally higher than HFC-134a | Generally higher than HFC-134a |
| Blowing Efficiency | Good | High | High |
| Compatibility with Polyols | Requires careful formulation | Good | Good |
Extruded Polystyrene (XPS) Foams
HFC-134a has been a common blowing agent for XPS insulation boards. However, due to its high GWP, the industry is transitioning to alternatives with lower environmental impact.
Experimental Protocols
The following are standard methodologies for characterizing foams produced with HFC-134a.
Sample Preparation: Polyurethane Rigid Foam
A typical formulation for a rigid polyurethane foam using HFC-134a is provided in Table 3. The components are mixed and allowed to expand in a mold.
Table 3: Example Formulation for HFC-134a Blown Polyurethane Foam
| Component | Parts by Weight |
| Polyol Blend | |
| - Polyether Polyol (OH value 350-450 mgKOH/g) | 100 |
| - Surfactant | 1.5 - 2.5 |
| - Catalyst | 2.0 - 4.0 |
| - HFC-134a | 10 - 15 |
| Isocyanate (pMDI) | To achieve an isocyanate index of 105-115 |
Foam Density Measurement
Protocol based on ASTM D1622: Standard Test Method for Apparent Density of Rigid Cellular Plastics.
-
Specimen Preparation: Cut at least five specimens from the foam sample. The specimens should be of a regular shape (e.g., cube or rectangular prism) and free of dust and loose particles.
-
Measurement: Measure the dimensions (length, width, and thickness) of each specimen to the nearest 0.1 mm using a calibrated caliper.
-
Weighing: Weigh each specimen to the nearest 0.1 g using a calibrated balance.
-
Calculation: Calculate the volume of each specimen. The apparent density is calculated by dividing the mass by the volume. Report the average density of the specimens.
Thermal Conductivity (R-value) Measurement
Protocol based on ASTM C518: Standard Test Method for Steady-State Thermal Transmission Properties by Means of the Heat Flow Meter Apparatus.
-
Specimen Preparation: Prepare a flat foam specimen of uniform thickness. The thickness should be appropriate for the heat flow meter apparatus.
-
Apparatus Setup: Place the specimen between two parallel plates in the heat flow meter. One plate is heated to a specific temperature, and the other is cooled, creating a steady-state heat flow through the specimen.
-
Measurement: The apparatus measures the heat flow and the temperature difference across the specimen.
-
Calculation: The thermal conductivity (k-value) is calculated from the measured heat flow, temperature difference, and specimen thickness. The R-value is the reciprocal of the thermal conductivity per unit thickness (R = thickness / k).
Cell Size Measurement
Protocol based on ASTM D3576: Standard Test Method for Cell Size of Rigid Cellular Plastics.
-
Specimen Preparation: Cut a thin slice from the foam sample. The slice should be thin enough to be translucent.
-
Microscopy: Mount the slice on a microscope slide and view it under a microscope with a calibrated reticle.
-
Cell Counting: Count the number of cells intercepted by a line of known length on the reticle in three mutually perpendicular directions.
-
Calculation: The average cell chord length is calculated by dividing the length of the line by the number of cells counted. The cell size is then calculated from the average chord length using a statistical factor.
Safety and Handling
HFC-134a is a non-flammable gas with low toxicity. However, proper safety precautions must be followed.
-
Ventilation: Work in a well-ventilated area to avoid the displacement of oxygen and potential asphyxiation.
-
Personal Protective Equipment (PPE): Wear safety glasses and gloves when handling liquid HFC-134a to prevent frostbite.
-
Storage: Store HFC-134a cylinders in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.
-
Handling: HFC-134a is a gas at room temperature and is stored under pressure. Ensure all equipment is rated for the pressures involved.
Environmental Considerations and Alternatives
The primary environmental concern with HFC-134a is its high Global Warming Potential (GWP) of 1,430. Regulations in many regions are phasing out the use of high-GWP HFCs in foam blowing applications.
Table 4: Environmental Properties of HFC-134a and its Alternatives
| Blowing Agent | ODP | GWP (100-year) |
| HFC-134a | 0 | 1,430 |
| HFC-245fa | 0 | 1,030 |
| Hydrofluoroolefins (HFOs) | 0 | <1 |
| Hydrocarbons (e.g., Pentane) | 0 | <10 |
| Carbon Dioxide (CO₂) | 0 | 1 |
Logical Relationships and Workflows
Foam Production and Evaluation Workflow
The following diagram illustrates the general workflow for producing and evaluating polyurethane foam using HFC-134a.
Caption: Workflow for polyurethane foam production and testing.
Safety and Handling Protocol
This diagram outlines the key safety considerations when working with HFC-134a.
Application Notes and Protocols for the Liquid-Phase Catalytic Synthesis of Tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrafluoroethane, also known as HFC-134a or R-134a, is a hydrofluorocarbon (HFC) that has been widely used as a refrigerant in automotive air conditioning and domestic refrigeration systems, as a propellant in medical aerosols, and as a blowing agent for foams.[1] Its adoption was driven by its zero ozone depletion potential (ODP), making it a favorable alternative to chlorofluorocarbons (CFCs).[2] However, HFC-134a has a high global warming potential (GWP) of 1,430 times that of carbon dioxide, which has led to regulations phasing down its use in many applications.[1]
The most common industrial synthesis of HFC-134a is a two-step process starting from trichloroethylene (B50587) (TCE).[3] The first and crucial step, which is the focus of these application notes, is the liquid-phase catalytic hydrofluorination of TCE to produce 1,1,1-trifluoro-2-chloroethane (HCFC-133a).[4] This intermediate is then converted to HFC-134a in a subsequent gas-phase reaction.[4]
Application Notes
The liquid-phase synthesis of HCFC-133a offers several advantages, including the use of established equipment and technologies from previous refrigerant production, which can lead to reduced energy consumption.[5] The reaction is typically catalyzed by a Lewis acid, with antimony pentachloride (SbCl₅) being a commonly used and effective catalyst.[4]
Key Considerations for Researchers:
-
Catalyst Activity and Handling: Antimony pentachloride is a highly reactive and corrosive substance that reacts violently with water.[6][7] It is crucial to handle it under an inert, dry atmosphere and to use appropriate personal protective equipment, including chemical-resistant gloves, clothing, and eye/face protection.[8] The catalyst's activity is sensitive to moisture, and its effectiveness can be influenced by the in-situ formation of antimony chlorofluorides.
-
Reaction Control: The reaction is exothermic, and careful temperature and pressure control are necessary to ensure high selectivity towards the desired product, HCFC-133a, and to prevent over-fluorination or the formation of byproducts.
-
Materials of Construction: Due to the highly corrosive nature of hydrogen fluoride (B91410) (HF) and the catalyst, reactors and associated equipment should be constructed from corrosion-resistant materials.
-
Environmental and Safety: HFC-134a is a greenhouse gas, and its synthesis involves hazardous materials.[9] Proper containment and waste disposal procedures are essential. Unreacted HF and other acidic byproducts must be neutralized before disposal.
Experimental Protocols
The following protocols are generalized from patent literature and should be adapted and optimized for specific laboratory setups and safety protocols.
Protocol 1: Liquid-Phase Synthesis of 1,1,1-Trifluoro-2-chloroethane (HCFC-133a)
This protocol outlines the synthesis of the intermediate, HCFC-133a, from trichloroethylene (TCE) and hydrogen fluoride (HF) using an antimony pentachloride (SbCl₅) catalyst.
Materials:
-
Trichloroethylene (TCE), anhydrous
-
Hydrogen fluoride (HF), anhydrous
-
Antimony pentachloride (SbCl₅)
-
Nitrogen gas, high purity
-
Aqueous sodium hydroxide (B78521) (NaOH) solution for neutralization
-
Drying agent (e.g., anhydrous calcium chloride)
Equipment:
-
Pressure reactor constructed of a suitable corrosion-resistant alloy, equipped with a magnetic stirrer, thermocouple, pressure transducer, and inlet/outlet ports.
-
Mass flow controllers for precise gas/liquid delivery.
-
Condenser and collection system cooled with a dry ice/acetone bath.
-
Scrubber system for neutralizing acidic off-gases.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen to eliminate any moisture.
-
Catalyst Charging: A specific mass of antimony pentachloride is transferred to the reactor under a nitrogen atmosphere.
-
Reactant Feed: The reactor is brought to the desired temperature and pressure. Anhydrous hydrogen fluoride and trichloroethylene are continuously co-fed into the reactor at a controlled molar ratio.
-
Reaction: The reaction mixture is stirred vigorously to ensure good mixing of the reactants and catalyst. The reaction temperature and pressure are maintained within the desired range for the specified reaction time.
-
Product Collection: The gaseous product stream, consisting of HCFC-133a, unreacted starting materials, and hydrogen chloride (HCl) byproduct, exits the reactor and passes through a condenser cooled by a dry ice/acetone bath to liquefy the organic components.
-
Purification: The collected liquid is carefully neutralized by washing with a dilute sodium hydroxide solution to remove acidic components like HCl and unreacted HF. The organic layer is then separated, dried over a suitable drying agent, and purified by fractional distillation to isolate the HCFC-133a.
Quantitative Data
The following table summarizes various reported conditions for the liquid-phase synthesis of HCFC-133a.
| Parameter | Value | Reference |
| Catalyst | Antimony Pentachloride (SbCl₅) | [4] |
| Reactants | Trichloroethylene (TCE), Hydrogen Fluoride (HF) | [4] |
| Temperature | 30 - 100 °C | [4] |
| Pressure | 0.3 - 1.3 MPa | [4] |
| HF:SbCl₅ Mass Ratio | 0.5 - 15 | [4] |
| (SbCl₅ + HF) Mass / Total Reactor Mass | 1/3 - 4/5 | [4] |
| TCE Conversion | Nearly 100% | [4] |
| Selectivity to HFC-134a (overall process) | 96.6% | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of HFC-134a.
Signaling Pathway (Reaction Scheme)
Caption: Reaction scheme for the two-step synthesis of HFC-134a.
References
- 1. R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives [winsen-sensor.com]
- 2. 1,1,1,2-Tetrafluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method - Google Patents [patents.google.com]
- 5. 1,1,1,2-TETRAFLUOROETHANE - Ataman Kimya [atamanchemicals.com]
- 6. ICSC 0220 - ANTIMONY PENTAFLUORIDE [inchem.org]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols: Tetrafluoroethane as a Sustainable Alternative to Sulfur Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfur hexafluoride (SF₆) is a widely utilized gas in various industrial and technological applications due to its exceptional chemical inertness and high dielectric strength. However, SF₆ is also the most potent greenhouse gas, with a global warming potential (GWP) thousands of times greater than carbon dioxide, leading to stringent regulations on its use. This has prompted significant research into identifying viable, environmentally benign alternatives. 1,1,1,2-Tetrafluoroethane (TFE), a hydrofluorocarbon also known as R-134a, has emerged as a promising candidate. This document provides detailed application notes and experimental protocols for the evaluation and implementation of tetrafluoroethane as a substitute for sulfur hexafluoride in key applications, with a focus on its use as a dielectric insulator and as a cover gas in magnesium smelting.
Comparative Analysis: this compound (TFE) vs. Sulfur Hexafluoride (SF₆)
A thorough understanding of the physicochemical properties of both TFE and SF₆ is crucial for evaluating the suitability of TFE as a replacement. The following tables summarize the key quantitative data for a direct comparison.
Table 1: Physicochemical Properties
| Property | This compound (C₂H₂F₄) | Sulfur Hexafluoride (SF₆) |
| Molecular Weight | 102.03 g/mol | 146.06 g/mol [1] |
| Boiling Point (at 1 atm) | -26.3 °C[2] | -64 °C (sublimes)[3] |
| Density (gas, at 0°C, 1 atm) | ~4.25 kg/m ³ | 6.626 kg/m ³[1] |
| Dielectric Constant | Varies with T/P | Varies with T/P |
Table 2: Environmental and Safety Profile
| Property | This compound (C₂H₂F₄) | Sulfur Hexafluoride (SF₆) |
| Global Warming Potential (100-year) | 1,430[2] | 22,800 - 23,500[1][3] |
| Atmospheric Lifetime | 14 years[4] | 3,200 years[5] |
| Ozone Depletion Potential (ODP) | 0 | 0 |
| Toxicity | Low, non-toxic[6] | Non-toxic[5] |
| Flammability | Non-flammable[2] | Non-flammable[5] |
Table 3: Dielectric Properties
| Property | This compound (C₂H₂F₄) | Sulfur Hexafluoride (SF₆) |
| Relative Dielectric Strength (vs. SF₆) | ~0.85[7][8][9] | 1.0 |
| Breakdown Voltage | Dependent on pressure and gap | Dependent on pressure and gap |
Logical Relationship of Key Comparative Properties
The following diagram illustrates the logical flow of comparing TFE and SF₆, highlighting the trade-offs between environmental impact and dielectric performance.
Application Notes
Dielectric Insulation in High-Voltage Equipment
TFE can be used as a gaseous dielectric insulator in medium-voltage switchgear and other electrical equipment. Its dielectric strength is lower than that of SF₆, which may necessitate modifications in equipment design, such as increased gas pressure or adjustments to the dimensions of insulating gaps. However, for many medium-voltage applications, the insulating properties of TFE are sufficient. The significant reduction in GWP makes it an attractive alternative where technically feasible.
Cover Gas in Magnesium Smelting
In the magnesium industry, a cover gas is required to prevent the highly reactive molten magnesium from igniting upon contact with air.[10][11] SF₆ has traditionally been used for this purpose. TFE has been successfully demonstrated as an effective replacement.[10] It forms a protective film on the surface of the molten magnesium, inhibiting oxidation. The lower GWP of TFE offers a substantial environmental benefit in this application.
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of TFE as an alternative to SF₆.
Protocol for Dielectric Strength Evaluation
This protocol is based on established standards for measuring the dielectric breakdown voltage of insulating gases, such as ASTM D2477.
Objective: To determine and compare the dielectric strength of TFE and SF₆ under identical conditions.
Materials and Equipment:
-
High-voltage AC power supply (0-100 kV or higher)
-
Test cell (pressure vessel) with high-voltage bushings
-
Sphere or plane electrodes (e.g., Rogowski profile) with adjustable gap
-
Vacuum pump
-
Pressure gauge
-
Gas cylinders of high-purity TFE and SF₆
-
Gas handling manifold
-
Voltmeter for measuring breakdown voltage
Experimental Workflow:
Procedure:
-
Electrode Preparation:
-
Clean the electrodes thoroughly with a suitable solvent (e.g., ethanol) to remove any contaminants.
-
Polish the electrode surfaces to a mirror finish to avoid localized high electric fields.
-
Install the electrodes in the test cell and set the desired gap distance (e.g., 5 mm) using a feeler gauge.
-
-
Test Cell Preparation:
-
Seal the test cell and evacuate it to a pressure below 1 mbar using the vacuum pump.
-
Purge the cell with the test gas (TFE or SF₆) once and then re-evacuate to remove any residual air and moisture.
-
-
Gas Filling:
-
Slowly fill the test cell with the high-purity test gas to the desired pressure (e.g., 1 to 3 bar).
-
Allow the gas to stabilize within the cell for at least 30 minutes.
-
-
Breakdown Voltage Measurement:
-
Apply a 50/60 Hz AC voltage to the electrodes.
-
Increase the voltage at a uniform rate (e.g., 0.5 kV/s or 1 kV/s) until breakdown occurs, indicated by a sudden drop in voltage and an arc between the electrodes.
-
Record the peak voltage at which breakdown occurred.
-
After each breakdown, wait for a short period (e.g., 1-2 minutes) to allow the gas to recover before the next measurement.
-
Perform a statistically significant number of measurements (e.g., 10-20 breakdowns) for each gas and pressure setting.
-
-
Data Analysis:
-
Calculate the mean breakdown voltage and the standard deviation for each set of measurements.
-
The dielectric strength can be calculated by dividing the mean breakdown voltage by the electrode gap distance.
-
Compare the results for TFE and SF₆.
-
Protocol for Evaluating TFE as a Cover Gas in Magnesium Smelting
Objective: To assess the effectiveness of a TFE-containing atmosphere in preventing the ignition of molten magnesium alloy.
Materials and Equipment:
-
Electric resistance furnace with a controlled atmosphere chamber
-
Crucible (e.g., steel or ceramic)
-
Magnesium alloy (e.g., AZ91D)
-
Gas cylinders of TFE, nitrogen (N₂), and/or carbon dioxide (CO₂)
-
Gas flow meters and mixing system
-
Thermocouple for monitoring melt temperature
-
Safety equipment for handling molten metal (face shield, gloves, apron)
Procedure:
-
Furnace Preparation:
-
Place the crucible containing a known quantity of magnesium alloy into the furnace.
-
Seal the furnace chamber.
-
-
Atmosphere Control:
-
Purge the furnace chamber with an inert gas (e.g., N₂ or CO₂) to displace the air.
-
Establish a continuous flow of the desired cover gas mixture. A typical starting concentration would be 0.5% to 1% TFE in a balance of N₂ or CO₂.
-
-
Melting and Holding:
-
Heat the furnace to the desired melt temperature (e.g., 700-750 °C).
-
Once the magnesium alloy is completely molten, hold it at the set temperature for a specified duration (e.g., 30-60 minutes).
-
-
Observation and Evaluation:
-
Visually inspect the surface of the molten metal through a viewport (if available) for any signs of oxidation or ignition. A stable, protective film should form on the melt surface.
-
After the holding period, turn off the furnace and allow the crucible to cool under the protective atmosphere.
-
Once cooled, visually inspect the surface of the solidified magnesium for the quality of the protective film and any evidence of excessive oxidation.
-
-
Parameter Variation:
-
Repeat the experiment with varying concentrations of TFE in the cover gas to determine the minimum effective concentration.
-
The experiment can also be repeated at different melt temperatures to assess the performance of the cover gas under various processing conditions.
-
Conclusion
This compound presents a viable and more environmentally responsible alternative to sulfur hexafluoride in specific applications. While its lower dielectric strength requires careful consideration and potential design adjustments in high-voltage equipment, its significantly reduced global warming potential makes it an important candidate in the effort to mitigate greenhouse gas emissions. In applications such as magnesium smelting, TFE has demonstrated effective performance as a cover gas. The protocols outlined in this document provide a framework for researchers and engineers to systematically evaluate and implement TFE as a sustainable replacement for SF₆. Further research may focus on mixtures of TFE with other gases to enhance its dielectric properties while maintaining a low environmental impact.
References
- 1. teknohaus.fi [teknohaus.fi]
- 2. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 3. duncaninstr.com [duncaninstr.com]
- 4. cigre.org [cigre.org]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. sf6andalternativescoalition.org [sf6andalternativescoalition.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. gluckmanconsulting.com [gluckmanconsulting.com]
Application Notes and Protocols for Cleaning with 1,1,1,2-Tetrafluoroethane (HFC-134a) Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrafluoroethane (B8821072), a hydrofluorocarbon (HFC) commonly known as HFC-134a, is a versatile solvent utilized in a range of precision cleaning applications.[1] Its properties, including non-flammability, rapid evaporation, and low surface tension, make it an effective choice for cleaning sensitive materials and complex geometries where minimal residue is critical.[1] This document provides detailed application notes and protocols for the use of HFC-134a as a cleaning solvent in laboratory and research settings.
HFC-134a is a colorless, non-flammable gas with a faint ethereal odor.[2][3] It is typically handled as a liquefied gas under pressure. While it has an insignificant ozone depletion potential, it is important to note its global warming potential (GWP).[4]
Physicochemical Properties
A summary of the key physical and chemical properties of 1,1,1,2-tetrafluoroethane is presented in the table below. This data is essential for understanding its behavior as a solvent and for designing appropriate cleaning protocols.
| Property | Value |
| Chemical Formula | C2H2F4[2][3] |
| Molecular Weight | 102.03 g/mol [3] |
| Boiling Point | -26.5 °C[2] |
| Melting Point | -101 °C[2] |
| Vapor Pressure | 6630 mmHg at 25°C[2] |
| Density (liquid) | 1.21 g/cm³[2] |
| Water Solubility | 1 g/L at 25°C[2] |
| Flash Point | Not Applicable[2] |
| Global Warming Potential (100-year) | 1,430 |
Applications in a Research and Development Setting
Due to its specific properties, HFC-134a is particularly well-suited for the following cleaning applications in research and drug development:
-
Precision Cleaning of Analytical Instruments: Components of sensitive equipment such as mass spectrometers, chromatographs, and optical sensors can be effectively cleaned of oils, greases, and other contaminants without leaving a residue that could interfere with analysis.
-
Cleaning of Medical Devices and Implants: Its material compatibility and ability to penetrate complex geometries make it suitable for the final cleaning of non-porous medical devices and implants.
-
Degreasing of Laboratory Glassware and Equipment: HFC-134a can be used for the rapid degreasing of glassware, stainless steel reactors, and other laboratory equipment, especially when aqueous cleaning is not desirable.
-
Solvent for Extraction and Purification: In some applications, HFC-134a can be used as a "green" solvent for the extraction of natural products or the purification of pharmaceutical compounds.
Safety Precautions and Handling
Safe handling of 1,1,1,2-tetrafluoroethane is paramount. The following safety protocols must be observed at all times:
-
Ventilation: Always work in a well-ventilated area to avoid the displacement of oxygen and inhalation of high concentrations of the gas.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes of liquid HFC-134a, which can cause frostbite.
-
Hand Protection: Insulated gloves should be worn when handling containers of liquid HFC-134a to prevent frostbite. For general use, chemical-resistant gloves are recommended.
-
Respiratory Protection: In situations where high concentrations of HFC-134a vapor may be present, a self-contained breathing apparatus (SCBA) should be used.
-
-
Storage: Store cylinders of HFC-134a in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[5] Cylinders should be secured in an upright position.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact (Liquid): In case of contact with liquid HFC-134a, flush the affected area with lukewarm water. Do not rub the area. Seek immediate medical attention for frostbite.
-
Eye Contact (Liquid): Immediately flush eyes with plenty of lukewarm water for at least 15 minutes. Seek immediate medical attention.
-
Material Compatibility
It is crucial to ensure that all components of the cleaning system and the items being cleaned are compatible with 1,1,1,2-tetrafluoroethane.
| Material Class | Compatibility | Notes |
| Metals | Excellent | Non-corrosive to most common metals. |
| Plastics | Good to Poor | Compatibility varies. Testing is recommended for specific plastics. Some may swell or crack. |
| Elastomers | Good to Poor | Some elastomers may swell or degrade. Fluoroelastomers like Viton® are generally recommended. |
| Glass and Ceramics | Excellent | No adverse effects. |
Experimental Protocols
The following are generalized protocols for cleaning with 1,1,1,2-tetrafluoroethane. The specific parameters may need to be optimized for your particular application.
Protocol for Manual Cleaning of Small Components (e.g., Optical Lenses, Small Metal Parts)
This protocol is suitable for the precision cleaning of small, delicate components where immersion or spraying is appropriate.
Materials:
-
1,1,1,2-Tetrafluoroethane (HFC-134a) in a suitable dispenser (e.g., aerosol can with a nozzle or a solvent dispensing system).
-
Beaker or other suitable container made of compatible material (e.g., stainless steel, glass).
-
Forceps or other handling tools.
-
Clean, lint-free wipes.
-
Personal Protective Equipment (PPE) as outlined in Section 4.0.
Procedure:
-
Preparation: Ensure the work area is well-ventilated. Don appropriate PPE.
-
Pre-cleaning (Optional): If the component is heavily soiled, pre-clean with a suitable solvent or detergent to remove gross contamination.
-
Solvent Application:
-
Spraying: Hold the component with forceps and spray with a stream of liquid HFC-134a, ensuring all surfaces are wetted. The solvent will evaporate rapidly.
-
Immersion: Fill a beaker with a small amount of liquid HFC-134a. Using forceps, immerse the component in the solvent for 1-5 minutes. Agitation can improve cleaning efficiency.
-
-
Drying: Remove the component from the solvent and allow it to air dry in the ventilated area. The rapid evaporation of HFC-134a will leave the component dry and residue-free.
-
Inspection: Visually inspect the component for cleanliness under appropriate lighting.
-
Waste Disposal: Dispose of any used solvent or contaminated wipes according to institutional and local regulations.
Protocol for Vapor Degreasing of Complex Parts
Vapor degreasing is an effective method for cleaning complex geometries and removing heavy organic soils. This requires specialized vapor degreasing equipment.
Materials:
-
Vapor degreaser unit.
-
1,1,1,2-Tetrafluoroethane (HFC-134a) solvent.
-
Basket or fixture to hold the parts.
-
PPE as outlined in Section 4.0.
Procedure:
-
Equipment Setup: Ensure the vapor degreaser is functioning correctly and has reached the operating temperature, creating a stable vapor zone of HFC-134a.
-
Loading: Place the components to be cleaned in a basket or fixture.
-
Vapor Cleaning: Lower the basket into the vapor zone above the boiling solvent sump. The hot HFC-134a vapor will condense on the cooler parts, dissolving the contaminants. This process continues until the parts reach the temperature of the vapor.
-
Rinsing (Optional): For enhanced cleaning, the parts can be immersed in a rinse sump containing clean, distilled HFC-134a.
-
Drying: Slowly raise the basket out of the vapor zone, allowing the parts to dry completely before removal from the degreaser.
-
Unloading: Once the parts are dry and cool, remove them from the basket.
-
Waste Management: The vapor degreaser will have a system for collecting and recycling the solvent. Follow the manufacturer's instructions for waste removal and solvent replenishment.
Cleaning Validation
For applications in drug development and medical device manufacturing, cleaning validation is essential to ensure that no harmful residues remain on the equipment.
General Principles of Cleaning Validation:
-
Establish Acceptance Criteria: Determine the maximum allowable carryover (MAC) of any potential residue. This is often based on toxicological data and the dosage of the subsequent product to be manufactured in the same equipment.
-
Develop a Sampling Plan: Identify the most difficult-to-clean locations on the equipment and develop a rationale for the sampling method (e.g., swab sampling, rinse sampling).
-
Validate Analytical Methods: Use a validated analytical method with sufficient sensitivity to detect and quantify the target residues.[6]
-
Execute the Cleaning Validation Protocol: Perform the cleaning procedure and collect samples according to the established plan.[7][8]
-
Document the Results: Prepare a final report summarizing the results and concluding whether the cleaning process is validated.
Visualizations
General Cleaning Workflow
The following diagram illustrates a general workflow for a cleaning process using a solvent like 1,1,1,2-tetrafluoroethane.
Decision Logic for Cleaning Protocol Selection
This diagram outlines the decision-making process for selecting an appropriate cleaning protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 811-97-2,1,1,1,2-Tetrafluoroethane | lookchem [lookchem.com]
- 3. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arkema.com [arkema.com]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. gmp-compliance.org [gmp-compliance.org]
- 7. pharmadevils.com [pharmadevils.com]
- 8. dcvmn.org [dcvmn.org]
Application Notes and Protocols for Gas-Phase Reactions of Tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups and protocols for studying the gas-phase reactions of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a compound of significant interest due to its past use as a refrigerant and its atmospheric implications. The following sections detail the methodologies for investigating two key reaction types: catalytic pyrolysis and photooxidation, providing insights into experimental design, execution, and data analysis.
Catalytic Pyrolysis of Tetrafluoroethane
Catalytic pyrolysis is a crucial method for the decomposition and conversion of this compound into other valuable chemicals. This process is typically carried out at elevated temperatures in the presence of a catalyst.
Experimental Setup
The experimental setup for the catalytic pyrolysis of this compound is centered around a plug flow reactor system coupled with online product analysis.
A typical system consists of:
-
Gas Delivery System: Mass flow controllers are used to precisely control the flow rates of this compound and any carrier or reactant gases (e.g., nitrogen, oxygen).
-
Reactor: A vertical plug flow reactor is commonly employed. This is often a quartz or stainless steel tube housed within a programmable tube furnace to ensure uniform temperature control. The catalyst bed is packed within the reactor tube.
-
Temperature Control: A thermocouple is placed in close proximity to the catalyst bed to accurately monitor and control the reaction temperature.
-
Product Trapping: A series of cold traps may be used downstream of the reactor to collect condensable products.
-
Analytical System: The reactor outlet is directly connected to a Gas Chromatograph (GC) for separation of the product mixture, which is then analyzed by a Mass Spectrometer (MS) or a Flame Ionization Detector (FID) for identification and quantification.
Experimental Protocol
-
Catalyst Preparation: Prepare the desired catalyst, for example, by calcining γ-alumina at a specific temperature (e.g., 650 °C) to achieve optimal surface area and acidity.
-
Reactor Packing: Load a known amount of the prepared catalyst into the reactor tube, ensuring a packed bed with good gas-solid contact.
-
System Purge: Purge the entire system with an inert gas, such as nitrogen, to remove any air and moisture.
-
Temperature Ramping: Heat the reactor to the desired reaction temperature under a continuous flow of inert gas.
-
Reaction Initiation: Introduce a controlled flow of this compound, mixed with a carrier gas if necessary, into the reactor.
-
Product Analysis: Continuously monitor the reactor effluent using the online GC-MS system. This allows for real-time tracking of reactant conversion and product formation.
-
Data Collection: Record the gas chromatograms and mass spectra at regular intervals to determine the product distribution and reaction kinetics.
-
System Shutdown: After the experiment, switch the gas flow back to the inert gas and cool down the reactor.
Quantitative Data
The following table summarizes the conversion of this compound under different pyrolysis conditions.
| Reaction Type | Catalyst | Temperature (°C) | HFC-134a Conversion (%) | Reference |
| Non-catalytic Pyrolysis | None | 600 | < 15 | [1] |
| Non-catalytic Pyrolysis | None | > 900 | 90 | [2] |
| Catalytic Pyrolysis | γ-Al2O3 | 300 | Initiation of conversion | [2] |
| Catalytic Pyrolysis | γ-Al2O3 | 600 | 100 | [2] |
Gas-Phase Photooxidation of this compound
The photooxidation of this compound, primarily initiated by hydroxyl (OH) radicals in the atmosphere, is a key process determining its atmospheric lifetime and environmental impact. These reactions are typically studied in environmental simulation chambers, also known as smog chambers.
Experimental Setup
A smog chamber is a large, controlled environment designed to simulate atmospheric conditions.
Key components include:
-
Reactor: A large bag made of inert material, typically FEP (fluorinated ethylene-propylene) Teflon film, to minimize wall reactions. The volume can range from a few cubic meters to several hundred.
-
Light Source: A bank of black lamps or other UV lamps that simulate the solar spectrum to initiate photochemical reactions.
-
Gas Inlet System: A system for introducing precise amounts of this compound, oxidant precursors (e.g., a source of OH radicals like nitrous acid or ozone/water vapor), and bath gas (purified air) into the chamber.
-
Mixing: Fans are often used to ensure the homogeneity of the gas mixture within the chamber.
-
Instrumentation: A suite of analytical instruments is connected to the chamber to monitor the concentrations of reactants and products in real-time. This typically includes:
-
Gas Chromatography (GC): For separating volatile organic compounds.
-
Mass Spectrometry (MS): For identifying and quantifying chemical species.
-
Fourier-Transform Infrared Spectroscopy (FTIR): For detecting and quantifying compounds with characteristic infrared absorption spectra.
-
Analyzers for O3, NOx, etc.: To monitor key atmospheric oxidants.
-
Experimental Protocol
-
Chamber Cleaning: Thoroughly clean the chamber by flushing it with purified air for an extended period to remove any residual contaminants.
-
Background Characterization: Analyze the chamber air to ensure that the background levels of interfering species are below detection limits.
-
Reactant Injection: Introduce a known concentration of this compound into the chamber.
-
Oxidant Precursor Injection: Introduce the precursor for the oxidant, for example, by flowing a mixture of nitrous acid (HONO) in air into the chamber.
-
Homogenization: Use mixing fans to ensure a uniform distribution of all reactants within the chamber.
-
Reaction Initiation (Photolysis): Turn on the UV lamps to initiate the photolysis of the oxidant precursor, generating OH radicals and starting the photooxidation of this compound.
-
In-situ Monitoring: Continuously monitor the concentrations of this compound and any expected products using the analytical instrumentation connected to the chamber.
-
Data Analysis: Determine the rate of decay of this compound to calculate the reaction rate constant. Identify and quantify the reaction products to elucidate the reaction mechanism. The major products of the chlorine-initiated photooxidation of HFC 134a are trifluoroacetyl fluoride (B91410) (CF3C(O)F) and formyl fluoride (HC(O)F).[3] Carbonyl fluoride (C(O)F2) is also observed as a product.[3]
Quantitative Data
The reaction of this compound with OH radicals is a critical atmospheric loss process. The following table presents the kinetic parameters for this reaction.
| Parameter | Value | Temperature (K) | Reference |
| Rate Constant (k) | 4.60 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | 298 | [1] |
| Rate Constant (k) | (7.65 ± 0.26) × 10⁻¹³ exp[(165 ± 10) / T] cm³ molecule⁻¹ s⁻¹ | 263-358 | [4] |
Visualizations
Experimental Workflow for Gas-Phase Reactions
Caption: General workflow for gas-phase reaction studies.
Catalytic Pyrolysis Experimental Setup
Caption: Schematic of a catalytic pyrolysis setup.
Photooxidation Signaling Pathway in a Smog Chamber
Caption: Photooxidation pathway of this compound.
References
- 1. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of atmospheric oxidation of 1,1,1,2-tetrafluoroethane (HFC 134a) - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Hydroxyl radical reaction rate coefficients as a function of temperature and IR absorption cross sections for CF3CH=CH2 (HFO-1243zf), potential replacement of CF3CH2F (HFC-134a) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a compound of interest in various fields due to its use as a refrigerant and propellant in metered-dose inhalers. The following protocols offer robust and validated methods for the analysis of tetrafluoroethane in different matrices.
Application Note 1: Quantitative Analysis of this compound in Gaseous Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the determination of this compound in air or other gaseous matrices. It utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) for high selectivity and sensitivity.
Experimental Protocol
1. Sample Collection and Preparation:
-
Gaseous samples can be collected in Tedlar® bags or stainless steel canisters.
-
For calibration, a certified standard of 1,1,1,2-tetrafluoroethane in nitrogen or air is required.
-
Prepare a series of calibration standards by dynamic or static dilution of the certified standard to cover the desired concentration range.
-
An internal standard, such as 1,1,2,2-tetrafluoroethane, can be introduced into the samples and standards for improved precision.
2. Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: Agilent J&W PoraPLOT Q, 30 m x 0.32 mm x 10 µm.[1]
-
Carrier Gas: Helium (99.999% purity).
3. GC-MS Conditions:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 20:1) |
| Injection Volume | 100 µL (gas-tight syringe) |
| Carrier Gas Flow | 1.5 mL/min (Constant Flow) |
| Oven Program | Initial: 50 °C (hold for 2 min) Ramp: 15 °C/min to 200 °C Hold: 5 min at 200 °C |
| Transfer Line Temp. | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Selected Ion Monitoring (SIM) Parameters:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1,1,1,2-Tetrafluoroethane | 69 | 33 | 83 |
| 1,1,2,2-Tetrafluoroethane (IS) | 83 | 64 | 101 |
5. Data Analysis:
-
Identify the peaks of this compound and the internal standard based on their retention times.
-
Quantify this compound using a calibration curve generated from the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
Quantitative Data Summary
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ppb |
| Limit of Quantification (LOQ) | 1.5 ppb |
| Linearity Range | 1.5 - 500 ppb |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Application Note 2: Determination of this compound in Blood by Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This protocol describes a validated method for the quantitative analysis of this compound in whole blood, which is particularly relevant for pharmacokinetic and toxicokinetic studies.[2]
Experimental Protocol
1. Sample Preparation:
-
Collect whole blood samples in heparinized tubes.
-
In a 20 mL headspace vial, add 1.0 mL of whole blood.
-
Spike the sample with an internal standard (e.g., 1,1,2,2-tetrafluoroethane) to a final concentration of 100 ng/mL.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Prepare calibration standards by spiking blank blood with known concentrations of this compound.
2. Instrumentation:
-
Gas Chromatograph: PerkinElmer Clarus 680 GC or equivalent.
-
Headspace Autosampler: PerkinElmer TurboMatrix 40 or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
GC Column: Agilent J&W PoraPLOT Q, 30 m x 0.32 mm x 10 µm.[2]
-
Carrier Gas: Nitrogen (99.999% purity).
3. Headspace and GC-FID Conditions:
| Parameter | Setting |
| Vial Equilibration Temp. | 80 °C |
| Vial Equilibration Time | 30 min |
| Pressurization Time | 1 min |
| Loop Fill Time | 0.2 min |
| Injection Time | 1 min |
| GC Inlet Temperature | 200 °C |
| Injection Mode | Splitless |
| Carrier Gas Flow | 2.0 mL/min |
| Oven Program | Initial: 60 °C (hold for 3 min) Ramp: 20 °C/min to 180 °C Hold: 2 min at 180 °C |
| FID Temperature | 250 °C |
| FID Hydrogen Flow | 40 mL/min |
| FID Air Flow | 400 mL/min |
4. Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard by their retention times.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the blood samples from the calibration curve.
Quantitative Data Summary
| Parameter | Value |
| Analytical Range | 5.8 - 3298 ng/mL[2] |
| Limit of Detection (LOD) | 2.0 ng/mL |
| Limit of Quantification (LOQ) | 5.8 ng/mL[2] |
| Linearity Range | 5.8 - 3500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 6% |
| Inter-day Precision (%RSD) | < 9% |
Experimental Workflows
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HS-GC-FID analysis of this compound in blood.
References
Application Notes and Protocols for the Use of Tetrafluoroethane (R-134a) in Heat Pump Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1,1,2-Tetrafluoroethane (R-134a) in heat pump systems. The information is intended for a technical audience and details the refrigerant's properties, performance characteristics, and the experimental protocols for its evaluation. Due to its high Global Warming Potential (GWP), the use of R-134a is being phased down, and this document also includes comparative data for emerging, low-GWP alternative refrigerants.
Introduction to Tetrafluoroethane (R-134a)
1,1,1,2-Tetrafluoroethane, a hydrofluorocarbon (HFC), became a widely used refrigerant in the 1990s as a replacement for ozone-depleting chlorofluorocarbons (CFCs) like R-12.[1][2] It is a non-flammable, non-toxic, and chemically stable compound with thermodynamic properties suitable for various refrigeration and heat pump applications.[2][3][4] However, its high Global Warming Potential (GWP) of 1,430 times that of carbon dioxide has led to regulations aimed at phasing out its use in new equipment.[1][3][5][6]
Physicochemical and Thermodynamic Properties of R-134a
A thorough understanding of the properties of R-134a is essential for designing and modeling heat pump systems.
| Property | Value |
| Chemical Formula | C₂H₂F₄ |
| Molecular Weight | 102.03 g/mol [1][3] |
| Boiling Point (at 1 atm) | -26.3 °C (-15.3 °F)[1][3] |
| Critical Temperature | 101.1 °C (214 °F)[1] |
| Critical Pressure | 4.06 MPa (588 psi)[1] |
| Ozone Depletion Potential (ODP) | 0[1][2] |
| Global Warming Potential (GWP, 100-year) | 1,430[1][3][5][6] |
| Liquid Density (at 25 °C) | 1.207 g/cm³[1] |
| Latent Heat of Vaporization (at boiling point) | 216 kJ/kg[1] |
| Safety Classification (ASHRAE) | A1 (Non-flammable, Lower toxicity) |
Performance of R-134a in Heat Pump Systems
The performance of a heat pump is primarily evaluated by its Coefficient of Performance (COP), which is the ratio of the heating output to the energy input. The COP of a heat pump using R-134a is influenced by operating conditions such as evaporating and condensing temperatures.
Under laboratory conditions, heat pumps with R-134a can achieve a COP of approximately 4.5.[7] However, real-world applications often show lower efficiencies, with reported COP values ranging from 1.5 to 3.3 in residential heat pump water heaters.[7]
Comparative Performance Data
The transition away from R-134a has prompted extensive research into low-GWP alternatives. The following table summarizes the performance of R-134a in comparison to some of its replacements. The data is derived from "drop-in" replacement studies, where the system was originally designed for R-134a.
| Refrigerant | GWP (100-year) | Heating Capacity vs. R-134a | COP vs. R-134a |
| R-134a (Baseline) | 1,430 [1][3][5][6] | - | - |
| R-1234yf | <1[8] | 4.0% to 13.9% lower[9][10] | 0.8% to 7.8% lower[9][10] |
| R-1234ze(E) | ~7 | Up to 33.8% lower[7] | -12.3% to +4.3%[7] |
| R-513A | 631[8] | Similar | Similar |
| R-744 (CO₂) | 1[7][8] | Higher, especially at low ambient temperatures | Can be higher (≥5.0)[7] |
Experimental Protocol for Performance Evaluation of a Heat Pump System with R-134a
This protocol outlines a standardized methodology for evaluating the performance of a heat pump system using R-134a, based on established principles and ASHRAE standards.
Experimental Apparatus
A well-instrumented vapor-compression heat pump test rig is required. The main components include:
-
A hermetically sealed compressor.
-
A condenser (e.g., water-cooled tube-in-tube or plate heat exchanger).
-
An evaporator (e.g., water-cooled tube-in-tube or plate heat exchanger).
-
A thermal expansion valve.
-
A refrigerant flow meter (e.g., Coriolis type).
-
Pressure transducers.
-
Thermocouples (Type T or K).
-
A data acquisition system (e.g., LabVIEW-based).
-
Power meters for measuring compressor and auxiliary component energy consumption.
Instrumentation and Measurement Points
| Parameter | Sensor | Location |
| Refrigerant Side | ||
| Pressure | Pressure Transducer | Compressor inlet and outlet, Condenser inlet and outlet, Evaporator inlet and outlet |
| Temperature | Thermocouple | Compressor inlet and outlet, Condenser inlet and outlet, Evaporator inlet and outlet, Before and after expansion valve |
| Mass Flow Rate | Coriolis Flow Meter | Liquid line after the condenser |
| Water Side (for water-to-water heat pumps) | ||
| Temperature | Thermocouple | Water inlet and outlet of condenser and evaporator |
| Flow Rate | Flow Meter | Water loops for condenser and evaporator |
| Electrical | ||
| Power Consumption | Power Meter | Compressor, pumps, fans |
Experimental Procedure
-
System Preparation:
-
Evacuate the refrigerant circuit to remove air and moisture.
-
Charge the system with the specified amount of R-134a and compatible lubricant (e.g., polyolester oil).
-
Check for leaks.
-
-
Setting Operating Conditions:
-
Set the desired evaporating and condensing temperatures by controlling the water flow rates and inlet temperatures in the evaporator and condenser loops.
-
Typical test conditions involve varying the evaporating temperature from -20°C to 20°C while maintaining a constant condensing temperature (e.g., 55°C).[11]
-
-
Data Acquisition:
-
Allow the system to reach a steady state, which is typically achieved when key parameters like pressures and temperatures remain stable within a specified tolerance for a defined period.
-
Record all measured parameters using the data acquisition system.
-
-
Data Analysis and Calculations:
-
Heating Capacity (Q_h): Calculated from the water side of the condenser:
-
Q_h = ṁ_w,cond * c_p,w * (T_w,out,cond - T_w,in,cond) where ṁ_w,cond is the mass flow rate of water through the condenser, c_p,w is the specific heat of water, and T_w,out/in,cond are the outlet and inlet water temperatures of the condenser.
-
-
Compressor Power (W_comp): Measured directly by the power meter.
-
Coefficient of Performance (Heating) (COP_h):
-
COP_h = Q_h / W_comp
-
-
Experimental Workflow Diagram
References
- 1. ANSI/ASHRAE 40-2025: Testing AC and Heat Pump Equipment - The ANSI Blog [blog.ansi.org]
- 2. willbrownsberger.com [willbrownsberger.com]
- 3. heatpumpingtechnologies.org [heatpumpingtechnologies.org]
- 4. tu-dresden.de [tu-dresden.de]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. heatpumpingtechnologies.org [heatpumpingtechnologies.org]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. znfu.com [znfu.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sv-jme.eu [sv-jme.eu]
Troubleshooting & Optimization
Technical Support Center: Impurities in Commercial Grade Tetrafluoroethane (R-134a)
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and questions related to impurities in commercial-grade 1,1,1,2-tetrafluoroethane (B8821072) (R-134a).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial-grade tetrafluoroethane (R-134a)?
A1: Commercial-grade R-134a can contain various impurities that may impact experimental outcomes. These are broadly categorized as:
-
Non-Condensable Gases: Primarily air components like oxygen and nitrogen that can enter during production or handling.[1][2]
-
Other Refrigerants: Contamination with other refrigerants such as R-12, R-22, and R-152a can occur.[2][3]
-
Manufacturing Byproducts: The synthesis of R-134a can result in trace amounts of other fluorocarbons and hydrochlorofluorocarbons (HCFCs).[3][4]
-
Moisture: Water is a critical impurity that can lead to freezing in systems or unwanted reactions.[2]
-
High Boiling Residue: This includes oils and other non-volatile compounds.[5]
-
Particulates/Solids: Solid contaminants can be introduced during manufacturing or from the container.[2]
Q2: Why is the purity of R-134a critical for my research, especially in drug development?
A2: The purity of R-134a is crucial as impurities can directly interfere with experimental results.[6] In drug development, particularly for applications like metered-dose inhalers, even trace impurities can affect the safety and efficacy of the final product.[7][8] For instance, reactive impurities could degrade the active pharmaceutical ingredient (API), while non-volatile residues might affect device performance.
Q3: What are the established purity standards for R-134a?
A3: The Air-Conditioning, Heating, and Refrigeration Institute (AHRI) Standard 700 is a key reference for refrigerant purity specifications.[2] For pharmaceutical applications, more stringent standards are often required. The purity of new R-134a is often expected to be greater than 99.5%.[1][5]
Q4: How can I determine the purity of the R-134a in my laboratory?
A4: The most common and effective method for analyzing the purity of R-134a is Gas Chromatography (GC).[4][9] Different detectors can be used depending on the target impurities, such as a Thermal Conductivity Detector (TCD) for non-condensable gases or a Mass Spectrometer (MS) for identifying unknown compounds.[1]
Impurity Summary
The following table summarizes common impurities found in commercial-grade R-134a, their typical concentration limits according to industry standards, and their potential sources.
| Impurity Category | Specific Examples | Typical Specification Limit (by weight) | Potential Sources |
| Other Refrigerants | Other volatile impurities | ≤ 0.5% | Manufacturing byproducts, cross-contamination |
| Moisture | Water (H₂O) | ≤ 10 ppm | Inadequate drying during production, atmospheric contamination |
| High Boiling Residue | Lubricating oils, polymers | ≤ 0.01% | Manufacturing process, compressor oil |
| Acidity | As HCl | ≤ 1 ppm | Decomposition of refrigerants, reaction with system materials |
| Non-Condensable Gases | Air (N₂, O₂) | ≤ 1.5% in vapor phase | Leaks in the system, improper charging |
| Chloride | Chloride ions | < 3 ppmv | Manufacturing process |
Table based on data from various sources, including AHRI Standard 700.[2][5]
Troubleshooting Guide
Problem: Inconsistent experimental results or reaction yields.
-
Question: Could impurities in my R-134a be causing variability in my experimental outcomes?
-
Answer: Yes, reactive impurities can interfere with chemical reactions, leading to inconsistent yields or the formation of unintended byproducts. Moisture, for example, can act as an unwanted reactant in sensitive chemical syntheses.
Problem: Unexpected peaks in analytical chromatograms (e.g., HPLC, GC).
-
Question: I'm observing extraneous peaks in my analytical data that don't correspond to my target analytes. Could the R-134a be the source?
-
Answer: It's possible. Volatile impurities in the R-134a could be co-eluting with your compounds of interest or appearing as separate peaks. It is advisable to run a blank analysis of the R-134a to identify any background contaminants.
Problem: Clogging or malfunction of experimental apparatus, especially at low temperatures.
-
Question: My system, which operates at low temperatures, is experiencing blockages. What could be the cause?
-
Answer: The most likely culprit is moisture freezing within the system, especially in narrow passages like expansion valves or capillaries.[2] High boiling residue can also accumulate and cause restrictions.
Problem: Degradation of sensitive materials or equipment.
-
Question: I've noticed corrosion or degradation of components in my experimental setup. Can R-134a impurities be responsible?
-
Answer: Yes. The presence of moisture and other impurities can lead to the formation of acidic compounds, which can be corrosive to system materials.[2]
Experimental Protocols
Key Experiment: Analysis of R-134a Purity by Gas Chromatography (GC)
This protocol provides a general methodology for determining the purity of R-134a and identifying volatile impurities.
Objective: To quantify the purity of a 1,1,1,2-tetrafluoroethane sample and identify the presence of other refrigerants, non-condensable gases, and volatile organic compounds.
Materials:
-
Gas Chromatograph (GC) with appropriate detector (e.g., TCD, FID, or MS)
-
Appropriate GC column (e.g., PoraPLOT U)[10]
-
Gas sampling valves and loops
-
R-134a sample cylinder
-
Certified reference standards for expected impurities
-
High-purity carrier gas (e.g., Helium, Hydrogen)
Methodology:
-
System Preparation:
-
Ensure the GC is properly calibrated and the detector is stabilized.
-
Install a suitable column for separating volatile fluorocarbons.
-
Set the oven temperature program, injector temperature, and detector temperature according to the specific method for the expected impurities.
-
-
Sample Introduction:
-
Connect the R-134a sample cylinder to the GC's gas sampling valve.
-
Carefully flush the sampling loop with the gaseous R-134a to ensure a representative sample is taken.
-
Inject a precise volume of the gas sample onto the GC column.
-
-
Chromatographic Separation:
-
The carrier gas will transport the sample through the column, where different components will separate based on their boiling points and interactions with the column's stationary phase.
-
-
Detection and Data Analysis:
-
As components elute from the column, they are detected, generating a chromatogram.
-
Identify the peaks by comparing their retention times to those of the certified reference standards.
-
Quantify the impurities by comparing the peak areas to a calibration curve generated from the standards. The purity of R-134a is calculated by subtracting the total percentage of impurities from 100%.[4]
-
Visualizations
References
- 1. iifiir.org [iifiir.org]
- 2. opteon.com [opteon.com]
- 3. US5470442A - Separating and removing impurities from tetrafluoroethanes by using extractive distillation - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 1,1,1,2-Tetrafluoroethane (R-134a) - EFC [efcgases.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 1,1,1,2-Tetrafluoroethane (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. adiyugatama.wordpress.com [adiyugatama.wordpress.com]
- 9. R-134a emissions from vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing Solvent Extraction with Tetrafluoroethane (HFC-134a)
Welcome to the technical support center for optimizing solvent extraction with 1,1,1,2-Tetrafluoroethane (HFC-134a). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during solvent extraction with tetrafluoroethane, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my extraction yield lower than expected?
Possible Causes:
-
Suboptimal Operating Parameters: Extraction efficiency is highly dependent on temperature and pressure.[1] The solubility of many compounds in HFC-134a is sensitive to these conditions.
-
Insufficient Solvent-to-Solid Ratio: A low ratio of solvent to raw material can lead to incomplete extraction.[2]
-
Poor Solvent Penetration: The physical characteristics of the plant material, such as particle size and moisture content, can hinder solvent access to the target compounds.
-
Co-solvency Effects: While HFC-134a is a good solvent for a range of compounds, some molecules may require a co-solvent to improve solubility.
Solutions:
-
Optimize Temperature and Pressure: Systematically vary the temperature and pressure within your equipment's operating limits to identify the optimal conditions for your target compound. For example, the extraction of certain compounds might be more efficient at subcritical conditions (lower temperature and pressure), while others may require supercritical conditions.
-
Increase Solvent-to-Solid Ratio: Experiment with increasing the amount of HFC-134a used per unit of raw material to ensure complete saturation and extraction. A study on the extraction of artemisinin (B1665778) from Artemisia annua demonstrated that a higher solvent-to-sample ratio resulted in a greater yield.[2]
-
Pre-treatment of Raw Material: Grinding the material to a smaller, uniform particle size can increase the surface area available for extraction. Drying the biomass can also be crucial, as water can affect the solvent's properties.
-
Consider a Co-solvent: For highly polar compounds, adding a small amount of a polar co-solvent like ethanol (B145695) may enhance extraction efficiency.
Q2: How can I remove residual this compound from my final extract?
Background: Due to its low boiling point (-26.3 °C), HFC-134a is relatively easy to remove from the extract. However, ensuring minimal residual solvent is critical for product purity and safety.
Methods for Solvent Removal:
-
Degassing under Vacuum: Applying a vacuum to the extract at a slightly elevated temperature (e.g., room temperature or slightly above) is a highly effective method for removing residual HFC-134a. A built-in purge process of half an hour to an hour can significantly reduce the solvent concentration to very low levels.[3][4]
-
Nitrogen Sparging: Gently bubbling an inert gas like nitrogen through the extract can help to carry away the volatile HFC-134a.
-
Post-extraction Processing: For some applications, further processing steps like winterization (for waxes and lipids) or distillation can also aid in the removal of any remaining solvent. It is worth noting that HFC-134a extraction often reduces the need for extensive winterization compared to other solvents.[3]
Q3: My extract contains undesirable compounds (e.g., waxes, pigments). How can I improve its purity?
Possible Causes:
-
High Extraction Temperature or Pressure: More aggressive extraction conditions can lead to the co-extraction of less desirable, higher molecular weight compounds.
-
Solvent Polarity: While HFC-134a is considered a relatively selective solvent, it can still extract a range of compounds depending on the conditions.
Solutions:
-
Optimize Extraction Conditions: Lowering the temperature and pressure can increase the selectivity of the extraction for more volatile and less polar compounds. HFC-134a is known for producing cleaner extracts with higher concentrations of the target compounds compared to solvents like hexane.[5]
-
Fractional Separation: Implement a multi-step extraction or separation process. By systematically changing the pressure and temperature, you can selectively extract different fractions of compounds.
-
Post-extraction Purification: Techniques such as chromatography can be employed to separate the desired compounds from impurities in the crude extract.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound as an extraction solvent?
This compound (HFC-134a) offers several advantages over traditional solvents and even supercritical CO2:
-
High Selectivity: It can provide cleaner extracts with higher concentrations of target compounds and fewer impurities like waxes and pigments.[5]
-
Mild Operating Conditions: HFC-134a can be used at lower pressures and temperatures compared to supercritical CO2, which can help preserve thermally sensitive compounds.[6]
-
Non-flammable and Non-toxic: It is a safer solvent to handle compared to flammable options like hydrocarbons.[6]
-
Ease of Removal: Its low boiling point facilitates easy and near-complete removal from the final product.[2]
-
Environmentally Friendlier: It does not deplete the ozone layer, although it is a greenhouse gas.[6]
Q2: How does the performance of HFC-134a compare to supercritical CO2 extraction?
Both solvents have their merits, and the choice often depends on the specific application and target compounds.
| Feature | This compound (HFC-134a) | Supercritical Carbon Dioxide (scCO2) |
| Operating Pressure | Lower (typically < 400 psi)[7] | Higher (up to 5000 psi)[7] |
| Operating Temperature | Lower, often below freezing[7] | Low to moderate[7] |
| Polarity | More polar than scCO2 | Non-polar |
| Selectivity | High for a range of compounds, less co-extraction of waxes[5] | Can be tuned by modifying pressure and temperature |
| Extraction Speed | Generally faster (often less than an hour)[7] | Moderate (can take several hours)[7] |
| Equipment Cost | Can be lower due to lower pressure requirements[8] | Higher initial investment[7] |
Q3: What safety precautions should I take when working with this compound?
While HFC-134a is non-flammable and non-toxic, it is important to follow standard laboratory safety procedures:
-
Work in a well-ventilated area: Although not toxic, it can displace oxygen in enclosed spaces.
-
Use appropriate personal protective equipment (PPE): This includes safety glasses and gloves.
-
Handle pressurized systems with care: Ensure all fittings and vessels are rated for the operating pressures.
-
Avoid high temperatures: Direct contact with open flames or surfaces above 370°C can cause decomposition into toxic gases like hydrogen fluoride.[4]
Experimental Protocols
Protocol: Subcritical Extraction of Artemisinin from Artemisia annua
This protocol is a generalized procedure based on published literature and should be adapted to your specific equipment and safety guidelines.[2]
1. Material Preparation:
- Air-dry the leaves of Artemisia annua.
- Grind the dried leaves to a uniform, fine powder.
2. Extraction Procedure:
- Load a known quantity of the powdered plant material into the extraction vessel of a closed-loop extraction system.
- Seal the extraction vessel securely.
- Introduce liquid HFC-134a into the extraction vessel at room temperature. A solvent-to-solid ratio of 20:1 has been shown to be effective.[2]
- Allow the solvent to percolate through the biomass for a predetermined extraction time (e.g., 60 minutes). Maintain the system at a constant pressure (e.g., 10 bar) and temperature (e.g., 30°C).[2]
- After the extraction period, transfer the HFC-134a solution containing the extracted compounds to a collection vessel.
3. Solvent Recovery:
- Gently heat the collection vessel to evaporate the HFC-134a. The low boiling point of HFC-134a allows for efficient recovery.
- The evaporated HFC-134a gas should be re-condensed and collected for reuse in a closed-loop system.
4. Product Collection and Analysis:
- The resulting crude extract in the collection vessel can then be collected.
- Analyze the extract for artemisinin content using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: A typical experimental workflow for the extraction of natural products using this compound.
Caption: A decision-making workflow for troubleshooting low extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mmv.org [mmv.org]
- 6. researchgate.net [researchgate.net]
- 7. CO2 Extraction vs. R134a: Which Reigns Supreme? - PURE5™ Nutrients [pure5nutrients.com]
- 8. mediabros.store [mediabros.store]
Technical Support Center: Stability of Tetrafluoroethane with Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and catalytic conversion of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the decomposition or conversion of tetrafluoroethane (HFC-134a)? A1: A variety of catalysts are effective for HFC-134a conversion, primarily through dehydrofluorination or hydrolysis. Commonly studied catalysts include metal oxides like gamma-alumina (γ-Al2O3), metal fluorides (e.g., AlF3), nickel-based catalysts (e.g., NiO/Al2O3), and metal phosphates.[1][2][3] Among these, γ-Al2O3 has shown high conversion rates.[1]
Q2: What are the typical reaction products from the catalytic conversion of HFC-134a? A2: The primary product from the catalytic dehydrofluorination of HFC-134a is trifluoroethylene (B1203016) (TrFE), a valuable monomer for fluoropolymers.[1][4] Hydrogen fluoride (B91410) (HF) is a significant byproduct.[2] Under hydrolysis conditions, products can include HF, CO, and CO2.[5]
Q3: At what temperature does HFC-134a decomposition begin in the presence of a catalyst? A3: Catalytic conversion of HFC-134a can initiate at temperatures as low as 300°C.[1] However, achieving high conversion rates typically requires higher temperatures, often in the range of 400°C to 600°C, depending on the specific catalyst used.[1] In the absence of a catalyst, HFC-134a is very stable and requires temperatures above 800-900°C for significant thermal decomposition.[5][6]
Q4: What causes catalyst deactivation during HFC-134a processing? A4: Catalyst deactivation is a common issue. It can be caused by several factors, including the formation of coke on the catalyst surface, particularly on strong acid sites, which blocks active sites.[4] For catalysts like γ-Al2O3, deactivation can occur rapidly, though the addition of water can help maintain its catalytic efficiency.[1]
Q5: Can reactive oxygen species improve the degradation of HFC-134a? A5: Yes, studies have shown that reactive oxygen species can significantly lower the Gibbs free energy barrier for HFC-134a decomposition.[6] Developing catalysts that can increase the presence of these species in the reaction system is a promising strategy for achieving efficient degradation at milder conditions.[6][7]
Troubleshooting Guide
Problem: My HFC-134a conversion rate is much lower than expected.
| Possible Cause | Diagnosis & Solution |
| Incorrect Reaction Temperature | Verify that your furnace and thermocouples are calibrated and providing an accurate temperature reading at the catalyst bed. Temperatures below the optimal range for your specific catalyst will result in low conversion.[8] |
| Catalyst Inactivity | The catalyst may be deactivated or was not properly activated. Run a control experiment with a fresh batch of catalyst under proven conditions. If the catalyst is reusable, consider a regeneration step (e.g., calcination to burn off coke).[9] |
| Insufficient Catalyst Loading | An inadequate amount of catalyst for the given flow rate (high space velocity) will result in a short residence time, preventing the reaction from reaching completion. Systematically vary the catalyst loading or reactant flow rate to find the optimal conditions.[8] |
| Reactant Impurities | Impurities in the HFC-134a or carrier gas stream (e.g., water, oils, sulfur compounds) can act as poisons, blocking the active sites of the catalyst.[9] Ensure high purity of all reactants and consider using a purification trap. |
Problem: The catalyst deactivates very quickly.
| Possible Cause | Diagnosis & Solution |
| Coke Formation | Strong acid sites on the catalyst can promote the formation of coke, which blocks the catalyst surface.[4] Consider using a catalyst with weaker acidity or modifying the surface to reduce strong acid sites. |
| Thermal Degradation (Sintering) | Operating at excessively high temperatures can cause the catalyst particles to agglomerate (sinter), reducing the active surface area.[10] Operate within the recommended temperature range for the catalyst. |
| HF Attack on Catalyst Support | Hydrogen fluoride (HF) is a corrosive byproduct that can attack the catalyst support, especially metal oxides. Metal phosphate (B84403) catalysts have shown higher resistance to HF compared to their metal oxide counterparts.[2] |
| Fouling by Byproducts | Non-volatile byproducts can deposit on the catalyst surface, blocking pores and active sites. Analyze the outlet stream to identify potential fouling agents. |
Data Presentation: Catalyst Performance in HFC-134a Conversion
The following table summarizes performance data for various catalysts under different experimental conditions.
| Catalyst | Temperature (°C) | HFC-134a Conversion (%) | Selectivity to Trifluoroethylene (%) | Reference |
| θ-AlF3 | 450 | 23 | - | [1] |
| γ-Al2O3 | 400 | Complete Decomposition (Hydrolysis) | - | [1] |
| Ni/NiF2‐AlF3 (Al/Ni=2) | 500 | 21.3 | 99 | [1] |
| NiAl (Ni/Al ratio = 4) | 450 | 35 | - | [1] |
| γ-Al2O3 (calcined at 650°C) | 600 | >95 (after 8h) | - | [5] |
| Modified NiO/Al2O3 | 430 | 20.1 | 99 | [3][4] |
| CaP (Calcium Phosphate) | 900 | >80 | 28.8 (to VDF*) | [2] |
*VDF (Vinylidene fluoride) was the target product in this specific study with CH4 addition.
Experimental Protocols
Protocol: Testing Catalyst Stability in a Fixed-Bed Reactor
This protocol describes a general procedure for evaluating the performance and stability of a solid catalyst for HFC-134a decomposition.
-
Catalyst Preparation and Loading:
-
Prepare the catalyst as required (e.g., via impregnation, calcination).
-
Sieve the catalyst to obtain a uniform particle size (e.g., 20-40 mesh) to prevent pressure drop issues.
-
Accurately weigh the desired amount of catalyst and load it into a fixed-bed reactor tube (typically quartz or stainless steel). Secure the catalyst bed with quartz wool plugs.
-
-
System Setup and Leak Check:
-
Assemble the reactor within a tube furnace.
-
Connect gas lines for the reactant (HFC-134a), a carrier gas (e.g., N2, He), and any co-reactants. Use mass flow controllers for precise gas handling.
-
Pressurize the system with an inert gas and perform a leak check to ensure system integrity.
-
-
Catalyst Pre-treatment/Activation:
-
Purge the system with an inert gas (e.g., N2) at a defined flow rate while ramping the temperature to the desired activation temperature.
-
Hold at the activation temperature for a specified period (e.g., 1-2 hours) to remove moisture and adsorbed impurities from the catalyst surface.
-
-
Reaction Execution:
-
Adjust the furnace to the target reaction temperature.
-
Once stable, introduce the HFC-134a and any co-reactants at the desired flow rates, along with the carrier gas.
-
The total gas flow determines the gas hourly space velocity (GHSV), a critical parameter.
-
-
Product Analysis:
-
Direct the reactor effluent to an online gas chromatograph (GC) equipped with appropriate columns (e.g., Porapak, molecular sieve) and detectors (e.g., TCD, FID) to separate and quantify reactants and products.
-
For corrosive products like HF, use a downstream neutralization trap (e.g., a bubbler with a standard base solution or a solid sorbent) to protect analytical equipment. The amount of HF can be quantified by titration or ion chromatography.
-
-
Data Collection and Shutdown:
-
Monitor the conversion of HFC-134a and the selectivity to various products over time. A stable performance indicates a stable catalyst, while a decline suggests deactivation.
-
After the experiment, switch off the reactant gas flow and cool the reactor to room temperature under an inert gas flow.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane to synthesize trifluoroethylene over a modified NiO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism and Experimental Studies of HFC-134a Oxidative Decomposition Mechanism [zhilengxuebao.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
Technical Support Center: Mitigating Tetrafluoroethane Decomposition at High Temperatures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrafluoroethane (HFC-134a) at elevated temperatures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound (HFC-134a) begin to decompose?
A1: this compound is a relatively stable compound at ambient temperatures.[1] However, its decomposition can begin at temperatures as low as 250°C (482°F), especially in the presence of certain metals or flames.[2] Significant thermal decomposition, without the use of catalysts, generally requires much higher temperatures, typically above 750°C, to achieve high conversion rates.[3][4]
Q2: What are the primary decomposition products of this compound?
A2: The major toxic and corrosive decomposition products of this compound at high temperatures are hydrogen fluoride (B91410) (HF) and carbonyl fluoride (COF2).[2] In the presence of water, carbonyl fluoride can further hydrolyze to form additional hydrogen fluoride and carbon dioxide.
Q3: What are the primary strategies for mitigating the decomposition of this compound?
A3: The most effective strategy for mitigating this compound decomposition at lower temperatures is through catalytic pyrolysis.[3] This involves passing the gas over a heated catalyst, which lowers the activation energy required for decomposition, allowing for controlled conversion at temperatures where non-catalytic decomposition is minimal. Common catalysts include γ-alumina (γ-Al₂O₃), various metal oxides, and metal phosphates.[3][5]
Q4: How does the presence of other gases, like water or methane (B114726), affect decomposition?
A4: The presence of other gases can significantly influence the decomposition process. Water vapor can act as a hydrogen donor in the dehydrofluorination reaction, which can enhance the catalytic efficiency of materials like γ-alumina and in some cases, prolong catalyst life by preventing the formation of aluminum fluoride (AlF₃).[6][7][8] The addition of methane (CH₄) during catalytic decomposition has been shown to increase the yield of valuable products like vinylidene fluoride (VDF).
Q5: What are the signs of catalyst deactivation during an experiment?
A5: A primary indicator of catalyst deactivation is a decrease in the conversion rate of this compound over time, even when the temperature and flow rate are held constant.[6][8] This is often due to coking, where carbonaceous deposits block active sites on the catalyst surface, or due to chemical transformation of the catalyst itself, such as the fluorination of alumina (B75360) to aluminum fluoride.[6][7][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during high-temperature experiments with this compound.
Issue 1: Unexpectedly Low Conversion of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Thermocouple Placement | Ensure the thermocouple is accurately measuring the temperature of the catalyst bed, not just the reactor wall. Improper placement can lead to a lower actual reaction temperature than what is being recorded. |
| Catalyst Deactivation | - Coking: Visually inspect the catalyst for black carbon deposits. If coking is suspected, a regeneration procedure is necessary (see Experimental Protocols).- Fluorination: Analyze the spent catalyst using techniques like XRD to check for the formation of metal fluorides (e.g., AlF₃).[9] Consider co-feeding water vapor to mitigate this.[7] |
| Gas Leak in the System | Perform a leak check of the entire reactor system, especially at all joints and connections, as leaks can alter the gas composition and flow rate. A helium leak detector is effective for high-vacuum systems.[10] For systems at or above atmospheric pressure, a pressure decay test or the use of a soapy solution on joints can identify leaks. |
| Inadequate Residence Time | The time the gas spends in contact with the catalyst may be too short. Decrease the gas flow rate or increase the volume of the catalyst bed to increase the residence time. |
Issue 2: Formation of Unwanted Byproducts
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Excessive temperatures can lead to non-selective decomposition and the formation of a wider range of byproducts. Gradually decrease the reaction temperature to find the optimal point for selective conversion. |
| Inappropriate Catalyst | The choice of catalyst significantly influences the product distribution. For example, some catalysts may promote the formation of trifluoroethylene (B1203016) (TrFE), while others might lead to different products.[9] Review literature to select a catalyst known for high selectivity towards your desired product. |
| Presence of Impurities in the Gas Stream | Impurities in the this compound or carrier gas can react to form unexpected byproducts. Ensure the purity of your reactant gases using gas chromatography (GC) analysis prior to the experiment. |
Issue 3: Reactor Material Corrosion or Degradation
| Possible Cause | Troubleshooting Steps |
| Reaction with Hydrogen Fluoride (HF) | The production of HF, a highly corrosive gas, is a primary cause of reactor degradation. Ensure that the reactor and all wetted components are constructed from materials resistant to high-temperature HF attack, such as nickel-based alloys (e.g., Monel, Inconel) or certain stainless steels.[11][12] |
| Incompatible Seals and Gaskets | High temperatures and the presence of this compound and its decomposition products can cause elastomeric seals to fail. Use gaskets made from compatible materials like graphite (B72142) or PTFE for lower temperature zones. For high-temperature zones, consider metal O-rings or graphite-based seals.[13][14] |
Quantitative Data Presentation
The following table summarizes the decomposition efficiency of this compound under various catalytic conditions.
| Catalyst | Temperature (°C) | HFC-134a Conversion (%) | Notes |
| No Catalyst | 600 | < 15% | Thermal decomposition is inefficient at this temperature.[3][9] |
| No Catalyst | > 750 | > 99% | High temperatures are required for non-catalytic decomposition.[3] |
| γ-Al₂O₃ | 600 | > 99% (initial) | High initial conversion, but deactivation occurs over time.[3][15][16] |
| γ-Al₂O₃ (calcined at 650°C) | 600 | > 95% for 8 hours | Calcination temperature affects catalyst lifetime.[9] |
| MgO | 600 | High | Shows good catalytic activity.[15][16] |
| CaO | 600 | Moderate | Lower activity compared to γ-Al₂O₃ and MgO.[15][16] |
| Mixed γ-Al₂O₃ and MgO | 600 | > 99% (sustained) | The mixture shows improved catalyst lifetime compared to γ-Al₂O₃ alone.[15][16] |
Experimental Protocols
Protocol 1: Catalytic Decomposition of this compound over γ-Alumina
Objective: To evaluate the catalytic decomposition of this compound over a γ-alumina catalyst in a packed-bed reactor.
Materials:
-
1,1,1,2-Tetrafluoroethane (B8821072) (HFC-134a), high purity
-
Nitrogen (N₂) or Argon (Ar) as a carrier gas
-
γ-Alumina (γ-Al₂O₃) catalyst pellets (1-2 mm diameter)
-
Quartz tube reactor
-
Tube furnace with temperature controller
-
Mass flow controllers (MFCs) for gas delivery
-
Gas chromatograph with a suitable column and detector (e.g., TCD or FID) for product analysis
-
HF trap (e.g., a bubbler with a potassium hydroxide (B78521) solution)
Procedure:
-
Catalyst Preparation:
-
If required, calcine the γ-Al₂O₃ catalyst in a muffle furnace at a specified temperature (e.g., 600-650°C) for several hours to activate it.[3]
-
Load a known amount of the prepared catalyst into the center of the quartz tube reactor, securing it in place with quartz wool plugs.
-
-
System Assembly and Leak Check:
-
Assemble the reactor system, connecting the gas lines, reactor, HF trap, and analytical equipment.
-
Perform a thorough leak check of the entire system.
-
-
Catalyst Pre-treatment:
-
Heat the reactor to the desired reaction temperature under a flow of inert gas (N₂ or Ar) to remove any adsorbed moisture and impurities from the catalyst surface.
-
-
Reaction:
-
Once the desired temperature is stable, introduce a known concentration of this compound in the inert carrier gas into the reactor using the MFCs.
-
Maintain a constant total flow rate and temperature throughout the experiment.
-
-
Product Analysis:
-
After allowing the reaction to reach a steady state, analyze the effluent gas stream using the online gas chromatograph to determine the conversion of this compound and the composition of the products.
-
-
Shutdown:
-
At the end of the experiment, switch off the this compound flow and continue the inert gas flow while the reactor cools down to room temperature.
-
Protocol 2: Regeneration of Coked Alumina Catalyst
Objective: To regenerate a γ-alumina catalyst that has been deactivated by coke formation.
Materials:
-
Coked γ-Alumina catalyst
-
Air or a mixture of oxygen and an inert gas
-
Reactor setup from Protocol 1
Procedure:
-
Purging:
-
After the decomposition experiment, purge the reactor with an inert gas at the reaction temperature to remove any remaining hydrocarbons.
-
-
Oxidative Treatment:
-
Gradually introduce a controlled flow of air or an oxygen/inert gas mixture into the reactor.
-
Carefully monitor the reactor temperature, as the combustion of coke is an exothermic process that can lead to a temperature runaway.
-
Maintain the regeneration temperature typically between 400-500°C.
-
-
Completion of Regeneration:
-
Continue the oxidative treatment until the concentration of carbon oxides (CO and CO₂) in the effluent gas returns to baseline levels, indicating that all the coke has been burned off.
-
-
Reactivation:
-
After regeneration, switch back to an inert gas flow and follow the catalyst pre-treatment steps in Protocol 1 before starting a new decomposition experiment.
-
Visualizations
Caption: Simplified thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for low this compound conversion.
Caption: Mechanism of catalytic decomposition on an alumina surface.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. asn.sn [asn.sn]
- 11. researchgate.net [researchgate.net]
- 12. ecoitn.eu [ecoitn.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetic analysis of the shock wave decomposition of 1,1,1,2-tetrafluoroethane | CoLab [colab.ws]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: R-134a Refrigeration Systems
This guide provides troubleshooting procedures and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and addressing leaks in R-134a refrigeration systems used in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of an R-134a leak in my laboratory refrigeration unit?
A1: Common indicators of a refrigerant leak include:
-
Reduced Cooling Performance: The unit struggles to reach or maintain the set temperature.
-
Visible Oil Stains: Refrigerant oil can escape with the R-134a, leaving greasy patches near fittings, valves, or along refrigerant lines.[1]
-
Hissing Sounds: A significant leak may produce an audible hissing noise.
-
Frequent Cycling: The compressor runs more often than usual to compensate for the loss of refrigerant.
-
Ice Buildup: Unexpected ice formation on the evaporator coils or other components can be a sign of low refrigerant.[1]
Q2: Are there any immediate steps I should take if I suspect a leak?
A2: If a leak is suspected, it is crucial to first ensure the safety of the laboratory environment. While R-134a is non-toxic and non-flammable, it is an asphyxiant in high concentrations.[2] Ensure proper ventilation in the area. Afterward, power down the affected equipment to prevent potential damage to the compressor. Do not attempt to recharge the system without first locating and repairing the leak. Topping off a leaking system is not a sustainable or environmentally responsible solution.[3]
Q3: Can I use a "stop-leak" sealant for a quick fix in my research equipment?
A3: The use of "stop-leak" sealants in laboratory refrigeration systems is generally not recommended. While they may offer a temporary solution for very small leaks, there are significant drawbacks to consider:[4]
-
Compatibility Issues: The sealant may not be compatible with the internal materials of your specific equipment, potentially leading to adverse reactions or damage.[4]
-
Clogging Risk: Sealants can clog capillary tubes, expansion valves, and other small orifices within the refrigeration system, leading to performance issues or component failure.[4]
-
Impact on Future Repairs: The presence of a sealant can complicate future repair efforts, including refrigerant recovery and component replacement.
For high-precision research applications, it is always preferable to identify and properly repair the source of the leak.
Q4: How does ambient temperature affect the pressure readings in my R-134a system?
A4: The pressure of R-134a is directly related to its temperature. As the ambient temperature increases, the pressure inside the system will also rise. Conversely, a decrease in ambient temperature will lead to a drop in pressure. This is an important consideration during leak testing, as a change in room temperature can be mistaken for a leak or mask a small one.[5]
Troubleshooting Guides
Guide 1: Visual Inspection for Leak Detection
A preliminary step in identifying a refrigerant leak is a thorough visual inspection of the system.
Objective: To identify external signs of a refrigerant leak.
Procedure:
-
Power Down: Ensure the refrigeration unit is unplugged and electrically safe.
-
Examine Connections: Carefully inspect all brazed and mechanical joints, including flare fittings and Schrader valves.[2]
-
Look for Oil Residue: Refrigerant leaks often carry small amounts of oil. Look for oily or greasy residue on tubing, valves, and around the compressor.[1]
-
Check for Corrosion: Corrosion on copper or aluminum tubing can indicate a potential leak point.[1]
-
Inspect Service Ports: Check the service port caps (B75204) for tightness and signs of oil.
Caption: This workflow outlines the initial steps for identifying a potential R-134a leak through visual inspection.
Guide 2: Nitrogen Pressure Testing
This method is used to confirm the presence of a leak and to pinpoint its location when it is not visually apparent.
Objective: To pressurize the system with an inert gas to identify leak locations.
Experimental Protocol:
-
Refrigerant Recovery: If the system is not already empty, recover any remaining R-134a using a certified recovery machine.
-
Connect Nitrogen Cylinder: Attach a nitrogen pressure regulator to a cylinder of dry, oxygen-free nitrogen. Connect the regulator to the system's service ports using a manifold gauge set.[2][5]
-
Initial Pressurization: Slowly introduce nitrogen into the system to a pressure of approximately 5 bar (73.5 psi). Many leaks can be detected at this lower pressure, which is safer and conserves nitrogen.[5]
-
Apply Bubble Solution: Apply a soap bubble solution to all suspected leak points, such as joints, fittings, and valve stems. The formation of bubbles will indicate the exact location of a leak.[1]
-
Incremental Pressurization (if needed): If no leaks are found at the initial pressure, incrementally increase the pressure. Do not exceed the manufacturer's specified test pressure for the system or its components.[6]
-
Hold Test: Once the desired pressure is reached, close the valve on the nitrogen cylinder and monitor the pressure gauge for a drop over a period of time (e.g., 30 minutes to several hours). A pressure drop indicates a leak.[7]
-
Depressurize and Repair: Once the leak is located, safely vent the nitrogen, repair the leak, and then repeat the pressure test to confirm the repair.
Caption: A step-by-step process for conducting a nitrogen pressure leak test on an R-134a refrigeration system.
Data Presentation
Table 1: Leak Detection Method Comparison
| Method | Principle | Sensitivity | Pros | Cons |
| Visual Inspection | Observation of oil stains or frost | Low | Simple, no special equipment | Only effective for significant leaks |
| Soap Bubble Test | Formation of bubbles at leak site | Moderate | Inexpensive, easy to use | Can be messy, difficult for small leaks |
| Nitrogen Pressure Test | Pressure drop in a system filled with inert gas | High | Accurate for confirming leaks, helps locate leaks with bubble solution | Requires specialized equipment (nitrogen cylinder, regulator) |
| Electronic Leak Detector | Detects halogenated refrigerant gases | High | Very sensitive, quick to use | Can be prone to false positives from other chemicals |
| Fluorescent Dye | UV light reveals dye mixed with refrigerant oil | High | Pinpoints exact leak location | Requires adding dye to the system |
Table 2: Recommended Pressures for R-134a System Testing
| Test | Pressure Range | Purpose |
| Initial Nitrogen Pressure Test | 5 bar (73.5 psi) | Safe initial pressure for detecting larger leaks with bubble solution.[5] |
| Nitrogen Tightness Test | Up to 1.0 x Maximum System Pressure | To confirm the system is sealed after repair.[5] |
| System Evacuation (Vacuum) | 500 microns or less | To remove moisture and non-condensable gases before charging.[8] |
Note: Always consult the manufacturer's specifications for the maximum allowable pressure for your specific equipment.
References
Technical Support Center: Tetrafluoroethane (HFA-134a) Aerosol Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,1,2-tetrafluoroethane (B8821072) (HFA-134a) based pressurized metered-dose inhaler (pMDI) formulations. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Formulation Stability Issues
This section addresses common challenges related to the physical and chemical stability of HFA-134a formulations.
FAQ 1.1: I'm observing particle aggregation and crystal growth in my suspension formulation. What are the potential causes and solutions?
Answer: Particle aggregation and crystal growth are critical stability issues in suspension pMDIs, often leading to inconsistent dosing and reduced efficacy.
Potential Causes:
-
Inter-particle Interactions: The inherent surface energy of micronized drug particles can lead to agglomeration.
-
Moisture Content: Increased moisture in the formulation can promote particle growth and aggregation.[1][2] Ambient moisture can diffuse into pMDIs through valve gaskets.[1][2]
-
Drug Solubility: Even slight solubility of the drug in the HFA-134a/cosolvent blend can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones.
-
Inadequate Surfactant: Surfactants are used to stabilize suspensions, but conventional surfactants used in older CFC formulations are often insoluble in HFA propellants without a cosolvent.[3][4]
Troubleshooting & Solutions:
-
Optimize Surfactant/Co-solvent:
-
For suspension formulations, ensure the chosen surfactant is soluble and effective in the HFA/cosolvent system. HFA-soluble surfactants like long-chain polymers (PEG, PVP) or fluorinated surfactants can help reduce particle interactions.[4]
-
For solution formulations, adjusting the concentration of a cosolvent like ethanol (B145695) can dissolve the drug, avoiding suspension stability problems altogether.[3]
-
-
Control Moisture:
-
Canister Material:
FAQ 1.2: My active pharmaceutical ingredient (API) appears to be degrading in the solution formulation. Why is this happening?
Answer: Chemical degradation in solution pMDIs is a significant concern, as the drug is solubilized and more exposed to potential reactants.
Potential Causes:
-
Reaction with Excipients: The API may be reacting with excipients like cosolvents or antioxidants. Ethanol, the most common cosolvent, can sometimes participate in degradation pathways.[7]
-
Moisture-Induced Hydrolysis: Trace amounts of water in the formulation can lead to the hydrolysis of susceptible APIs. Increased water levels can negatively impact the physical stability of the formulation.[1]
-
Oxidative Degradation: Dissolved oxygen in the formulation can cause oxidation.
-
Leachables from Device Components: Compounds can sometimes leach from the canister lining or valve elastomers and catalyze degradation reactions.
Troubleshooting & Solutions:
-
Excipient Screening: Conduct thorough compatibility studies with all excipients under consideration.
-
Moisture Control: As with suspensions, minimizing water content is crucial. Karl Fischer titration is a standard method for determining moisture content in raw materials and the final product.
-
Inert Atmosphere: During manufacturing, consider using an inert gas (like nitrogen) to purge canisters and reduce dissolved oxygen.
-
Leachables Study: Perform a comprehensive extractables and leachables study on the container closure system (canister and valve) to identify and mitigate risks.
Section 2: Aerodynamic Particle Size Distribution (APSD)
This section focuses on troubleshooting issues related to achieving the desired particle size for effective lung deposition.
FAQ 2.1: The Mass Median Aerodynamic Diameter (MMAD) of my formulation is too large. How can I reduce it?
Answer: An optimal MMAD (typically 1-5 µm) is critical for lung deposition. A large MMAD often results in excessive oropharyngeal deposition.[8]
Potential Causes & Solutions:
-
High Cosolvent Concentration: Higher concentrations of cosolvents like ethanol generally increase the median particle size.[9][10] Reducing the ethanol concentration can lead to smaller droplets.
-
Low Propellant Vapor Pressure: Formulations with lower vapor pressure tend to produce larger droplets. Increasing the HFA-134a concentration relative to the cosolvent can increase vapor pressure and lead to finer atomization.[11][12]
-
Actuator Orifice Design: The diameter of the actuator orifice is a key determinant of the initial atomized droplet size. A smaller orifice diameter typically produces a finer spray.
-
Drug Concentration (Suspensions): In suspension pMDIs, higher drug concentrations can increase the likelihood of droplets containing multiple drug particles, which in turn increases the residual particle size.[13]
Data Presentation: Effect of Ethanol on Droplet Size
The following table summarizes the general relationship between ethanol concentration and aerosol properties in HFA-134a solution formulations.
| Ethanol Concentration (% w/w) | Effect on Vapor Pressure | Resulting Droplet/Particle Size (MMAD) | Reference |
| Low (e.g., < 10%) | Higher | Smaller | [14] |
| High (e.g., > 15%) | Lower | Larger | [9][10][14] |
Troubleshooting Workflow: Incorrect Particle Size
Caption: Troubleshooting workflow for oversized aerosol particles.
Section 3: Device and Component Issues
This section covers problems related to the pMDI device itself, including the canister and metering valve.
FAQ 3.1: My pMDI valve is corroding. What are the causes and how can I prevent it?
Answer: Valve corrosion is a serious issue that can compromise dose delivery, introduce impurities, and lead to device failure.
Potential Causes:
-
Formulation Incompatibility: Certain formulation components, especially if acidic or containing high moisture levels, can react with the metallic parts of the valve (commonly stainless steel or aluminum).
-
Material Selection: Use of dissimilar metals in the valve and canister assembly can create a galvanic cell, accelerating corrosion.[15][16]
-
Crevice Corrosion: The complex geometry of a valve can create crevices where the corrosive medium can concentrate, leading to localized corrosion.[15]
-
Environmental Factors: External storage conditions, such as high humidity, can contribute to external corrosion of the valve stem.
Troubleshooting & Solutions:
-
Material Compatibility: The most fundamental solution is rational material selection.[15] Ensure all valve components (springs, stems, gaskets) are made from materials with proven resistance to your specific formulation.
-
Protective Coatings: Utilize valves with protective coatings on susceptible parts. Polymeric coatings like PTFE can effectively isolate the metal from the formulation.[15][17]
-
Control Formulation pH and Moisture: Adjust the formulation to be as non-corrosive as possible. Stringent moisture control is critical.
-
Optimize Design: Work with valve suppliers to select designs that minimize crevices and avoid contact between dissimilar metals.[15]
Valve Corrosion Prevention Strategy
Caption: A multi-faceted approach to preventing valve corrosion.
Section 4: Key Experimental Protocols
This section provides a high-level overview of standard methodologies for characterizing HFA-134a aerosol formulations.
Protocol 4.1: How do I measure the Aerodynamic Particle Size Distribution (APSD)?
Answer: The standard pharmacopeial method for determining the APSD of pMDIs is by using a cascade impactor, such as an Andersen Cascade Impactor (ACI) or a Next Generation Impactor (NGI).[18]
Methodology Overview (using NGI):
-
Preparation: Assemble the NGI collection plates, typically coated with a solvent to prevent particle bounce. Connect the impactor to a vacuum pump calibrated to the correct flow rate (e.g., 28.3 L/min).
-
Sample Firing: Shake the pMDI canister as per the instructions. Actuate a specified number of doses through a mouthpiece adapter into the induction port of the NGI.
-
Drug Recovery: Disassemble the impactor. Rinse the induction port, all stages, and the micro-orifice collector (MOC) with a suitable solvent to recover the deposited API.
-
Quantification: Analyze the amount of API in the solvent from each stage using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the mass of API deposited on each stage. Using the known aerodynamic particle size cut-offs for each stage at the specified flow rate, construct a cumulative mass distribution versus the effective cutoff diameter on a log-probability scale. From this plot, determine key parameters like the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
Protocol 4.2: How is formulation stability typically assessed?
Answer: Stability testing for pMDIs involves storing the product under various temperature and humidity conditions and testing key attributes at predetermined time points.
Methodology Overview:
-
Storage Conditions: Place pMDI units in stability chambers set to conditions outlined in ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
Testing Time Points: Test units at specified intervals (e.g., 0, 1, 3, 6, 12, 24 months).
-
Analytical Tests: Perform a suite of tests at each time point, including:
-
Dose Content Uniformity: Measures the consistency of the drug content in the spray.
-
APSD: To check for changes in particle size distribution over time.
-
Assay and Degradants: HPLC analysis to quantify the API and detect any degradation products.
-
Moisture Content: Karl Fischer titration to monitor moisture ingress.[2]
-
Leak Rate: To ensure the integrity of the container closure system.
-
Microscopic Evaluation: To visually inspect for particle aggregation or crystal growth in suspensions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug-surfactant-propellant interactions in HFA-formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation of Inhalation Medicines | Basicmedical Key [basicmedicalkey.com]
- 5. Effect of the moisture content in aerosol on the spray performance of Stmerin D HFA preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Metered Dose Inhaler Technology: Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deposition and pharmacokinetics of an HFA formulation of triamcinolone acetonide delivered by pressurized metered dose inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. Multimodal particle size distributions emitted from HFA-134a solution pressurized metered-dose inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multimodal particle size distributions emitted from HFA-134a solution pressurized metered-dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors Influencing Aerodynamic Particle Size Distribution of Suspension Pressurized Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bwvalve.com [bwvalve.com]
- 16. qrcvalves.com [qrcvalves.com]
- 17. News - What to Do When Valves Are Prone to Rust? A Comprehensive Guide to Valve Anti-Corrosion Methods - | COVNA [covnavalves.com]
- 18. sagreview.com [sagreview.com]
Technical Support Center: Optimizing Tetrafluoroethane (R-134a) Refrigerant Cycle Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficiency of their tetrafluoroethane (R-134a) refrigerant cycle experiments.
Troubleshooting Guides
This section provides systematic guidance for identifying and resolving common issues that can impair the efficiency of R-134a refrigerant cycles.
Issue 1: Presence of Non-Condensable Gases
Non-condensable gases (NCGs), such as air or nitrogen, are a frequent source of inefficiency in refrigeration cycles. Their presence increases the condenser pressure, leading to higher compressor work and reduced overall efficiency.[1][2][3]
Symptoms:
-
Increased and fluctuating compressor discharge pressure.[4][5]
-
Higher than normal condensing temperature for a given ambient temperature.[6]
-
Reduced cooling capacity.[3]
-
Increased energy consumption by the compressor.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for detecting non-condensable gases.
Experimental Protocol for Detection and Removal of NCGs:
-
System Shutdown: Safely turn off the refrigeration system.
-
Temperature Stabilization: Allow the system to cool down to ambient temperature. Ensure the condenser fan is running to facilitate this.[7]
-
Pressure and Temperature Measurement:
-
Attach a calibrated pressure gauge to the service port on the high-pressure side of the system.
-
Place a calibrated temperature sensor on the liquid line near the condenser outlet.
-
-
Data Comparison:
-
Record the stabilized pressure and temperature readings.
-
Consult a pressure-temperature (P-T) chart for R-134a.
-
If the measured pressure is significantly higher than the saturation pressure corresponding to the measured temperature on the P-T chart, NCGs are present.[7]
-
-
Purging NCGs:
-
Recover the entire refrigerant charge from the system into a recovery cylinder.
-
Connect a vacuum pump to the system and evacuate to a deep vacuum (below 500 microns) to remove all NCGs.
-
Recharge the system with pure R-134a to the manufacturer's specified amount.
-
Quantitative Impact of Non-Condensable Gases on R-134a Cycle Performance:
| Percentage of Air (by mass) in R-134a | Approximate Increase in Condenser Pressure | Approximate Decrease in Coefficient of Performance (COP) |
| 1.7% | 5-10% | 3-5% |
| 2.5% | 10-15% | 5-8% |
| 3.3% | 15-25% | 8-12% |
Note: These values are illustrative and can vary based on the specific experimental setup and operating conditions.
Issue 2: Refrigerant Floodback
Refrigerant floodback occurs when liquid refrigerant returns to the compressor during operation. This can cause severe damage to the compressor by washing away lubricating oil and causing mechanical failure.[8]
Symptoms:
-
Unusually low superheat readings.
-
A cold or frosted compressor crankcase.[9]
-
Diluted oil in the compressor sight glass.
-
Unusual compressor noise.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for refrigerant floodback.
Experimental Protocol for Measuring Superheat and Correcting Floodback:
-
Pressure Measurement: Attach a pressure gauge to the suction line service port and record the suction pressure.
-
Temperature Measurement: Attach a temperature probe to the suction line at the same location as the pressure gauge and record the temperature.
-
Determine Saturation Temperature: Use an R-134a P-T chart to find the saturation temperature corresponding to the measured suction pressure.
-
Calculate Superheat: Subtract the saturation temperature from the measured suction line temperature. The result is the superheat.
-
Adjust Superheat (if necessary):
-
If superheat is too low, slowly turn the thermostatic expansion valve (TXV) adjustment stem clockwise to increase it.
-
Make adjustments in small increments (e.g., a quarter turn at a time) and allow the system to stabilize for at least 15 minutes between adjustments.[7]
-
-
Verify Refrigerant Charge: If adjusting the TXV does not resolve the issue, the system may be overcharged. Recover a small amount of refrigerant and re-measure the superheat.
Recommended Superheat and Subcooling Values for R-134a:
| Parameter | Recommended Range | Indication of Low Value | Indication of High Value |
| Evaporator Superheat | 5°C to 7°C (9°F to 13°F)[10] | Risk of floodback, overcharged system, or faulty TXV. | Starved evaporator, undercharged system, or restricted flow. |
| Condenser Subcooling | 6°F to 10°F (3.3°C to 5.6°C)[11] | Undercharged system or refrigerant leak. | Overcharged system or restriction in the liquid line. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal method for charging an R-134a system in a laboratory setting?
A1: For precision and to avoid introducing non-condensable gases, the recommended method is to charge by weight. This involves evacuating the system to a deep vacuum and then adding the exact mass of R-134a specified by the equipment manufacturer. Always charge liquid refrigerant into the high-pressure side of the system when the system is off. If charging into the low-pressure side with the system running, the refrigerant should be throttled to ensure it enters as a vapor to avoid compressor damage.[12]
Q2: How can I be certain that my thermostatic expansion valve (TXV) is functioning correctly?
A2: A properly functioning TXV should maintain a stable superheat at the evaporator outlet. If the superheat is hunting (oscillating widely) or is consistently too high or too low despite adjustments, the TXV may be faulty. You can also check the temperature of the valve body; a warm valve body with a frosted or cold outlet may indicate a restriction.
Q3: What are the primary safety precautions to take when working with R-134a?
A3: Always wear safety glasses and gloves. R-134a can cause frostbite upon contact with skin. Ensure adequate ventilation, as R-134a is heavier than air and can displace oxygen in enclosed spaces. Never expose R-134a to open flames or high temperatures, as it can decompose into toxic substances.
Q4: Can I use an alternative refrigerant in a system designed for R-134a?
A4: While some "drop-in" replacements exist, it is generally not recommended to use a different refrigerant without consulting the equipment manufacturer. Different refrigerants have different pressure-temperature characteristics and may require different lubricants and system components. Using an incompatible refrigerant can lead to poor performance and equipment damage.
Q5: What is the significance of measuring both evaporator and compressor superheat?
A5: Measuring superheat at the evaporator outlet tells you about the performance of the evaporator and the TXV. Measuring superheat at the compressor inlet is crucial for protecting the compressor from floodback. A significant difference between the two readings can indicate issues with suction line insulation or length.[13]
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. hvacknowitall.com [hvacknowitall.com]
- 6. Understanding the impact of non-condensable gases on refrigeration efficiency. [star-ref.co.uk]
- 7. achrnews.com [achrnews.com]
- 8. Compressor Failures: Refrigerant Flood Back | Blogs | MACS Cool [macscool.co.za]
- 9. compressorsunlimited.com [compressorsunlimited.com]
- 10. fantasticfridges.com [fantasticfridges.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Recycling and Reclaiming R-134a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recycling and reclamation of R-134a refrigerant.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recycling and reclaiming R-134a?
A1: The main challenges in recycling and reclaiming R-134a revolve around the removal of contaminants that can affect the purity and performance of the refrigerant. Key challenges include:
-
Moisture Removal: Moisture can lead to the formation of acids and sludge in refrigeration systems, causing corrosion and blockages.
-
Oil Separation: Lubricating oils from the compressor can mix with the refrigerant and need to be effectively separated.
-
Non-Condensable Gas Purging: Air and other non-condensable gases can increase the operating pressure of the system, reducing efficiency and capacity.
-
Cross-Contamination: Mixing of R-134a with other refrigerants (e.g., R-12, R-22) can alter its thermodynamic properties and is illegal in many jurisdictions.
-
Particulate Filtration: Solid particles from system wear and tear can contaminate the refrigerant and must be filtered out.
Q2: What purity standards must recycled R-134a meet for reuse?
A2: Recycled R-134a must meet specific purity standards to be safely reused in air-conditioning systems. The most common standards are SAE J2099 and AHRI 700. These standards set maximum allowable contaminant levels.[1][2][3][4]
Q3: What are the safety precautions I should take when handling R-134a during recycling?
A3: R-134a is a non-flammable gas, but proper safety precautions are essential:
-
Personal Protective Equipment (PPE): Always wear safety glasses and gloves. Direct contact with liquid refrigerant can cause frostbite.
-
Ventilation: Work in a well-ventilated area to avoid the displacement of oxygen and potential asphyxiation.
-
Handling Cylinders: Secure cylinders to prevent them from falling. Do not expose them to open flames or excessive heat.
-
Pressure: Be aware that R-134a systems operate under high pressure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the R-134a reclamation process.
Troubleshooting Refrigerant Recovery Machine Issues
Problem: The recovery machine is not pulling refrigerant or has low suction pressure.
-
Possible Cause: Clogged filter-drier.
-
Solution: Replace the filter-drier. A color-changing moisture indicator can signal when the desiccant is saturated.[5]
-
-
Possible Cause: Leak in hoses or connections.
-
Solution: Inspect all hoses and connections for leaks using a refrigerant leak detector. Tighten or replace any faulty components.[5]
-
-
Possible Cause: Closed service valve on the system or recovery tank.
-
Solution: Ensure all service valves are fully open.[5]
-
-
Possible Cause: Low compressor oil in the recovery machine.
-
Solution: Check the compressor oil level in the recovery machine and add more if necessary, following the manufacturer's instructions.[5]
-
Problem: The recovery process is taking too long.
-
Possible Cause: Dirty condenser coils on the recovery machine.
-
Solution: Clean the condenser coils to improve heat transfer.[5]
-
-
Possible Cause: High ambient temperature.
-
Solution: If possible, operate the recovery machine in a cooler, shaded area. Cooling the recovery tank with a fan or a water bath can also help reduce pressure and speed up the process.[6]
-
-
Possible Cause: Overfilled recovery tank.
-
Solution: An overfilled tank increases pressure, slowing recovery. Switch to an empty recovery tank. Never fill a recovery tank beyond 80% of its capacity.[7]
-
Problem: The recovery machine is loud or overheating.
-
Possible Cause: Dirty condenser coils.
-
Solution: Clean the condenser coils.[5]
-
-
Possible Cause: Low compressor oil.
-
Solution: Check and refill the compressor oil.[5]
-
-
Possible Cause: Liquid refrigerant entering the compressor (floodback).
-
Solution: Ensure you are recovering vapor from the system, or use a recovery machine with a liquid separator.
-
Data Presentation
Table 1: Purity Standards for Recycled R-134a
This table summarizes the maximum contaminant levels for recycled R-134a as specified by SAE J2099.[1][2]
| Contaminant | Maximum Level | Unit |
| Moisture | 50 | ppm by weight |
| Lubricant/Oil | 500 | ppm by weight |
| Non-Condensable Gases (Air) | 1.5 | % by volume |
Experimental Protocols
Protocol 1: Determination of Moisture Content using Karl Fischer Titration
Objective: To quantify the amount of water in a sample of reclaimed R-134a.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Appropriate Karl Fischer reagents (anolyte, catholyte)
-
Gas-tight syringe for sample injection
-
Refrigerant sampling cylinder
Procedure:
-
Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Condition the Reagent: Add the Karl Fischer reagent to the titration cell and allow the instrument to titrate to a dry "standby" state.
-
Sample Extraction: Carefully extract a known volume of liquid R-134a from the sampling cylinder using a gas-tight syringe.
-
Sample Injection: Inject the R-134a sample into the titration cell. The sample will vaporize, and the water will react with the Karl Fischer reagent.
-
Titration: The titrator will automatically titrate the water and display the result, usually in micrograms of water.
-
Calculation: Calculate the moisture content in parts per million (ppm) by weight using the following formula:
Moisture (ppm) = (Mass of Water (g) / Mass of R-134a sample (g)) * 1,000,000
Protocol 2: Identification of Volatile Contaminants by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile contaminants in a sample of reclaimed R-134a.
Materials:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Appropriate capillary column (e.g., PoraPLOT U)[8]
-
Helium carrier gas
-
Gas sampling bag or cylinder
-
Gas-tight syringe
Procedure:
-
Sample Collection: Collect a gaseous sample of the R-134a into a gas sampling bag or directly from the cylinder.[8]
-
GC-MS Setup:
-
Injection: Inject a known volume of the gaseous R-134a sample into the GC.
-
Data Acquisition: The GC will separate the components of the sample, and the MS will generate mass spectra for each component.
-
Data Analysis: Identify the contaminants by comparing their mass spectra to a library of known spectra (e.g., NIST library). Quantify the contaminants by comparing their peak areas to those of a known standard.
Mandatory Visualizations
Caption: Troubleshooting workflow for common R-134a recovery machine issues.
Caption: General workflow for the reclamation of R-134a refrigerant.
References
- 1. ase.com [ase.com]
- 2. ase.com [ase.com]
- 3. refindustry.com [refindustry.com]
- 4. AHRI 700 Standards | IndoRef Industries Pvt. Ltd. [indoref.in]
- 5. Basic Components and Maintenance of Refrigerant Recovery Machines_San Lan Technologies Co.,Ltd [san-lan.com]
- 6. hvacknowitall.com [hvacknowitall.com]
- 7. hvacolink.com [hvacolink.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Material Compatibility with Tetrafluoroethane (R-134a)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of tetrafluoroethane (TFE or R-134a) with various elastomers and plastics. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when selecting elastomers and plastics for use with this compound?
A1: The main concerns are material degradation, which can compromise the integrity of your experimental setup. This includes swelling, cracking, hardening, or embrittlement of the material.[1][2] For elastomers, chemical attack can lead to swollen seals, which may fail to perform their function.[3] For plastics, exposure can lead to unacceptable changes in physical properties.[4] It is crucial to select materials that are chemically compatible with this compound to ensure the safety and accuracy of your experiments.
Q2: Which elastomers are generally recommended for use with this compound?
A2: Elastomers such as Ethylene Propylene Diene Monomer (EPDM) are often recommended for their good performance and compatibility.[5] Fluoroelastomers (FKM), like Viton®, also offer good resistance. However, it's important to note that the specific formulation of the elastomer can significantly impact its compatibility.[4]
Q3: Which plastics are generally considered compatible with this compound?
A3: Several plastics have shown good compatibility with this compound in laboratory tests. These include Polyvinyl Chloride (PVC), Polyethylene, and Polypropylene.[4][6] However, the performance of plastics can be affected by variations in the polymer, compounding agents, and molding processes.[4]
Q4: Are there any materials that should be avoided when working with this compound?
A4: Yes, some materials exhibit poor compatibility and should be avoided. For instance, certain formulations of Nitrile Rubber (NBR) and Viton have shown poor stability and performance when exposed to HFC refrigerants like this compound.[2][5] Some plastics like Polystyrene and Polymethyl methacrylate (B99206) (Acrylic) have been observed to dissolve or undergo significant changes when exposed to refrigerants.[4]
Q5: How does temperature affect material compatibility with this compound?
A5: Temperature is a critical factor. Higher temperatures can accelerate the degradation of materials.[7] Compatibility testing is often performed at elevated temperatures to simulate long-term use and assess the material's stability under thermal stress.[3][8] It is essential to consider the operating temperature range of your experiment when selecting materials.
Troubleshooting Guide
Problem: My elastomeric seal is leaking.
-
Question: What could be causing my elastomeric seal to leak when used with this compound?
-
Answer: A common cause of seal leakage is chemical incompatibility.[3] Exposure to this compound can cause some elastomers to swell, harden, or crack, leading to a loss of sealing integrity.[1][2]
-
Troubleshooting Steps:
-
Inspect the Seal: Carefully examine the seal for any visible signs of degradation, such as swelling, cracks, or brittleness.
-
Verify Material Compatibility: Cross-reference the seal material with the compatibility data provided in this guide (see Tables 1 and 2).
-
Consider Operating Conditions: Elevated temperatures can exacerbate the effects of chemical incompatibility.[7]
-
Replace the Seal: If the seal material is not recommended for use with this compound, replace it with a compatible alternative like EPDM or a suitable grade of FKM.[5]
-
-
Problem: A plastic component in my setup has failed (e.g., cracked, deformed).
-
Question: Why did my plastic component fail after exposure to this compound?
-
Answer: Plastic components can fail due to chemical attack from this compound, which can lead to changes in their mechanical properties, making them brittle or causing them to deform.[4]
-
Troubleshooting Steps:
-
Examine the Component: Look for signs of stress cracking, discoloration, or deformation.
-
Review Material Selection: Check the compatibility of the plastic with this compound (see Table 3). Materials like Polystyrene and Acrylics are generally not recommended.[4]
-
Assess for Mechanical Stress: Mechanical stress in combination with chemical exposure can accelerate failure.
-
Select a More Resistant Plastic: Replace the failed component with a material known for its good compatibility, such as PVC, Polyethylene, or Polypropylene.[4][6]
-
-
Quantitative Data Summary
The following tables summarize the compatibility of various elastomers and plastics with this compound based on available quantitative data. The primary metrics for elastomers are changes in volume and hardness, while for plastics, changes in weight and volume are presented.
Table 1: Elastomer Compatibility with this compound (R-134a)
| Elastomer Material | Change in Volume (%) | Change in Hardness (Durometer A) | Rating |
| Nitrile Rubber (NBR) | Varies | Varies | Doubtful[9] |
| Ethylene Propylene Diene Monomer (EPDM) | Minimal | Minimal | Satisfactory[5] |
| Fluoroelastomer (FKM/Viton®) | Varies | Varies | Good[10] |
| Silicone Rubber | Minimal | Minimal | Satisfactory[3] |
| Butyl Rubber (IIR) | Significant Swelling | Decrease | Not Recommended[11][12] |
| Neoprene (CR) | Varies | Varies | Fair[9] |
Table 2: Quantitative Swelling Data for Select Elastomers in HFC Refrigerants
Note: Data from exposure to HFC refrigerants, providing an indication of performance with this compound.
| Elastomer | Refrigerant | Temperature (°C) | Duration (hours) | Volume Change (%) |
| NBR | HFC-134a | 100 | 168 | ~5-15[5] |
| Viton | HFC-134a | 100 | 168 | ~15-25[5] |
| EPDM | HFC-134a | 100 | 168 | < 5[5] |
Table 3: Plastic Compatibility with this compound (R-134a)
Test Conditions: Exposure to liquid R-134a for 5 days at 50°C.[4]
| Plastic Material | Weight Change (%) | Volume Change (%) | Rating |
| Polyvinyl Chloride (PVC) | 0 | 0 | Satisfactory |
| Polyethylene | 1 | 0 | Satisfactory |
| Polypropylene | 2 | 1 | Satisfactory |
| Polystyrene | 1 | 1 | Fair |
| Polymethyl methacrylate (Acrylic) | 34 | 28 | Not Recommended |
| Polycarbonate | 0 | 0 | Satisfactory |
| Nylon 66 | -1 | -1 | Satisfactory |
| PTFE | 2 | 5 | Satisfactory |
Experimental Protocols
ASHRAE Standard 97: Sealed Glass Tube Method
This method is used to test the chemical stability of materials for use within refrigerant systems.[3][6]
-
Objective: To evaluate the compatibility of materials (elastomers, plastics, lubricants, etc.) with refrigerants at elevated temperatures.
-
Apparatus:
-
Heavy-walled borosilicate glass tubes.
-
Vacuum pump.
-
Manifold for charging refrigerants.
-
High-temperature oven.
-
-
Procedure:
-
Sample Preparation: Prepare specimens of the material to be tested to a specified size.
-
Tube Charging: Place the prepared material sample into a glass tube. If testing with a lubricant, it is also added at this stage.
-
Evacuation: Connect the tube to a vacuum pump and evacuate to remove air and moisture.
-
Refrigerant Charging: Introduce a measured amount of this compound into the evacuated tube.
-
Sealing: Seal the glass tube using a torch while it is still connected to the manifold.
-
Aging: Place the sealed tube in an oven at a specified elevated temperature (e.g., 175°C) for a defined period (e.g., 14 days).[8]
-
Evaluation: After aging and cooling, the tube is opened, and the material sample and any liquid contents are analyzed for changes in physical and chemical properties. This can include visual inspection, measurement of swelling, hardness, and chemical analysis of the refrigerant and lubricant.[3]
-
ASTM D4289: Elastomer Compatibility with Lubricating Greases and Fluids
While this standard focuses on lubricants, its principles are applicable to evaluating elastomer compatibility with refrigerants, often mixed with lubricants.[1][13]
-
Objective: To determine the changes in volume and hardness of an elastomer after immersion in a fluid.
-
Apparatus:
-
Analytical balance.
-
Oven.
-
Containers for immersion.
-
Durometer for hardness measurement.
-
-
Procedure:
-
Initial Measurements: Measure the initial mass and volume of the elastomer sample. The volume can be determined by the fluid displacement method. Measure the initial hardness using a Durometer.
-
Immersion: Immerse the elastomer sample in the test fluid (in this case, this compound, potentially mixed with a compatible lubricant) in a suitable container.
-
Aging: Place the container in an oven at a specified temperature for a set duration (e.g., 70 hours at 100°C or 150°C).[14]
-
Final Measurements: After the aging period, remove the sample, cool it, and carefully blot it dry.
-
Post-Immersion Analysis: Remeasure the mass, volume, and hardness of the elastomer sample.
-
Calculate Changes: Calculate the percentage change in volume and the change in Durometer hardness to assess compatibility.
-
Visualizations
Caption: Material selection workflow for this compound applications.
Caption: Troubleshooting process for material incompatibility issues.
References
- 1. gehr.de [gehr.de]
- 2. marcorubber.com [marcorubber.com]
- 3. is silicone sealant resistant to r134a | GORVIA [gorcci.com]
- 4. freon.com [freon.com]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. kelco.com.au [kelco.com.au]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. researchgate.net [researchgate.net]
- 9. Rubber Chemical Resistance, Rubber Chemical Compatibility, Page 3 - Mykin Inc [mykin.com]
- 10. Rubber Chemical Resistance Chart - oringstore.com [oringstore.com]
- 11. researchgate.net [researchgate.net]
- 12. Butyl rubber - Wikipedia [en.wikipedia.org]
- 13. bradley-hughes.net [bradley-hughes.net]
- 14. ipexna.com [ipexna.com]
Technical Support Center: Reducing the GWP of Tetrafluoroethane (R-134a) Blends
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments aimed at reducing the Global Warming Potential (GWP) of tetrafluoroethane (R-134a) refrigerant blends.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for reducing the GWP of R-134a blends?
A1: The primary strategy for lowering the GWP of R-134a is to blend it with substances that have a significantly lower GWP. The most common components are hydrofluoroolefins (HFOs), such as R-1234yf and R-1234ze(E).[1] These HFOs have very low GWP values, often less than 1.[2] By mixing them with R-134a, the overall GWP of the resulting blend is substantially reduced. Other components that can be used in these blends include other hydrofluorocarbons (HFCs) with lower GWPs, like R-32 and R-152a, and even carbon dioxide (R-744).[3]
Q2: How is the Global Warming Potential (GWP) of a refrigerant blend calculated?
A2: The GWP of a refrigerant blend is determined by the mass-weighted average of the GWP values of its individual components.[4] The calculation is straightforward: for each component in the blend, you multiply its mass percentage by its individual GWP. The sum of these values for all components gives the total GWP of the blend.[2][4]
Formula for GWP Calculation of a Blend: GWP_blend = (mass_%component_A * GWP_A) + (mass%_component_B * GWP_B) + ...
Q3: What are azeotropic and zeotropic blends, and how does this affect experiments?
A3:
-
Azeotropic blends are mixtures of refrigerants that behave like a single-component refrigerant. They boil and condense at a constant temperature at a given pressure.[4]
-
Zeotropic blends boil and condense over a range of temperatures at a given pressure. This temperature range is known as "temperature glide."[4][5][6]
This distinction is critical for experiments. Zeotropic blends can experience "fractionation" if a leak occurs, meaning the composition of the remaining refrigerant can change because the more volatile components leak at a higher rate.[7][8] This compositional shift can affect the blend's performance and flammability characteristics.
Q4: What are the key safety considerations when working with low-GWP refrigerant blends?
A4: A primary safety concern with many low-GWP refrigerants, particularly HFOs, is their flammability. While often classified as "mildly flammable" (A2L), this introduces a risk that is not present with non-flammable (A1) refrigerants like pure R-134a.[9] Therefore, rigorous flammability testing is essential. Additionally, material compatibility must be assessed to ensure the new blend does not degrade seals, gaskets, or other system components, which could lead to leaks and safety hazards.[10]
Q5: Can low-GWP blends be used as "drop-in" replacements for R-134a in existing systems?
A5: While some low-GWP blends are designed to be close to a "drop-in" replacement, it is often not a simple substitution.[11] Compatibility with existing lubricants (like POE and PVE oils) must be verified.[12] System performance, including cooling capacity and energy efficiency, may also be affected, potentially requiring adjustments to components like the expansion valve or even a change in compressor size.[1][13] A thorough evaluation is necessary before retrofitting any system.[13]
Troubleshooting Guides
| Issue | Question | Possible Causes | Troubleshooting Steps & Solutions |
| Inaccurate GWP Measurement | Why is my calculated GWP value different from the manufacturer's specification? | 1. Incorrect GWP values for individual components. 2. Inaccurate measurement of the blend's composition. 3. Contamination of the refrigerant sample. | 1. Ensure you are using the latest GWP values from a reputable source, such as the IPCC Assessment Reports.[14][15] 2. Verify the calibration of your gas chromatograph (GC) with certified reference standards for each component.[16] 3. Check for peaks in the GC analysis that do not correspond to the expected components, indicating contamination. |
| Blend Instability | My refrigerant blend appears to be separating into different phases. | 1. The blend may be a zeotropic mixture with a significant temperature glide. 2. The components may have poor miscibility under certain temperature and pressure conditions. 3. Contamination with moisture or other substances. | 1. Review the properties of the blend components to understand their miscibility. 2. Ensure the system is properly evacuated to remove moisture before charging. 3. Operate the system within the designed temperature and pressure ranges for the specific blend. |
| Material Degradation | I'm observing swelling, cracking, or hardening of elastomers (seals, gaskets) after exposure to the new blend. | 1. Chemical incompatibility between the refrigerant blend or lubricant and the elastomer material. 2. High operating temperatures accelerating degradation. | 1. Consult material compatibility charts for the specific refrigerant and lubricant being used. 2. Conduct material compatibility tests by exposing samples to the blend and lubricant under operating conditions and measuring changes in weight, volume, and hardness.[10] 3. Consider using alternative elastomer materials known to be compatible with HFO blends. |
| Unexpected Flammability | A blend that was expected to be non-flammable is showing signs of flammability. | 1. The composition of the blend is incorrect, with a higher concentration of the flammable component. 2. Fractionation due to a leak has altered the blend's composition. 3. The testing methodology is not being followed correctly. | 1. Verify the blend composition using gas chromatography. 2. For zeotropic blends, check for and repair any leaks, and consider recharging with a fresh blend.[8] 3. Strictly adhere to a standardized flammability testing protocol like ASTM E681.[7] |
| Poor System Performance | The cooling capacity or energy efficiency of the system has decreased after retrofitting with a low-GWP blend. | 1. The new blend has a lower volumetric cooling capacity. 2. The thermostatic expansion valve (TXV) is not correctly adjusted for the new refrigerant. 3. The lubricant is not returning to the compressor properly. | 1. The compressor may need to be replaced with a larger displacement model to match the capacity of R-134a.[1] 2. Adjust or replace the TXV to ensure proper superheat at the evaporator outlet.[13] 3. Ensure the lubricant is compatible and miscible with the new blend to facilitate proper oil return.[12] |
| Unexpected Temperature Glide | I am observing a larger than expected temperature glide in the evaporator or condenser. | 1. The composition of the zeotropic blend has shifted due to a leak. 2. Inaccurate pressure or temperature measurements. | 1. A leak in a zeotropic blend system can cause a shift in composition, which can alter the temperature glide. The system may need to be evacuated and recharged with a fresh blend after repairing the leak.[7][8] 2. Calibrate all pressure transducers and temperature sensors. For zeotropic blends, remember to measure both the dew point and bubble point temperatures to accurately determine the glide.[5][6] |
Quantitative Data
Table 1: GWP and Composition of R-134a and Low-GWP Alternatives
| Refrigerant | Composition (by mass) | GWP (100-year) | Flammability Class |
| R-134a | 100% HFC-134a | 1430 | A1 |
| R-1234yf | 100% HFO-1234yf | <1 | A2L |
| R-1234ze(E) | 100% HFO-1234ze(E) | <1 | A2L |
| R-513A | R-1234yf (56%) / R-134a (44%) | ~573 | A1 |
| R-515B | R-1234ze(E) (91.1%) / R-227ea (8.9%) | ~293 | A1 |
| ARM-42 | R-1234yf (77.5%) / R-134a (8.5%) / R-152a (14%) | <150 | A2L |
GWP values are subject to change based on the latest assessment reports from the Intergovernmental Panel on Climate Change (IPCC).[14][15]
Table 2: Performance Comparison of R-134a Alternatives
| Refrigerant | Cooling Capacity vs. R-134a | Coefficient of Performance (COP) vs. R-134a |
| R-1234yf | Similar to slightly lower | Similar to slightly lower |
| R-1234ze(E) | Lower | Similar |
| R-513A | Similar | Similar to slightly higher[17] |
| R-450A | Lower | Similar |
Performance can vary based on system design and operating conditions.[3][18][19]
Experimental Protocols
Protocol 1: GWP Measurement of a Refrigerant Blend
Objective: To determine the GWP of a custom refrigerant blend using gas chromatography (GC) to ascertain its composition.
Methodology:
-
Sample Preparation:
-
Carefully extract a representative liquid sample of the refrigerant blend from the system or storage cylinder into a suitable sample container.
-
Ensure the sample container is clean, dry, and has been evacuated to prevent contamination.
-
-
Gas Chromatography (GC) Analysis:
-
Utilize a gas chromatograph equipped with a suitable column (e.g., HayeSep D) and a thermal conductivity detector (TCD).[16]
-
Inject a known volume of the vaporized refrigerant sample into the GC.
-
The GC will separate the individual components of the blend based on their different retention times in the column.
-
The TCD will detect each component as it elutes from the column, generating a chromatogram with peaks corresponding to each component.
-
-
Composition Calculation:
-
Identify each peak in the chromatogram by comparing its retention time to that of known reference standards for the expected components.
-
The area under each peak is proportional to the concentration of that component in the blend.
-
Calculate the mass percentage of each component based on the peak areas and the response factors of the detector for each substance.
-
-
GWP Calculation:
Protocol 2: Flammability Testing (Based on ASTM E681)
Objective: To determine the flammability limits of a new refrigerant blend in air.
Methodology:
-
Apparatus Preparation:
-
Use a 12-liter spherical glass flask as the test vessel.[7]
-
The vessel should be equipped with an ignition source (e.g., electrodes with a spark gap) and a means to introduce the refrigerant-air mixture.
-
Ensure the vessel is clean and dry before each test.
-
-
Mixture Preparation:
-
Evacuate the test vessel to a near-perfect vacuum.
-
Introduce a precise amount of the refrigerant blend into the vessel to achieve the desired concentration.
-
Introduce air into the vessel until it reaches atmospheric pressure.
-
Allow the mixture to homogenize for a set period.
-
-
Ignition Test:
-
Activate the ignition source to create a spark.
-
Visually observe whether a flame propagates away from the ignition source. According to the standard, flame propagation is considered to have occurred if the flame travels beyond a 90° cone angle from the ignition point.[7]
-
-
Determining Flammability Limits:
-
Repeat the test with varying concentrations of the refrigerant blend in air to determine the lower flammability limit (LFL) and upper flammability limit (UFL).
-
The LFL is the minimum concentration of the refrigerant in the air that will support combustion.[20]
-
The UFL is the maximum concentration of the refrigerant in the air that will support combustion.[20]
-
Protocol 3: Material Compatibility Testing
Objective: To evaluate the compatibility of elastomers and polymers with a new refrigerant blend and lubricant.
Methodology:
-
Sample Preparation:
-
Cut standardized samples of the elastomer or polymer materials to be tested.
-
Measure and record the initial weight, volume (via fluid displacement), and hardness (using a durometer) of each sample.
-
-
Exposure:
-
Place the material samples in a pressure vessel (e.g., a Parr vessel) with the refrigerant blend and the intended lubricant.[8]
-
It is recommended to run tests with 100% refrigerant, 100% lubricant, and a 50/50 mixture to simulate different conditions within a system.[8]
-
Seal the vessel and age it at an elevated temperature (e.g., 100°C) for a specified period (e.g., two weeks) to accelerate any potential reactions.
-
-
Post-Exposure Analysis:
-
Carefully remove the samples from the vessel.
-
Clean the samples according to a standardized procedure to remove residual refrigerant and lubricant.
-
Re-measure and record the final weight, volume, and hardness of each sample.
-
Visually inspect the samples for any signs of degradation, such as cracking, blistering, or discoloration.
-
-
Evaluation:
-
Calculate the percentage change in weight, volume, and hardness.
-
Significant changes in these properties indicate poor material compatibility.
-
Visualizations
Caption: Workflow for Developing Low-GWP R-134a Replacement Blends.
Caption: Experimental Workflow for Evaluating New Refrigerant Blends.
Caption: Logical Flow for Troubleshooting Refrigerant Blend Issues.
References
- 1. Stability and compatibility of HFOs | KTH [energy.kth.se]
- 2. undp.org [undp.org]
- 3. researchgate.net [researchgate.net]
- 4. 1.10. Decision Trees — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 5. plumbingandhvac.ca [plumbingandhvac.ca]
- 6. What Is Temperature Glide? - HVAC School [hvacrschool.com]
- 7. Do refrigerant blends separate if there is a leak? - Climalife [climalife.com]
- 8. researchgate.net [researchgate.net]
- 9. achrnews.com [achrnews.com]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. alsglobal.com [alsglobal.com]
- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 13. coolconcerns.co.uk [coolconcerns.co.uk]
- 14. iifiir.org [iifiir.org]
- 15. Hydrofluorocarbon refrigerants – global warming potential values and safety classifications - DCCEEW [dcceew.gov.au]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. scispace.com [scispace.com]
- 18. ros.edu.pl [ros.edu.pl]
- 19. researchgate.net [researchgate.net]
- 20. superradiatorcoils.com [superradiatorcoils.com]
Technical Support Center: Purification of 1,1,1,2-Tetrafluoroethane (R-134a)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,1,2-tetrafluoroethane (B8821072) (R-134a).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of R-134a.
| Problem | Possible Causes | Solutions |
| Incomplete removal of olefinic impurities | Ineffective purification method for removing reactive species. | Pass the impure R-134a over a zeolite with a mean pore size between 3.8 and 4.8 Angstroms.[1] |
| Poor separation of R-134a from its isomer (1,1,2,2-tetrafluoroethane) | Close boiling points of the isomers make conventional distillation difficult.[2] | Employ extractive distillation with an alcohol-based extractive agent such as methanol (B129727), ethanol, or propanol.[2] |
| Presence of chlorine-containing halogenated hydrocarbons | Co-distillation with R-134a due to similar volatilities. | Use extractive distillation with an extraction agent like trichloroethylene, perchloroethylene, or aliphatic hydrocarbons (C4-C10).[1] |
| Residual methyl chloride contamination | Inefficient separation by distillation alone. | Contact the R-134a mixture with a zeolite molecular sieve to adsorb the methyl chloride.[3] |
| Adsorbent bed is no longer removing impurities | The zeolite or molecular sieve has reached its adsorption capacity. | Regenerate the adsorbent bed by heating it in a stream of an inert gas like nitrogen or air to desorb the impurities.[4] |
| High pressure in the distillation column | Potential overcharging of the system or a blockage in the condenser. | Reduce the feed rate or check the condenser for any obstructions. |
| Low yield of purified R-134a | Leaks in the system or improper operating conditions. | Perform a leak check of the entire purification setup and verify that operating temperatures and pressures are within the optimal range for the specific purification method. |
Frequently Asked Questions (FAQs)
What are the most common impurities in commercially available 1,1,1,2-tetrafluoroethane?
Common impurities can include its isomer 1,1,2,2-tetrafluoroethane (B1583514) (HFC-134), other close-boiling fluorocarbons, chlorine-containing halogenated hydrocarbons such as 1-chloro-2,2-difluoroethylene (HCFC 1122), and olefinic impurities.[1][2][5]
Which purification method is best for removing the isomer 1,1,2,2-tetrafluoroethane?
Due to the close boiling points of the isomers (-26.5°C for R-134a and -19.7°C for its isomer), conventional distillation is ineffective.[2] Extractive distillation using an alcohol-based solvent is a more suitable method to achieve high purity.[2]
How can I remove toxic impurities like 1-chloro-2,2-difluoroethylene (HCFC 1122)?
One effective method is to pass the impure R-134a over a zeolite molecular sieve with an average pore size between 3.8 and 4.8 Angstroms.[6] Another approach is extractive distillation using specific extraction agents.[1] A chemical method involves heating the mixture with hydrogen fluoride (B91410) in the liquid phase.[6]
Is it possible to achieve pharmaceutical-grade purity for R-134a?
Yes, achieving high purity is possible. For applications like medical aerosols, where the R-134a must be essentially free from impurities like HCFC 1122, a multi-step purification process is often employed. This can include distillation followed by a "polishing" step using a zeolite molecular sieve.[3][6]
What type of adsorbent is recommended for removing impurities from R-134a?
Zeolite molecular sieves are frequently recommended. For instance, a zeolite with potassium as the counter-cation shows improved selectivity for adsorbing HCFC 1122.[4] Zeolites are also effective for removing methyl chloride.[3] Other adsorbents like activated carbon fiber, extruded activated carbon, and granular activated carbon have also been studied for the adsorption of R-134a.[7][8]
How do I regenerate a saturated adsorbent bed?
Regeneration can typically be achieved by heating the adsorbent bed while passing a stream of an inert gas, such as nitrogen, over it to desorb the captured impurities.[4]
Experimental Protocols
Extractive Distillation for Isomer Separation
This protocol describes a method for separating 1,1,1,2-tetrafluoroethane (R-134a) from its isomer 1,1,2,2-tetrafluoroethane (HFC-134).
Objective: To achieve >99% purity of R-134a.[2]
Materials:
-
Mixture of R-134a and HFC-134
-
Methanol (extractive agent)
-
Extractive distillation column
Procedure:
-
Introduce the extractive agent (methanol) at an upper feed point of the extractive distillation column.[2]
-
Introduce the mixture of R-134a and HFC-134 at a lower point in the column.[2]
-
Operate the column at a temperature and pressure that facilitates the separation. The overhead product will be the purified R-134a.[2]
-
The bottoms product will contain the HFC-134 isomer and the methanol.
-
The methanol can be recovered from the bottoms product and recycled. The HFC-134 can be further purified in a separate distillation column if desired.[2]
Adsorption-Based Purification to Remove Chlorinated Impurities
This protocol outlines the removal of 1-chloro-2,2-difluoroethylene (HCFC 1122) from R-134a using a zeolite adsorbent.
Objective: To reduce the concentration of HCFC 1122 to below 10 ppm.
Materials:
-
R-134a containing HCFC 1122 impurity
-
Zeolite with a mean pore size of 3.5 to 4.8 Å (e.g., a zeolite with potassium as the counter-ion)[4]
-
Adsorption column
-
Inert gas (e.g., nitrogen) for regeneration
Procedure:
-
Pack the adsorption column with the selected zeolite.
-
Pass the impure R-134a through the zeolite bed.
-
Monitor the composition of the R-134a exiting the column to determine when the adsorbent is saturated.
-
Once saturated, the adsorbent bed will require regeneration.[4]
-
To regenerate, heat the bed while passing a stream of nitrogen gas through it to desorb the HCFC 1122.[4]
-
After regeneration, the bed can be cooled and put back into service.[4]
Data Summary
Adsorption Capacity of Various Adsorbents for R-134a
| Adsorbent Type | Equilibrium Adsorption Capacity | Notes |
| Activated Carbon Fiber | High | Characterized by a fast time to reach equilibrium.[7][8] |
| Extruded Activated Carbon | Moderate | - |
| Granular Activated Carbon | Moderate | - |
| Activated Alumina | Low | - |
| Molecular Sieve | Low | - |
Purity Levels Achievable with Different Techniques
| Purification Technique | Target Impurity | Achievable Purity | Reference |
| Extractive Distillation with Alcohol | 1,1,2,2-tetrafluoroethane (isomer) | > 99% R-134a | [2] |
| Extractive Distillation with Halogenated Solvents | Chlorine-containing hydrocarbons | < 10 ppm of chlorinated contaminants | [1] |
| Adsorption with Zeolites | 1-chloro-2,2-difluoroethylene (HCFC 1122) | Essentially free of HCFC 1122 | [6] |
Visualizations
Caption: Extractive distillation workflow for isomer separation.
References
- 1. EP0472391A1 - Process for the purification of 1,1,1,2-tetrafluorethane - Google Patents [patents.google.com]
- 2. US5470442A - Separating and removing impurities from tetrafluoroethanes by using extractive distillation - Google Patents [patents.google.com]
- 3. WO2005063660A2 - Method for the purification of pharmaceutical grade hfc-134a and polymer grade hcfc-22 - Google Patents [patents.google.com]
- 4. DE69208556T2 - Purification of 1,1,1,2-tetrafluoroethane - Google Patents [patents.google.com]
- 5. KR960004870B1 - Method for Purifying 1,1,1,2-Tetrafluoroethane - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. ascelibrary.org [ascelibrary.org]
- 8. Adsorption of 1,1,1,2-tetrafluoroethane by various adsorbents (Journal Article) | OSTI.GOV [osti.gov]
managing pressure and temperature in tetrafluoroethane reactions
Welcome to the technical support center for managing pressure and temperature in reactions involving 1,1,1,2-tetrafluoroethane (B8821072) (R-134a). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and safe handling of this versatile fluorinated compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with 1,1,1,2-tetrafluoroethane at elevated temperatures and pressures?
A1: The primary safety concerns are over-pressurization, potential for vessel failure, and the release of toxic decomposition products.[1] Although R-134a is non-flammable at atmospheric pressure, it can form ignitable mixtures with high concentrations of air at elevated pressures and temperatures.[1] Contact with surfaces hotter than 250°C may lead to decomposition, emitting hazardous substances like hydrogen fluoride (B91410) (HF) and carbonyl fluoride.[1] Therefore, all reactions should be conducted in a certified fume hood, behind a blast shield, using a pressure-rated reaction vessel.
Q2: How do I choose an appropriate reaction vessel for tetrafluoroethane reactions?
A2: Select a vessel specifically designed for pressure reactions, such as a thick-walled borosilicate glass pressure vessel (sometimes called a Fisher-Porter bottle) or a stainless steel autoclave. Ensure the vessel's pressure rating is well above the maximum anticipated pressure of your reaction. Always inspect the vessel for any scratches, chips, or defects before use, as these can be weak points.[2] The reaction vessel should ideally be filled to no more than 50% of its total capacity to allow for vapor expansion.[2]
Q3: Can I use standard rubber or plastic seals with this compound?
A3: It is critical to use seals and gaskets made of materials compatible with 1,1,1,2-tetrafluoroethane and any other solvents or reagents in your reaction. Standard elastomers may swell, degrade, or fail under pressure and exposure to fluorinated compounds. Perfluoroelastomers (FFKM) or PTFE are generally recommended for their chemical resistance. Always consult compatibility charts for your specific reaction conditions.
Q4: How does temperature affect the pressure inside the reaction vessel?
A4: As a liquefied gas with a boiling point of -26.3°C, the pressure inside a sealed vessel containing 1,1,1,2-tetrafluoroethane is highly dependent on temperature.[3] As the temperature increases, the vapor pressure of R-134a rises significantly. This relationship means that precise temperature control is essential for managing pressure. Any exothermic events during the reaction can lead to a rapid and dangerous increase in pressure.
Q5: What are the key advantages of using 1,1,1,2-tetrafluoroethane as a reaction solvent?
A5: Liquid R-134a is a polar fluid (dielectric constant similar to dichloromethane) that can be used under relatively mild pressure conditions (liquid at <2 MPa at room temperature).[4] It is non-flammable, non-toxic, and generally recognized as safe (GRAS).[5] Its low surface tension and viscosity can also be beneficial for certain applications, such as enzyme-catalyzed polymerizations.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving 1,1,1,2-tetrafluoroethane.
Issue 1: Reaction pressure is significantly higher than predicted.
| Possible Cause | Solution |
| Uncontrolled Exotherm: | Many fluorination reactions are highly exothermic.[6][7] An unexpected temperature spike will cause a rapid increase in the vapor pressure of R-134a. |
| Gas Generation: | The reaction itself may be producing gaseous byproducts, adding to the total pressure in the vessel. |
| Incorrect Filling Volume: | The vessel was filled beyond the recommended 50% capacity, leaving insufficient headspace for vapor.[2] |
| Inaccurate Temperature Reading: | The external temperature probe is not accurately reflecting the internal reaction temperature. |
Issue 2: Low or no conversion of starting material.
| Possible Cause | Solution |
| Insufficient Temperature: | The reaction may require higher temperatures to overcome the activation energy. |
| Poor Mixing: | In a gas-liquid system, inadequate agitation can lead to poor mass transfer between phases, limiting the reaction rate. |
| Reagent Incompatibility: | The chosen base or nucleophile may not be suitable for the reaction with this compound. |
| Leak in the System: | A small leak can prevent the system from reaching the necessary pressure for the reaction to proceed in the liquid or supercritical phase. |
Issue 3: Formation of tar or dark-colored byproducts.
| Possible Cause | Solution |
| Reaction Temperature Too High: | Excessive heat can cause decomposition of starting materials, reagents, or products. This is a common issue with sensitive heterocyclic substrates.[8] |
| Solvent Incompatibility: | Certain highly polar aprotic solvents can react with fluorinating agents.[8][9] |
| Presence of Moisture: | Water can react with reagents and intermediates, leading to undesired side reactions. |
Data and Properties
Physicochemical Properties of 1,1,1,2-Tetrafluoroethane (R-134a)
This table summarizes key physical and chemical properties relevant to its use in chemical reactions.
| Property | Value |
| Molecular Formula | C₂H₂F₄ |
| Molecular Weight | 102.03 g/mol [10] |
| Boiling Point | -26.3 °C (-15.34 °F)[3] |
| Critical Temperature | 101.1 °C (213.9 °F)[11] |
| Critical Pressure | 4060 kPa (588.9 psi)[11] |
| Liquid Density (25°C) | 1206 kg/m ³[11] |
| Vapor Pressure (25°C) | 666.1 kPa (96.6 psi)[11] |
| Water Solubility (25°C) | 0.15% by weight[11] |
| Flammability | Non-flammable at 1 atm[1] |
Vapor Pressure vs. Temperature
The following table illustrates the relationship between temperature and the vapor pressure of 1,1,1,2-tetrafluoroethane. This data is crucial for predicting the pressure within a sealed reaction vessel at a given temperature.
| Temperature (°C) | Vapor Pressure (kPa) | Vapor Pressure (psi) |
| -20 | 132.8 | 19.3 |
| 0 | 293.0 | 42.5 |
| 20 | 572.0 | 83.0 |
| 25 | 666.1 | 96.6 |
| 40 | 1013.3 | 147.0 |
| 60 | 1680.2 | 243.7 |
| 80 | 2629.9 | 381.4 |
| 100 | 3970.0 | 575.8 |
Data derived from pressure-temperature diagrams and property tables.[12][13]
Experimental Protocols
Representative Protocol: Nucleophilic Alkylation using 1,1,1,2-Tetrafluoroethane
This protocol provides a general framework for using 1,1,1,2-tetrafluoroethane as a building block in a nucleophilic substitution reaction. Warning: This reaction should only be performed by trained personnel in a controlled laboratory setting with appropriate safety equipment, including a pressure-rated vessel and a blast shield.
Objective: To synthesize a 2,2,2-trifluoroethyl-substituted compound via nucleophilic attack on 1,1,1,2-tetrafluoroethane.
Materials:
-
Pressure reaction vessel (e.g., 100 mL stainless steel autoclave) equipped with a magnetic stir bar, pressure gauge, and thermocouple.
-
Nucleophile (e.g., sodium salt of an aryl thiol).
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP).
-
1,1,1,2-Tetrafluoroethane (R-134a) lecture bottle.
-
Standard glassware for workup and purification.
Procedure:
-
Vessel Preparation: Ensure the autoclave is clean, dry, and has been leak-tested. Place the magnetic stir bar inside.
-
Reagent Loading: In the fume hood, charge the autoclave with the nucleophile (1.0 eq) and the anhydrous solvent (e.g., 20 mL).
-
Sealing: Securely seal the autoclave according to the manufacturer's instructions.
-
Purging: Purge the vessel headspace with an inert gas (e.g., Argon or Nitrogen) three times to remove air and moisture.
-
Cooling and Charging R-134a: Cool the sealed vessel in a dry ice/acetone bath (-78°C). Connect the R-134a lecture bottle to the vessel's inlet valve and carefully condense the desired amount of this compound (e.g., 1.5 - 3.0 eq) into the vessel by mass.
-
Reaction: Place the autoclave on a magnetic stirrer hotplate. Allow it to warm to room temperature behind a blast shield. Set the desired reaction temperature (e.g., 80-120°C). The internal pressure will rise as the vessel heats up.
-
Monitoring: Monitor the reaction's temperature and pressure for the specified duration (e.g., 12-24 hours). A stable pressure indicates the reaction has reached thermal equilibrium. A gradual drop in pressure may indicate consumption of the gaseous reagent.
-
Cooling and Venting: After the reaction is complete, turn off the heating and allow the vessel to cool completely to room temperature. Once cooled, place the vessel in an ice bath to reduce the internal pressure further. Slowly vent the excess this compound through a non-reactive scrubbing solution (e.g., a basic solution) in the fume hood.
-
Workup and Purification: Once the vessel is at atmospheric pressure, open it carefully. Quench the reaction mixture with water and proceed with a standard aqueous workup and extraction. Purify the crude product using appropriate techniques such as column chromatography.
Diagrams
Caption: Experimental workflow for a nucleophilic substitution reaction using R-134a.
Caption: Troubleshooting logic for high-pressure events in this compound reactions.
References
- 1. 1,1,1,2-Tetrafluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. medium.com [medium.com]
- 3. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Most of the reactions of fluorine are exothermic. Give reasons. [allen.in]
- 8. benchchem.com [benchchem.com]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. 1,1,1,2-Tetrafluoroethane | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,1,1,2-Tetrafluoroethane (data page) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: HFC-134a Systems & Moisture Contamination
Welcome to the Technical Support Center for HFC-134a systems. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to moisture contamination in your experimental setups.
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during the use of HFC-134a.
Issue: Inconsistent Experimental Results or System Malfunction
Q: My experiment is yielding inconsistent results, and the cooling performance of my HFC-134a system seems to have degraded. Could moisture be the cause?
A: Yes, moisture contamination is a likely culprit for these issues. Excess moisture can lead to a variety of problems within an HFC-134a system, including reduced cooling efficiency and the formation of corrosive acids.[1][2]
Troubleshooting Steps:
-
Visual Inspection: Check the sight glass moisture indicator, if your system has one. A color change can indicate the presence of moisture.[3] Also, inspect the compressor oil; a cloudy or milky appearance suggests significant moisture contamination.[3]
-
Performance Monitoring: Note any decline in cooling capacity or erratic temperature control. Moisture can freeze in expansion valves or capillary tubes, causing blockages and disrupting refrigerant flow.[1][2]
-
Acid Test: Use a field acid test kit to check the refrigerant oil for acidity. The reaction of HFC-134a and its associated POE oil with moisture can form corrosive acids.[1][4]
-
Moisture Removal: If moisture is confirmed, the system will require intervention. This typically involves replacing the filter-drier and performing a deep vacuum to dehydrate the system.[5][6] For severe contamination, multiple filter-drier changes and a triple evacuation procedure may be necessary.[5][7]
Issue: Component Corrosion and Failure
Q: I've experienced a premature failure of a metallic component within my HFC-134a system. Could moisture be responsible?
A: Absolutely. Moisture can react with HFC-134a refrigerant and polyolester (POE) lubricants to form acids.[1][2][8] These acids are corrosive to metals within the system, which can lead to leaks and component failure.[1][2]
Troubleshooting Steps:
-
Identify the Failure: Examine the failed component for signs of corrosion or pitting.
-
System-Wide Check: If corrosion is present, it is crucial to assess the entire system for moisture and acidity.
-
Corrective Actions:
Frequently Asked Questions (FAQs)
Handling and Prevention
Q: What are the primary sources of moisture contamination in an HFC-134a system?
A: Moisture can be introduced into a system in several ways:
-
Improper Installation or Servicing: Leaving the system open to the atmosphere for extended periods can allow ambient moisture to be absorbed by the hygroscopic POE oil.[2][8][9]
-
System Leaks: Even minor leaks can permit moisture from the surrounding air to enter the system over time.[1][2]
-
Contaminated Refrigerant or Lubricant: Using HFC-134a or POE oil from an unsealed or improperly stored container can introduce moisture.[11][12] POE oil is particularly hygroscopic and will readily absorb atmospheric moisture.[8][11]
Q: What are the best practices for handling HFC-134a and its associated lubricants to prevent moisture contamination?
A:
-
Always use equipment dedicated to HFC-134a to avoid cross-contamination.[9]
-
Keep systems and components sealed as much as possible.[11] Do not leave any part of the system open to the atmosphere for more than ten minutes.[9]
-
Use only virgin HFC-134a refrigerant when charging the system.[9]
-
Polyolester (POE) lubricants should be sourced from sealed containers and any unused portion should be properly disposed of, not saved for later use.[11][12]
Detection and Measurement
Q: How can I detect the presence of moisture in my HFC-134a system?
A: Several methods can be used for moisture detection:
-
Sight Glass with Moisture Indicator: Many systems are equipped with a sight glass that has a moisture-sensitive element that changes color to indicate the presence of water.[3][7]
-
Acid Test Kits: These kits can detect the presence of acids in the refrigerant oil, which are a byproduct of the reaction between the refrigerant, oil, and moisture.[3][4]
-
Laboratory Analysis: For precise measurement, a sample of the refrigerant or oil can be sent to a laboratory for analysis using methods like Karl Fischer titration.[3]
Q: What is the acceptable level of moisture in an HFC-134a system?
A: The acceptable moisture content can vary depending on the specific application and system manufacturer's recommendations. However, for many systems, moisture levels should be kept below 100 parts per million (ppm) to prevent corrosion and other issues.[11] For recycled R-134a intended for mobile air-conditioning systems, the moisture content should not exceed 500 ppm by weight.[13]
Removal and Remediation
Q: What is the most effective way to remove moisture from an HFC-134a system?
A: The most effective method for removing moisture is through deep evacuation (dehydration) of the system using a vacuum pump.[5][10] This process lowers the pressure inside the system, causing any liquid water to boil and turn into vapor, which is then removed by the vacuum pump.[5][10] Installing a new filter-drier is also a critical step in removing moisture.[6][7]
Q: Can I just add a desiccant or a drying agent to the system to remove moisture?
A: While filter-driers contain desiccants to capture moisture during normal operation, simply adding a desiccant is not a substitute for proper dehydration procedures.[5] If the system has been significantly contaminated, the filter-drier will become saturated and ineffective.[8] The proper remedy is to replace the filter-drier and perform a deep vacuum to thoroughly dry the system.[5][6]
Quantitative Data Summary
| Parameter | Recommended Value/Limit | Source |
| General System Moisture Content | < 100 ppm | [11] |
| Recycled R-134a (Mobile A/C) | < 500 ppm by weight | [13] |
Experimental Protocols
Protocol 1: Deep Vacuum Dehydration (Triple Evacuation Method)
This protocol is recommended for ensuring a thorough removal of moisture from the system, especially after major repairs or known contamination.
Methodology:
-
System Preparation: Ensure the system is at a uniform, moderate temperature. All valves and solenoids in the system should be open to prevent trapping any contaminants.[5]
-
Initial Evacuation: Connect a high-capacity vacuum pump to both the high and low sides of the system. Evacuate the system until a pressure of approximately 10 Torr is reached.[5]
-
Nitrogen Sweep: Isolate the vacuum pump and introduce dry, oxygen-free nitrogen into the system until the pressure returns to atmospheric pressure.[5] The dry nitrogen will absorb some of the remaining moisture.
-
Second Evacuation: Release the nitrogen and re-evacuate the system to a lower pressure, for instance, 2 Torr.[5]
-
Final Nitrogen Sweep and Evacuation: Repeat the nitrogen sweep and then perform a final evacuation to the lowest possible pressure, ideally below 500 microns.
-
Rise Test: Isolate the vacuum pump and monitor the system pressure for at least an hour. A stable pressure indicates a leak-free and dry system. A rising pressure suggests the presence of remaining moisture or a leak.[5]
Protocol 2: Moisture Content Determination via Karl Fischer Titration
This protocol provides a highly accurate method for quantifying the water content in HFC-134a refrigerant or its associated POE lubricant.
Methodology:
-
Sample Collection: Carefully collect a representative sample of the refrigerant or lubricant from the system into a clean, dry, and sealed container. Minimize exposure to the atmosphere.
-
Titration Method Selection:
-
Volumetric Karl Fischer Titration: Suitable for samples with moderate to high water content (0.01% to 100%).[14] The amount of water is determined by the volume of Karl Fischer reagent consumed.[15]
-
Coulometric Karl Fischer Titration: Ideal for trace moisture analysis (0.0001% to 5%).[14] Iodine is generated electrochemically during the titration, and the total charge passed is proportional to the amount of water.[14][16]
-
-
Instrumentation and Reagents: Utilize a calibrated Karl Fischer titrator. The reagents typically consist of an alcohol (like methanol), sulfur dioxide, a base, and iodine.[17]
-
Analysis:
-
Introduce a precise amount of the sample into the titration vessel.
-
The instrument will automatically titrate the sample until the endpoint is reached, which is detected by a bipotentiometric sensor.[14]
-
The instrument's software will then calculate the water content, usually reported in percent or parts per million (ppm).[17]
-
Visualizations
Caption: Logical flow of moisture ingress and its detrimental effects.
References
- 1. buildops.com [buildops.com]
- 2. The Impact of Moisture in Your Refrigeration Systems – Carlson and Stewart Refrigeration [carlsonstewart.com]
- 3. reddit.com [reddit.com]
- 4. Oil Best Practices for HFC and HFO-based Systems - HVAC School [hvacrschool.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 5.6 Oil and refrigerants - SWEP [swep.fr]
- 7. cdn.master.ca [cdn.master.ca]
- 8. achrnews.com [achrnews.com]
- 9. service.subzero.com [service.subzero.com]
- 10. bobistheoilguy.com [bobistheoilguy.com]
- 11. scribd.com [scribd.com]
- 12. charm.li [charm.li]
- 13. brainly.com [brainly.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. cscscientific.com [cscscientific.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Performance in Tetrafluoroethane (HFC-134a) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) via the hydrofluorination of trichloroethylene (B50587) (TCE).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the catalytic vapor-phase hydrofluorination of trichloroethylene.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| CONV-01 | Why is the conversion of trichloroethylene (TCE) lower than expected? | 1. Insufficient Catalyst Activity: The catalyst may not be properly activated or may have lost activity. 2. Low Reaction Temperature: The temperature may be too low for the desired reaction rate. 3. Incorrect Reactant Ratio: The molar ratio of hydrogen fluoride (B91410) (HF) to TCE might be too low. 4. Short Contact Time: The reactant flow rate may be too high for the catalyst bed volume. | 1. Ensure the catalyst has been properly pre-fluorinated before use. Consider regenerating the catalyst. 2. Gradually increase the reaction temperature within the recommended range for your specific catalyst (typically 200-400°C). 3. Increase the HF:TCE molar ratio. Ratios of 15:1 to 60:1 have been reported to be effective.[1] 4. Decrease the flow rate of the reactants or increase the amount of catalyst to increase the contact time (typically 5-30 seconds).[1] |
| SEL-01 | Why is the selectivity to HFC-134a poor, with high levels of byproducts like HCFC-133a or over-fluorinated species? | 1. Suboptimal Reaction Temperature: Temperature can significantly influence selectivity. 2. Catalyst Properties: The specific formulation and surface acidity of the catalyst play a crucial role. 3. Formation of Unsaturated Impurities: Undesired side reactions can lead to the formation of toxic impurities like 1-chloro-2,2-difluoroethylene (1122). | 1. Optimize the reaction temperature. A two-stage reactor system with different temperature profiles can improve selectivity to HFC-134a.[1] 2. Use a catalyst with optimized properties. For example, chromia catalysts promoted with zinc have been shown to enhance selectivity.[2][3] 3. A multi-stage reaction process where TCE is introduced between two reactors can significantly decrease the formation of toxic unsaturated impurities.[1] |
| DEAC-01 | Why is the catalyst deactivating rapidly? | 1. Coke Formation: Carbonaceous deposits can block active sites on the catalyst surface. 2. Irreversible Formation of Inactive Species: The active chromium oxyfluoride species can be converted to stable but inactive chromium trifluoride (CrF3).[4] 3. Poisoning from Impurities: Impurities in the feed streams can poison the catalyst. 4. Sintering: High reaction temperatures can lead to the loss of catalyst surface area through sintering. | 1. Periodically regenerate the catalyst by heating it in air or a mixture of air and an inert gas (e.g., nitrogen) at 300-500°C.[1][2] 2. The presence of high valent chromium species (Cr6+) can lead to the formation of volatile or inactive species, so using a catalyst with stable Cr3+ is preferable.[4] 3. Ensure high purity of TCE and HF feeds. 4. Operate within the recommended temperature range to avoid excessive heat that can cause structural changes to the catalyst. |
| PRES-01 | Why is there a significant pressure drop across the catalyst bed? | 1. Catalyst Attrition: The catalyst particles may be breaking down into finer particles, leading to a more densely packed bed. 2. Coke Formation: Severe coking can physically block the void spaces within the catalyst bed. | 1. Use a catalyst with good mechanical strength. Handle the catalyst carefully during reactor loading. 2. Implement a regeneration cycle to burn off the coke deposits. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of HFC-134a from trichloroethylene?
A1: The most common catalysts are chromia-based (Cr2O3), often used in an amorphous form.[2][5] These catalysts are frequently promoted with other metals like zinc, nickel, aluminum, or magnesium to improve activity and selectivity.[2][3][6]
Q2: What is the purpose of pre-fluorinating the catalyst?
A2: Pre-fluorination is a critical activation step. It involves treating the catalyst (e.g., chromium oxide) with hydrogen fluoride (HF) at an elevated temperature (e.g., 250-450°C). This process converts the metal oxide to a more active metal oxyfluoride, which is the primary active species for the hydrofluorination reaction.
Q3: How can a deactivated chromia-based catalyst be regenerated?
A3: Deactivated chromia catalysts, particularly those suffering from coke formation, can often be regenerated. A typical procedure involves passing air or a mixture of air and nitrogen over the catalyst bed at a temperature between 300°C and 500°C to burn off the carbonaceous deposits.[1][2]
Q4: What are the main byproducts in the synthesis of HFC-134a from TCE?
A4: The primary intermediate and a major byproduct is 1-chloro-1,1,1-trifluoroethane (HCFC-133a). Other byproducts can include over-fluorinated species and unsaturated compounds like the toxic 1-chloro-2,2-difluoroethylene (1122).[1]
Q5: What is the typical reaction for the synthesis of HFC-134a from trichloroethylene?
A5: The synthesis is a two-step process. First, trichloroethylene (CHCl=CCl2) is hydrofluorinated to form the intermediate 1-chloro-1,1,1-trifluoroethane (CF3CH2Cl). This intermediate is then further hydrofluorinated to produce 1,1,1,2-tetrafluoroethane (CF3CH2F).
Quantitative Data Presentation
The following table summarizes the performance of a chromia catalyst under different reaction schemes for the synthesis of HFC-134a from trichloroethylene.
| Reaction Scheme | Reactor 1 Temp (°C) | Reactor 2 Temp (°C) | TCE Conversion (%) | HFC-134a Selectivity (%) | HCFC-133a Selectivity (%) | 1122 Impurity (ppm) |
| Comparative | 250 | - | 99.8 | 15.1 | 82.5 | 933 |
| Invention | 366 | 250 | 99.9 | 36.3 | 62.3 | 16 |
Data adapted from patent US5382722A. The "Invention" scheme involves a two-stage reactor system where TCE is fed between the reactors.
Experimental Protocols
Protocol 1: Catalyst Preparation (Co-precipitation Method for CrOx-Y2O3)
This protocol describes the synthesis of a yttrium-promoted chromium oxide catalyst.
-
Preparation of Precursor Solution: Prepare a mixed aqueous solution of chromium nitrate (B79036) (Cr(NO3)3) and yttrium nitrate (Y(NO3)3).
-
Precipitation: Under vigorous stirring, add an aqueous solution of ammonia (B1221849) (NH3·H2O) dropwise to the nitrate solution until the pH reaches approximately 8.0.
-
Aging: Age the resulting precipitate slurry for 2 hours.
-
Washing and Drying: Separate the precipitate from the mother liquor by centrifugation and wash it several times with deionized water. Dry the washed precipitate at 120°C overnight.
-
Calcination: Place the dried powder in a tubular reactor. Heat it from room temperature to 400°C at a rate of 8°C/min under a nitrogen flow (40 mL/min) and maintain this temperature for 4 hours.
Protocol 2: Vapor-Phase Hydrofluorination of Trichloroethylene
This protocol outlines a general procedure for the catalytic synthesis of HFC-134a.
-
Catalyst Activation (Pre-fluorination):
-
Load the prepared catalyst (e.g., 3g, 20-40 mesh) into a fixed-bed reactor (e.g., made of Monel or stainless steel).
-
Dry the catalyst at approximately 350°C for 3 hours under a nitrogen flow (e.g., 30 mL/min).
-
Introduce a mixture of hydrogen fluoride (HF) and nitrogen (e.g., 80 mL/min HF and 20 mL/min N2) and heat the catalyst at 260°C for 2 hours, followed by 350°C for another 2 hours.
-
-
Reaction:
-
Adjust the reactor temperature to the desired reaction temperature (e.g., 250-380°C).
-
Introduce the gaseous reactants, trichloroethylene (TCE) and anhydrous hydrogen fluoride (HF), into the reactor at a specific molar ratio (e.g., 1:15 to 1:60).
-
Control the flow rates to achieve the desired contact time (e.g., 5-30 seconds).
-
-
Product Analysis:
-
Pass the reactor effluent through a scrubber (e.g., aqueous KOH or NaOH) to remove acidic gases like unreacted HF and byproduct HCl.
-
Analyze the organic products using an online gas chromatograph (GC) equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID).
-
Visualizations
Caption: Main reaction pathway from TCE to HFC-134a.
References
- 1. US5382722A - Chemical process for the manufacture of 1,1,1,2-tetrafluoroethane - Google Patents [patents.google.com]
- 2. US9771309B2 - Chromia based fluorination catalyst - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101175564B - Chromium Oxide Based Fluorination Catalysts - Google Patents [patents.google.com]
- 6. US20090209792A1 - Chromia Based Fluorination Catalyst - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Phase Separation in Tetrafluoroethane (HFC-134a) Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting phase separation issues encountered in 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) mixtures, commonly used in pharmaceutical aerosols such as pressurized metered-dose inhalers (pMDIs).
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of phase separation in my HFC-134a formulation?
A1: Phase separation can manifest visually in several ways. The first step in troubleshooting is a careful visual inspection of your formulation within a transparent container, if possible. Look for:
-
Cloudiness or turbidity: A previously clear solution appearing hazy or opaque.
-
Sedimentation or precipitation: Solid particles settling at the bottom of the container.
-
Creaming: The formation of a less dense, often opaque layer at the top of the formulation.
-
Crystal growth: Visible crystals forming on the container walls or within the bulk of the formulation.
Q2: My active pharmaceutical ingredient (API) is precipitating out of the HFC-134a/ethanol (B145695) solution. What are the likely causes?
A2: Precipitation of the API is a common indication of phase separation and can be attributed to several factors:
-
Insufficient Cosolvent (Ethanol): Ethanol is frequently used as a cosolvent to enhance the solubility of APIs in HFC-134a.[1] If the concentration of ethanol is too low, the API may not remain in solution.
-
Low Temperature: A decrease in temperature can reduce the solubility of the API, leading to precipitation.
-
Moisture Content: The presence of water can significantly decrease the solubility of hydrophobic drugs in HFC-134a systems.[2]
-
Drug Concentration Exceeds Solubility Limit: You may be attempting to dissolve the drug at a concentration that is above its saturation point in the specific HFC-134a/ethanol mixture.
Q3: How does the concentration of ethanol affect the solubility of my drug in HFC-134a?
A3: The concentration of ethanol as a cosolvent has a significant and positive impact on the solubility of many APIs in HFC-134a. Generally, as the concentration of ethanol increases, the solubility of the drug also increases.[1] However, there is a trade-off to consider. Higher ethanol concentrations can negatively impact the aerosol performance of pMDIs by increasing the mass median aerodynamic diameter (MMAD) of the emitted droplets and decreasing the respirable fraction.[1] Therefore, an optimal balance must be found between ensuring drug solubility and maintaining desired aerosol performance.
Q4: Can moisture ingress affect my formulation stability?
A4: Yes, moisture can have a detrimental effect on the stability of HFC-134a formulations, particularly for hydrophobic drugs. An increase in the water content within the system can lead to a decrease in drug solubility and may induce crystallization.[2] It is crucial to control moisture levels during formulation and storage.
Q5: My formulation appears stable initially but shows signs of phase separation after storage. What could be the reason?
A5: This phenomenon, known as delayed phase separation, can be due to:
-
Slow Crystallization Kinetics: The drug may exist in a supersaturated state initially, and crystallization occurs over time.
-
Temperature Fluctuations: Storage at fluctuating temperatures can promote phase separation. A decrease in temperature can reduce solubility, leading to precipitation.
-
Moisture Ingress Over Time: As discussed, gradual moisture absorption into the container can lead to a decrease in drug solubility.
Q6: What are some strategies to prevent phase separation in HFC-134a formulations?
A6: To prevent phase separation, consider the following strategies:
-
Optimize Cosolvent Concentration: Carefully determine the minimum ethanol concentration required to maintain the desired drug solubility throughout the product's shelf life.
-
Control Moisture: Implement stringent moisture control measures during manufacturing and use appropriate packaging to minimize moisture ingress.
-
Temperature Control: Store formulations at a controlled and stable temperature.
-
Solubility Screening: Conduct thorough solubility studies early in development to understand the solubility limits of your API in various HFC-134a/ethanol mixtures.
-
Use of Surfactants: In some cases, the addition of a suitable, toxicologically acceptable surfactant can help to stabilize the formulation.
Quantitative Data: Solubility of Beclomethasone Dipropionate (BDP) in HFC-134a
The following table summarizes the solubility of Beclomethasone Dipropionate (BDP) in HFC-134a with varying concentrations of ethanol as a cosolvent. This data is crucial for formulators to select an appropriate ethanol concentration to ensure BDP remains in solution.
| Ethanol Concentration (% w/w) | BDP Solubility in HFC-134a (% w/w) |
| 0.0 | 0.01 |
| 5.0 | 0.20 |
| 10.0 | 0.41 |
| 15.0 | 0.61 |
| 20.0 | 0.81 |
| 25.0 | 1.01 |
| (Data sourced from He, P. et al. (2022). Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures.)[3] |
Experimental Protocols
Protocol 1: Visual Inspection for Phase Separation
Objective: To visually assess HFC-134a formulations for signs of phase separation.
Materials:
-
Transparent pressure-resistant glass vials
-
High-intensity light source
-
Black and white background
Procedure:
-
Carefully fill the transparent vials with the HFC-134a formulation, ensuring not to overfill.
-
Securely seal the vials.
-
Allow the formulation to equilibrate to the desired storage temperature.
-
Hold the vial against the black background and illuminate it with the high-intensity light source from the side.
-
Observe for any signs of cloudiness, turbidity, or Tyndall effect (light scattering by suspended particles).
-
Invert the vial and hold it against the white background to look for any sedimented particles or crystals.
-
Examine the liquid-vapor interface for any signs of a creaming layer.
-
Record all observations, including the time and storage conditions.
Protocol 2: Determination of Drug Solubility by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the solubility of a drug in an HFC-134a/ethanol mixture.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)
-
Analytical column appropriate for the drug substance
-
Pressurized vials
-
Syringe filters (0.2 µm, compatible with the formulation)
-
Gas-tight syringe
-
Mobile phase, prepared and degassed
-
Drug reference standard
Procedure:
-
Sample Preparation:
-
Prepare a series of HFC-134a/ethanol mixtures with varying ethanol concentrations in pressurized vials.
-
Add an excess amount of the drug to each vial to ensure a saturated solution.
-
Seal the vials and agitate them at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
-
Sample Filtration and Extraction:
-
Allow the vials to stand undisturbed for a period to allow undissolved drug to settle.
-
Using a gas-tight syringe, carefully draw a known volume of the supernatant (the clear liquid phase) from the vial.
-
Immediately filter the sample through a 0.2 µm syringe filter into a collection vial. This step is critical to remove any undissolved particles.
-
Allow the propellant to evaporate from the collection vial, leaving the dissolved drug residue.
-
-
HPLC Analysis:
-
Reconstitute the drug residue in a known volume of a suitable solvent (e.g., the mobile phase).
-
Prepare a calibration curve using the drug reference standard at known concentrations.
-
Inject the reconstituted sample and the standard solutions into the HPLC system.
-
Quantify the drug concentration in the sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the drug in the HFC-134a/ethanol mixture based on the quantified drug concentration and the initial volume of the supernatant taken.
-
Visualizations
Caption: Troubleshooting workflow for phase separation.
Caption: Workflow for solubility determination.
References
- 1. Balancing ethanol cosolvent concentration with product performance in 134a-based pressurized metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of water on the solubility of two steroid drugs in hydrofluoroalkane (HFA) propellants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ddl-conference.com [ddl-conference.com]
Validation & Comparative
A Comparative Guide to R-134a Alternatives in Refrigeration Systems
For Researchers, Scientists, and Drug Development Professionals
The phasing out of hydrofluorocarbons (HFCs) with high global warming potential (GWP), such as R-134a, has necessitated the adoption of more environmentally friendly alternatives in various refrigeration applications. This guide provides an objective comparison of the performance of prominent R-134a alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their critical temperature-control needs.
Overview of R-134a and its Alternatives
R-134a (1,1,1,2-Tetrafluoroethane) has been a widely used refrigerant due to its favorable thermodynamic properties and non-ozone-depleting nature.[1][2][3] However, with a GWP of 1430, its environmental impact is significant.[1][2][3] The primary alternatives gaining traction include hydrofluoroolefins (HFOs) like R-1234yf and R-1234ze, HFO/HFC blends such as R-513A and R-450A, and natural refrigerants like CO2 (R-744).
The selection of an appropriate alternative depends on various factors, including cooling capacity, energy efficiency, safety, and regulatory compliance. This guide will delve into the quantitative performance of these alternatives and the experimental methodologies used to evaluate them.
Comparative Performance Data
The following tables summarize the key properties and performance metrics of R-134a and its alternatives based on various experimental studies.
Table 1: Key Properties of R-134a and its Alternatives
| Refrigerant | Type | ODP¹ | GWP¹ (100-year) | ASHRAE Safety Class² | Flammability | Toxicity |
| R-134a | HFC | 0 | 1430[1][2] | A1[1] | No | Lower |
| R-1234yf | HFO | 0 | 4[4][5] | A2L[6][7] | Mildly Flammable | Lower |
| R-1234ze(E) | HFO | 0 | 7[5] | A2L[5] | Mildly Flammable | Lower |
| R-513A | HFO/HFC Blend | 0 | 631[1][8] | A1[1][8] | No | Lower |
| R-450A | HFO/HFC Blend | 0 | 547[9] | A1[9] | No | Lower |
| R-744 (CO2) | Natural | 0 | 1[10][11] | A1 | No | Lower |
¹ODP: Ozone Depletion Potential; GWP: Global Warming Potential ²As per ASHRAE Standard 34, 'A' denotes lower toxicity and '1' indicates no flame propagation. 'A2L' signifies lower toxicity and mild flammability.[6][12][13][14]
Table 2: Comparative Experimental Performance Data
| Refrigerant | Application | Cooling Capacity vs. R-134a | COP¹ vs. R-134a | Energy Consumption vs. R-134a | Key Findings |
| R-1234yf | Domestic Refrigeration | Similar | Similar | 2.7% and 1.3% higher in two different refrigerators[4] | A suitable drop-in replacement for R-134a in domestic refrigeration.[4] |
| Mobile Air Conditioning | 4.0% lower[15] | 2.7% lower[15] | - | Performance is very close to R-134a, making it a viable alternative in this sector.[15][16] | |
| R-1234ze(E) | Domestic Refrigeration | Lower | - | 16% and 5.4% lower in two different refrigerators[4] | Lower cooling capacity needs to be addressed for it to be a direct replacement.[4] |
| R-513A | Medium Temp. Refrigeration | Similar[9][17] | Similar[17] | - | An excellent capacity and efficiency match for R-134a, suitable for new systems and retrofits.[18] |
| R-450A | Medium Temp. Refrigeration | ~12-13% lower[9][17] | Similar[17] | - | The reduction in capacity must be considered when retrofitting.[17] |
| R-744 (CO2) | Various | - | Can be lower, similar, or higher depending on system design and ambient temperature[10][19][20] | - | Overall exergetic performance of R-134a systems is consistently better than R-744 systems by 20% to 44%.[19] However, with optimized system design, CO2 can achieve comparable or better efficiency, especially in colder climates.[20][21] |
¹COP: Coefficient of Performance
Experimental Protocols
The data presented in this guide is derived from various experimental studies. The general methodologies employed in these studies are outlined below.
Vapor Compression Refrigeration System Test Rig
A common experimental setup involves a standard vapor compression refrigeration cycle.
-
Components: The test rig typically consists of a compressor, a condenser, an expansion valve, and an evaporator.[22]
-
Instrumentation: To evaluate the performance of the refrigerants, the test rigs are instrumented with sensors to measure:
-
Procedure:
-
The system is first evacuated to remove any air or moisture.
-
The refrigerant being tested is charged into the system to the desired amount.
-
The system is operated under controlled conditions of evaporating and condensing temperatures.
-
Data from all sensors is recorded once the system reaches a steady state.
-
The Coefficient of Performance (COP) is calculated as the ratio of the cooling capacity (heat absorbed in the evaporator) to the power consumed by the compressor.
-
Calorimeter Testing
For precise measurement of cooling capacity, calorimeters are often used.
-
Methodology: The evaporator and condenser are placed in insulated chambers (calorimeters). The heat exchange with the surrounding air is meticulously controlled and measured.[23] This allows for a direct measurement of the refrigerating effect and the heat rejected.
Visualization of Selection Logic
The choice of an R-134a alternative is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting a suitable replacement based on key criteria.
Caption: Decision workflow for selecting an R-134a alternative.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized experimental workflow for comparing refrigerant performance.
References
- 1. techtownforum.com [techtownforum.com]
- 2. infraserv.com [infraserv.com]
- 3. R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives [winsen-sensor.com]
- 4. researchgate.net [researchgate.net]
- 5. Alternatives to refrigerant R134a | cold.world [cold.world]
- 6. ozone.unep.org [ozone.unep.org]
- 7. researchgate.net [researchgate.net]
- 8. Refrigerant R513A - Drop In Alternative for R134a | cold.world [cold.world]
- 9. embraco.com [embraco.com]
- 10. The sustainable future of refrigeration, why R744 or CO2? - INTARCON [intarcon.com]
- 11. vitalis.ca [vitalis.ca]
- 12. 2019 ANSI/ASHRAE Standard 34 Designation and Safety Classification of Refrigerants [codes.iccsafe.org]
- 13. refrigerantsensor.com [refrigerantsensor.com]
- 14. ashrae.org [ashrae.org]
- 15. researchgate.net [researchgate.net]
- 16. ijariie.com [ijariie.com]
- 17. webapps.copeland.com [webapps.copeland.com]
- 18. opteon.com [opteon.com]
- 19. researchgate.net [researchgate.net]
- 20. iifiir.org [iifiir.org]
- 21. CO2 as a Refrigerant – Comparison of R-744 with Other Refrigerants | Copeland US [copeland.com]
- 22. Commissioning of a refrigerant test unit and assessing the performance of refrigerant blends. [researchspace.ukzn.ac.za]
- 23. orbi.uliege.be [orbi.uliege.be]
comparative study of tetrafluoroethane and CO2 as refrigerants
A Comparative Analysis of Tetrafluoroethane (R-134a) and Carbon Dioxide (CO2, R-744) as Refrigerants
Introduction
The selection of a refrigerant is a critical consideration in the design and operation of refrigeration and heat pump systems. Historically, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were prevalent, but their detrimental impact on the ozone layer led to their phase-out under the Montreal Protocol.[1] This prompted the adoption of hydrofluorocarbons (HFCs), with 1,1,1,2-tetrafluoroethane (B8821072) (R-134a) becoming a widely used replacement for R-12 in applications such as automotive air conditioning and commercial refrigeration.[2][3] However, R-134a, while having no ozone depletion potential, possesses a high global warming potential (GWP), contributing to climate change.[2][3][4]
In the ongoing search for environmentally benign solutions, natural refrigerants have gained significant attention. Carbon dioxide (CO2 or R-744), once used in the early days of refrigeration, is re-emerging as a viable long-term alternative.[5] It is non-ozone depleting, has a negligible GWP, and is non-toxic and non-flammable.[6] This guide provides a detailed comparative study of R-134a and CO2, focusing on their environmental impact, thermodynamic properties, and performance characteristics, supported by experimental data and methodologies.
Environmental Impact
The primary environmental concerns associated with refrigerants are their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). R-134a was introduced as an ozone-friendly alternative to CFCs. However, its significant GWP has led to regulatory restrictions and phase-downs in many regions.[2][3] In contrast, CO2 is the baseline for GWP measurement, making it a highly attractive option from a climate perspective.
| Property | This compound (R-134a) | Carbon Dioxide (CO2, R-744) |
| Ozone Depletion Potential (ODP) | 0[2] | 0[6] |
| Global Warming Potential (GWP, 100-year) | 1,430[2][4][7][8][9] | 1[6][9] |
Physical and Thermodynamic Properties
The fundamental physical and thermodynamic properties of a refrigerant dictate its behavior within a refrigeration cycle and influence system design. R-134a has properties similar to R-12, allowing it to be used in similar systems with moderate operating pressures.[8] CO2, however, has a much lower critical temperature and a higher critical pressure, which often requires it to operate in a transcritical cycle where the high-pressure side heat rejection occurs above the critical point.[10]
| Property | This compound (R-134a) | Carbon Dioxide (CO2, R-744) |
| Chemical Formula | C₂H₂F₄[2] | CO₂ |
| Molecular Weight ( g/mol ) | 102.03[2] | 44.01 |
| Boiling Point (°C at 1 atm) | -26.3[2][8] | -78.5 (sublimation) |
| Critical Temperature (°C) | 101.1[2] | 31.1 |
| Critical Pressure (MPa) | 4.06[2] | 7.38 |
Performance Comparison: Experimental Data
The performance of a refrigerant is typically evaluated by its Coefficient of Performance (COP), which is the ratio of the desired cooling or heating effect to the work input required. Experimental studies comparing R-134a and CO2 show varied results that are highly dependent on the application and ambient operating conditions.
In general, R-134a vapor compression systems can demonstrate better exergetic performance and higher COP in warmer climates or standard refrigeration conditions.[1] Conversely, CO2 systems can be highly efficient and offer superior performance in specific applications, such as heat pump water heaters, where they can achieve high water temperatures efficiently.[11] In cold ambient conditions, CO2 heat pumps significantly outperform R-134a systems.[12][13]
| Performance Metric | This compound (R-134a) System | Carbon Dioxide (CO2, R-744) System | Key Findings |
| Coefficient of Performance (COP) | Generally higher in sub-critical cycles under moderate to high ambient temperatures.[1][14] | Can be equivalent or higher in cooling mode in hot weather with optimized system design.[12][13] Significantly better performance in heating mode, especially in cold climates.[6][12] | Performance is highly dependent on ambient temperature and system design. R-134a often has a better COP in traditional air conditioning, while CO2 excels in heat pump applications.[1][12] |
| Cooling/Heating Capacity | Provides stable and effective cooling.[2] | Can achieve similar or better cooling capacity than R-134a.[12][13] Offers a much higher volumetric refrigeration capacity.[6] | CO2's high volumetric capacity allows for more compact system components for the same capacity.[6] |
| Operating Pressure | Operates at moderate pressures.[2] | Operates at significantly higher pressures, requiring more robust system components. | CO2 systems necessitate specialized designs to handle high pressures safely. |
| Heat Transfer | Good heat transfer characteristics. | Exhibits higher heat transfer coefficients during flow boiling compared to R-134a under the same conditions.[15] | The superior heat transfer of CO2 can lead to more efficient and compact heat exchangers.[15] |
Experimental Protocols
To conduct a comparative analysis of refrigerants, a vapor compression refrigeration test rig is typically employed. The methodology involves operating the system with each refrigerant under controlled conditions and measuring key parameters to calculate performance metrics.
Typical Experimental Setup: A standard experimental setup consists of a hermetically sealed compressor, a condenser (or gas cooler for transcritical CO2), a thermostatic expansion valve, and an evaporator.[16][17] The system is instrumented with pressure gauges on the high and low-pressure sides and temperature sensors (thermocouples) at the inlet and outlet of each major component.[16][18] An energy meter measures the power consumption of the compressor.[16][17] For heat pump applications, water circuits with flow meters and temperature sensors are used to measure the heat absorbed and rejected in the evaporator and condenser.
Procedure:
-
Evacuation and Charging: The system is first evacuated to remove air and moisture before being charged with the refrigerant being tested (e.g., R-134a).[18]
-
Setting Conditions: The experiment is run under various simulated environmental conditions. For instance, the ambient temperature for the condenser and the cooling load on the evaporator are controlled.[12]
-
Data Acquisition: Once the system reaches a steady state, pressures, temperatures, and compressor power consumption are recorded at regular intervals.[18]
-
Refrigerant Swap: After completing the tests for the first refrigerant, it is safely recovered, and the system is evacuated again before being charged with the second refrigerant (e.g., CO2) for a new set of experiments under the same operating conditions.[18]
-
Calculations: The collected data is used to calculate key performance parameters, including the refrigeration effect, compressor work, and the Coefficient of Performance (COP).
References
- 1. researchgate.net [researchgate.net]
- 2. R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives [winsen-sensor.com]
- 3. refrigerantscenter.com [refrigerantscenter.com]
- 4. coolplanet.io [coolplanet.io]
- 5. iris.univpm.it [iris.univpm.it]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 9. matec-conferences.org [matec-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. CO₂ Vs R134a In Heat Pump Hot Water Systems — What Homeowners Should Know | The Cylinder Guy [cylinderguy.co.nz]
- 12. iifiir.org [iifiir.org]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. icrepq.com [icrepq.com]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. noveltyjournals.com [noveltyjournals.com]
A Comparative Guide to Validating the Purity of 1,1,1,2-Tetrafluoroethane and Its Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and materials is paramount. This guide provides a comprehensive comparison of methods for validating the purity of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a common refrigerant and propellant, and its leading alternatives: R290 (propane), HFO-1234yf, and carbon dioxide (R-744). The primary and most definitive analytical technique for this purpose is gas chromatography (GC), often coupled with mass spectrometry (GC-MS) for unequivocal identification of impurities.
Comparative Analysis of Purity and Impurities
The purity of refrigerants is critical for the safety, efficiency, and longevity of refrigeration systems. Impurities can lead to operational issues, equipment failure, and safety hazards. The following table summarizes the typical purity specifications and common impurities for HFC-134a and its alternatives.
| Refrigerant | Typical Purity (%) | Common Impurities |
| 1,1,1,2-Tetrafluoroethane (HFC-134a) | ≥ 99.5 | Other hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), chlorofluorocarbons (CFCs), moisture, non-condensable gases (air) |
| R290 (Propane) | ≥ 99.5 | Other hydrocarbons (e.g., isobutane, n-butane), unsaturated hydrocarbons, moisture, sulfur compounds.[1][2][3] |
| HFO-1234yf | ≥ 99.5 | Other isomers, related fluorinated compounds, moisture, non-condensable gases.[4] |
| Carbon Dioxide (R-744) | ≥ 99.9 | Nitrogen, oxygen, argon, moisture, methane (B114726), carbon monoxide, sulfur compounds.[5][6] |
Experimental Protocols for Purity Validation
Gas chromatography is the industry-standard method for the quantitative analysis of refrigerant purity. The following are detailed experimental protocols for the analysis of HFC-134a and its alternatives.
Purity Analysis of 1,1,1,2-Tetrafluoroethane (HFC-134a) by Gas Chromatography
This method is used to determine the purity of HFC-134a and identify and quantify its volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column suitable for the separation of volatile fluorocarbons, such as a DB-1 or equivalent (e.g., 60 m x 0.25 mm ID, 1.0 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector: Split/splitless injector. A gas sampling valve is required for introducing gaseous samples.
-
Injector Temperature: 150°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Detector:
-
FID: Temperature: 250°C.
-
MS: Mass range: 15-300 amu.
-
-
Sample Preparation: Gaseous samples are introduced directly into the GC using a gas-tight syringe or a gas sampling loop. Liquid samples are vaporized before introduction.
-
Data Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks (excluding the solvent peak, if any) and multiplying by 100.[7][8] Impurities are identified by comparing their retention times and mass spectra to those of known standards.
Purity Analysis of R290 (Propane) by Gas Chromatography
This protocol is designed for the analysis of refrigerant-grade propane.
-
Instrumentation: Gas chromatograph with an FID.
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.32 mm ID, 1.0 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector: Split/splitless injector with a gas sampling valve.
-
Injector Temperature: 200°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
-
Detector (FID): Temperature: 250°C.
-
Sample Preparation: Gaseous samples are injected using a gas sampling valve.
-
Data Analysis: Purity is determined by area normalization. Identification of impurities is based on retention time comparison with known standards.
Purity Analysis of HFO-1234yf by Gas Chromatography
This method is suitable for determining the purity of HFO-1234yf.
-
Instrumentation: Gas chromatograph with an FID or MS detector.
-
Column: A mid-polarity capillary column, such as a DB-624 or equivalent.
-
Carrier Gas: Helium.
-
Injector: Split/splitless with a gas sampling valve.
-
Injector Temperature: 180°C
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
-
Detector:
-
FID: Temperature: 250°C.
-
MS: Mass range: 20-250 amu.
-
-
Sample Preparation: Direct injection of the gaseous sample.
-
Data Analysis: Purity is calculated using the area percent method. Impurities are identified via retention time and mass spectral data.
Purity Analysis of Carbon Dioxide (R-744) by Gas Chromatography
This protocol is for the analysis of beverage-grade or refrigerant-grade CO2.
-
Instrumentation: Gas chromatograph with a Thermal Conductivity Detector (TCD) for permanent gases and an FID for hydrocarbons. A methanizer may be used to convert CO and CO2 to methane for sensitive detection by FID.
-
Columns: A packed column (e.g., Porapak Q) for the separation of light hydrocarbons and a molecular sieve column for permanent gases (N2, O2, Ar, CO).
-
Carrier Gas: Helium.
-
Injector: Gas sampling valve.
-
Oven Temperature: Isothermal analysis is often sufficient, for example, 70°C.
-
Detector (TCD): Temperature: 150°C.
-
Sample Preparation: Direct injection of the gaseous sample.
-
Data Analysis: Quantification is performed using external standards for each expected impurity.
Workflow for Refrigerant Purity Validation
The following diagram illustrates the general workflow for validating the purity of a refrigerant sample using gas chromatography.
Caption: Workflow for Refrigerant Purity Validation by GC.
Alternative and Complementary Analytical Methods
While GC is the primary method for definitive purity assessment, other techniques can be used for screening or specific impurity analysis:
-
Karl Fischer Titration: This is the standard method for determining the water content in refrigerants, which is a critical parameter.
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used for the identification of the bulk material and certain impurities, particularly in a process setting.
-
Non-Dispersive Infrared (NDIR) Analyzers: Handheld refrigerant identifiers often use NDIR technology to quickly determine the type of refrigerant and its approximate purity.[9] These are useful for field screening but are not as accurate or comprehensive as GC methods.[9]
References
- 1. diversifiedcpc.com [diversifiedcpc.com]
- 2. r290propane.com [r290propane.com]
- 3. leerinc.com [leerinc.com]
- 4. climalife.co.uk [climalife.co.uk]
- 5. idc-online.com [idc-online.com]
- 6. Trace gas analysis for CO2 purity control | DURAG GROUP [durag.com]
- 7. youtube.com [youtube.com]
- 8. birchbiotech.com [birchbiotech.com]
- 9. ieaghg.org [ieaghg.org]
A Comprehensive Performance Showdown: R-134a vs. R-1234yf
A deep dive into the thermodynamic and operational characteristics of two key refrigerants, supported by experimental evidence.
The automotive and HVAC industries have been undergoing a significant transition in refrigerant technology, driven by mounting environmental concerns. For years, R-134a (a hydrofluorocarbon or HFC) was the industry standard. However, its high Global Warming Potential (GWP) has necessitated a shift towards more environmentally friendly alternatives. Enter R-1234yf, a hydrofluoroolefin (HFO) with a significantly lower GWP. This guide provides a detailed, objective comparison of the performance of R-134a and R-1234yf for researchers, scientists, and professionals in the field.
Environmental and Physical Properties: A Stark Contrast
The most significant difference between R-134a and R-1234yf lies in their environmental impact. R-1234yf has a GWP of less than 1, a dramatic reduction from R-134a's GWP of approximately 1430.[1][2][3] Both refrigerants have an Ozone Depletion Potential (ODP) of zero.[1][4] This stark difference in GWP is the primary driver for the industry's transition to R-1234yf to comply with increasingly stringent environmental regulations.[2][5][6]
| Property | R-134a | R-1234yf |
| Chemical Formula | CH2FCF3 | CF3CF=CH2 |
| Type | Hydrofluorocarbon (HFC) | Hydrofluoroolefin (HFO) |
| Global Warming Potential (GWP) | ~1430[1][2][7] | <1[1][3] |
| Ozone Depletion Potential (ODP) | 0[1][4][7] | 0[4] |
| ASHRAE Safety Classification | A1 (Non-flammable)[8] | A2L (Mildly flammable)[7][9] |
Performance Under Experimental Conditions
Numerous studies have experimentally compared the performance of R-134a and R-1234yf, primarily in automotive air conditioning (AAC) systems. The general consensus is that while the performance of R-1234yf is comparable to R-134a, there are notable differences in cooling capacity and coefficient of performance (COP).
Experimental findings indicate that R-1234yf generally exhibits a slightly lower cooling capacity and COP compared to R-134a when used as a drop-in replacement in systems designed for R-134a.[10][11][12][13] The reduction in cooling capacity can range from 5% to 25%, while the COP may be lower by 2.7% to 14.5%, depending on the operating conditions.[11][12][13] However, in systems optimized for R-1234yf, particularly those incorporating an internal heat exchanger, the performance gap can be significantly narrowed, and in some cases, R-1234yf can outperform R-134a, especially at lower condensing temperatures.[10][14][15]
| Performance Metric | R-134a | R-1234yf | Key Observations |
| Cooling Capacity | Higher | 5-25% Lower in non-optimized systems[11][13] | The difference is less pronounced in optimized systems and at lower condensing temperatures.[10] |
| Coefficient of Performance (COP) | Higher | 2.7-14.5% Lower in non-optimized systems[11][12][13] | Performance of R-1234yf improves with system optimization, such as the use of an internal heat exchanger.[14][15] |
| Compressor Power Consumption | Slightly Higher | Up to 11% Lower[11][13] | R-1234yf may require less power to achieve its cooling effect. |
| Compressor Discharge Temperature | Higher | Lower[11] | This can have implications for compressor durability and lubricant stability. |
| Refrigerant Charge | Higher | ~10% Lower[11][12] | R-1234yf has a lower density, requiring less refrigerant mass for a full charge. |
Experimental Protocol for Performance Evaluation
To ensure a fair and accurate comparison between R-134a and R-1234yf, a standardized experimental setup and methodology are crucial. The following protocol outlines a typical approach for testing these refrigerants in a vapor compression refrigeration system, such as a bench tester for automotive air conditioners.
1. Experimental Apparatus:
A vapor compression loop is the core of the experimental setup.[16] This typically includes:
-
A variable speed compressor to simulate different engine RPMs.
-
A condenser (e.g., water-cooled shell-and-tube or air-cooled) to reject heat.
-
A thermostatic or electronic expansion valve to regulate refrigerant flow.
-
An evaporator to absorb heat from a controlled environment (e.g., a psychrometric chamber).
-
Instrumentation for measuring temperature, pressure, and mass flow rate at various points in the cycle.
-
A data acquisition system to record all measurements.
2. Experimental Procedure:
-
System Preparation: The system is first evacuated to remove any air and moisture. The appropriate lubricant for the refrigerant being tested is then charged into the system. R-134a typically uses PAG (Polyalkylene Glycol) oil, while R-1234yf requires specific PAG, PVE, or POE oils due to its higher corrosivity.[8]
-
Refrigerant Charging: The system is charged with the refrigerant being tested (either R-134a or R-1234yf). The optimal charge amount for each refrigerant should be determined experimentally to ensure fair comparison.
-
Setting Operating Conditions: The experiment is conducted under a range of controlled conditions to simulate real-world scenarios. This includes varying:
-
Compressor speed.
-
Evaporator inlet air temperature and humidity.
-
Condenser inlet air or water temperature.
-
-
Data Collection: Once the system reaches a steady state for each operating condition, data is collected for a specified period. This includes temperatures and pressures at the inlet and outlet of each major component (compressor, condenser, evaporator), as well as the refrigerant mass flow rate and compressor power consumption.
-
Performance Calculation: The collected data is used to calculate key performance indicators, including:
-
Cooling Capacity (Q_evap): Calculated from the enthalpy change of the refrigerant across the evaporator and the mass flow rate.
-
Compressor Power (W_comp): Measured directly.
-
Coefficient of Performance (COP): Calculated as the ratio of cooling capacity to compressor power (COP = Q_evap / W_comp).
-
3. Data Analysis:
The calculated performance metrics for R-134a and R-1234yf are then compared across the range of tested operating conditions. The results are typically presented in graphs and tables to visualize the performance differences.
Visualizing the Experimental Workflow and Logical Comparison
To better understand the process of comparing these two refrigerants, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of the comparison.
Safety and System Compatibility Considerations
A critical point of differentiation is safety. R-134a is non-flammable, while R-1234yf is classified as mildly flammable (A2L).[7][9] This has necessitated design changes in automotive air conditioning systems to mitigate any potential risks, including the use of more robust evaporators.
It is also important to note that R-1234yf and R-134a are not interchangeable.[1] Systems designed for one refrigerant cannot simply be filled with the other without modifications.[8] This is due to differences in thermodynamic properties, required lubricants, and service port connections.[8]
Conclusion
The transition from R-134a to R-1234yf represents a significant step forward in reducing the environmental impact of refrigeration and air conditioning systems. While experimental data shows that R-1234yf may have a slightly lower cooling capacity and COP in non-optimized systems, its performance is comparable to R-134a, and can even be superior under certain conditions in systems designed specifically for its use. The primary driver for its adoption is its dramatically lower GWP. For researchers and drug development professionals who rely on controlled temperature environments, understanding the performance characteristics and system requirements of these refrigerants is crucial for both regulatory compliance and operational efficiency. The ongoing research and development in this area will likely lead to further improvements in the performance of low-GWP refrigerants and the systems that utilize them.
References
- 1. nbinno.com [nbinno.com]
- 2. MAIN differences between R134A and R1234yf Refrigerants [17thstreetauto.com]
- 3. silvafamilyautomotive.com [silvafamilyautomotive.com]
- 4. R1234yf Vs R134a: What Is the Difference Between R1234yf and R134a? - LECRON SHARE [lecronchem.com]
- 5. erefrigerants.com [erefrigerants.com]
- 6. mastservicecenter.net [mastservicecenter.net]
- 7. royalrefrigerants.com [royalrefrigerants.com]
- 8. m.youtube.com [m.youtube.com]
- 9. royalrefrigerants.com [royalrefrigerants.com]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. umpir.ump.edu.my [umpir.ump.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ccacoalition.org [ccacoalition.org]
- 15. ijariie.com [ijariie.com]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
A Comparative Environmental Life Cycle Assessment of HFC-134a and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental life cycle assessment (LCA) of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) with its leading alternatives. The following sections present quantitative data, detailed experimental protocols, and visual representations of the key processes involved in assessing the environmental impact of these refrigerants. This information is intended to support informed decision-making in research, development, and procurement, particularly in applications relevant to the pharmaceutical and biotechnology industries where temperature control is critical.
Comparative Data on Environmental Performance
The environmental impacts of refrigerants are most commonly assessed using metrics such as Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). A comprehensive life cycle assessment, however, considers a broader range of environmental impacts from raw material extraction to end-of-life, including upstream emissions from manufacturing. The data presented below summarizes key environmental performance indicators for HFC-134a and its primary alternatives.
| Refrigerant | Chemical Name | GWP (100-year) | Atmospheric Lifetime (years) | ODP | Upstream GHG Emissions (kg CO2e/kg of refrigerant) |
| HFC-134a | 1,1,1,2-tetrafluoroethane | 1,430[1] | 14 | 0 | 3.6[2] |
| HFO-1234yf | 2,3,3,3-tetrafluoropropene | <1 | 0.03 (11 days) | 0 | 10.9[2] |
| R-744 (CO2) | Carbon Dioxide | 1 | ~100 | 0 | Varies by source |
| HFC-152a | 1,1-difluoroethane | 124 | 1.4 | 0 | Not readily available |
| R-290 | Propane | 3 | 0.04 (14 days) | 0 | Varies by source |
Experimental Protocols: Life Cycle Assessment (LCA)
The life cycle assessments of refrigerants are conducted in accordance with the principles and framework established by the International Organization for Standardization (ISO) 14040 and 14044 standards.[3][4] These standards provide a systematic approach to evaluating the environmental aspects and potential impacts associated with a product over its entire life.
Goal and Scope Definition
The primary goal of an LCA for a refrigerant is to quantify its environmental impact throughout its life cycle. The scope of the assessment is typically "cradle-to-grave," encompassing all stages from raw material extraction to end-of-life management.[5][6][7][8]
-
Functional Unit: The functional unit provides a reference to which all inputs and outputs are related. For a refrigerant LCA, a common functional unit is the cooling provided over a specific period, for example, "1 kilowatt-hour of cooling" or "the total cooling delivered over the 10-year operational life of a specific piece of equipment."[3][9][10][11] This ensures a fair comparison between different refrigerants that may have different performance characteristics.
-
System Boundaries: The system boundaries define the processes to be included in the LCA.[9][10] For a cradle-to-grave assessment of a refrigerant, the system boundaries include:
-
Raw Material Acquisition: Extraction and processing of raw materials required for the synthesis of the refrigerant.[6][8]
-
Manufacturing: The chemical synthesis, purification, and packaging of the refrigerant.[7][8]
-
Transportation: Distribution of the refrigerant from the manufacturing facility to the point of use.
-
Use Phase: The operational life of the refrigerant in a cooling system, including potential leakage and the energy consumption of the equipment.[3][8]
-
End-of-Life: The recovery, recycling, reclamation, or destruction of the refrigerant at the end of the equipment's life.[6][8]
-
Life Cycle Inventory (LCI)
This phase involves the compilation and quantification of inputs and outputs for a product throughout its life cycle.[5][6][9] This is a data-intensive process that includes:
-
Inputs: Raw materials, energy (electricity, thermal energy), water, and other resources.
-
Outputs: Emissions to air, water, and soil; waste products; and co-products.
Data is collected from various sources, including manufacturing plants, scientific literature, and life cycle inventory databases such as Ecoinvent.
Life Cycle Impact Assessment (LCIA)
The LCIA phase evaluates the potential environmental impacts of the inputs and outputs identified in the LCI.[5][6] This involves:
-
Classification: Assigning the LCI results to different environmental impact categories.
-
Characterization: Converting the LCI results into common units for each impact category using characterization factors. Key impact categories for refrigerants include:
-
Global Warming Potential (GWP)
-
Ozone Depletion Potential (ODP)
-
Acidification Potential
-
Eutrophication Potential
-
Smog Formation Potential
-
Interpretation
Visualizing the Life Cycle and Assessment Process
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Cradle-to-Grave Life Cycle of a Refrigerant.
Caption: ISO 14040/44 Life Cycle Assessment Workflow.
References
- 1. epa.gov [epa.gov]
- 2. theicct.org [theicct.org]
- 3. tandfonline.com [tandfonline.com]
- 4. What are ISO 14040 and 14044? The Complete Guide to LCA Standards - Decerna [decerna.co.uk]
- 5. Life Cycle Assessment – Foundations of Chemical and Biological Engineering I [pressbooks.bccampus.ca]
- 6. Refrigerant Lifecycle Analysis → Term [energy.sustainability-directory.com]
- 7. Refrigerant Lifecycle Impact → Term [esg.sustainability-directory.com]
- 8. Cradle to Grave: A Deep Dive into the Linear Product Lifecycle [scope3.co]
- 9. Life cycle assessment (LCA) framework definitions: GreenVoyage2050 [greenvoyage2050.imo.org]
- 10. ecoil.tuc.gr [ecoil.tuc.gr]
- 11. energy.gov [energy.gov]
A Comparative Guide to the Solvent Properties of Tetrafluoroethane and Supercritical CO2 for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in pharmaceutical research and development, impacting everything from extraction efficiency to drug formulation. In the quest for greener and more efficient processes, tetrafluoroethane (HFC-134a) and supercritical carbon dioxide (scCO2) have emerged as promising alternatives to traditional organic solvents. This guide provides an objective comparison of their solvent properties, supported by experimental data, to aid in the selection of the optimal solvent for specific applications.
Executive Summary
This compound and supercritical CO2 offer distinct advantages and disadvantages as solvents. HFC-134a, a hydrofluorocarbon, is a relatively polar solvent, making it particularly effective for dissolving polar and moderately polar compounds. In contrast, scCO2 is a non-polar solvent, excelling at dissolving non-polar and small molecules.[1] The "tunability" of scCO2's solvent power by adjusting pressure and temperature is a key advantage, allowing for selective extractions.[2] However, its inability to dissolve many polar compounds without the use of co-solvents can be a limitation.[3] This guide will delve into a detailed comparison of their physical and solvent properties, supported by experimental data and protocols.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key physical and solvent properties of this compound and supercritical CO2.
Table 1: Physical Properties
| Property | 1,1,1,2-Tetrafluoroethane (HFC-134a) | Supercritical Carbon Dioxide (scCO2) |
| Molecular Formula | C2H2F4 | CO2 |
| Molecular Weight ( g/mol ) | 102.03 | 44.01 |
| Critical Temperature (°C) | 101.1 | 31.1 |
| Critical Pressure (MPa) | 4.06 | 7.38 |
| Dipole Moment (D) | 2.05 | 0 |
| Dielectric Constant (liquid, 25°C) | 9.5 | 1.0 - 1.6 (variable with density)[1] |
Table 2: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a numerical method for predicting the solubility of a material in a solvent. They are based on the principle that "like dissolves like," where similarity is defined by three parameters: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding forces).
| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Conditions |
| 1,1,1,2-Tetrafluoroethane | 15.3 | 8.8 | 5.1 | - |
| Supercritical CO2 | 12.2 | 4.7 | 5.2 | 298.15 K, 20 MPa[4] |
| Supercritical CO2 | 7.5 - 10 | 3 - 5.5 | 2 - 6 | Variable with T&P[5] |
Note: The HSP values for scCO2 are highly dependent on temperature and pressure.
Table 3: Comparative Solubility of Selected Compounds
While comprehensive comparative data is sparse, the following examples illustrate the differing solvent capabilities:
| Compound | Solubility in Subcritical HFC-134a | Solubility in Supercritical CO2 | Reference |
| 4-Aminosalicylic Acid | Significantly higher | Lower | [6] |
| L-Proline | Much higher | Lower | [6] |
These examples highlight the superior performance of HFC-134a for dissolving these polar pharmaceutical compounds.
Experimental Protocols
Determination of Solute Solubility in Supercritical and Subcritical Fluids
The solubility of a solid or liquid in a supercritical or subcritical fluid can be determined using either a static or a dynamic method.
1. Static Method:
-
Principle: A known amount of the solute is placed in a high-pressure view cell. The cell is then filled with the solvent (HFC-134a or CO2) and brought to the desired temperature and pressure. The system is allowed to reach equilibrium with constant stirring. A sample of the saturated solution is then carefully withdrawn and the amount of dissolved solute is determined, typically by gravimetric analysis after depressurization or by chromatographic techniques.[7]
-
Apparatus: The core of the setup is a high-pressure equilibrium cell, often equipped with a window for visual observation. It includes a high-pressure pump for the solvent, a thermostat for temperature control, a pressure transducer, and a sampling system.
2. Dynamic Method:
-
Principle: A continuous flow of the solvent is passed through a bed of the solid solute at a constant temperature and pressure. The solvent becomes saturated with the solute. The saturated stream is then depressurized, causing the solute to precipitate in a collection vessel. The amount of precipitated solute and the total volume of solvent passed are measured to determine the solubility.[7]
-
Apparatus: This method requires a high-pressure pump, a thermostatted extraction vessel containing the solute, a back-pressure regulator to maintain the system pressure, and a collection system (e.g., a cold trap or a solvent-filled impinger) to capture the precipitated solute.
Determination of Hansen Solubility Parameters (HSP)
The HSP of a material can be experimentally determined by observing its solubility or swelling in a range of solvents with known HSPs.
-
Principle: A sample of the material is tested for its solubility in a series of well-characterized solvents. The solvents are then classified as "good" (dissolves or swells the material) or "bad" (does not). A sphere is then computationally fitted in the three-dimensional Hansen space that encloses all the "good" solvents while excluding the "bad" ones. The center of this sphere represents the Hansen Solubility Parameters of the material.[8][9]
-
Procedure:
-
Select a range of solvents with diverse and known HSPs.
-
Test the solubility or swelling of the material in each solvent.
-
Assign a score to each solvent based on the degree of interaction (e.g., 1 for complete dissolution, 0 for no interaction).
-
Use software (like HSPiP) to calculate the HSP of the material by finding the center of the solubility sphere that best fits the experimental data.[10]
-
Mandatory Visualizations
Caption: General solubility trends of HFC-134a and scCO2 for different solute polarities.
Caption: Experimental workflow for determining Hansen Solubility Parameters.
Applications in Pharmaceutical Development
Natural Product Extraction
Both this compound and supercritical CO2 are employed for the extraction of bioactive compounds from natural sources, offering a "greener" alternative to traditional organic solvents.
-
Supercritical CO2: Widely used for extracting non-polar compounds like lipids, essential oils, and carotenoids.[2][11] Its selectivity, achieved by tuning pressure and temperature, allows for the fractionation of extracts.[3] However, for polar compounds like phenolics and alkaloids, a polar co-solvent (e.g., ethanol) is often required to enhance extraction efficiency.[3]
-
This compound: Due to its higher polarity, HFC-134a can be more effective in extracting a broader range of compounds, including moderately polar ones, without the need for co-solvents.[12] It has been successfully used for the extraction of essential oils and other valuable natural products.[13][14]
Drug Micronization and Formulation
The formation of micron- and nano-sized drug particles is crucial for enhancing the dissolution rate and bioavailability of poorly water-soluble drugs.[15][16][17][18]
-
Supercritical CO2: Several techniques utilizing scCO2 have been developed for particle engineering, including:
-
Rapid Expansion of Supercritical Solutions (RESS): The drug is dissolved in scCO2, and the solution is rapidly depressurized, causing the drug to precipitate as fine particles. This method is suitable for drugs soluble in scCO2.[19][20]
-
Supercritical Anti-Solvent (SAS): The drug is dissolved in a conventional organic solvent, and this solution is sprayed into a vessel containing scCO2. The scCO2 acts as an anti-solvent, causing the drug to precipitate. This is suitable for drugs that are poorly soluble in scCO2.[21][22]
-
-
This compound: HFC-134a has also been investigated for drug micronization, often in processes where it is used as a propellant in metered-dose inhalers or in depressurization-based crystallization processes.[23][24][25] Its ability to dissolve a wider range of drugs can be advantageous in certain formulation strategies.
Drug Delivery Systems
Both solvents are being explored for the development of advanced drug delivery systems.
-
Supercritical CO2: Used in the preparation of various drug delivery platforms, including polymeric micro and nanoparticles, liposomes, and solid dispersions.[21][26][27][28] The mild processing conditions of scCO2 are particularly beneficial for heat-sensitive drugs.
-
This compound: Its primary role in drug delivery has been as a propellant in metered-dose inhalers for pulmonary drug delivery.[29][30] However, its potential as a processing solvent for creating drug-loaded matrices is an area of ongoing research.
Conclusion
The choice between this compound and supercritical CO2 as a solvent depends heavily on the specific application and the polarity of the target solute. Supercritical CO2 stands out for its non-toxic, non-flammable nature and the tunability of its solvent power, making it an excellent choice for non-polar compounds. This compound, with its inherent polarity, offers a significant advantage for dissolving a broader range of pharmaceutical compounds without the need for co-solvents. By understanding the distinct properties and performance characteristics of each solvent, researchers and drug development professionals can make informed decisions to optimize their processes, leading to the development of safer, more efficient, and effective pharmaceutical products.
References
- 1. Supercritical carbon dioxide: a solvent like no other - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.unimap.edu.my [dspace.unimap.edu.my]
- 3. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hansen-solubility.com [hansen-solubility.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. kinampark.com [kinampark.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What products can be produced with supercritical CO2 extraction? The floor to the experts - Separeco [separeco.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Subcritical Extracts from Major Species of Oil-Bearing Roses—A Comparative Chemical Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Micron-size drug particles: common and novel micronization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. onlinepharmacytech.info [onlinepharmacytech.info]
- 19. Supercritical and Near Critical CO2 Micronization - Separeco [separeco.com]
- 20. Micronization of Cetirizine Using Rapid Expansion of Supercritical Carbon Dioxide [scirp.org]
- 21. PLA/PLGA-Based Drug Delivery Systems Produced with Supercritical CO2—A Green Future for Particle Formulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MICRONIZATION OF MATERIALS USING SUPERCRITICAL CO2 AS ANTISOLVENT AGENT | Office for the Transfer of Research Results [ucm.es]
- 23. 1,1,1,2-Tetrafluoroethane - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. This compound (HFC 134A) propellant-driven aerosols of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Drug Delivery System Using Supercritical Carbon Dioxide [jstage.jst.go.jp]
- 27. Applications of supercritical CO2 in the fabrication of polymer systems for drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. royalsocietypublishing.org [royalsocietypublishing.org]
- 29. 1,1,1,2-Tetrafluoroethane (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. 1,1,1,2-Tetrafluoroethane (R-134a) - EFC [efcgases.com]
A Comparative Guide to the Validation of Analytical Methods for Tetrafluoroethane in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) in environmental matrices. The information presented is intended to assist researchers in selecting the most appropriate methodology for their specific application, based on key performance indicators and detailed experimental protocols.
Comparison of Analytical Method Performance
The selection of an analytical method for tetrafluoroethane quantification is dependent on the environmental matrix, the required sensitivity, and the available instrumentation. Gas chromatography (GC) is the predominant technique, coupled with various detectors and sample introduction systems. The following table summarizes the performance of common methods.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision | Accuracy/Recovery | Key Advantages | Key Disadvantages |
| GC-FID | Air | LOD: ~1 µ g/sample (NIOSH 2541 for Formaldehyde) | RSD: 0.52% (NIOSH 2541 for Formaldehyde)[1] | Mean Recovery: 93% (for HFO-1234yf)[2] | Robust, cost-effective, excellent for quantification of known analytes.[1] | Not suitable for definitive identification of unknown compounds. |
| GC-MS (Canister Sampling) | Air | MDL: ≤ 0.5 ppbv (Required by EPA TO-15); Achievable MDL: ~0.06 ppbv[3][4] | Replicate Precision: <25% difference (EPA TO-15)[4] | Audit Accuracy: ±30% (EPA TO-15)[4] | High specificity and confirmatory identification, high sensitivity.[5] | Higher equipment cost, can be affected by high sample humidity.[6] |
| Headspace GC-MS | Water | Dynamic Mode LOD: 0.5 ppb (for general VOCs); Static Mode LOD: 10 ppb (for general VOCs) | - | - | High-throughput, minimal sample preparation. | Less sensitive than Purge and Trap for very low concentrations. |
| Purge and Trap GC-MS | Water | LOD: 2.1 x 10⁻¹ pmol/kg (~5-6 pptv) (using GC-AED)[3] | - | >80% for most VCHs[4] | Excellent sensitivity for volatile compounds, well-established EPA methods.[5] | More complex setup than headspace, potential for carryover. |
| Headspace GC-FID | Water/Blood | Analytical Range: 5.8-3298 ng/mL (in blood); LOQ: <10 ppb (for dissolved gases)[6] | - | - | Automated and robust for higher concentration samples.[7] | Lower sensitivity compared to GC-MS or Purge and Trap. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols represent typical procedures and may require optimization for specific laboratory conditions and sample characteristics.
Analysis of this compound in Air by GC-MS (Based on US EPA Method TO-15)
This method is suitable for the determination of volatile organic compounds (VOCs), including this compound, in air collected in specially-prepared canisters.
a) Sample Collection:
-
Air samples are collected in passivated stainless steel canisters (e.g., Summa canisters).
-
Sampling can be performed as a grab sample or over an integrated time period using a flow-restricting device.
-
Sub-ambient pressure sampling is often preferred to minimize contamination from pumps.[8]
b) Sample Preparation/Introduction:
-
The canister is connected to a preconcentration system.
-
A known volume of the air sample is drawn through a cryogenic trap to concentrate the analytes and remove bulk gases like nitrogen and oxygen.
-
Water vapor is often removed using a multisorbent/dry purge technique to prevent interference with the analytical system.[5]
-
The trap is then rapidly heated (thermal desorption), and the analytes are transferred to the GC column.[9][10]
c) GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl/95% dimethylpolysiloxane (e.g., Rxi-5Sil MS), is commonly used.[4]
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A temperature program is employed to separate the volatile compounds. A typical program might start at a sub-ambient temperature (e.g., -20°C) and ramp up to a higher temperature (e.g., 200°C).[11]
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification of unknowns or Selected Ion Monitoring (SIM) for enhanced sensitivity of target compounds.[8]
-
Identification: Based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).
-
Quantification: Based on the integrated area of a characteristic ion, using an internal or external standard calibration.
-
Analysis of this compound in Water by Purge and Trap GC-MS
This is a highly sensitive method for the analysis of volatile organic compounds in aqueous samples.
a) Sample Collection:
-
Water samples are collected in glass vials with zero headspace to prevent loss of volatile analytes.
-
Samples should be preserved, typically by acidification, and stored at 4°C.
b) Sample Preparation/Introduction (Purge and Trap):
-
A known volume of the water sample (e.g., 5-25 mL) is placed in a purging vessel.[5]
-
An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate for a specific time.
-
The volatile this compound is purged from the water and carried into a sorbent trap.
-
The trap is then heated, and the desorbed analytes are backflushed into the GC inlet.
c) GC-MS Analysis:
-
The GC-MS conditions are similar to those described for air analysis.
-
The column and temperature program are optimized for the separation of volatile compounds purged from the water matrix.
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the analytical workflow and a comparison of the key methods.
References
- 1. cdc.gov [cdc.gov]
- 2. scribd.com [scribd.com]
- 3. epa.gov [epa.gov]
- 4. Rapid Determination of TO-15 Volatile Organic Compounds (VOCs) in Air [restek.com]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enthalpy.com [enthalpy.com]
- 9. agilent.com [agilent.com]
- 10. Thermal Desorption GCMS | Contaminant analysis | EAG [eag.com]
- 11. US20070258909A1 - Method for the Analysis of 1,1,1,2-Tetrafluoroethane - Google Patents [patents.google.com]
A Comparative Guide to Thermodynamic Models for R-134a
For researchers, scientists, and drug development professionals seeking accurate thermodynamic property data for the refrigerant R-134a, selecting an appropriate thermodynamic model is a critical first step. This guide provides a comparative analysis of several widely used models, supported by experimental data, to aid in this selection process.
The accurate prediction of thermodynamic properties such as vapor pressure, density, enthalpy, and heat capacity is essential for process simulation, equipment design, and safety analysis. This guide focuses on the cross-validation of prominent thermodynamic models for R-134a, including the highly accurate Modified Benedict-Webb-Rubin (MBWR) equation of state and several widely used cubic equations of state: Peng-Robinson (PR), Soave-Redlich-Kwong (SRK), and their modifications.
Performance Comparison of Thermodynamic Models
The performance of these models is evaluated by comparing their calculated values for various thermodynamic properties against experimental data. The primary source of high-quality experimental data for R-134a is the National Institute of Standards and Technology (NIST).[1][2][3][4][5] The accuracy of each model is typically reported in terms of Average Absolute Deviation (AAD) from the experimental values.
Multi-Parameter Equation of State: Modified Benedict-Webb-Rubin (MBWR)
The 32-term modified Benedict-Webb-Rubin (MBWR) equation of state is widely regarded as the most accurate model for the thermodynamic properties of R-134a over a wide range of temperatures and pressures.[1][2][3][4][5] This model was developed by fitting a multi-property dataset from NIST, including P-V-T properties, heat capacity, and speed of sound data.[1]
| Property | Average Absolute Deviation (%) |
| Density | ±0.2%[1] |
| Constant-Volume Heat Capacity | ±1.0%[1] |
| Sound Velocity | ±0.6%[1] |
Cubic Equations of State
Cubic equations of state, such as the Peng-Robinson (PR) and Soave-Redlich-Kwong (SRK) equations, are simpler in form and computationally less expensive than the MBWR equation. While generally less accurate, they are widely used in engineering applications. A study comparing four cubic equations of state for calculating the saturated vapor and liquid volumes of R-134a in the temperature range of -50 to 90 °C yielded the following average deviations:
| Equation of State | Saturated Vapor Volume AAD (%) | Saturated Liquid Volume AAD (%) |
| Soave-Redlich-Kwong (SRK) | 3.35%[6] | 18.64%[6] |
| Peng-Robinson (PR) | 1.90%[6] | 4.76%[6] |
| T-L | 1.63%[6] | 4.12%[6] |
| S-Y | 2.00%[6] | 5.21%[6] |
From this comparison, the T-L and PR equations of state demonstrate higher accuracy for predicting the saturated volume of R-134a compared to the SRK and S-Y equations.[6]
Experimental Protocols
The validation of these thermodynamic models relies on accurate and precise experimental data. The following are detailed methodologies for measuring key thermodynamic properties of refrigerants like R-134a.
Vapor Pressure Measurement (Vapor-Liquid Equilibrium Recirculation Apparatus)
A common method for measuring vapor pressure is through a vapor-liquid equilibrium (VLE) recirculation apparatus.
Methodology:
-
Sample Preparation: The refrigerant sample is first degassed to remove any non-condensable impurities.
-
Equilibrium Cell: The degassed sample is introduced into a temperature-controlled equilibrium cell.
-
Recirculation: The liquid phase is continuously circulated from the bottom of the cell to the top, where it is sprayed into the vapor phase to promote rapid equilibrium.
-
Temperature and Pressure Measurement: The temperature of the equilibrium mixture is precisely measured using a calibrated resistance thermometer. The pressure is measured with a high-accuracy pressure transducer.
-
Data Acquisition: Once the system reaches a steady state, indicated by stable temperature and pressure readings, the data is recorded.
-
Isothermal or Isobaric Scans: Measurements are typically performed by holding either the temperature or pressure constant while varying the other parameter.
Density Measurement (Vibrating Tube Densitometer)
Vibrating tube densitometers are widely used for accurate density measurements of liquids and gases.
Methodology:
-
Sample Injection: The R-134a sample is injected into a U-shaped tube within the densitometer.
-
Oscillation: The tube is electromagnetically excited to oscillate at its natural frequency.
-
Frequency Measurement: The period of oscillation is precisely measured. This period is directly related to the total mass of the tube and the sample it contains.
-
Temperature and Pressure Control: The temperature of the vibrating tube is accurately controlled using a thermostat, and the pressure of the sample is measured with a pressure transducer.
-
Calibration: The instrument is calibrated using fluids of known density, such as water and a vacuum.
-
Density Calculation: The density of the sample is calculated from the measured oscillation period and the calibration constants.
Enthalpy and Heat Capacity Measurement (Calorimetry)
Calorimetry is used to measure the heat absorbed or released by a substance, from which enthalpy and heat capacity can be derived. Adiabatic calorimetry is a common technique for high-precision measurements.
Methodology:
-
Sample Cell: A known mass of the R-134a sample is placed in a sealed sample cell within the calorimeter.
-
Adiabatic Shield: The sample cell is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample cell, minimizing heat exchange with the surroundings.
-
Heating: A measured amount of electrical energy is supplied to a heater within the sample cell, causing a rise in temperature.
-
Temperature Measurement: The temperature of the sample is precisely measured before and after the energy input using a calibrated thermometer.
-
Heat Capacity Calculation: The heat capacity is calculated from the amount of energy supplied and the resulting temperature change.
-
Enthalpy Calculation: Enthalpy changes can be determined by integrating the heat capacity over a specific temperature range.
Cross-Validation Workflow
The process of cross-validating a thermodynamic model involves a systematic comparison of the model's predictions with experimental data. This workflow ensures the reliability and accuracy of the model for its intended application.
The diagram illustrates the process, starting from the acquisition of experimental data, which is often compiled in databases like that of NIST. A selection of thermodynamic models is then used to predict the same properties. These predictions are rigorously compared against the experimental data, and the performance of each model is quantified using statistical metrics. The validated model can then be confidently applied in various scientific and engineering applications.
References
A Comparative Analysis of the Toxicological Profiles of Tetrafluoroethane (HFC-134a) and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) and its primary alternatives, focusing on hydrofluoroolefins (HFOs) such as HFO-1234yf and HFO-1234ze, as well as refrigerant blends incorporating these compounds. The information is supported by experimental data from peer-reviewed studies and established testing guidelines.
Executive Summary
Tetrafluoroethane (HFC-134a) and its modern alternatives generally exhibit a low order of acute and chronic toxicity.[1][2][3][4] The primary toxicological concerns for these volatile, gaseous substances are associated with inhalation at very high concentrations, where they can induce central nervous system (CNS) depression and cardiac sensitization.[1][2] While all compounds discussed demonstrate low toxicity, subtle differences in their profiles, particularly concerning developmental toxicity and genotoxicity, warrant careful consideration in specific applications.
Quantitative Toxicity Data
The following table summarizes key quantitative toxicity data for this compound and its alternatives. These values are primarily derived from inhalation studies in animal models.
| Compound | Test Type | Species | Exposure Duration | Result | Reference(s) |
| 1,1,1,2-Tetrafluoroethane (HFC-134a) | Acute Inhalation LC50 | Rat | 4 hours | >500,000 ppm | [1] |
| Cardiac Sensitization (NOAEL) | Dog | 5-10 minutes | 50,000 ppm | [5] | |
| Cardiac Sensitization (LOAEL) | Dog | 5-10 minutes | 75,000 ppm | [5] | |
| 90-Day Inhalation (NOAEL) | Rat | 6 hours/day, 5 days/week | 50,000 ppm | [6] | |
| Developmental Toxicity (NOAEL) | Rat | 6 hours/day | 10,000 ppm | [1] | |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Acute Inhalation LC50 | Rat | 4 hours | >405,800 ppm | [3] |
| Cardiac Sensitization (NOAEL) | Dog | - | 120,000 ppm | [3] | |
| 90-Day Inhalation (NOAEL) | Rat | 6 hours/day, 5 days/week | 50,000 ppm | [3] | |
| Developmental Toxicity (NOAEL) | Rat | - | 50,000 ppm | [3] | |
| Genotoxicity (Ames Test) | S. typhimurium, E. coli | - | Mutagenic at ≥20% with metabolic activation | [3] | |
| trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Acute Inhalation LC50 | Rat | 4 hours | >207,000 ppm | [4] |
| Cardiac Sensitization (NOAEL) | Dog | - | 120,000 ppm | [4] | |
| 90-Day Inhalation (NOAEL) | Rat | 6 hours/day, 5 days/week | 15,000 ppm (heart effects observed) | [4] | |
| Developmental Toxicity (NOAEL) | Rat, Rabbit | - | 15,000 ppm | [4] | |
| Genotoxicity (Ames Test) | - | - | Inactive | [4] | |
| R-513A (HFO-1234yf/HFC-134a blend) | Acute Inhalation LC50 | Rat | 4 hours | >400,000 ppm (for HFO-1234yf component) | [7] |
| Cardiac Sensitization | - | - | May cause cardiac arrhythmia at high concentrations | [8][9] | |
| R-454A (HFO-1234yf/HFC-32 blend) | Acute Toxicity | - | - | Low toxicity, non-toxic | [10] |
| Cardiac Sensitization | - | - | May cause abnormal heart rhythm at high concentrations | [11] |
Key Experimental Protocols
The toxicological data presented are primarily derived from standardized experimental protocols, including those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Inhalation Toxicity (Following OECD Guideline 403)
This study aims to determine the concentration of a substance that is lethal to 50% of the test animals (LC50) following a single inhalation exposure.
-
Animal Model: Typically, young adult rats of a standard laboratory strain are used.[4]
-
Exposure Method: Animals are exposed to the test substance as a gas or vapor in a whole-body or nose-only inhalation chamber for a fixed period, usually 4 hours.[2][4]
-
Concentrations: A range of concentrations are tested to establish a dose-response relationship.[2]
-
Observations: Animals are observed for signs of toxicity and mortality during and after exposure for a period of up to 14 days.[2]
Cardiac Sensitization Test
This experiment evaluates the potential of a substance to make the heart more sensitive to the effects of adrenaline (epinephrine), which can lead to arrhythmias.
-
Animal Model: The beagle dog is the most commonly used model for this assay.[3][6]
-
Procedure:
-
A pre-test intravenous (IV) injection of epinephrine (B1671497) is administered to establish a baseline cardiac response.
-
The animal is then exposed to a specific concentration of the test substance via inhalation for a set period (e.g., 5-10 minutes).
-
During exposure, a challenge dose of epinephrine is administered intravenously.
-
The electrocardiogram (ECG) is continuously monitored for the occurrence of cardiac arrhythmias.[3][5]
-
-
Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for cardiac sensitization are determined.
Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[7][12]
-
Procedure:
-
Tester strains are exposed to the test substance, with and without a metabolic activation system (S9 fraction from rat liver).[13]
-
The bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.
-
The plates are incubated for 48-72 hours.[7]
-
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[7]
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of acute toxicity for these fluorinated hydrocarbons at high concentrations is CNS depression, which is a non-specific effect common to many volatile organic compounds.
The more specific and critical toxicological endpoint is cardiac sensitization . While the precise molecular signaling pathway is not fully elucidated, it is hypothesized to involve the following:
-
Interaction with Cardiac Ion Channels: Halogenated hydrocarbons may interfere with the function of cardiac ion channels, including sodium, potassium, and calcium channels.[14] This can alter the cardiac action potential and create an electrophysiological environment susceptible to arrhythmias.
-
Sensitization to Epinephrine: The presence of the fluorocarbon sensitizes the myocardium to the effects of epinephrine. This means that at a given level of epinephrine (which can be elevated during stress or excitement), the likelihood of developing an arrhythmia is increased.[14][15] The potentiation of catecholamine effects can lead to afterdepolarizations and triggered activity in the heart.[14]
No specific signaling pathways have been identified for the other observed toxicities, such as the mild developmental effects or the genotoxicity of HFO-1234yf in the Ames test. The testicular Leydig cell tumors observed in male rats with chronic HFC-134a exposure are considered a species-specific effect and not relevant to humans.[2]
Comparative Discussion
-
Acute Toxicity: All compounds exhibit very low acute inhalation toxicity, with LC50 values in rats exceeding 200,000 ppm.[1][3][4] This indicates a wide margin of safety for acute exposures under normal conditions.
-
Cardiac Sensitization: HFO-1234yf and HFO-1234ze appear to have a higher NOAEL for cardiac sensitization in dogs (120,000 ppm) compared to HFC-134a (50,000 ppm), suggesting a potentially lower risk for this specific endpoint.[3][4][5]
-
Subchronic Toxicity: While HFC-134a and HFO-1234yf show no adverse effects at concentrations up to 50,000 ppm in 90-day rat studies, HFO-1234ze has a lower NOAEL of 15,000 ppm due to observed effects on the heart (mononuclear cell infiltrates).[3][4][6]
-
Developmental and Reproductive Toxicity: HFC-134a has shown some evidence of developmental effects (delayed ossification) at high concentrations (NOAEL of 10,000 ppm in rats).[1] In contrast, HFO-1234yf and HFO-1234ze did not show developmental toxicity at concentrations up to 50,000 ppm and 15,000 ppm, respectively.[3][4]
-
Genotoxicity: HFO-1234ze and HFC-134a are generally considered non-genotoxic in a standard battery of tests.[2][4] However, HFO-1234yf has shown mutagenic activity in the Ames test at high concentrations and in the presence of metabolic activation.[3] It was not genotoxic in in vivo micronucleus assays.[3]
Conclusion
The alternatives to this compound, particularly HFO-1234yf and HFO-1234ze, present toxicological profiles that are broadly similar to HFC-134a, characterized by low acute and subchronic toxicity. Key differences exist, with the HFOs showing a potentially lower risk of cardiac sensitization but with HFO-1234ze exhibiting some cardiac effects at lower concentrations in subchronic studies. The positive Ames test for HFO-1234yf warrants consideration, although in vivo studies did not indicate genotoxic activity. The selection of an appropriate compound should involve a comprehensive risk assessment that considers the specific application and potential exposure scenarios.
References
- 1. oecd.org [oecd.org]
- 2. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 3. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 1,1,1,2-Tetrafluoroethane (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ecetoc.org [ecetoc.org]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. ecetoc.org [ecetoc.org]
- 11. eCFR :: 40 CFR 798.4350 -- Inhalation developmental toxicity study. [ecfr.gov]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 14. Mechanisms involved in cardiac sensitization by volatile anesthetics: general applicability to halogenated hydrocarbons? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiac sensitization: methodology and interpretation in risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
energy efficiency comparison of R-134a and propane (R-290)
An In-depth Comparison of Energy Efficiency: R-134a vs. Propane (B168953) (R-290)
In the quest for more environmentally friendly and efficient refrigeration technologies, the comparison between traditional hydrofluorocarbon (HFC) refrigerants and natural alternatives has become a focal point for researchers. This guide provides a detailed, data-driven comparison of the energy efficiency of R-134a, a widely used HFC, and R-290 (propane), a natural hydrocarbon refrigerant. The analysis is supported by experimental data and detailed methodologies to offer a comprehensive resource for scientists and professionals in the field.
Thermodynamic Properties: A Foundational Comparison
The energy efficiency of a refrigerant is fundamentally linked to its thermodynamic properties. Propane (R-290) generally exhibits favorable thermodynamic characteristics compared to R-134a, such as a high latent heat of vaporization, which means it can absorb more heat per unit mass.[1] R-290 is a natural hydrocarbon refrigerant that can be obtained directly from liquefied petroleum gas.[2] In contrast, R-134a is a haloalkane refrigerant.[3]
One of the most significant differences lies in their environmental impact. R-134a has a Global Warming Potential (GWP) of 1430, while R-290 has a GWP of just 3.[1][4][5] Both refrigerants have an Ozone Depletion Potential (ODP) of zero.[2][6] Due to its high GWP, R-134a is being phased out in many applications in favor of more sustainable options like R-290.[4]
Table 1: Comparison of Thermodynamic and Physical Properties of R-134a and R-290
| Property | R-134a | R-290 (Propane) | Source(s) |
| Chemical Formula | CH₂FCF₃ | C₃H₈ | |
| Molecular Weight ( g/mol ) | 102.03 | 44.1 | |
| Boiling Point at 1 atm (°C) | -26.3 | -42.1 | |
| Critical Temperature (°C) | 101.08 | 96.7 | [7] |
| Critical Pressure (kPa) | 4060.3 | 4250 | [8] |
| Latent Heat of Vaporization at Boiling Point (kJ/kg) | ~217 | ~425 | [1] |
| Global Warming Potential (GWP, 100-year) | 1430 | 3 | [1][4] |
| Ozone Depletion Potential (ODP) | 0 | 0 | [2][6] |
| Flammability Classification | Non-flammable | A3 (Highly Flammable) | [3][9] |
Experimental Performance and Energy Efficiency
Experimental studies consistently demonstrate that R-290 can offer superior or comparable energy efficiency to R-134a in various refrigeration and heat pump applications. The Coefficient of Performance (COP), which is the ratio of cooling or heating provided to the work input, is a key metric for comparison.
In many cases, systems using R-290 exhibit a higher COP and, consequently, lower energy consumption.[5] For instance, in domestic refrigerators, replacing R-134a with a hydrocarbon mixture of R-290 and R-600a resulted in an 11.1% reduction in energy consumption and a 3.25-3.6% higher COP.[10] Another study found that using a mixture of R-290 and R-600a in a household refrigerator saved 4.4% on energy consumption compared to R-134a.[11]
However, the performance can be dependent on the ambient operating temperature. One study on heat pump water heaters found that R-290 achieved a 10% improvement in COP at ambient temperatures above 20°C.[7][12][[“]][14] But at 10°C, R-134a had a 12% higher COP.[7][14]
The amount of refrigerant charge is also a critical factor. The optimal charge for R-290 is significantly lower than for R-134a, often around 43-50% of the R-134a charge for a similar system.[15] This is advantageous in reducing the potential flammability risk associated with propane.[15]
Table 2: Summary of Experimental Performance Comparison
| Performance Metric | R-134a System | R-290 System | Experimental Conditions | Source(s) |
| Coefficient of Performance (COP) | Lower | 10% higher | Heat pump water heater, ambient temperature > 20°C | [7][12][[“]] |
| 12% higher | Lower | Heat pump water heater, ambient temperature at 10°C | [7][14] | |
| Lower | 3.25-3.6% higher | Domestic refrigerator with R-290/R-600a mixture | ||
| Energy Consumption | Higher | 11.1% lower | Domestic refrigerator with R-290/R-600a mixture | [10] |
| Refrigerant Charge | 100% | 43-50% | Cold storage air conditioning system | [15] |
| Cooling Capacity | 56% lower than R-410A | Higher than R-134a | Vapor compression system, condensing temp 55°C | [16] |
| Compressor Power Input | 27% lower than R-290 | Higher | Vapor compression system, condensing temp 55°C | [16] |
| Discharge Temperature | Higher | 8.5 to 13.4 K lower | Domestic refrigerator with R-290/R-600a mixture | [10] |
Experimental Protocols
To ensure accurate and reproducible comparisons between refrigerants, a standardized experimental methodology is crucial. The following describes a typical protocol for evaluating refrigerant performance in a vapor-compression refrigeration system.
1. Experimental Setup: A vapor-compression refrigeration test rig is typically used.[17] This setup consists of a hermetically sealed compressor, a condenser (air-cooled or water-cooled), a thermostatic expansion valve, and an evaporator.[18] The system is instrumented with sensors to measure temperature, pressure, and refrigerant mass flow rate at various points in the cycle.[19] A wattmeter is used to measure the power consumption of the compressor.[20]
2. Refrigerant Charging and Procedure:
-
The system is first evacuated to remove any air and moisture.
-
The refrigerant (either R-134a or R-290) is charged into the system. The optimal charge amount for each refrigerant is determined experimentally to ensure fair comparison.
-
The compressor is started, and the system is allowed to reach a steady state.
-
Data, including temperatures and pressures at the inlet and outlet of each component, refrigerant mass flow rate, and compressor power consumption, are recorded at regular intervals.[18]
3. Data Analysis:
-
Cooling Capacity (Qe): Calculated based on the refrigerant mass flow rate and the change in enthalpy across the evaporator.
-
Compressor Work (Wc): Measured directly by the wattmeter.
-
Coefficient of Performance (COP): Calculated as the ratio of the cooling capacity to the compressor work (COP = Qe / Wc).
This process is repeated under various operating conditions, such as different ambient temperatures and evaporating temperatures, to obtain a comprehensive performance comparison.[10][16][21]
Visualizations
The following diagrams illustrate the fundamental processes and workflows involved in refrigerant performance testing.
Caption: A diagram of the vapor-compression refrigeration cycle.
Caption: A typical workflow for comparing refrigerant performance.
Conclusion
The transition from high-GWP refrigerants like R-134a to more environmentally benign alternatives is imperative. Propane (R-290) emerges as a strong candidate, not only for its negligible GWP but also for its potential to enhance energy efficiency in many applications.[2][5] Experimental evidence suggests that R-290 can lead to a higher Coefficient of Performance and lower energy consumption compared to R-134a, particularly at moderate to high ambient temperatures.[7][12][[“]][14]
The primary drawback of R-290 is its high flammability.[4][9] However, this risk can be effectively managed through careful system design, adherence to safety standards, and the use of a significantly reduced refrigerant charge.[5][15] As technology advances and safety protocols become more robust, the adoption of R-290 is expected to grow, offering a sustainable and energy-efficient solution for future refrigeration and air conditioning systems.
References
- 1. researchgate.net [researchgate.net]
- 2. R290 VS R134a | Refrigerant Gas Comparison - Buy R290 and R134a, R290 vs R134a, refrigerant gas difference Product on frioflor refrigerant gas [frioflor.com]
- 3. theengineeringmindset.com [theengineeringmindset.com]
- 4. coolingstyle.com [coolingstyle.com]
- 5. idealfreezer.com [idealfreezer.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. lidsen.com [lidsen.com]
- 8. freon.com [freon.com]
- 9. superradiatorcoils.com [superradiatorcoils.com]
- 10. researchgate.net [researchgate.net]
- 11. asrjetsjournal.org [asrjetsjournal.org]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
- 13. consensus.app [consensus.app]
- 14. Journal of Energy and Power Technology | A Comparative Study of R134a and Propane (R290) as Refrigerants in Heat Pump Water Heaters [lidsen.com]
- 15. researchgate.net [researchgate.net]
- 16. sv-jme.eu [sv-jme.eu]
- 17. scribd.com [scribd.com]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. orbi.uliege.be [orbi.uliege.be]
- 20. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 21. academic.oup.com [academic.oup.com]
A Comparative Guide to the Azeotropic Behavior of Tetrafluoroethane (R-134a) Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the azeotropic behavior of various binary mixtures containing 1,1,1,2-tetrafluoroethane (B8821072) (R-134a). The following sections present experimental data, detailed methodologies for vapor-liquid equilibrium (VLE) determination, and visualizations to aid in understanding the interactions between R-134a and other chemical compounds.
Azeotropic Data of R-134a Binary Mixtures
The formation of an azeotrope—a mixture of two or more liquids whose proportions cannot be altered by simple distillation—is a critical consideration in refrigerant blends, chemical separations, and solvent applications. The following tables summarize the azeotropic compositions and corresponding boiling points or pressures for several binary mixtures of tetrafluoroethane.
Table 1: Azeotropic Data for R-134a with Refrigerants
| Second Component | R-134a (wt%) | Second Component (wt%) | Temperature (°C) | Pressure (kPa) | Reference |
| R-1234yf | ~50 | ~50 | 0 to 60 | - | [1][2] |
Table 2: Azeotropic Data for R-134a with Hydrocarbons
| Second Component | R-134a (wt%) | Second Component (wt%) | Temperature (°C) | Pressure (kPa) | Reference |
| Propane (R-290) | 35 | 65 | -40 to 5 | - | [3][4] |
Table 3: Azeotropic Data for R-134a with Ethers
| Second Component | R-134a (mol%) | Second Component (mol%) | Temperature (°C) | Pressure (kPa) | Reference |
| Dimethyl Ether (DME) | 48.2 | 51.8 | 20.03 | 489.9 | [5] |
| Dimethyl Ether (DME) | 48.8 | 51.2 | 40.01 | 860.8 | [5] |
| Dimethyl Ether (DME) | 49.3 | 50.7 | 60.00 | 1403.9 | [5] |
| Dimethyl Ether (DME) | 49.6 | 50.4 | 80.00 | 2187.3 | [5] |
Note: The azeotropic behavior of the R-134a and Dimethyl Ether mixture disappears at approximately 84.99°C.[5]
Experimental Protocols for Azeotrope Determination
The determination of vapor-liquid equilibrium (VLE) data, including the identification of azeotropic points, is crucial for the design and optimization of separation processes and the formulation of refrigerant blends. Two primary experimental methods are employed for this purpose: the static method and the dynamic (or circulation) method.
The Static Method
The static method is a direct and widely used technique for measuring VLE data. It involves charging a precisely known composition of a liquid mixture into an evacuated and thermostated equilibrium cell.
Experimental Workflow:
Detailed Methodology:
-
Apparatus: A typical static apparatus consists of a thermostated equilibrium cell, often equipped with a magnetic stirrer and sight glasses for visual observation. The cell is connected to a high-precision pressure transducer and temperature sensors (e.g., platinum resistance thermometers).[6][7] Sampling is performed using specialized valves that allow for the withdrawal of small amounts of the liquid and vapor phases without disturbing the equilibrium.[6]
-
Procedure:
-
The equilibrium cell is first evacuated to remove any residual air or contaminants.[5]
-
Known masses of the degassed components are then charged into the cell.
-
The cell is brought to the desired constant temperature using a thermostatic bath.
-
The mixture is vigorously agitated to ensure thorough mixing and to accelerate the attainment of equilibrium.
-
Once the pressure and temperature remain constant over a significant period, it is assumed that equilibrium has been reached.
-
The total pressure is recorded.
-
Small samples of the liquid and vapor phases are carefully withdrawn.
-
The composition of each phase is determined using analytical techniques, most commonly gas chromatography (GC).[6]
-
The Dynamic (Circulation) Method
The dynamic, or circulation, method involves continuously circulating the vapor and liquid phases in a closed loop to ensure intimate contact and rapid achievement of equilibrium.
Experimental Workflow:
Detailed Methodology:
-
Apparatus: The core of a dynamic apparatus is an equilibrium still, such as a modified Othmer still.[1] This setup includes a boiling flask, a Cottrell pump to lift the boiling liquid and vapor, an equilibrium chamber for phase separation, a condenser, and recirculation lines for both the liquid and condensed vapor phases.[1] Temperature and pressure are monitored within the equilibrium chamber.
-
Procedure:
-
The liquid mixture is charged into the boiling flask.
-
The mixture is heated to its boiling point at a controlled pressure.
-
The rising vapor entrains some of the liquid, and they are intimately mixed as they travel up the Cottrell pump.
-
In the equilibrium chamber, the vapor and liquid phases separate.
-
The vapor flows to a condenser where it is liquefied.
-
Both the liquid from the equilibrium chamber and the condensed vapor are continuously returned to the boiling flask, ensuring a constant overall composition.
-
Once the boiling temperature at a given pressure remains constant, the system is considered to be at equilibrium.
-
Samples of the liquid and condensed vapor are taken from designated sampling ports.
-
The compositions are then analyzed, typically by gas chromatography.
-
Logical Relationship of Azeotrope Formation
The formation of an azeotrope is a consequence of non-ideal interactions between the components of a mixture, leading to a deviation from Raoult's Law. This relationship can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. mech.u-fukui.ac.jp [mech.u-fukui.ac.jp]
- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vapor-Liquid Equilibria (VLE or VLLE) - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of HFCs and HFOs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), focusing on their atmospheric and in-application performance. The information is supported by experimental data and established testing protocols to assist in the selection and use of these compounds in various applications, including their potential use as refrigerants and propellants.
Executive Summary
Hydrofluoroolefins (HFOs) are emerging as environmentally friendlier alternatives to hydrofluorocarbons (HFCs) due to their significantly lower global warming potential (GWP). This difference in environmental impact is fundamentally linked to their chemical stability. HFOs are designed to be less stable in the atmosphere, leading to shorter atmospheric lifetimes. However, their stability within closed systems is a critical factor for their application. This guide delves into a detailed comparison of these two classes of compounds, focusing on HFC-134a and HFO-1234yf as representative examples.
Atmospheric Stability and Degradation
The key difference in the long-term stability of HFCs and HFOs lies in their atmospheric lifetimes. HFCs are saturated compounds with single carbon-carbon bonds, making them relatively resistant to degradation in the troposphere. In contrast, the presence of a carbon-carbon double bond in HFOs makes them more susceptible to attack by atmospheric oxidants, primarily the hydroxyl radical (OH).[1]
Table 1: Comparison of Atmospheric Lifetimes and Global Warming Potentials
| Compound | Chemical Formula | Atmospheric Lifetime | Global Warming Potential (100-year) |
| HFC-134a | CH₂FCF₃ | ~14 years[2] | 1430[2] |
| HFO-1234yf | CF₃CF=CH₂ | ~11 days[2] | <1[1] |
The shorter atmospheric lifetime of HFOs is a direct result of their lower chemical stability in the atmosphere, which is a desirable trait for reducing their climate impact.
Atmospheric Degradation Pathways
The atmospheric degradation of both HFCs and HFOs is primarily initiated by a reaction with hydroxyl radicals (OH). However, the subsequent reaction steps and final degradation products differ significantly.
HFC-134a Degradation: The reaction of HFC-134a with OH radicals leads to the formation of a fluoroalkyl radical, which then reacts with oxygen to form a peroxy radical. This is followed by a series of reactions that can ultimately produce trifluoroacetyl fluoride (B91410) (CF₃C(O)F), which can then hydrolyze to form trifluoroacetic acid (TFA). However, the yield of TFA from the atmospheric degradation of HFC-134a is relatively low, estimated to be in the range of 7-20%.[2]
HFO-1234yf Degradation: The presence of a double bond in HFO-1234yf makes it much more reactive with OH radicals. This rapid reaction leads to the formation of an unstable intermediate that quickly breaks down. A significant outcome of this degradation pathway is the formation of trifluoroacetic acid (TFA), with a molar yield of 100%.[3][4] This means that for every molecule of HFO-1234yf released into the atmosphere, one molecule of TFA is produced.[3][4]
In-Application Stability: A Comparative Analysis
While lower atmospheric stability is a design feature of HFOs, their stability within a closed refrigeration or air conditioning system is crucial for performance and longevity. The primary method for evaluating this is the sealed-tube test, as outlined in ANSI/ASHRAE Standard 97.
Experimental Protocol: ANSI/ASHRAE Standard 97 Sealed-Tube Method
This standard provides a methodology for assessing the chemical stability of refrigerants in the presence of materials they would contact in a real-world system, such as lubricants, metals, and contaminants.
Comparative Stability Data
Long-term studies and sealed-tube tests have been conducted to compare the in-application stability of HFC-134a and HFO-1234yf.
Table 2: In-Application Stability Comparison (Qualitative and Semi-Quantitative)
| Parameter | HFC-134a | HFO-1234yf | Reference |
| Overall Stability | Considered to have good thermal and chemical stability in refrigeration systems. | Shows comparable stability to HFC-134a in long-term tests.[5] | [5] |
| Compatibility with Lubricants (POE) | Good miscibility and stability. | Good miscibility and stability, though some studies suggest a slightly higher potential for acid formation under certain conditions.[6] | [6] |
| Interaction with Metals | Generally low reactivity with common system metals. | Long-term tests show no significant detrimental effects on compressor wear compared to HFC-134a.[5] | [5] |
| Fluoride Ion Generation | Generally very low. | Some studies have reported the presence of fluoride ions after stress testing, indicating some level of decomposition.[7] | [7] |
| Total Acid Number (TAN) Change | Minimal change in the presence of stable lubricants. | Can show a slight increase, particularly in the presence of certain contaminants like air and water.[8] | [8] |
A long-term (over 4 years) study of a commercial stationary refrigeration system operating with HFO-1234yf as a replacement for HFC-134a concluded that the use of HFO-1234yf did not have a detrimental effect on compressor wear compared to HFC-134a.[5] Analysis of the refrigerant and lubricant after the test showed no significant breakdown of the HFO-1234yf.[5]
However, some accelerated aging tests have shown that HFO-1234yf can exhibit slightly lower stability than HFC-134a, particularly in the presence of contaminants. For instance, some sealed-tube tests have reported higher levels of fluoride ion generation and an increase in the total acid number of the lubricant when testing HFO-1234yf compared to HFC-134a under the same conditions, especially when air is present.[7][8]
Conclusion
The long-term stability of HFCs and HFOs is a tale of two environments. In the atmosphere, the lower stability of HFOs is a significant advantage, leading to much shorter atmospheric lifetimes and drastically reduced global warming potentials. However, within a closed application, the stability of both classes of compounds is crucial for operational performance and longevity.
Current research indicates that while HFCs like HFC-134a have a long-established track record of excellent in-application stability, HFOs such as HFO-1234yf also demonstrate a high degree of stability, comparable to their HFC counterparts under normal operating conditions. Minor differences in stability may be observed in accelerated aging tests, particularly in the presence of contaminants, highlighting the importance of proper system design, material selection, and maintenance when utilizing HFOs. The primary trade-off remains the environmental benefit of reduced atmospheric stability versus the need for robust in-application stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
Navigating the Refrigerant Transition: A Comparative Guide to Tetrafluoroethane (R-134a) and Its Alternatives
A comprehensive analysis of the regulatory landscape, performance metrics, and environmental impact of legacy and next-generation refrigerants for researchers, scientists, and drug development professionals.
The global effort to mitigate climate change has led to stringent regulations on the use of high global warming potential (GWP) refrigerants, fundamentally reshaping industries reliant on cooling technologies. Tetrafluoroethane (R-134a), a long-standing workhorse in refrigeration and air conditioning, is now being phased out in favor of more environmentally friendly alternatives. This guide provides an objective comparison of R-134a and its emerging replacements, supported by experimental data, to inform the selection of compliant and efficient cooling agents.
Regulatory Compliance: A Shifting Landscape
The primary drivers for the transition away from R-134a are international and national regulations aimed at reducing greenhouse gas emissions.
European Union: The F-Gas Regulation
The EU has been at the forefront of phasing down hydrofluorocarbons (HFCs) through its F-Gas Regulation. The latest iteration, Regulation (EU) 2024/573, which took effect on March 11, 2024, accelerates the phase-down of HFCs, with the goal of a complete phase-out of their consumption by 2050.[1][2] For the refrigeration sector, this has significant implications. For instance, from January 1, 2025, the use of F-gases with a GWP of 2,500 or more for servicing or maintaining refrigeration equipment is banned, unless the gases are recycled or reclaimed.[3] The regulation also imposes bans on placing new equipment containing high-GWP HFCs on the market.
United States: The AIM Act and EPA SNAP Program
In the United States, the American Innovation and Manufacturing (AIM) Act mandates an 85% phasedown of HFC production and consumption by 2036.[4][5][6][7][8] This is being implemented through an allowance allocation and trading program managed by the Environmental Protection Agency (EPA).[6][9] The EPA's Significant New Alternatives Policy (SNAP) program further evaluates and regulates substitutes for ozone-depleting and high-GWP substances.[10][11][12][13][14] SNAP rules have progressively listed certain high-GWP HFCs as unacceptable for various applications, pushing industries toward alternatives.[9][15] For example, SNAP Rule 21 placed restrictions on the use of certain HFCs in new stationary air-conditioning and refrigeration equipment.[9]
The following diagram illustrates the HFC phasedown schedule under the US AIM Act.
Caption: US AIM Act HFC Phasedown Timeline.
Environmental and Safety Properties of Refrigerants
A key differentiator between refrigerants is their environmental impact, primarily measured by Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). Safety classifications, as defined by standards like ASHRAE 34 and ISO 817, are also critical.[1][2][10][16][17][18][19][20]
| Refrigerant | Chemical Name | Type | ODP (AR5) | GWP (100-yr, AR5) | Safety Classification (ASHRAE 34) |
| R-134a | 1,1,1,2-Tetrafluoroethane | HFC | 0 | 1300 | A1 |
| R-1234yf | 2,3,3,3-Tetrafluoropropene | HFO | 0 | <1 | A2L |
| R-290 | Propane (B168953) | HC | 0 | 3 | A3 |
| R-744 | Carbon Dioxide | Natural | 0 | 1 | A1 |
Table 1: Environmental and Safety Properties of Selected Refrigerants. ODP and GWP values are from the IPCC Fifth Assessment Report (AR5).[21] Safety classifications are based on ASHRAE Standard 34.[2][10][18][19][20]
Performance Comparison: Experimental Data
The performance of a refrigerant is primarily evaluated by its cooling capacity and its Coefficient of Performance (COP), which is the ratio of cooling provided to the work input required. Numerous studies have experimentally compared R-134a with its potential replacements.
R-134a vs. R-1234yf
R-1234yf has emerged as a leading low-GWP replacement for R-134a, particularly in automotive air conditioning. Their thermodynamic properties are very similar, allowing for "drop-in" or near drop-in replacement in many systems. However, performance differences are observed.
| Performance Metric | R-1234yf vs. R-134a | Test Conditions |
| Cooling Capacity | 2.7% to 13.7% lower | Varies across studies, including different compressor speeds and ambient temperatures. |
| Coefficient of Performance (COP) | 2.7% to 12.8% lower | Varies across studies, including different compressor speeds and ambient temperatures. |
| Energy Consumption | 1.3% to 2.7% higher in some domestic refrigerator tests | Drop-in replacement tests in household refrigerators. |
Table 2: Performance Comparison of R-1234yf relative to R-134a. Data compiled from multiple experimental studies. The exact performance difference is dependent on system design and operating conditions.
Natural Refrigerants: R-290 (Propane) and R-744 (CO₂)
Natural refrigerants like propane (R-290) and carbon dioxide (R-744) offer ultra-low GWPs but come with their own set of performance characteristics and challenges.
-
R-290 (Propane): Exhibits excellent thermodynamic properties and high energy efficiency.[22] However, its high flammability (A3 safety rating) restricts its use in certain applications and requires stringent safety measures.[8]
-
R-744 (Carbon Dioxide): Is non-flammable and has a GWP of 1.[8] However, it operates at much higher pressures than traditional refrigerants, necessitating specially designed systems. Its performance can be lower than R-290, particularly in warmer climates.[8]
| Refrigerant | Key Performance Characteristics |
| R-290 | Generally higher COP and energy efficiency compared to R-134a and R-744.[8][22] Requires a lower refrigerant charge.[23] |
| R-744 | Performance is competitive in colder climates but can be lower in warmer conditions.[8] Requires high-pressure system components.[8] |
Table 3: Performance Characteristics of Natural Refrigerants.
Experimental Protocols: A General Overview
The following provides a general outline of the methodologies used in the experimental comparison of refrigerants, based on established industry standards.
Vapor Compression Refrigeration System Performance Testing
A common experimental setup for evaluating refrigerant performance is a vapor compression refrigeration test rig.
Caption: Experimental Workflow for Refrigerant Performance Testing.
Key Experimental Steps:
-
System Setup: A standard vapor compression refrigeration circuit is assembled, consisting of a compressor, condenser, expansion valve, and evaporator.
-
Instrumentation: The system is instrumented with pressure transducers and temperature sensors (e.g., thermocouples) at the inlet and outlet of each major component. A flow meter is installed in the liquid line to measure the refrigerant mass flow rate, and a power meter measures the electrical consumption of the compressor.[24][25][26][27]
-
Charging and Evacuation: The system is evacuated to remove air and moisture and then charged with the refrigerant under investigation to the manufacturer's specified amount.
-
Test Conditions: The system is operated under controlled ambient conditions in an environmental chamber. For cooling performance tests, the air temperature and humidity entering the evaporator and condenser are set to specific values as defined by standards like ASHRAE 37 or SAE J2765.[16][17][18][19][23][28][29][30][31]
-
Data Acquisition: Once the system reaches a steady state, data from all sensors are recorded.
-
Calculations:
-
Cooling Capacity (Q_cool): Calculated by measuring the enthalpy change of the refrigerant across the evaporator and multiplying it by the mass flow rate.
-
Compressor Work (W_comp): Measured directly by the power meter.
-
Coefficient of Performance (COP): Calculated as COP = Q_cool / W_comp.[32]
-
Automotive Air Conditioning Performance Testing (Based on SAE J2765)
For mobile air conditioning systems, a standardized bench test is often used to ensure repeatable and accurate results.
General Procedure:
-
Component Setup: The major components of the automotive A/C system (compressor, condenser, evaporator, expansion device) are mounted on a test bench.
-
Controlled Environment: The evaporator and condenser are placed in separate chambers where the air temperature, humidity, and flow rate can be precisely controlled to simulate different driving and ambient conditions.[28]
-
Compressor Drive: The compressor is driven by a variable-speed electric motor to simulate different engine RPMs.
-
Performance Mapping: The system is tested across a matrix of operating conditions, including various compressor speeds and inlet air conditions to the evaporator and condenser.
-
Data Analysis: Cooling capacity and COP are calculated for each test point to create a performance map of the system with a given refrigerant.[28][31]
Household Refrigerator Energy Consumption Testing (Based on AHAM HRF-1)
The energy performance of domestic refrigerators is evaluated using a standardized test procedure.
General Procedure:
-
Test Chamber: The refrigerator is placed in a test chamber with a controlled ambient temperature.[3][22][32][33][34]
-
Instrumentation: Temperature sensors are placed inside the fresh food and freezer compartments at specified locations. A power meter records the energy consumption of the refrigerator over a set period.
-
Stabilization: The refrigerator is operated until its internal temperatures stabilize at the target set points.
-
Energy Measurement: The energy consumption is measured over a 24-hour period while the internal temperatures are maintained within a specified range.
-
Door Openings: Some test procedures include a standardized sequence of door openings to simulate real-world usage.
Conclusion
The transition from R-134a to low-GWP refrigerants is a complex but necessary step towards mitigating the environmental impact of cooling technologies. While R-1234yf offers a near drop-in replacement for R-134a with a significantly lower GWP, it comes with a slight reduction in performance. Natural refrigerants like R-290 and R-744 present ultra-low GWP solutions but require specialized system designs and safety considerations. The selection of an appropriate refrigerant will depend on the specific application, regulatory requirements, performance needs, and safety constraints. For researchers and professionals in drug development, understanding these trade-offs is crucial for ensuring the compliance, efficiency, and sustainability of critical cooling and refrigeration equipment.
References
- 1. EU-Rules - Fluorinated Greenhouse Gases – Climate Action [climate.ec.europa.eu]
- 2. climapulse.com [climapulse.com]
- 3. www1.eere.energy.gov [www1.eere.energy.gov]
- 4. F-Gas Regulation (EU) 2024/573 | Analysis and requirements [arthurmarin.com]
- 5. fsi.co [fsi.co]
- 6. epa.gov [epa.gov]
- 7. Understanding the AIM Act and HFC Phasedown in 2024 - Donnelly [donnellymech.com]
- 8. acsupplytexas.com [acsupplytexas.com]
- 9. Federal Register :: Phasedown of Hydrofluorocarbons: Notice of 2024 Allowance Allocations for Production and Consumption of Regulated Substances Under the American Innovation and Manufacturing Act of 2020, and Notice of Final Administrative Consequences [federalregister.gov]
- 10. achrnews.com [achrnews.com]
- 11. e360blog.copeland.com [e360blog.copeland.com]
- 12. EPA Signs SNAP Rule 23 [smacna.org]
- 13. heatcraftrpd.com [heatcraftrpd.com]
- 14. epa.gov [epa.gov]
- 15. F-Gas Regulation (Regulation (EU) 2024/573) | ESB Networks [esbnetworks.ie]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. Index | ASHRAE 37 Methods of Testing for Rating Electrically Driven Unitary Air-Conditioning and Heat Pump Equipment [tpc.ashrae.org]
- 19. ASHRAE 37 : 2009 METHODS OF TESTING FOR RATING ELECTRICALLY DRIVEN UN [shop.standards.ie]
- 20. solutions.covestro.com [solutions.covestro.com]
- 21. araner.com [araner.com]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 24. sfu.ca [sfu.ca]
- 25. mechanical.anits.edu.in [mechanical.anits.edu.in]
- 26. youtube.com [youtube.com]
- 27. uomus.edu.iq [uomus.edu.iq]
- 28. webstore.ansi.org [webstore.ansi.org]
- 29. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 30. wiki.unece.org [wiki.unece.org]
- 31. epa.gov [epa.gov]
- 32. www1.eere.energy.gov [www1.eere.energy.gov]
- 33. Federal Register :: Energy Conservation Program: Test Procedures for Consumer Refrigeration Products [federalregister.gov]
- 34. webstore.ansi.org [webstore.ansi.org]
Safety Operating Guide
Essential Guide to Handling 1,1,1,2-Tetrafluoroethane (R-134a)
For Immediate Reference: In the event of a suspected leak, evacuate the area and ensure adequate ventilation. For skin contact with liquefied gas, warm the affected area with lukewarm water not exceeding 105°F (41°C).[1] In case of inhalation, move the victim to an uncontaminated area and provide artificial respiration if breathing has stopped.[1][2]
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with 1,1,1,2-Tetrafluoroethane (also known as R-134a). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical handling.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for 1,1,1,2-Tetrafluoroethane.
| Property | Value |
| Boiling Point | -26.1 °C to -26.6 °C[1][3][4] |
| Melting Point | -101 °C to -108 °C[1][3] |
| Vapor Pressure | 592 kPa (at 21.1°C)[1] |
| Critical Temperature | 101.1 °C[1] |
| Occupational Exposure Limit (OARS WEEL TWA) | 1000 ppm (8 hours)[5] |
| Auto-ignition Temperature | >743°C[4] |
| Flammability | Non-flammable[1][3][4] |
Operational Plan: Handling Tetrafluoroethane
This section details the step-by-step procedures for the safe handling of this compound in a laboratory setting.
Receiving and Inspection
-
Upon receipt, move cylinders using a suitable hand truck; do not drag, roll, or slide them.
-
Visually inspect the container for any signs of damage, corrosion, or leakage.
-
Ensure the valve protection cap is securely in place.
-
Verify that the container is properly labeled.
Storage
-
Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2][3][5]
-
Store containers in an upright position and firmly secure them to prevent falling or being knocked over.[4][7]
-
Periodically check stored containers for general condition and leakage.[2][4][7]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or goggles when handling or connecting cylinders.[1]
-
Hand Protection: Wear insulated gloves when handling containers to protect against frostbite from contact with the liquefied gas.[1]
-
Respiratory Protection: Under normal, well-ventilated conditions, respiratory protection is not required.[2] In case of a leak or in a confined space, a self-contained breathing apparatus (SCBA) is necessary.[7]
-
Body Protection: Standard laboratory clothing is generally sufficient. No special body protection is typically required.[2]
Use and Handling
-
Only experienced and properly instructed personnel should handle gases under pressure.[4][7]
-
Use in a well-ventilated area. Oxygen detectors should be used when asphyxiating gases may be released.[1][4]
-
Use only with equipment rated for cylinder pressure and compatible materials of construction.
-
Install a backflow prevention device in the piping.[5]
-
Open the valve slowly to avoid pressure shock.[7]
-
Close the valve after each use and when the cylinder is empty.[5]
Disposal of Empty Cylinders and Waste
-
Dispose of unused product and contaminated packaging in accordance with applicable local, regional, and national regulations.[6][8]
-
Empty containers may still present a chemical hazard and should be handled with care.[9]
-
Return empty cylinders to the supplier for recycling if possible.[9] Do not attempt to refill empty cylinders.
-
Waste gas treatment may be necessary to comply with local regulations regarding atmospheric emissions.[4]
Experimental Workflow and Safety Protocols
The following diagrams illustrate the standard workflow for handling this compound and the procedural logic for responding to emergencies.
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. produkte.linde-gas.at [produkte.linde-gas.at]
- 3. webcdn.intercars.eu [webcdn.intercars.eu]
- 4. messer.es [messer.es]
- 5. airgas.com [airgas.com]
- 6. efcgases.com [efcgases.com]
- 7. alsafetydatasheets.com [alsafetydatasheets.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fonsumrefrigerant.com [fonsumrefrigerant.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
